Product packaging for 1,2,4,5-Tetramethylcyclohexane(Cat. No.:CAS No. 2090-38-2)

1,2,4,5-Tetramethylcyclohexane

Cat. No.: B3049503
CAS No.: 2090-38-2
M. Wt: 140.27 g/mol
InChI Key: VWWAILZUSKHANH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is a cyclohaxane derivative characterized by four methyl groups located at the 1, 2, 4, and 5 ring positions. This compound is also known by synonyms such as perhydrodurene and hexahydrodurene . Key physical properties of this chemical include a density of approximately 0.752 g/cm³ and a boiling point reported at 446.15 K (173°C) . It has a flash point of 40.5°C (104.9°F), classifying it as a flammable liquid, and a vapor pressure of 3.11 mmHg at 25°C . Its primary applications are within industrial and scientific research contexts . In research, tetramethylcyclohexane derivatives have been identified as volatile organic compounds in plant-based studies. For instance, the cis-isomer of a related compound, 1,1,3,5-tetramethylcyclohexane, was detected in the volatile emissions of common bean plants (Phaseolus vulgaris) that were inoculated with the endophytic fungus Hypocrea lixii . This suggests a potential role in the study of plant-fungi interactions and the complex chemistry of plant defense mechanisms, making it a compound of interest in phytochemical and ecological research. The product has an oral LD50 of over 15,380 mg/kg in rats, with observed toxic effects on the respiratory system and gastrointestinal tract . This product is intended for research use only and is not meant for diagnostic or therapeutic purposes or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B3049503 1,2,4,5-Tetramethylcyclohexane CAS No. 2090-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C10H20/c1-7-5-9(3)10(4)6-8(7)2/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWWAILZUSKHANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CC(C(CC1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891573
Record name 1,2,4,5-Tetramethylcyclohexane
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Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090-38-2
Record name 1,2,4,5-Tetramethylcyclohexane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1,2,4,5-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydrodurene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406078
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetramethylcyclohexane
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Foundational & Exploratory

1,2,4,5-Tetramethylcyclohexane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of this compound, focusing on its stereoisomerism, conformational analysis, spectroscopic signatures, synthesis, and physical properties. This document is intended to serve as a technical resource for scientists in research and development.

Introduction to this compound

This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀[1][2][3]. Its structure consists of a cyclohexane ring substituted with four methyl groups at positions 1, 2, 4, and 5. The presence of multiple stereocenters gives rise to a variety of stereoisomers, each with distinct three-dimensional arrangements and, consequently, unique chemical and physical properties. A thorough understanding of these properties is crucial for its application in various fields, including as a non-polar solvent and as a building block in organic synthesis. The synonym for this compound is perhydrodurene[4].

Stereoisomerism

The stereochemistry of this compound is complex due to the presence of four chiral centers (carbons 1, 2, 4, and 5). The relative orientations of the four methyl groups (either above or below the plane of the cyclohexane ring) define the different stereoisomers. These are broadly classified into cis and trans isomers, which can exist as enantiomers or meso compounds.

A systematic analysis reveals the following possible stereoisomers:

  • all-cis Isomer: (1R,2S,4R,5S)-1,2,4,5-tetramethylcyclohexane. This isomer is a meso compound due to a plane of symmetry.

  • cis,cis,trans Isomer: This designation can be ambiguous. A more precise nomenclature is required, for instance, (1r,2c,4c,5t)-1,2,4,5-tetramethylcyclohexane, which exists as a pair of enantiomers[5].

  • all-trans Isomer: (1R,2R,4S,5S)-1,2,4,5-tetramethylcyclohexane. This is also a meso compound.

  • Other Diastereomers: Further combinations of cis and trans relationships are possible, leading to additional diastereomeric pairs.

The interconversion between these stereoisomers is not possible without breaking and reforming chemical bonds.

Conformational Analysis

The chemical behavior and stability of the different stereoisomers of this compound are dictated by their preferred conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.

The relative stability of different chair conformations is primarily determined by steric strain, particularly 1,3-diaxial interactions. The energetic cost of placing a methyl group in an axial position is known as its A-value, which is approximately 1.7 kcal/mol.

Conformational Analysis of the all-cis Isomer

The all-cis isomer has two possible chair conformations that are degenerate (have the same energy). In each conformation, there are two axial and two equatorial methyl groups. The total strain energy due to 1,3-diaxial interactions can be estimated by summing the A-values for the axial methyl groups.

  • Strain Energy Calculation: 2 x (A-value for CH₃) = 2 x 1.7 kcal/mol = 3.4 kcal/mol.

cluster_0 all-cis Isomer Conformations Conformer_A Two axial, Two equatorial CH3 Strain = 3.4 kcal/mol Conformer_B Two axial, Two equatorial CH3 Strain = 3.4 kcal/mol Conformer_A->Conformer_B Ring Flip

Chair conformations of the all-cis isomer.
Conformational Analysis of the all-trans Isomer

The all-trans isomer also has two chair conformations. One conformation places all four methyl groups in equatorial positions, while the other places them all in axial positions.

  • All-equatorial Conformer: This conformation has no 1,3-diaxial interactions involving the methyl groups, making it very stable.

  • All-axial Conformer: This conformation is highly unstable due to four axial methyl groups, leading to significant 1,3-diaxial strain.

  • Strain Energy Calculation (all-axial): 4 x (A-value for CH₃) = 4 x 1.7 kcal/mol = 6.8 kcal/mol.

The all-equatorial conformer is overwhelmingly favored at equilibrium.

cluster_1 all-trans Isomer Conformations Conformer_C All equatorial CH3 Strain = 0 kcal/mol (Most Stable) Conformer_D All axial CH3 Strain = 6.8 kcal/mol (Least Stable) Conformer_C->Conformer_D Ring Flip

Chair conformations of the all-trans isomer.

Physical Properties

The physical properties of this compound vary depending on the specific stereoisomer. The more stable isomers with minimized steric strain generally have higher boiling points and melting points.

Propertyall-cis Isomerall-trans IsomerGeneralReference
Molecular Formula C₁₀H₂₀C₁₀H₂₀C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol 140.27 g/mol 140.27 g/mol [1][2][3]
CAS Number 19903-06-1-2090-38-2[4][6]
Boiling Point 174 °C~172-173 °C161-173 °C[5][7][8]
Density 0.812 g/mL--[8]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the different stereoisomers of this compound.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment and stereochemistry. For methyl-substituted cyclohexanes, the chemical shift of a methyl carbon can indicate whether it is in an axial or equatorial position. Generally, axial methyl groups are shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts[9][10][11][12].

Predicted ¹³C NMR Chemical Shifts (ppm):

Isomer (Stable Conformer)Methyl Carbons (Equatorial)Methyl Carbons (Axial)Ring Carbons
all-cis ~22-24~18-20~30-45
all-trans ~22-24-~30-45
¹H NMR Spectroscopy

The proton NMR spectra of these isomers can be complex due to overlapping signals of the methyl and ring protons. The coupling constants between vicinal protons on the cyclohexane ring are dependent on their dihedral angle, which can provide information about the conformation.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons. The fingerprint region (below 1500 cm⁻¹) will be unique for each stereoisomer and can be used for identification.

Synthesis

The most common and direct method for the synthesis of this compound is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene (durene)[7]. This reaction typically yields a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of Durene

Objective: To synthesize a mixture of this compound isomers via the catalytic hydrogenation of durene.

Materials:

  • 1,2,4,5-Tetramethylbenzene (Durene)

  • 5% Rhodium on alumina (Rh/Al₂O₃) catalyst

  • Ethanol (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve a known amount of durene in ethanol.

  • Add the Rh/Al₂O₃ catalyst (typically 5-10% by weight of the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by fractional distillation to separate the different isomers.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the use of flammable solvents and high-pressure hydrogen gas. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Durene 1,2,4,5-Tetramethylbenzene (Durene) Catalyst Rh/Al2O3 High Pressure & Temperature Durene->Catalyst Hydrogen H2 Hydrogen->Catalyst Product This compound (Mixture of Isomers) Catalyst->Product

Synthesis of this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound is relatively inert. Its reactivity is primarily limited to free-radical substitution reactions under harsh conditions (e.g., UV light and halogens). The stability of the cyclohexane ring makes it resistant to ring-opening reactions under normal conditions. The presence of multiple methyl groups can sterically hinder reactions at the ring carbons.

Conclusion

This compound is a molecule of significant interest in stereochemistry and conformational analysis. The interplay of its various stereoisomers and their conformational preferences dictates its physical and chemical properties. A thorough understanding of these aspects, as detailed in this guide, is essential for its effective utilization in research and industrial applications.

References

  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
  • Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. NIH Public Access. [Link]
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]
  • ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). This compound, trans. [Link]
  • Smith, H. A., & Pennekamp, E. F. H. (1945). The Catalytic Hydrogenation of the Benzene Nucleus. III. The Hydrogenation of Polymethylbenzenes. Journal of the American Chemical Society, 67(2), 279–281. [Link]
  • Stenutz. (n.d.). cis,cis,trans-1,2,4,5-tetramethylcyclohexane. [Link]
  • PubChem. (n.d.). This compound, cis. [Link]
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-, (1α,2α,4α,5α)-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). This compound, cis - Gas Chromatography. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Stenutz. (n.d.). all-cis-1,2,4,5-tetramethylcyclohexane. [Link]
  • Yuan, Y., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts.
  • Ferreira, M. (2017). Development of an experimental protocol for benzene hydrogenation catalysts screening and study of the impact of different catalytic properties on the reaction performance. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • Yamada, Y., et al. (2021). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]
  • UCI Department of Chemistry. (n.d.). Chap. 3 Conformational Analysis and Molecular Mechanics. [https://www.chem.uci.edu/~jsnowick/groupweb/files/ undergrad/Chapter%203%20Conformational%20Analysis.
  • UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. [https://www.chem.uci.edu/~jsnowick/groupweb/files/ undergrad/Calculation%20of%20Relative%20Energies%20of%20Conformers.
  • Carey, F. A. (n.d.). Chapter 3: Conformations of Alkanes and Cycloalkanes. [Link]

Sources

Stereoisomers of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclohexanes represent a foundational structural motif in organic chemistry and medicinal chemistry. Their stereochemistry and conformational preferences profoundly influence molecular shape, reactivity, and biological activity. This technical guide provides a comprehensive exploration of the stereoisomers of 1,2,4,5-tetramethylcyclohexane, a model compound for understanding polysubstituted alicyclic systems. We will delve into the principles of stereoisomerism, conduct a rigorous conformational analysis based on steric strain principles, and outline modern analytical methodologies for the separation and characterization of these isomers. This document is intended to serve as a detailed reference for scientists engaged in molecular design, synthesis, and analysis.

Foundational Principles: Stereochemistry in the Cyclohexane Ring

The non-planar nature of the cyclohexane ring is central to its chemistry. To minimize angle strain and torsional strain, the ring predominantly adopts a "chair" conformation.[1][2] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogens on adjacent carbons are perfectly staggered.[3]

The chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Bonds parallel to the principal C3 axis of the ring, alternating "up" and "down".

  • Equatorial (e): Bonds that extend out from the "equator" of the ring.

A critical dynamic feature of the cyclohexane ring is the "ring flip" or "chair-flipping," a rapid interconversion between two chair conformers at room temperature.[1][4] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[4]

The Energetic Cost of Conformational Preference: A-Values

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent.[5] Substituents are generally more stable in the equatorial position to avoid steric hindrance with other axial substituents.[2][6] This destabilizing interaction, known as a 1,3-diaxial interaction , is the primary driver of conformational preference.[7]

The energetic penalty for a substituent occupying an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8] For a methyl group, this value is approximately 1.74 kcal/mol, meaning a conformation with a methyl group in an axial position is 1.74 kcal/mol less stable than its equatorial counterpart.[8][9]

SubstituentA-Value (kcal/mol)
Methyl ~1.74
Ethyl~1.79
Isopropyl~2.15
tert-Butyl~4.9
-OH~0.87
-Br~0.43

Data sourced from multiple chemical literature sources.[9][10][11]

The

The this compound molecule has four stereogenic centers at carbons 1, 2, 4, and 5. While the 2n rule would suggest 16 possible stereoisomers, the molecule's symmetry reduces this number significantly due to the presence of meso compounds. A systematic analysis reveals a total of seven unique stereoisomers: three meso compounds and two pairs of enantiomers.

We will denote the stereochemistry by the relative orientation of the methyl groups (up or down) from a planar perspective.

  • (1u, 2u, 4u, 5u): All cis. A meso compound.

  • (1u, 2u, 4u, 5d): Chiral. Forms an enantiomeric pair.

  • (1u, 2d, 4u, 5d): trans, trans, trans. A meso compound (possesses a center of inversion).

  • (1u, 2u, 4d, 5d): Chiral. Forms an enantiomeric pair.

  • (1u, 2d, 4d, 5u): trans, cis, trans. A meso compound (possesses a plane of symmetry).

Conformational Analysis and Stability

The relative stability of each stereoisomer is determined by the stability of its most preferred chair conformation. The primary destabilizing factor we will consider is the 1,3-diaxial strain from axial methyl groups. Each axial methyl group contributes approximately 1.74 kcal/mol of strain.[8][9]

Visualization of Conformational Logic

The following diagram illustrates the core principle of conformational analysis: minimizing steric strain by favoring equatorial positions for bulky substituents.

cluster_0 Conformer A (Less Stable) cluster_1 Conformer B (More Stable) Axial Axial Substituent Strain 1,3-Diaxial Interactions (High Steric Strain) Axial->Strain causes Flip Ring Flip (Equilibrium) Axial->Flip interconverts Equatorial Equatorial Substituent LowStrain Minimal Steric Strain Equatorial->LowStrain results in Flip->Equatorial Synthesis Synthesis (e.g., Hydrogenation of Durene) Mixture Mixture of Stereoisomers Synthesis->Mixture GC Separation (Preparative GC) Mixture->GC IsomerA Isolated Isomer A GC->IsomerA IsomerB Isolated Isomer B GC->IsomerB IsomerC ... GC->IsomerC NMR Spectroscopic ID (NMR, MS) IsomerA->NMR IsomerB->NMR IsomerC->NMR Structure Structure & Conformation Determined NMR->Structure

Sources

Cis and trans isomers of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,2,4,5-Tetramethylcyclohexane

Abstract

Substituted cyclohexanes represent a cornerstone of stereochemistry, with their conformational preferences dictating molecular shape, stability, and reactivity. The this compound system offers a compelling case study in polysubstitution, where the interplay of steric forces governs the adoption of specific three-dimensional structures. This technical guide provides a comprehensive analysis of the cis and trans isomers of this compound, intended for researchers, chemists, and drug development professionals. We will dissect the conformational landscape of these isomers, elucidate methods for their characterization and synthesis, and present the underlying energetic principles that determine their relative stabilities. This document is structured to build from foundational concepts to specific applications, providing both theoretical grounding and practical insights.

Foundational Principles: The Conformational Dynamics of Cyclohexane

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a puckered, three-dimensional structure. The most stable and predominant of these is the chair conformation .[1] In this arrangement, all carbon-carbon bonds are staggered, effectively eliminating torsional strain.[2]

The twelve hydrogen atoms (or substituents) on a cyclohexane ring are not equivalent and are classified into two distinct types:

  • Axial (a): Six bonds that are parallel to the principal axis of the ring, alternating between pointing "up" and "down".

  • Equatorial (e): Six bonds that point outwards from the "equator" of the ring, also alternating between slightly "up" and slightly "down".

A critical dynamic process in cyclohexane chemistry is the ring flip , a rapid interconversion between two chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[3] For an unsubstituted cyclohexane ring, these two chair conformers are identical and energetically equivalent.[4] However, when substituents are present, the two conformers are often no longer equal in energy.

The primary determinant of conformational stability in substituted cyclohexanes is steric strain , particularly a phenomenon known as 1,3-diaxial interaction . This refers to the repulsive steric interaction between an axial substituent and the other two axial substituents on the same face of the ring, located three carbons away.[5][6][7] Because equatorial positions are less sterically hindered, substituents, especially bulky ones, preferentially occupy these positions to minimize strain.[4][8]

Stereoisomerism and Conformational Analysis of this compound

The designation of "cis" and "trans" in polysubstituted cyclohexanes describes the relative orientation of substituents with respect to the plane of the ring. For this compound, several stereoisomers are possible. We will focus on the most illustrative examples to understand their conformational preferences.

The All-Cis Isomer: (1α,2α,4α,5α)-1,2,4,5-Tetramethylcyclohexane

In the all-cis isomer, all four methyl groups are on the same side of the ring.[9] To accommodate this, any chair conformation must place two methyl groups in axial positions and two in equatorial positions. The ring flip interconverts these positions, but the resulting conformer is energetically equivalent, with two axial and two equatorial methyl groups.

  • Conformation A: Me groups at C1 (axial), C2 (equatorial), C4 (axial), C5 (equatorial).

  • Conformation B (after ring flip): Me groups at C1 (equatorial), C2 (axial), C4 (equatorial), C5 (axial).

Each of these conformations suffers from significant steric strain due to two axial methyl groups. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. The presence of multiple axial substituents creates substantial repulsive forces, rendering this isomer considerably less stable than a corresponding trans isomer that can avoid such interactions.

cluster_cis Ring Flip of All-Cis Isomer cis_A Conformer A (1a, 2e, 4a, 5e) High Strain cis_B Conformer B (1e, 2a, 4e, 5a) High Strain cis_A->cis_B Ring Flip cluster_trans Most Stable Trans Isomer trans_stable All-Equatorial Conformer (1e, 2e, 4e, 5e) Minimal Strain trans_unstable All-Axial Conformer (1a, 2a, 4a, 5a) Maximum Strain trans_stable->trans_unstable Ring Flip (Highly Unfavored) start Durene (1,2,4,5-Tetramethylbenzene) reagents H₂, Rh/Al₂O₃ High Pressure, Heat start->reagents product Mixture of Cis/Trans This compound Isomers reagents->product separation Preparative Gas Chromatography product->separation cis_isomer Isolated Cis Isomer separation->cis_isomer trans_isomer Isolated Trans Isomer separation->trans_isomer

Sources

Introduction: The Cyclohexane Scaffold in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, forming the backbone of countless natural products, pharmaceuticals, and synthetic materials. Its non-planar, puckered nature gives rise to a complex conformational landscape that is fundamental to its chemical and biological properties. For researchers in drug development, understanding and predicting the three-dimensional structure of cyclohexane-containing molecules is paramount, as the specific spatial arrangement of substituents dictates molecular recognition, binding affinity to biological targets, and overall pharmacological efficacy.[1]

This guide serves as a technical resource for scientists and researchers, providing a deep dive into the principles governing the conformational preferences of substituted cyclohexanes. We will move beyond simple heuristics to explore the energetic rationale behind these preferences, from the foundational concept of the chair conformation to the nuanced interplay of steric, electronic, and stereoelectronic effects. By integrating theoretical principles with proven experimental and computational workflows, this document aims to equip the reader with the knowledge to confidently analyze, predict, and engineer the conformational behavior of these critical molecular scaffolds.

Part 1: The Dynamic Cyclohexane Ring: Chair Conformation and Ring Inversion

The conformational flexibility of the cyclohexane ring is centered around its most stable arrangement: the chair conformation. This structure elegantly minimizes two primary sources of energetic strain:

  • Angle Strain: The bond angles are approximately 109.5°, very close to the ideal tetrahedral angle, thus avoiding the strain inherent in a planar hexagon.

  • Torsional Strain: All carbon-carbon bonds are perfectly staggered when viewed along any C-C axis, eliminating the eclipsing interactions that destabilize other conformations.

Within the chair conformation, substituents can occupy two distinct types of positions: six axial positions, which are parallel to the principal C3 axis of the ring, and six equatorial positions, which point out from the "equator" of the ring.

A crucial feature of the cyclohexane ring is its dynamic nature. At room temperature, it undergoes a rapid "ring inversion" or "chair flip," a process that interconverts two chair conformations.[2] During this flip, all axial positions become equatorial, and all equatorial positions become axial. For unsubstituted cyclohexane, these two chairs are identical and exist in a 1:1 ratio. However, the introduction of even a single substituent breaks this degeneracy, making one chair conformation more stable than the other.

G Chair1 Chair (C1) TS1 Half-Chair (TS) Chair1->TS1 ΔG‡ ≈ 10-11 kcal/mol TwistBoat Twist-Boat (Intermediate) TS1->TwistBoat TwistBoat->TS1 TS2 Boat (TS) TwistBoat->TS2 Chair2 Chair (C2) TS2->Chair2 Chair2->TS2

Caption: Energy profile for cyclohexane ring inversion.

Part 2: Monosubstituted Cyclohexanes and the Quantitative A-Value

When a substituent replaces a hydrogen atom on the ring, the two chair conformers are no longer energetically equivalent.[3][4] The conformation where the substituent occupies an equatorial position is generally more stable than the one where it is axial.

The Origin of Conformational Preference: 1,3-Diaxial Interactions

The primary reason for the equatorial preference is steric strain, specifically 1,3-diaxial interactions . An axial substituent is positioned in close proximity to the two other axial hydrogens (or substituents) on the same face of the ring, located at the C3 and C5 positions relative to the substituent at C1.[5][6][7] This steric clash, which is a form of van der Waals repulsion, destabilizes the axial conformer. This interaction is analogous to the gauche interaction in butane.[2][8][9] When the substituent is in the equatorial position, it points away from the ring, and this unfavorable interaction is absent.[8][10]

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a1 Substituent (R) at C1 a3 Axial H at C3 a1->a3 1,3-Diaxial Interaction a5 Axial H at C5 a1->a5 1,3-Diaxial Interaction e1 Substituent (R) at C1 e_text No 1,3-Diaxial Interactions (More Stable)

Caption: Steric strain in axial vs. equatorial conformers.

The A-Value: A Quantitative Measure of Steric Bulk

The energy difference between the axial and equatorial conformers is quantified by the A-value , which is the Gibbs free energy change (ΔG°) for the equilibrium where the substituent moves from the equatorial to the axial position.[11][12] A larger A-value signifies a stronger preference for the equatorial position and is often used as a proxy for the effective steric size of a substituent.[11] These values are crucial for predicting the conformational equilibrium of more complex molecules.

The equilibrium constant (K) can be calculated from the A-value (ΔG°) using the equation ΔG° = -RTlnK, which allows for the determination of the relative population of each conformer at a given temperature.[5][9]

Substituent (X)A-Value (kcal/mol)Notes on Causality
-F0.24Small atomic radius and long C-F bond minimize steric clash.
-Cl0.4Larger than F, but increasing bond length mitigates some strain.[12]
-Br0.43Balance of increased atomic size and longer C-Br bond length.[12]
-I0.4Longest C-X bond significantly reduces 1,3-diaxial interactions.
-CN0.2Linear shape minimizes steric interactions with axial hydrogens.[10]
-OH0.6 - 0.9Small but sensitive to hydrogen-bonding solvents.[13]
-OCH₃0.7Similar to OH, with free rotation minimizing steric profile.
-CH₃ (Methyl)1.74 - 1.8The standard reference; significant 1,3-diaxial interactions.[2][14]
-CH₂CH₃ (Ethyl)1.79 - 2.0Similar to methyl as the ethyl group can rotate to place the terminal methyl away from the ring.[12]
-CH(CH₃)₂ (Isopropyl)2.15 - 2.2Increased bulk, but rotation still possible to minimize strain.[12]
-C(CH₃)₃ (tert-Butyl)> 4.5Extremely bulky; rotation cannot relieve the severe 1,3-diaxial strain. Acts as a "conformational lock".[3][15]
-C₆H₅ (Phenyl)3.0Large and planar; forces a specific orientation to minimize clashes.
-COOH1.2Moderately bulky.
-Si(CH₃)₃2.5 (experimental)Despite being larger than carbon, the longer C-Si bond reduces the A-value compared to t-butyl.[16]

Note: A-values are derived from various sources and can vary slightly based on experimental conditions.[12][13]

Part 3: Analyzing Disubstituted Cyclohexanes

The analysis of disubstituted cyclohexanes requires considering the stereochemical relationship (cis/trans) and the positions of the substituents (1,2-, 1,3-, or 1,4-).[4][14] The stability of a given conformer is determined by summing all the energetic contributions, including 1,3-diaxial interactions and, in some cases, gauche interactions between the substituents themselves.

As a general rule, the most stable conformation will be the one that places the largest possible number of substituents, particularly the bulkiest ones, in equatorial positions.[17]

Substitution PatternCis/Trans IsomerMore Stable Chair ConformerEnergetic Rationale
1,2-Disubstituted CisAxial-Equatorial (a,e)Both chair flips result in an (a,e) conformation. The two conformers are equivalent if substituents are identical.
TransDi-equatorial (e,e)The alternative di-axial (a,a) conformer suffers from severe 1,3-diaxial strain for both groups.[9] The (e,e) conformer has a gauche interaction between the substituents.
1,3-Disubstituted CisDi-equatorial (e,e)The alternative di-axial (a,a) conformer has severe 1,3-diaxial interactions for both groups, plus a repulsive interaction between the two axial groups.
TransAxial-Equatorial (a,e)Both chair flips result in an (a,e) conformation. The bulkiest group will preferentially occupy the equatorial position.
1,4-Disubstituted CisAxial-Equatorial (a,e)Both chair flips result in an (a,e) conformation. The bulkiest group will preferentially occupy the equatorial position.
TransDi-equatorial (e,e)The alternative di-axial (a,a) conformer is highly unstable due to 1,3-diaxial interactions for both groups.

While A-values are often additive, this principle can break down, especially in systems with strong intramolecular electrostatic interactions, such as 1,4-dihalocyclohexanes, where the diaxial conformer can be unexpectedly stabilized.[18]

Part 4: Advanced Concepts Beyond Simple Sterics

While steric hindrance is the dominant factor in many systems, a comprehensive analysis requires consideration of more subtle electronic and stereoelectronic effects.

The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (like oxygen) in a heterocyclic ring to occupy the axial position, contrary to what would be expected from steric considerations alone.[19]

The primary explanation for this phenomenon is a stereoelectronic interaction involving hyperconjugation. The lone pair of electrons on the ring heteroatom (in an anti-periplanar orientation) can donate electron density into the antibonding (σ) orbital of the adjacent axial C-X bond. This n → σ interaction stabilizes the axial conformer and is geometrically precluded for the equatorial substituent. This effect is critical in carbohydrate chemistry and the design of heterocyclic drugs.[20][21]

Allylic 1,3-Strain (A(1,3) Strain)

Allylic strain is a destabilizing steric interaction that occurs in molecules containing an alkene. Specifically, A(1,3) strain arises from the interaction between a substituent on one end of a double bond and an allylic substituent on the other end.[22] In the context of cyclohexenes, this manifests as steric repulsion between a substituent on the double bond and a pseudo-axial substituent on the allylic carbon, influencing the half-chair conformation of the ring. This type of strain is a powerful tool used by synthetic chemists to control stereoselectivity in reactions.[22][23]

Part 5: Methodologies for Conformational Analysis

Determining the conformational equilibrium of a substituted cyclohexane requires a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational dynamics.[24] At room temperature, the rapid ring inversion of cyclohexane averages the signals for axial and equatorial protons. However, by cooling the sample to a sufficiently low temperature (e.g., below -80 °C), this interconversion can be slowed on the NMR timescale, allowing for the observation and quantification of individual conformers.[25][26]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the substituted cyclohexane in a suitable low-freezing solvent (e.g., deuterated toluene, CS₂, or a mixture like CHClF₂/CHCl₂F).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments (e.g., 10 °C). Acquire a spectrum at each temperature to observe the broadening and eventual splitting of signals as the ring flip slows.

  • Low-Temperature "Freeze-Out": Cool the sample to a temperature where the interconversion is negligible (the "coalescence temperature" has been passed), and sharp, distinct signals for both the axial and equatorial conformers are visible.

  • Signal Assignment and Integration: Identify the signals corresponding to each conformer. Axial and equatorial protons can often be distinguished by their chemical shifts and, more definitively, by their coupling constants (³J). A large coupling constant (³J ≈ 10-13 Hz) is characteristic of an axial-axial relationship, whereas smaller couplings (³J ≈ 2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

  • Equilibrium Constant Calculation: Carefully integrate the well-resolved signals corresponding to the major (equatorial) and minor (axial) conformers. The equilibrium constant is the ratio of these integrals: K = [Equatorial] / [Axial].

  • Free Energy Calculation: Use the equilibrium constant to calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RTln(K) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

G start Start: Substituted Cyclohexane Sample step1 Dissolve in Low-Temp NMR Solvent (e.g., Toluene-d8) start->step1 step2 Acquire Spectra at Decreasing Temperatures (VT-NMR) step1->step2 step3 Observe Signal Coalescence and Splitting step2->step3 step4 Acquire 'Freeze-Out' Spectrum (e.g., at -90°C) step3->step4 step5 Integrate Signals for Axial and Equatorial Conformers step4->step5 step6 Calculate K = [Equatorial]/[Axial] step5->step6 step7 Calculate ΔG° = -RTlnK step6->step7 end Result: Conformational Free Energy (A-Value) step7->end

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Workflow

Computational methods provide invaluable insights, allowing for the prediction of conformational energies without synthesizing the compound. They are essential for validating experimental results and exploring systems that are difficult to study empirically.[27][28]

Step-by-Step Methodology:

  • Structure Building: Construct the 3D structure of the substituted cyclohexane using molecular modeling software (e.g., Avogadro, Maestro).

  • Conformational Search: Perform an initial conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94, AMBER) to identify all low-energy minima, including various chair and twist-boat forms.

  • Geometry Optimization: Take the lowest energy conformers (typically the axial and equatorial chairs) and perform a full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[29]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • High-Accuracy Energy Calculation (Optional but Recommended): For highly accurate results, perform a single-point energy calculation on the DFT-optimized geometries using a high-level ab initio method like Coupled Cluster (e.g., CCSD(T)) with a large basis set.[30]

  • Gibbs Free Energy Calculation: Combine the electronic energy with the ZPVE and thermal corrections (enthalpy and entropy) from the frequency calculation to obtain the Gibbs free energy (G) for each conformer.

  • Population Analysis: Calculate the energy difference (ΔG°) between the conformers and use the Boltzmann distribution to predict their relative populations at a given temperature.

G start Start: Target Molecule step1 Build 3D Structure (Axial & Equatorial Isomers) start->step1 step2 Geometry Optimization (e.g., DFT: B3LYP/6-311G*) step1->step2 step3 Frequency Calculation step2->step3 step4 Verify Minima (No Imaginary Freq.) Obtain ZPVE & Thermal Corrections step3->step4 step5 Calculate Gibbs Free Energy (G) for Each Conformer step4->step5 step6 Calculate ΔG° = G(axial) - G(equatorial) step5->step6 end Result: Predicted Energies and Population Distribution step6->end

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of substituted cyclohexanes is a cornerstone of modern stereochemistry and a critical skill for professionals in drug discovery and materials science. The preference of a substituent for the equatorial position is a powerful guiding principle, driven primarily by the avoidance of destabilizing 1,3-diaxial steric interactions. This preference can be quantified using the A-value, which serves as a reliable predictor of conformational equilibrium. However, a complete understanding requires an appreciation for more complex phenomena, such as the anomeric and allylic effects, which can override simple steric arguments. By combining the empirical power of low-temperature NMR spectroscopy with the predictive capabilities of computational chemistry, researchers can achieve a comprehensive and accurate picture of the three-dimensional nature of these vital chemical entities, paving the way for more rational and effective molecular design.

References

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An In-depth Technical Guide to the Chair and Boat Conformations of Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in drug design and materials science where molecular shape dictates function. While the principles governing monosubstituted cyclohexanes are well-established, polysubstituted systems, such as tetramethylcyclohexane, present a far more complex energetic interplay of steric and torsional strains. This guide provides a detailed examination of the conformational preferences of various tetramethylcyclohexane isomers. We will dissect the energetic penalties that govern the stability of chair conformations and explore the conditions under which non-chair forms, specifically the twist-boat, become significantly populated or even predominant. This document combines established stereochemical principles with proven experimental and computational protocols to offer researchers a comprehensive resource for analyzing highly substituted cyclohexane rings.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring avoids the angle strain of a planar hexagon by adopting puckered three-dimensional conformations.[1] The two most significant conformations on the potential energy surface are the chair and the twist-boat .

  • The Chair Conformation: This is the most stable conformer for unsubstituted cyclohexane, existing as a strain-free structure.[2] All carbon-carbon bonds are perfectly staggered, eliminating torsional strain, and the C-C-C bond angles are near the ideal tetrahedral angle of 109.5°, eliminating angle strain.[3] Substituents on a chair can occupy two distinct positions: axial (parallel to the C3 axis of the ring) and equatorial (pointing out from the ring's equator).[4] Through a process called ring inversion or "chair flip," axial and equatorial positions interconvert.[5]

  • The Boat and Twist-Boat Conformations: The symmetrical "boat" conformation is a high-energy transition state, not a stable minimum.[6] It is destabilized by two primary factors: torsional strain from four eclipsed C-C bonds and a severe steric interaction between the two "flagpole" hydrogens pointing towards each other.[7] By twisting slightly, the boat relieves some of this strain to become the twist-boat (or skew-boat) conformation, which is a true energy minimum, albeit still significantly less stable than the chair in unsubstituted cyclohexane (approx. 5.5 kcal/mol or 23 kJ/mol higher in energy).[6][8]

The general energy profile for cyclohexane's conformational interconversion provides a roadmap for understanding these relationships.

G cluster_energy Relative Potential Energy E0 Chair (A) E1 Half-Chair (TS) E0->E1 E2 Twist-Boat (B) E1->E2 E3 Boat (TS) E2->E3 E4 Twist-Boat (B') E3->E4 E5 Half-Chair (TS') E4->E5 E6 Chair (A') E5->E6

Figure 1: Cyclohexane Interconversion Energy Profile.
Quantifying Steric Strain in Substituted Cyclohexanes

The stability of a substituted cyclohexane conformer is determined by the sum of its steric interactions. For methyl-substituted rings, three types of strain are paramount:

  • Gauche Butane Interaction (approx. +0.9 kcal/mol): This occurs when two methyl groups on adjacent carbons are in a gauche relationship (60° dihedral angle), such as in an equatorial-equatorial 1,2-disubstituted cyclohexane.[3]

  • 1,3-Diaxial H/CH₃ Interaction (approx. +0.9 kcal/mol): An axial methyl group experiences steric repulsion with the two other axial hydrogens on the same face of the ring. Each of these interactions adds about 0.9 kcal/mol of strain.[9] Therefore, a single axial methyl group introduces a total strain of 2 * 0.9 = 1.8 kcal/mol. This destabilization energy is known as the substituent's A-value .[2][10]

  • 1,3-Diaxial CH₃/CH₃ Interaction (approx. +4.5 to 5.4 kcal/mol): This is a highly destabilizing interaction that occurs when two methyl groups occupy axial positions on the same face of the ring (e.g., in cis-1,3-dimethylcyclohexane).[1] This severe steric clash often dictates the conformational preference of the entire molecule.

These values are additive and allow for a quantitative prediction of the relative energies of different conformers and isomers.

Interaction TypeDescriptionDestabilization Energy (kcal/mol)Destabilization Energy (kJ/mol)
A-Value (Methyl) A single axial methyl group interacting with two axial hydrogens.~1.8[5]~7.6[9]
Gauche (Me/Me) Two equatorial methyl groups on adjacent carbons.~0.9[3]~3.8[11]
1,3-Diaxial (Me/Me) Two axial methyl groups on the same face of the ring.>4.5[1]>18.8
Table 1: Key Steric Strain Energy Values for Conformational Analysis.
Conformational Analysis of Tetramethylcyclohexane Isomers

The presence of four methyl groups dramatically amplifies these steric demands, leading to complex conformational outcomes. In some cases, the strain of the chair conformation becomes so great that a twist-boat form is preferred. This phenomenon is well-documented in other highly substituted systems, such as cis-1,4-di-tert-butylcyclohexane, where the twist-boat is the major conformer.[6][8]

G cluster_chair Chair Conformation cluster_strain Sources of Strain cluster_outcome Resulting Conformation Chair Chair Form Axial Axial Substituents Chair->Axial Equatorial Equatorial Substituents Chair->Equatorial Diaxial 1,3-Diaxial Interactions (Me/Me, Me/H) Axial->Diaxial Increases Strain Gauche Gauche Interactions (e.g., 1,2-eq,eq-Me/Me) Equatorial->Gauche Can Increase Strain Strain Steric & Torsional Strain Strain->Diaxial Strain->Gauche Flagpole Flagpole Interactions (in Boat/Twist-Boat) Strain->Flagpole High_Strain_Chair High-Strain Chair Diaxial->High_Strain_Chair Leads to Low_Strain_Chair Low-Strain Chair Gauche->Low_Strain_Chair Contributes to Energy Twist_Boat Twist-Boat Flagpole->Twist_Boat Destabilizes Outcome Favored Conformer Outcome->Low_Strain_Chair Outcome->Twist_Boat High_Strain_Chair->Twist_Boat May Convert to

Figure 2: Logical Flow of Conformational Analysis.
3.1 Case Study: cis- and trans-1,1,3,5-Tetramethylcyclohexane

This pair of isomers provides a clear, quantitative example. The cis isomer places the C3 and C5 methyl groups on the same side as one of the C1 gem-dimethyl groups, while the trans isomer places them on the opposite side.

  • trans-1,1,3,5-Tetramethylcyclohexane: The most stable chair conformation places the C3 and C5 methyl groups in equatorial positions. This leaves one of the C1 methyls in an axial position. The total strain is from one axial methyl group (two Me/H 1,3-diaxial interactions), totaling ~1.8 kcal/mol .

  • cis-1,1,3,5-Tetramethylcyclohexane: In the most stable chair form, the C5 methyl can be equatorial, but this forces the C3 methyl into an axial position. This creates a severe 1,3-diaxial interaction with the axial C1 methyl group. The total strain is the sum of one Me/Me 1,3-diaxial interaction (~5.4 kcal/mol) and one Me/H 1,3-diaxial interaction (the axial C1 methyl with the C5 axial hydrogen, ~0.9 kcal/mol), totaling ~6.3 kcal/mol .

The calculated energy difference between the most stable chair conformers is approximately 4.5 kcal/mol (18.8 kJ/mol). Experimental determination has found the energy difference between the cis and trans isomers to be 15.5 kJ/mol, showing strong agreement with the analysis based on additive 1,3-diaxial interactions.[8]

3.2 Case Study: 1,1,4,4-Tetramethylcyclohexane

This isomer is conformationally fascinating. In a chair conformation, one methyl group from each gem-dimethyl pair must be axial. This results in four Me/H 1,3-diaxial interactions (two on each face of the ring), for a total strain of 4 * 0.9 = 3.6 kcal/mol . However, the molecule can adopt a twist-boat conformation where all four methyl groups occupy pseudo-equatorial or isoclinal positions, avoiding the severe 1,3-diaxial strain.[8] While this introduces other strains (torsional, flagpole), the avoidance of the four axial methyl interactions makes the twist-boat a highly competitive and likely predominant conformer for this isomer.

IsomerMost Stable Chair ConformationEstimated Chair Strain (kcal/mol)Likely Preferred ConformationRationale
trans-1,1,3,5- 1 axial Me, 3 equatorial Me~1.8ChairMinimal 1,3-diaxial strain.
cis-1,1,3,5- 2 axial Me, 2 equatorial Me~6.3ChairStrain is high, but chair is likely retained.
1,1,4,4- 2 axial Me, 2 equatorial Me~3.6Twist-Boat Avoids four Me/H 1,3-diaxial interactions present in the chair.
all-cis-1,2,3,4- 2 axial Me, 2 equatorial Me>3.6 + gaucheTwist-Boat Severe 1,3-diaxial strain and gauche interactions favor a non-chair form.
Table 2: Conformational Analysis of Selected Tetramethylcyclohexane Isomers.
Methodologies for Conformational Analysis

Determining the conformational equilibrium of a polysubstituted cyclohexane requires a combination of experimental and computational techniques.

4.1 Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

Objective: To "freeze out" the chair-chair interconversion on the NMR timescale to observe and quantify the individual conformers at equilibrium.

Principle: At room temperature, the chair flip is rapid, and NMR provides an averaged spectrum. By lowering the temperature, the rate of interconversion slows. Below the coalescence temperature, sharp, distinct signals for each conformer can be observed. The relative populations can be determined by integrating the signals corresponding to the same carbon in each conformer.[12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the tetramethylcyclohexane isomer in a suitable low-freezing deuterated solvent (e.g., CDCl₃/CFCl₃ mixture, [²H₈]toluene, or propane). The solvent system must remain liquid at the target low temperatures (e.g., down to -150 °C / 123 K).[8]

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline, showing the time-averaged chemical shifts.

  • Variable Temperature (VT) Experiment:

    • Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for at least 10-15 minutes at each new temperature.

    • Acquire a ¹³C spectrum at each temperature, observing the broadening of signals as the exchange rate slows. The temperature at which signals merge is the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) to inversion.

  • Low-Temperature Spectrum: Continue cooling until well below the coalescence point, where sharp, separate signals for the major and minor conformers are resolved. A temperature of -148 °C (125 K) has been successfully used for similar systems.[8]

  • Data Analysis:

    • Identify pairs of signals corresponding to the same carbon atom in the two different conformers (e.g., Chair A and Chair B, or Chair and Twist-Boat).

    • Carefully integrate these paired signals. To ensure accuracy, compare integrals for multiple, well-resolved carbon signals.

    • Calculate the equilibrium constant, K_eq = [Major Conformer] / [Minor Conformer].

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

4.2 Computational Protocol: Molecular Mechanics Energy Minimization

Objective: To calculate the steric energies of different potential conformers (chair, twist-boat) and identify the global energy minimum.

Principle: Molecular mechanics uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds). A force field, such as MMFF94, contains the parameters to calculate the energy of a given geometry, accounting for bond stretching, angle bending, torsional strain, and van der Waals interactions.[13] Geometry optimization algorithms search the potential energy surface for the lowest energy structure.

Step-by-Step Workflow (using Avogadro software as an example):

  • Build the Initial Structure:

    • Open Avogadro. Use the build tool to construct the desired tetramethylcyclohexane isomer (e.g., 1,1,4,4-tetramethylcyclohexane).

    • Build the molecule in a clear chair conformation. Ensure the correct stereochemistry (cis/trans) is set.

  • Set Up the Calculation:

    • Navigate to Extensions -> Molecular Mechanics -> Setup Force Field.

    • Select MMFF94 from the dropdown menu. This force field is well-parameterized for organic molecules like alkanes.[13][14] Click "OK".

  • Perform Geometry Optimization (Energy Minimization):

    • Navigate to Extensions -> Optimize Geometry. The software will iteratively adjust bond lengths and angles to find the nearest local energy minimum.

    • Once the optimization is complete (indicated in the status bar), the structure represents the optimized chair conformer.

  • Calculate and Record Energy:

    • Navigate to Extensions -> Molecular Mechanics -> Calculate Energy.

    • Record the final energy value (often in kJ/mol or kcal/mol).

  • Generate and Optimize the Twist-Boat Conformer:

    • Save the optimized chair structure under a new name.

    • Manually manipulate the structure to approximate a twist-boat conformation. This can be done using the manipulation tool to "pull" one carbon up and the opposite carbon down, then slightly twisting the ring.

    • Repeat steps 3 (Optimize Geometry) and 4 (Calculate Energy) for this new starting geometry. The optimization should converge to the nearest twist-boat energy minimum.

  • Analyze Results: Compare the final minimized energies of the chair and twist-boat conformers. The structure with the lower energy is the computationally predicted global minimum and therefore the most stable conformer.

G cluster_build 1. Build Molecule cluster_setup 2. Setup Calculation cluster_run 3. Run Optimization cluster_analyze 4. Analyze Results Build Construct Isomer (e.g., in Avogadro) Setup Select Force Field (e.g., MMFF94) Build->Setup Opt_Chair Optimize Chair Geometry Setup->Opt_Chair Opt_TB Optimize Twist-Boat Geometry Setup->Opt_TB Energy_Chair Calculate Chair Steric Energy Opt_Chair->Energy_Chair Energy_TB Calculate Twist-Boat Steric Energy Opt_TB->Energy_TB Compare Compare Energies to Find Global Minimum Energy_Chair->Compare Energy_TB->Compare

Sources

An In-depth Technical Guide to Steric Hindrance in 1,2,4,5-Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the conformational isomerism and steric hindrance in the stereoisomers of 1,2,4,5-tetramethylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of steric factors that dictate the three-dimensional structure and relative stability of these polysubstituted cyclohexanes. By integrating fundamental principles of conformational analysis with quantitative energetic data, this guide offers a detailed examination of 1,3-diaxial interactions, gauche-butane interactions, and the highly destabilizing 1,3-syn-axial dimethyl interactions. Furthermore, it outlines robust experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), for the elucidation and validation of these conformational preferences.

Introduction: The Primacy of Conformation in Molecular Function

In the realm of molecular sciences, the three-dimensional arrangement of atoms—the conformation—is a paramount determinant of a molecule's physical, chemical, and biological properties. For cyclic molecules, and particularly for cyclohexane derivatives, the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain.[1] However, the introduction of substituents onto the cyclohexane ring disrupts the energetic equivalence of the two interconverting chair forms, leading to a complex conformational landscape governed by steric hindrance.[2] Understanding these conformational preferences is of critical importance in fields such as medicinal chemistry, where the specific shape of a molecule dictates its interaction with biological targets.

This guide focuses on the conformational analysis of this compound, a polysubstituted cyclohexane that serves as an excellent model system for exploring the cumulative and often competing effects of multiple steric interactions. We will systematically dissect the stereoisomers of this molecule, analyze their conformational equilibria, and quantify the energetic penalties associated with unfavorable steric arrangements.

Stereoisomers of this compound

The substitution pattern of this compound gives rise to several stereoisomers, defined by the relative orientation (cis or trans) of the methyl groups with respect to the plane of the cyclohexane ring. A systematic analysis reveals the following possible stereoisomers:

  • (1r,2c,4c,5c)-1,2,4,5-tetramethylcyclohexane (all-cis)

  • (1r,2t,4c,5c)-1,2,4,5-tetramethylcyclohexane

  • (1r,2c,4t,5c)-1,2,4,5-tetramethylcyclohexane

  • (1r,2c,4c,5t)-1,2,4,5-tetramethylcyclohexane

  • (1r,2t,4t,5c)-1,2,4,5-tetramethylcyclohexane

  • (1r,2t,4c,5t)-1,2,4,5-tetramethylcyclohexane

  • (1r,2c,4t,5t)-1,2,4,5-tetramethylcyclohexane

  • (1r,2t,4t,5t)-1,2,4,5-tetramethylcyclohexane (all-trans)

The stability of each of these stereoisomers is dictated by the steric interactions present in its most stable chair conformation. To determine this, we must consider the energetic cost of placing methyl groups in axial positions and the interactions between adjacent and 1,3-disposed methyl groups.

Energetic Landscape of Steric Interactions in Substituted Cyclohexanes

The relative energies of different conformers are determined by a summation of the energetic penalties arising from various steric interactions. For methyl-substituted cyclohexanes, the most significant of these are:

  • 1,3-Diaxial Interaction (A-value): The steric strain between an axial methyl group and the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl group at C1). This interaction has an energetic cost of approximately 1.7 kcal/mol (7.6 kJ/mol).[2][3] This is a result of two gauche-butane interactions between the axial methyl group and the ring carbons.[2]

  • Gauche-Butane Interaction: The steric strain between two methyl groups on adjacent carbons when they are in a gauche relationship (dihedral angle of approximately 60°). This interaction contributes about 0.9 kcal/mol (3.8 kJ/mol) of strain.[4][5]

  • 1,3-Syn-Axial Dimethyl Interaction: A highly destabilizing interaction that occurs when two methyl groups are in axial positions on the same side of the cyclohexane ring (e.g., at C1 and C3). This severe steric clash is significantly more energetic than a methyl-hydrogen 1,3-diaxial interaction, with an estimated energetic penalty of approximately 5.4 kcal/mol.

These energetic parameters are crucial for predicting the most stable conformation of each stereoisomer of this compound.

Table 1: Energetic Cost of Key Steric Interactions in Methyl-Substituted Cyclohexanes

InteractionDescriptionApproximate Energy Cost (kcal/mol)Approximate Energy Cost (kJ/mol)
1,3-Diaxial (Me-H)An axial methyl group interacting with two axial hydrogens.1.77.6
Gauche (Me-Me)Two methyl groups on adjacent carbons with a 60° dihedral angle.0.93.8
1,3-Syn-Axial (Me-Me)Two axial methyl groups on the same side of the ring.5.422.6

Conformational Analysis of this compound Isomers

By applying the energetic penalties outlined above, we can analyze the chair conformations of each stereoisomer to determine the most stable arrangement and estimate its relative stability. The guiding principle is that the most stable conformation will seek to minimize the number and severity of steric interactions, primarily by placing the maximum number of methyl groups in equatorial positions.

Below is a detailed analysis of two representative stereoisomers:

The All-Equatorial Isomer: A Model of Stability

One of the most stable stereoisomers will be the one that can adopt a chair conformation with all four methyl groups in equatorial positions. Let's consider the (1r,2t,4t,5c)-1,2,4,5-tetramethylcyclohexane isomer. In one of its chair conformations, all four methyl groups can occupy equatorial positions, thus avoiding any 1,3-diaxial interactions. The only significant steric strain in this conformation arises from two gauche interactions between the methyl groups at C1-C2 and C4-C5.

  • Total Strain Energy ≈ 2 x (gauche Me-Me) = 2 x 0.9 kcal/mol = 1.8 kcal/mol

This all-equatorial conformation represents a low-energy state and is therefore expected to be a highly stable isomer.

Caption: All-equatorial conformer of a stable this compound isomer.

An Isomer with Inevitable Axial Substituents: A Case of High Strain

Now, let's examine the (1r,2c,4c,5c)-1,2,4,5-tetramethylcyclohexane (all-cis) isomer. In any chair conformation of this isomer, it is impossible to place all methyl groups in equatorial positions. A careful analysis reveals that the most stable chair conformation will have two methyl groups in equatorial positions and two in axial positions. This arrangement leads to significant steric strain.

For instance, a conformation with methyl groups at C1 and C4 in equatorial positions would force the methyl groups at C2 and C5 into axial positions. This would result in:

  • Two 1,3-diaxial (Me-H) interactions for the C2-methyl group.

  • Two 1,3-diaxial (Me-H) interactions for the C5-methyl group.

  • A highly destabilizing 1,3-syn-axial (Me-Me) interaction between the C2 and C5 methyl groups is not present in this specific arrangement, but other conformations of this isomer could exhibit it.

  • Gauche interactions between adjacent methyl groups.

A conformation with axial methyls at C2 and C4 would lead to:

  • Total Strain Energy ≈ 2 x (1,3-diaxial Me-H) + gauche interactions

  • Total Strain Energy ≈ 2 x 1.7 kcal/mol + ... = 3.4 kcal/mol + ...

The presence of multiple axial substituents makes this isomer significantly less stable than the all-equatorial isomer.

Caption: A strained conformer with two axial methyl groups.

Experimental and Computational Workflows for Conformational Analysis

The theoretical predictions of conformational stability must be validated through experimental and computational methods. This section outlines standard protocols for such analyses.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclohexane derivatives in solution.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis of Chemical Shifts: Protons in an axial environment are generally more shielded and appear at a lower chemical shift (more upfield) compared to their equatorial counterparts.

    • Analysis of Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons (Karplus relationship).

      • Large coupling constants (³J_ax-ax ≈ 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ≈ 180°).

      • Small coupling constants (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angle ≈ 60°).

  • 2D NMR Spectroscopy (NOESY):

    • Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. The NOESY experiment detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[6]

    • Analysis of Cross-Peaks: The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. For cyclohexane derivatives, strong NOE cross-peaks are expected between an axial substituent and the axial protons at the 3 and 5 positions. Conversely, an equatorial substituent will show NOEs to adjacent equatorial and axial protons.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Purified Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR NOESY 2D NOESY NMR_Tube->NOESY Chem_Shift Chemical Shifts H1_NMR->Chem_Shift J_Coupling Coupling Constants H1_NMR->J_Coupling NOE_Crosspeaks NOE Cross-Peaks NOESY->NOE_Crosspeaks Conformation Determine Dominant Conformation Chem_Shift->Conformation J_Coupling->Conformation NOE_Crosspeaks->Conformation

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Protocol: DFT and Molecular Mechanics

Computational chemistry provides a powerful means to model the different conformations and calculate their relative energies.

Step-by-Step Protocol for Computational Analysis:

  • Initial Structure Generation: For each stereoisomer, generate initial 3D structures for all possible chair and boat/twist-boat conformations using a molecular modeling software (e.g., Avogadro, ChemDraw).[7]

  • Molecular Mechanics (MM) Optimization: Perform an initial geometry optimization of all generated structures using a suitable force field (e.g., MMFF94, UFF). This is a computationally inexpensive way to obtain reasonable starting geometries.

  • Density Functional Theory (DFT) Optimization:

    • Take the low-energy conformers from the MM optimization and perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

    • Include a dispersion correction (e.g., D3) to accurately account for van der Waals interactions.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the calculated Gibbs free energies of all the conformers for each stereoisomer. The conformer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Computational_Workflow Start Define Stereoisomer Generate Generate Initial Conformations (Chair, Boat, Twist-Boat) Start->Generate MM_Opt Molecular Mechanics (MM) Geometry Optimization Generate->MM_Opt DFT_Opt Density Functional Theory (DFT) Geometry Optimization (e.g., B3LYP/6-31G(d) with D3) MM_Opt->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minima, Obtain ZPVE) DFT_Opt->Freq_Calc Energy_Analysis Compare Gibbs Free Energies Freq_Calc->Energy_Analysis Stable_Conformer Identify Most Stable Conformer Energy_Analysis->Stable_Conformer

Caption: A typical computational workflow for conformational analysis.

Conclusion: A Synergistic Approach to Understanding Molecular Conformation

The conformational analysis of this compound isomers serves as a compelling case study in the principles of steric hindrance. By systematically evaluating the energetic penalties of 1,3-diaxial and gauche interactions, we can make robust predictions about the relative stabilities of the different stereoisomers. The isomer that can adopt an all-equatorial conformation is predicted to be significantly more stable than isomers that are forced to place one or more methyl groups in sterically demanding axial positions.

The integration of theoretical predictions with experimental validation through advanced NMR techniques and computational modeling provides a powerful and self-validating system for elucidating the three-dimensional structures of complex molecules. For researchers in drug development and materials science, a thorough understanding of these conformational principles is indispensable for the rational design of molecules with desired properties and functions.

References

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Unacademy. (n.d.). The Methods of Prediction of Stability of Different Conformations of Disubstituted Cyclohexanes.
  • Stenutz, R. (n.d.). cis,cis,trans-1,2,4,5-tetramethylcyclohexane.
  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]
  • Chemistry LibreTexts. (2021, July 5). 7.1.4: Substituted Cyclohexanes. [Link]
  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]
  • Orgo Made Simple. (n.d.). cis-1,2-Dimethylcyclohexane.
  • Master Organic Chemistry. (2020, May 29).
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook.
  • University of Ottawa. (n.d.). NOESY and EXSY.
  • University College London. (n.d.). NOE Experiments.
  • Brainly.in. (2020, October 15). the energy of cis 1 3 dimethyl cyclohexane​.
  • ChemRxiv. (2022, April 21).
  • University of Wisconsin-Platteville. (n.d.). Cyclohexane Conformational Analysis.
  • Chegg. (2018, November 23). Solved Draw the possible stereoisomers for.
  • Orgo Made Simple. (n.d.). cis-1,3-Dimethylcyclohexane.
  • NIST. (n.d.). This compound, cis-. In NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr.
  • Journal of the American Chemical Society. (2026, January 5).
  • Chemistry Stack Exchange. (2015, May 6). Relative stability of cis and trans cycloalkenes. [Link]
  • The Journal of Physical Chemistry. (n.d.).
  • ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.
  • ResearchGate. (2017, July 30). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. [Link]
  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
  • ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. [Link]
  • Scribd. (n.d.).
  • Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,4,5-Tetramethylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C₁₀H₂₀. The seemingly simple structure of this molecule belies a fascinating complexity arising from its stereochemistry. The spatial arrangement of the four methyl groups on the cyclohexane ring gives rise to multiple diastereomers, primarily classified as cis and trans isomers. The conformational flexibility of the cyclohexane ring, existing predominantly in a chair conformation, further diversifies the chemical environments of the constituent atoms. This guide provides a comprehensive analysis of the spectroscopic data for this compound, with a particular focus on how its stereoisomerism governs its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. For researchers, scientists, and professionals in drug development, a thorough understanding of these spectroscopic signatures is paramount for structure elucidation, conformational analysis, and purity assessment. Due to the limited availability of complete, high-resolution experimental spectra for all isomers of this compound in public databases, this guide will leverage foundational principles of spectroscopy, drawing parallels with well-documented, structurally analogous compounds such as dimethylcyclohexanes. This approach not only allows for a robust prediction and interpretation of the expected spectra but also equips the reader with the fundamental knowledge to analyze similar complex cycloalkanes.

Stereoisomerism and Conformational Analysis: The Foundation of Spectral Interpretation

The substitution pattern of this compound allows for several stereoisomers. The most stable conformations will see the methyl groups occupying equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. The relationship between the methyl groups (axial vs. equatorial) is the primary determinant of the resulting spectroscopic data.

Workflow for Stereochemical and Spectroscopic Analysis

G cluster_0 Molecular Structure & Stereochemistry cluster_1 Spectroscopic Prediction & Analysis cluster_2 Data Acquisition & Validation A This compound B Identify Stereoisomers (e.g., cis, trans) A->B C Determine Most Stable Chair Conformations B->C D Predict Number of Signals (Symmetry) C->D E Predict Chemical Shifts (Axial vs. Equatorial) C->E F Predict Splitting Patterns (Coupling) C->F G Predict IR Absorptions & MS Fragmentation C->G I Compare Experimental Data with Predictions D->I E->I F->I G->I H Acquire Experimental Spectra (NMR, IR, MS) H->I J Structure Elucidation & Conformation Assignment I->J

Caption: A logical workflow for the spectroscopic analysis of substituted cyclohexanes, starting from stereochemical considerations to spectral prediction and experimental validation.

¹H NMR Spectroscopy: Probing the Proton Environments

Predicted ¹H NMR Spectra

cis-1,2,4,5-Tetramethylcyclohexane:

The most stable conformation of the all-cis isomer would likely involve a chair flip equilibrium. However, a detailed analysis of all possible cis isomers is complex. For a simplified discussion, let's consider the isomer with two methyl groups adjacent on one side of the ring and the other two adjacent on the other side. Due to the symmetry in many of the possible chair conformations, we would expect a reduced number of unique proton signals. The chemical shifts of the methyl protons would be highly dependent on whether they are in an axial or equatorial position. Equatorial methyl protons are typically found further downfield (around 0.9-1.2 ppm) compared to axial methyl protons (around 0.7-1.0 ppm) due to the anisotropic effects of the C-C bonds in the ring. The methine protons (CH-CH₃) would also exhibit different chemical shifts based on their axial or equatorial orientation, with axial protons generally appearing more upfield. The ring protons (CH₂) would show complex splitting patterns due to both geminal and vicinal coupling.

trans-1,2,4,5-Tetramethylcyclohexane:

A plausible trans isomer would have a more rigid conformation to maximize equatorial substitution. For instance, a diequatorial-diequatorial arrangement would be significantly more stable. In such a case, the symmetry of the molecule would dictate the number of signals. The protons of the equatorial methyl groups would give rise to doublets in a relatively narrow chemical shift range. The methine protons would also have distinct chemical shifts depending on their environment. The coupling constants (J-values) between adjacent protons would be stereochemically dependent, providing valuable information about their relative orientations (e.g., axial-axial, axial-equatorial, equatorial-equatorial couplings).

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

¹³C NMR spectroscopy is often simpler to interpret for complex molecules due to the lack of carbon-carbon coupling in routine spectra and the wider range of chemical shifts.

Experimental ¹³C NMR Data for cis-1,2,4,5-Tetramethylcyclohexane

An experimental ¹³C NMR spectrum for cis-1,2,4,5-tetramethylcyclohexane is available and provides valuable insight.[1]

Chemical Shift (ppm)Assignment (Predicted)
~35Methine Carbons (CH-CH₃)
~30Methylene Carbons (CH₂)
~20Methyl Carbons (CH₃)

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The assignments are based on typical chemical shift ranges for substituted cyclohexanes.

The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For a highly symmetrical isomer, fewer signals will be observed. The chemical shifts are sensitive to the steric environment. Carbons bearing axial substituents are generally shielded (shifted to a lower ppm value) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect.

Predicted ¹³C NMR Spectrum for trans-1,2,4,5-Tetramethylcyclohexane

For a stable trans isomer with a high degree of symmetry (e.g., all methyl groups effectively in equatorial positions in a preferred conformation), we would predict a simple spectrum with a limited number of signals. We would expect distinct signals for the methine carbons, the methylene carbons, and the methyl carbons. The precise chemical shifts would again depend on the exact conformation and the resulting steric interactions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and the overall structure of a molecule through its characteristic vibrational modes. For this compound, the key absorptions are associated with the C-H bonds of the methyl and cyclohexane ring moieties.

A vapor-phase IR spectrum for this compound is available in the PubChem database.[2]

Key IR Absorption Regions:

  • C-H Stretching (Alkanes): Strong absorptions are expected just below 3000 cm⁻¹ (typically in the range of 2850-2960 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, as well as the methine (CH) C-H bonds.

  • C-H Bending (Methyl and Methylene): Absorptions in the 1450-1470 cm⁻¹ region are characteristic of CH₂ scissoring and CH₃ asymmetric bending vibrations. A distinct peak around 1375 cm⁻¹ is typically observed for the symmetric bending ("umbrella" mode) of methyl groups.

  • Skeletal Vibrations: The region below 1300 cm⁻¹ contains complex vibrations associated with the carbon-carbon bonds of the cyclohexane ring. These are often referred to as the "fingerprint region" and are unique to the specific molecule and its conformation.

The IR spectra of cis and trans isomers are expected to show subtle differences, particularly in the fingerprint region, reflecting the variations in their molecular symmetry and bond angles.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For saturated hydrocarbons like this compound, electron ionization (EI) is a common technique.

The mass spectrum of trans-1,2,4,5-tetramethylcyclohexane is available through PubChem and the NIST Mass Spectrometry Data Center.[3]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₁₀H₂₀, which is approximately 140.27 g/mol .[2][3] For alkanes, the molecular ion peak can sometimes be weak or absent.

  • Loss of a Methyl Group ([M-15]⁺): A very common fragmentation pathway for methylated alkanes is the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 125.

  • Loss of an Ethyl Group ([M-29]⁺): Cleavage of a C-C bond in the ring can lead to the loss of an ethyl radical (•C₂H₅), giving a peak at m/z 111.

  • Further Fragmentation: Subsequent losses of alkyl fragments will lead to a series of peaks with decreasing m/z values, often separated by 14 mass units (corresponding to CH₂ groups). Common fragment ions for cyclic alkanes include those at m/z 83, 69, 55, and 41.

The relative intensities of the fragment ions can sometimes provide clues about the stereochemistry, as different isomers may have slightly different propensities for certain fragmentation pathways due to variations in steric strain and conformational stability of the resulting carbocations.

Summary of Spectroscopic Data

Spectroscopic TechniqueIsomerKey FeaturesSource
¹³C NMR cis-1,2,4,5-TetramethylcyclohexaneSignals around 35 ppm (CH), 30 ppm (CH₂), and 20 ppm (CH₃).[1]
IR This compound (Vapor Phase)Strong C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1450-1470 cm⁻¹ and ~1375 cm⁻¹).[2]
Mass Spec trans-1,2,4,5-TetramethylcyclohexaneMolecular ion (m/z 140), prominent fragments at m/z 125 ([M-15]⁺) and other alkyl fragments.[3]

Experimental Protocols

While specific experimental protocols for the acquisition of the referenced spectra are not fully detailed in the database entries, a general methodology for each technique is outlined below.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, proton decoupling is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (FTIR):

  • Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film (neat). For a vapor-phase spectrum, the sample is introduced into a gas cell.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the gas cell filled with an inert gas like nitrogen).

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the GC column.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented and ionized. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer.

  • Data Analysis: The software generates a mass spectrum for each component separated by the GC.

Conclusion

References

  • PubChem. cis-1,2-Dimethylcyclohexane.
  • PubChem. trans-1,2-Dimethylcyclohexane.
  • PubChem. cis-1,4-Dimethylcyclohexane.
  • PubChem. trans-1,4-Dimethylcyclohexane.
  • NIST. Cyclohexane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
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  • PubChem. This compound, trans.
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An In-depth Technical Guide to the Thermochemistry of 1,2,4,5-Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of molecular stereochemistry is not merely academic—it is a cornerstone of rational design and predictive modeling. The seemingly simple cyclohexane ring, a ubiquitous scaffold in pharmaceuticals and bioactive molecules, presents a complex conformational landscape when substituted. This guide provides an in-depth technical exploration of the thermochemistry of 1,2,4,5-tetramethylcyclohexane isomers. We will dissect the subtle interplay of steric and electronic effects that govern the stability of these isomers, offering both theoretical frameworks and practical methodologies for their characterization. By synthesizing field-proven experimental insights with the power of computational chemistry, this document serves as a comprehensive resource for elucidating the energetic nuances of polysubstituted cycloalkanes.

Introduction: The Significance of Conformational Energetics in Molecular Design

The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In drug development, the specific conformation of a molecule can determine its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile. Substituted cyclohexanes are fundamental structural motifs where subtle changes in substituent orientation can lead to significant differences in molecular shape and energy.

The this compound system offers a compelling case study in polysubstituted cycloalkanes. The presence of four methyl groups introduces a network of steric interactions, including 1,3-diaxial and gauche interactions, that profoundly influence the equilibrium between different chair and boat conformations. A thorough understanding of the thermochemical properties of these isomers—specifically their relative stabilities and enthalpies of formation—is crucial for predicting their behavior in various chemical and biological environments. This guide will delve into the theoretical underpinnings and practical approaches for determining these key thermochemical parameters.

The Stereoisomeric Landscape of this compound

The substitution pattern of this compound gives rise to several stereoisomers, each with a unique three-dimensional arrangement of the methyl groups. These isomers can be broadly classified as cis and trans based on the relative orientation of the substituents on the cyclohexane ring. The interplay of these stereochemical relationships dictates the number of possible unique, isolable isomers.

To systematically analyze the thermochemistry, it is essential to first identify all possible stereoisomers. This can be achieved by considering the possible "up" (β) and "down" (α) orientations of the methyl groups at positions 1, 2, 4, and 5.

Stereoisomers of this compound Isomers Isomers cis-cis-cis cis,cis,cis (1,2,4,5-all cis) Isomers->cis-cis-cis e.g., (1α,2α,4α,5α) cis-cis-trans cis,cis,trans Isomers->cis-cis-trans cis-trans-cis cis,trans,cis Isomers->cis-trans-cis trans-cis-trans trans,cis,trans Isomers->trans-cis-trans trans-trans-trans trans,trans,trans Isomers->trans-trans-trans Computational Thermochemistry Workflow cluster_0 Conformational Search cluster_1 High-Level Energy Calculation cluster_2 Thermochemical Data Start Initial 3D Structure of each Stereoisomer MM Molecular Mechanics (e.g., MMFF94) Conformational Search Start->MM Low_Level Low-Level Quantum Mechanics (e.g., DFT with small basis set) Geometry Optimization MM->Low_Level High_Level_Opt High-Level Quantum Mechanics (e.g., B3LYP/6-311+G(d,p)) Geometry Optimization Low_Level->High_Level_Opt Freq_Calc Frequency Calculation (to confirm minima and obtain zero-point vibrational energies and thermal corrections) High_Level_Opt->Freq_Calc Single_Point Single-Point Energy Calculation (optional, with a larger basis set or higher level of theory, e.g., CCSD(T)) Freq_Calc->Single_Point Relative_Energies Relative Conformational Energies (ΔE, ΔH, ΔG) Freq_Calc->Relative_Energies Single_Point->Relative_Energies Enthalpy_Formation Standard Enthalpy of Formation (ΔHf°) (using isodesmic reactions) Relative_Energies->Enthalpy_Formation

Caption: A robust workflow for the computational determination of thermochemical properties.

Causality Behind Method Selection
  • Molecular Mechanics (MM) for Conformational Search: MM methods are computationally inexpensive and are ideal for rapidly exploring the vast conformational space of flexible molecules like substituted cyclohexanes to identify a comprehensive set of low-energy starting geometries.

  • Density Functional Theory (DFT) for Optimization and Frequencies: DFT methods, such as B3LYP, offer a good balance of accuracy and computational cost for geometry optimization and frequency calculations. [1]The inclusion of diffuse and polarization functions in the basis set (e.g., 6-311+G(d,p)) is crucial for accurately describing the electron distribution and intermolecular interactions.

  • High-Accuracy Methods for Single-Point Energies: For even greater accuracy in relative energies, single-point energy calculations using more sophisticated methods like coupled-cluster theory (e.g., CCSD(T)) or composite methods (e.g., G4) can be performed on the DFT-optimized geometries. [2]* Isodesmic Reactions for Enthalpy of Formation: Direct calculation of the enthalpy of formation can be challenging. A more reliable approach is to use isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which leads to a cancellation of errors in the quantum mechanical calculations.

Experimental Determination and Validation

While computational methods are powerful, experimental validation is paramount for ensuring the accuracy of the theoretical predictions. Several experimental techniques can be employed to probe the thermochemical properties of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a cornerstone technique for studying conformational equilibria. [3]At sufficiently low temperatures, the rate of ring-flipping in cyclohexane becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

  • Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d8).

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable-temperature probe.

  • Temperature Control: Cool the sample to a temperature where the signals for the individual conformers are sharp and well-resolved (typically below -60 °C).

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.

    • Use the van't Hoff equation to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers by measuring the equilibrium constant at various temperatures.

Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical reactions, allowing for the determination of enthalpies of formation.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

  • Sample Preparation: A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Immersion: The bomb is immersed in a known quantity of water in a well-insulated container (the calorimeter).

  • Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is measured with high precision.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's law.

Data Summary and Interpretation

The following table provides a template for summarizing the key thermochemical data that would be obtained from the computational and experimental workflows described above.

StereoisomerMost Stable ConformerRelative Energy (kcal/mol)Calculated ΔHf° (gas phase, 298.15 K) (kcal/mol)Experimental ΔHf° (gas phase, 298.15 K) (kcal/mol)
(1α,2α,4α,5α)Chair (e.g., 1e,2e,4e,5e)0.00 (Reference)Calculated ValueExperimental Value
Other Isomer 1Chair (specify a/e)Calculated ValueCalculated ValueExperimental Value
Other Isomer 2Chair (specify a/e)Calculated ValueCalculated ValueExperimental Value
...............

Interpretation of Results:

The relative energies of the isomers will be dictated by the minimization of steric strain. Isomers that can adopt a chair conformation where a majority of the bulky methyl groups occupy equatorial positions will be lower in energy. [4]For example, a stereoisomer that can exist in a conformation with all four methyl groups in equatorial positions would be expected to be the most stable. Conversely, isomers that are forced to have multiple methyl groups in axial positions, leading to significant 1,3-diaxial interactions, will be considerably higher in energy.

Conclusion: A Synergistic Approach to Understanding Molecular Thermochemistry

The thermochemical landscape of this compound isomers is a testament to the intricate relationship between molecular structure and energy. A comprehensive understanding of this system requires a synergistic approach that combines the predictive power of high-level computational chemistry with the validation provided by rigorous experimental techniques. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to dissect the conformational preferences and energetic properties of polysubstituted cycloalkanes. This knowledge is not only fundamental to the field of physical organic chemistry but also directly applicable to the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

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Unraveling the Conformational Landscape of 1,2,4,5-Tetramethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Grasping the intricate three-dimensional arrangements of molecules is paramount in modern drug discovery and materials science. This technical guide provides a comprehensive exploration of the conformational analysis of 1,2,4,5-tetramethylcyclohexane, a substituted cyclohexane with multiple stereoisomers, offering a roadmap for researchers and scientists in the field. By delving into the theoretical underpinnings and practical computational methodologies, this document serves as an essential resource for understanding and predicting the behavior of complex cyclic systems.

Introduction: The Significance of Conformational Analysis

The biological activity and physical properties of a molecule are not solely determined by its chemical formula and connectivity, but are intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research. For cyclic molecules like cyclohexane and its derivatives, this analysis is particularly crucial as the ring's flexibility is constrained, leading to distinct and energetically different conformations.

This compound, with its multiple chiral centers, presents a fascinating case study in polysubstituted cycloalkanes. The interplay of steric interactions between the four methyl groups dictates the preferred three-dimensional structure, which in turn influences its reactivity and potential applications. Understanding the relative stabilities of the various stereoisomers and their corresponding conformations is key to harnessing their potential.

Theoretical Framework: The Energetics of Cyclohexane Conformations

The conformational landscape of cyclohexane is dominated by the low-energy chair conformation , which minimizes both angle strain and torsional strain. In this conformation, the hydrogen atoms (or other substituents) occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).

A critical concept in determining the stability of substituted cyclohexanes is the 1,3-diaxial interaction , a form of steric strain that arises between an axial substituent and the other two axial substituents on the same side of the ring. Larger substituents in the axial position lead to greater steric repulsion, destabilizing the conformation. Consequently, substituted cyclohexanes generally favor conformations where bulky groups occupy equatorial positions.

The relative stability of different conformations can be quantified by their potential energy, with lower energy conformations being more populated at equilibrium. Computational chemistry provides powerful tools to calculate these energies and predict the most stable arrangements.

Computational Methodologies for Conformational Analysis

A multi-faceted computational approach is essential for a thorough investigation of the conformational space of this compound. This typically involves a combination of molecular mechanics for initial exploration and more accurate quantum mechanics methods for refining energies and geometries.

Molecular Mechanics (MM) for Conformational Searching

Molecular mechanics methods offer a computationally efficient way to explore the vast conformational space of a molecule. These methods treat molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy.

Experimental Protocol: Conformational Search using MMFF94

  • Structure Input: Build the 3D structures of the desired stereoisomers of this compound (e.g., cis and trans isomers) using a molecular modeling software.

  • Force Field Selection: Choose a suitable force field. The Merck Molecular Force Field (MMFF94) is a robust choice for a wide range of organic molecules, including alkanes.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. This will generate a multitude of possible conformations by systematically rotating single bonds.

  • Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

  • Analysis of Results: The resulting conformations are ranked by their steric energy. This provides a preliminary understanding of the relative stabilities of different chair and boat conformations.

Causality Behind Experimental Choices: The MMFF94 force field is selected due to its extensive parameterization for organic molecules, providing a good balance of accuracy and computational speed for an initial, broad search of the conformational landscape. The conformational search is essential because simply building a single starting structure may not lead to the discovery of the global minimum energy conformation.

Density Functional Theory (DFT) for Accurate Energy Calculations

While molecular mechanics is excellent for exploring conformational space, Density Functional Theory (DFT) provides more accurate electronic structure-based energies. DFT methods are used to refine the geometries and calculate the relative energies of the low-energy conformers identified by the MM search.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Selection of Low-Energy Conformers: From the molecular mechanics search, select the lowest energy conformers for each stereoisomer for further analysis.

  • Method Selection: Choose a DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer. This process refines the molecular structure to find the true minimum on the DFT potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers can then be calculated by comparing their total electronic energies, or more accurately, their Gibbs free energies.

Causality Behind Experimental Choices: The B3LYP functional is a widely used hybrid functional that often provides a good compromise between accuracy and computational cost for organic systems. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are important for accurately describing the electron distribution and, consequently, the molecular geometry and energy. Frequency calculations are a crucial self-validating step to ensure the optimized structures are true minima.

Analysis of this compound Stereoisomers

The relative positions of the four methyl groups give rise to several stereoisomers of this compound. The stability of each isomer is determined by the conformational preferences of its chair forms, specifically the number and magnitude of 1,3-diaxial interactions.

Data Presentation: Predicted Relative Energies of this compound Conformers

StereoisomerConformationAxial Methyl GroupsKey Steric InteractionsRelative Energy (kcal/mol)
cis-1,2,4,5- Chair 11, 2, 4, 5 (all axial)Multiple 1,3-diaxial Me-H and Me-MeHigh
Chair 2None (all equatorial)Gauche interactions between adjacent methylsLowest
trans-1,2,4,5- Chair 11, 2 (axial), 4, 5 (equatorial)1,3-diaxial Me-HIntermediate
Chair 21, 5 (axial), 2, 4 (equatorial)1,3-diaxial Me-HIntermediate

Note: The relative energy values are qualitative predictions based on the principles of conformational analysis. Actual values would be obtained from the DFT calculations as described in the protocol.

Visualization of Computational Workflows

Visualizing the workflow is crucial for understanding the logical progression of the computational analysis.

Conformational_Analysis_Workflow cluster_0 Molecular Mechanics (MM) cluster_1 Density Functional Theory (DFT) cluster_2 Analysis & Interpretation Build 1. Build 3D Structures (cis & trans isomers) MMFF94 2. Select Force Field (MMFF94) Build->MMFF94 Input Structures ConfSearch 3. Perform Conformational Search MMFF94->ConfSearch EnergyMin 4. Energy Minimization ConfSearch->EnergyMin Generated Conformers Rank 5. Rank by Steric Energy EnergyMin->Rank Minimized Conformers Select 6. Select Low-Energy Conformers Rank->Select Transfer to Higher Level of Theory DFT_Setup 7. Select Method (B3LYP/6-31G(d)) Select->DFT_Setup Candidate Conformers GeomOpt 8. Geometry Optimization DFT_Setup->GeomOpt FreqCalc 9. Frequency Calculation GeomOpt->FreqCalc Optimized Geometries RelEnergy 10. Calculate Relative Energies FreqCalc->RelEnergy Validated Minima & Gibbs Free Energies Analysis 11. Analyze Conformational Preferences (Identify Global Minimum) RelEnergy->Analysis

Caption: Computational workflow for the conformational analysis of this compound.

Conclusion and Future Directions

The computational modeling of this compound conformations provides invaluable insights into the structure-energy relationships that govern the behavior of polysubstituted cyclohexanes. By combining efficient conformational searching with accurate quantum mechanical calculations, a detailed picture of the conformational landscape can be obtained. This knowledge is critical for applications in drug design, where receptor binding affinity is highly dependent on molecular shape, and in materials science for designing molecules with specific physical properties.

Future work could involve exploring the conformational dynamics of these molecules using molecular dynamics (MD) simulations to understand the rates of interconversion between different conformers. Additionally, the influence of solvent on the conformational equilibrium can be investigated using implicit or explicit solvent models, providing a more realistic picture of their behavior in solution.

References

  • Allinger, N. L. (1976). Conformational Analysis. 130. MM2. A Hydrocarbon Force Field Utilizing V1 and V2 Torsional Terms. Journal of the American Chemical Society, 99(25), 8127–8134. [Link]
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519. [Link]
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]
  • Jensen, F. (2017).
  • Still, W. C., Tempczyk, A., Hawley, R. C., & Hendrickson, T. (1990). Semianalytical treatment of solvation for molecular mechanics and dynamics. Journal of the American Chemical Society, 112(16), 6127–6129. [Link]

Quantum chemical calculations for tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Tetramethylcyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. Tetramethylcyclohexane, with its multiple stereoisomers and complex steric interactions, serves as an excellent model system for exploring the capabilities of modern computational chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices for performing accurate quantum chemical calculations on tetramethylcyclohexane. We delve into the causality behind methodological choices, from selecting the appropriate level of theory and basis set to the validation of results, ensuring a robust and reliable computational protocol.

Introduction: The Significance of Conformational Analysis

In drug discovery and materials science, the three-dimensional structure of a molecule is paramount. For cyclic systems like cyclohexane derivatives, this structure is not static but exists as an equilibrium of different spatial arrangements known as conformations. The relative stability of these conformers, and the energy barriers between them, dictate the molecule's overall properties.[1][2] Tetramethylcyclohexane isomers present a fascinating case study due to the significant steric strain introduced by the four methyl groups. Understanding their preferred conformations is crucial for:

  • Drug Design: The shape of a molecule determines how it fits into a biological receptor. A molecule locked into a specific, bioactive conformation can exhibit higher potency and selectivity.

  • Predicting Reactivity: The accessibility of reactive sites is often conformation-dependent.

  • Interpreting Spectroscopic Data: Observed spectroscopic properties (e.g., NMR spectra) are a population-weighted average of the properties of all contributing conformers. Accurate conformational analysis is essential for correct spectral assignment.[3]

This guide will provide the theoretical grounding and practical steps to model these complex systems with high fidelity.

Theoretical Foundations: Navigating the Conformational Landscape

The cyclohexane ring famously avoids angle and torsional strain by adopting non-planar conformations, primarily the low-energy chair form.[4][5] Other higher-energy conformations include the boat and twist-boat (or skew-boat).[4][6]

  • Chair Conformation: This is the most stable form, where all C-H bonds are perfectly staggered, and C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.[4][5] Substituents can occupy two distinct positions:

    • Axial: Bonds are parallel to the principal C3 axis of the ring.

    • Equatorial: Bonds point outwards from the perimeter of the ring.

  • Ring Flip: The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that interconverts two chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[6]

  • 1,3-Diaxial Interactions: The primary source of steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions. This is the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[7][8][9] Because of this strain, bulkier substituents strongly prefer the more stable equatorial position.[1][9]

For tetramethylcyclohexane, the interplay of these interactions across multiple methyl groups dictates the stability of its various isomers and their respective conformers.

Core Methodology: A Validated Computational Workflow

A reliable computational study hinges on a systematic and validated workflow. The following protocol is designed to ensure accuracy and reproducibility.

Choosing the Right Level of Theory and Basis Set

The accuracy of a quantum chemical calculation is determined by the chosen level of theory (the mathematical approximation to the Schrödinger equation) and the basis set (the set of functions used to build the molecular orbitals).

  • Levels of Theory:

    • Density Functional Theory (DFT): DFT methods offer an excellent balance of computational cost and accuracy for conformational analysis of organic molecules.[3][10]

      • B3LYP: A widely used hybrid functional. However, it can sometimes overestimate the energy differences between conformers.[11][12]

      • M06-2X: This meta-hybrid GGA functional is often recommended for its strong performance in systems with significant non-covalent interactions, such as the steric crowding in tetramethylcyclohexane.[3]

      • Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3): These are crucial for accurately capturing the weak van der Waals forces that contribute to steric interactions.[3]

    • Møller-Plesset Perturbation Theory (MP2): A wavefunction-based method that is generally more accurate than DFT for non-covalent interactions but also more computationally expensive. It has been noted that MP2 can sometimes underestimate energy differences.[11][12]

  • Basis Sets:

    • Pople-style basis sets:

      • 6-31G(d) or 6-31G *: A good starting point for initial geometry optimizations of medium-sized organic molecules.

      • 6-311+G(d,p): A larger, more flexible basis set that includes diffuse functions (+) to describe lone pairs and polarization functions on both heavy atoms and hydrogens. This is recommended for accurate single-point energy calculations.[3]

    • Rationale: For a robust protocol, it is common practice to perform geometry optimizations and frequency calculations with a smaller, cost-effective basis set (e.g., 6-31G(d)) and then refine the energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)). This is often denoted as Level(Large)/Level(Small).

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the workflow for analyzing the conformational preferences of a tetramethylcyclohexane isomer, for example, cis,cis,trans-1,2,4,5-tetramethylcyclohexane.

Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, Q-Chem, ORCA, and open-source options like GAMESS and PySCF.[13][14][15][16]

Step 1: Building Initial 3D Structures

  • Using a molecular editor (e.g., Avogadro[7][17]), construct the 3D structure of the target isomer.

  • Generate the plausible chair conformers. For cis,cis,trans-1,2,4,5-tetramethylcyclohexane, this would involve creating one chair with two axial and two equatorial methyl groups and its ring-flipped counterpart with two equatorial and two axial methyl groups.

  • Generate a twist-boat conformer as a potential higher-energy intermediate.

  • Perform a preliminary geometry optimization using a rapid method like the MMFF94 molecular mechanics force field to obtain reasonable starting structures.[17]

  • Save the coordinates of each starting conformer in a suitable format (e.g., .xyz or .mol).

Step 2: Geometry Optimization

  • For each conformer, set up a geometry optimization calculation.

  • Causality: The goal is to find the stationary point on the potential energy surface that corresponds to a local energy minimum for that conformer.

  • Recommended Level: M06-2X/6-31G(d)

  • Execution: Submit the calculation. The software will iteratively adjust the atomic positions to minimize the forces on the atoms until a convergence criterion is met.

Step 3: Frequency Calculation and Thermochemical Analysis

  • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (M06-2X/6-31G(d)).

  • Trustworthiness: This step is a self-validating system.

    • A true energy minimum must have zero imaginary frequencies . If one or more imaginary frequencies are found, the structure is not a minimum (it could be a transition state) and must be re-optimized.

    • The calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are essential for calculating Gibbs Free Energies (ΔG), which determine the conformational equilibrium at a given temperature.

  • Execution: Run the frequency calculation. Verify that there are no imaginary frequencies for each optimized conformer.

Step 4: Single-Point Energy Refinement

  • Using the validated geometries from Step 3, perform a more accurate single-point energy calculation with a larger basis set.

  • Causality: This step improves the electronic energy accuracy without the high computational cost of a full re-optimization with the large basis set.

  • Recommended Level: M06-2X/6-311+G(d,p)

  • Execution: Submit the calculation for each conformer.

Visualization of the Computational Workflow

The entire process can be visualized as a logical flow, ensuring no step is missed.

G cluster_start 1. Input Generation cluster_qm 2. Quantum Mechanics Core Calculations cluster_validation 3. Validation cluster_analysis 4. Data Analysis Start Build 3D Structures (e.g., Chair A, Chair B, Twist-Boat) MMFF94 Molecular Mechanics Pre-optimization Start->MMFF94 Opt Geometry Optimization M06-2X/6-31G(d) MMFF94->Opt Freq Frequency Calculation M06-2X/6-31G(d) Opt->Freq SPE Single-Point Energy M06-2X/6-311+G(d,p) Freq->SPE Validation Zero Imaginary Frequencies? Freq->Validation Analysis Calculate Relative Energies (ΔE, ΔH, ΔG) SPE->Analysis Validation->Opt No (Re-optimize) Validation->SPE Yes Conclusion Determine Conformational Population Analysis->Conclusion G ConfA Chair A (2 axial, 2 equatorial) ConfB Chair B (2 equatorial, 2 axial) ConfB->ConfA ΔG = +1.90 kcal/mol LevelA LevelB

Caption: Energy relationship between two chair conformers. (Note: Image attribute is a placeholder).

Conclusion and Best Practices

Quantum chemical calculations provide an indispensable tool for the detailed conformational analysis of complex molecules like tetramethylcyclohexane. By employing a validated workflow with appropriate levels of theory (e.g., M06-2X/6-311+G(d,p)) and robust verification steps (frequency analysis), researchers can obtain reliable data on the relative stabilities and populations of different conformers.

Key Takeaways for Researchers:

  • Method Selection is Key: The choice of DFT functional and basis set significantly impacts accuracy. Dispersion-corrected functionals are highly recommended.

  • Always Validate Minima: A frequency calculation is a non-negotiable step to ensure a structure is a true energy minimum.

  • Gibbs Free Energy is Decisive: While electronic energy provides a baseline, ΔG is the true determinant of conformational equilibrium at a given temperature.

  • Compare to Experiment: Whenever possible, computational results should be benchmarked against experimental data, such as NMR-derived A-values, to validate the chosen computational model. [11][12][18] By following the principles and protocols outlined in this guide, scientists can confidently apply computational chemistry to unlock deeper insights into the structure-property relationships of complex cyclic molecules, accelerating discovery in drug development and beyond.

References

  • D. A. Block, E. V. Anslyn, et al. (2004). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes.
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  • J. C. Sloop, et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
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  • H. J. Geise, et al. (N.A.). GEOMETRY OF THE SUBSTITUTED CYCLOHEXANE RING. ElectronicsAndBooks. [Link]
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  • Silico Studio. (N.A.).
  • X. Wang, et al. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Various Authors. (2019). Is there a gauche interaction between C-3 and C-6 in cyclohexane?. Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide to the Rotational Barriers in 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the rotational barriers in the stereoisomers of 1,2,4,5-tetramethylcyclohexane. A molecule's three-dimensional conformation is intrinsically linked to its biological activity and physicochemical properties, making a thorough understanding of its dynamic behavior paramount in fields such as medicinal chemistry and materials science. This document delves into the nuanced conformational landscape of cis- and trans-1,2,4,5-tetramethylcyclohexane, exploring the energetic penalties associated with ring inversion and methyl group rotation. We will dissect the underlying steric and electronic factors governing these conformational preferences, present methodologies for their experimental and computational determination, and discuss the implications of these rotational barriers on molecular design and function.

Introduction: The Dynamic World of Substituted Cyclohexanes

The cyclohexane ring is a ubiquitous scaffold in a vast array of organic molecules, from pharmaceuticals to natural products. Its puckered, non-planar chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] However, the introduction of substituents onto this ring system dramatically influences its conformational equilibrium. The interplay of steric interactions, such as 1,3-diaxial strain and gauche butane interactions, dictates the preferred orientation of these substituents and the energy required to interconvert between different chair conformations—a process known as ring inversion or a "chair flip".[1][2][3] Understanding the energy barriers associated with these conformational changes is critical, as they govern the molecule's flexibility, its ability to bind to biological targets, and its overall reactivity.

This guide focuses specifically on the this compound isomers, a polysubstituted system where the complex interplay of multiple methyl groups gives rise to a fascinating and instructive conformational landscape. By examining the rotational barriers in these molecules, we can gain valuable insights into the fundamental principles of conformational analysis and their practical application in scientific research and development.

Conformational Analysis of this compound Isomers

The spatial arrangement of the four methyl groups in this compound gives rise to several stereoisomers. For the purpose of this guide, we will focus on the most representative cis and trans isomers to illustrate the key conformational principles. The stability of the various conformers is primarily determined by the minimization of steric strain, which arises from two main sources:

  • 1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the two axial hydrogen atoms (or other substituents) on the same side of the ring at the C3 and C5 positions.[2][4][5] Each axial methyl group introduces a significant energetic penalty.

  • Gauche Butane Interactions: Steric strain resulting from a 60° dihedral angle between two methyl groups on adjacent carbons, analogous to the gauche conformer of butane.[6][7]

cis-1,2,4,5-Tetramethylcyclohexane

In a plausible cis isomer (e.g., 1r,2s,4r,5s), the methyl groups at C1 and C4 are on one side of the ring, while the methyl groups at C2 and C5 are on the other. This substitution pattern leads to chair conformers where a balance of axial and equatorial methyl groups must be considered.

The two primary chair conformers of a cis-1,2,4,5-tetramethylcyclohexane isomer are in a dynamic equilibrium through ring inversion. A qualitative analysis suggests that the conformer with the maximum number of methyl groups in the more spacious equatorial positions will be the most stable. However, the specific substitution pattern dictates the exact nature and magnitude of the steric interactions. For instance, a conformer with two axial and two equatorial methyl groups will experience significant 1,3-diaxial strain from the axial substituents. Additionally, gauche interactions between adjacent methyl groups (C1-C2 and C4-C5) will contribute to the overall strain energy of the molecule.

trans-1,2,4,5-Tetramethylcyclohexane

A representative trans isomer (e.g., 1r,2r,4s,5s) will have a different spatial arrangement of methyl groups, leading to a distinct conformational preference. In one of its chair conformations, it may be possible for all four methyl groups to occupy equatorial positions, thereby minimizing 1,3-diaxial interactions. This would represent a highly stable conformation. The ring-flipped conformer would, in contrast, place all four methyl groups in axial positions, leading to severe steric crowding and a significant destabilization. Consequently, the conformational equilibrium for such a trans isomer would be heavily skewed towards the all-equatorial conformer. However, even in the all-equatorial conformer, gauche interactions between adjacent methyl groups will still be present and contribute to the molecule's overall energy.

Rotational Barriers: Quantifying Conformational Dynamics

The rotational barrier is the energy required to transition from one stable conformation to another. In substituted cyclohexanes, the most significant rotational barrier is typically that of ring inversion.

Ring Inversion Barrier

The ring inversion of cyclohexane proceeds through a high-energy half-chair transition state and a boat intermediate.[1] The presence of multiple methyl groups in this compound is expected to increase the energy of the transition state due to increased steric hindrance during the bond rotations necessary for inversion. This leads to a higher activation energy for the ring flip compared to unsubstituted cyclohexane.

The magnitude of the ring inversion barrier has profound implications for a molecule's behavior. A high barrier will result in slow interconversion between conformers at a given temperature, potentially allowing for the individual conformers to be observed and even isolated. In the context of drug design, a molecule with a high rotational barrier may exist as a mixture of slowly interconverting conformers, each with a different binding affinity for a target receptor.

Methyl Group Rotation

Rotation around the carbon-carbon single bonds connecting the methyl groups to the cyclohexane ring also has an associated energy barrier. While generally much lower than the ring inversion barrier, these rotations are not entirely free. The barrier to methyl rotation is influenced by steric interactions with adjacent substituents and the ring itself. For instance, an axial methyl group will experience different steric hindrance to its rotation compared to an equatorial methyl group.

Methodologies for Determining Rotational Barriers

A combination of experimental and computational techniques is employed to elucidate the conformational landscape and quantify the rotational barriers of molecules like this compound.

Experimental Approach: Dynamic NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying dynamic processes such as ring inversion.[8][9]

Principle: At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for axial and equatorial protons (or methyl groups) are averaged, resulting in a single, sharp peak. As the temperature is lowered, the rate of interconversion decreases. When the rate of exchange becomes comparable to the frequency difference between the signals of the two conformers, the NMR peak broadens. At a sufficiently low temperature, known as the coalescence temperature, the peak broadens and then splits into two distinct signals corresponding to the individual axial and equatorial environments.[8] By analyzing the line shape of the NMR signals at different temperatures, it is possible to calculate the rate constant for the ring inversion and subsequently determine the free energy of activation (ΔG‡), which represents the rotational barrier.

Experimental Protocol: A Generalized VT-NMR Workflow

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene or dichloromethane).

  • Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature to identify the relevant proton or carbon signals.

  • Variable Temperature Measurements: The temperature of the NMR probe is systematically lowered in increments. At each temperature, the sample is allowed to equilibrate, and a spectrum is acquired.

  • Data Analysis: The coalescence temperature and the line shapes of the exchanging signals are analyzed using specialized software to extract the rate constants for the conformational exchange at different temperatures.

  • Eyring Equation Analysis: A plot of ln(k/T) versus 1/T (an Eyring plot) is constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the ring inversion process. The free energy of activation (ΔG‡) can then be calculated at a specific temperature.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in appropriate deuterated solvent rt_nmr Acquire NMR spectrum at room temperature prep->rt_nmr Load sample vt_nmr Acquire spectra at decreasing temperatures rt_nmr->vt_nmr Cool probe lineshape Line shape analysis to determine rate constants (k) vt_nmr->lineshape eyring Construct Eyring plot (ln(k/T) vs. 1/T) lineshape->eyring thermo Calculate ΔG‡, ΔH‡, and ΔS‡ eyring->thermo

Figure 1: Generalized workflow for determining rotational barriers using Variable Temperature NMR spectroscopy.
Computational Chemistry Approaches

Computational methods provide a powerful and complementary approach to experimental studies for investigating conformational preferences and rotational barriers.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. MM calculations are computationally inexpensive and can be used to quickly screen a large number of conformers and estimate their relative stabilities. Force fields specifically parameterized for hydrocarbons are well-suited for studying substituted cyclohexanes.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and energies of molecules. These methods are computationally more demanding but can provide highly reliable predictions of conformational energies and rotational barriers.

Computational Protocol: A Generalized Workflow

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify all low-energy conformers of the this compound isomer.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory (e.g., DFT with an appropriate basis set) to find the true energy minima.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Transition State Search: The transition state for the ring inversion is located using specialized algorithms. This involves finding a first-order saddle point on the potential energy surface.

  • Frequency Calculation for Transition State: A frequency calculation is performed on the transition state geometry to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the ring inversion).

  • Energy Barrier Calculation: The rotational barrier is calculated as the difference in energy between the transition state and the ground state conformer, including zero-point energy corrections.

Computational_Workflow cluster_search Conformer Generation cluster_opt Geometry Optimization cluster_validation Validation & Analysis conf_search Perform conformational search (Molecular Mechanics) opt_gs Optimize ground state conformer geometries (QM) conf_search->opt_gs opt_ts Locate and optimize transition state geometry (QM) opt_gs->opt_ts freq_gs Frequency calculation on ground states opt_gs->freq_gs freq_ts Frequency calculation on transition state opt_ts->freq_ts barrier Calculate rotational barrier (ΔE + ZPE) freq_gs->barrier freq_ts->barrier

Figure 2: Generalized workflow for the computational determination of rotational barriers.

Quantitative Data and Interpretation

Interaction TypeEstimated Energy Contribution (kcal/mol)
1,3-Diaxial CH₃-H Interaction~1.7 - 1.9
Gauche Butane (CH₃-CH₃) Interaction~0.9
1,3-Diaxial CH₃-CH₃ Interaction> 5

Note: These are approximate values and can vary depending on the specific molecular environment.

For a given conformer of a this compound isomer, the total steric energy can be estimated by summing the contributions from all 1,3-diaxial and gauche interactions. The energy difference between the most stable chair conformer and the transition state for ring inversion will determine the rotational barrier. It is anticipated that isomers with unavoidable axial methyl groups or significant gauche interactions will exhibit higher ground-state energies and potentially altered rotational barriers.

Implications for Drug Development and Molecular Design

The conformational preferences and rotational barriers of cyclic molecules are of paramount importance in drug discovery and development.

  • Receptor Binding: The three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological target. A molecule may only be active in one of its conformers. If the energy barrier to adopt the active conformation is too high, the molecule will be inactive.

  • Pharmacokinetic Properties: The conformational flexibility of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a more rigid molecule may have improved metabolic stability.

  • Intellectual Property: The synthesis and characterization of specific, conformationally restricted analogs of a lead compound can be a strategy for generating new intellectual property.

By understanding the rotational barriers in substituted cyclohexanes like the 1,2,4,5-tetramethyl derivatives, medicinal chemists can rationally design molecules with desired conformational properties to optimize their biological activity and pharmacokinetic profiles.

Conclusion

The rotational barriers in this compound are a product of a complex interplay of steric interactions. While a detailed quantitative analysis requires specific experimental or high-level computational studies, a qualitative understanding based on the principles of 1,3-diaxial and gauche interactions provides valuable insights into the conformational preferences of these molecules. The methodologies of dynamic NMR spectroscopy and computational chemistry offer powerful tools to probe these dynamic processes. A thorough understanding of the conformational landscape of such polysubstituted cyclohexanes is essential for the rational design of molecules with tailored properties in a variety of scientific and industrial applications, most notably in the field of drug development.

References

  • JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Journal of Visualized Experiments. [Link][8]
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  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Allinger, N. L., & Miller, M. A. (1961). Conformational Analysis. XVII. The 1,3-Diaxial Methyl-Methyl Interaction. Journal of the American Chemical Society, 83(10), 2281–2285. [Link]
  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link][2]
  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
  • Khan Academy. (n.d.). Polysubstituted cyclohexane. [Link][10]
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An In-depth Technical Guide to the Chirality of 1,2,4,5-Tetramethylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the stereoisomeric landscape of 1,2,4,5-tetramethylcyclohexane, focusing on the conformational and symmetry-based origins of chirality. As a molecule with multiple stereocenters, its stereoisomers offer a compelling case study in the interplay between substitution patterns and three-dimensional structure.

Introduction: Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes are fundamental scaffolds in organic chemistry and medicinal chemistry. Their non-planar, puckered nature, predominantly adopting a low-energy chair conformation, gives rise to complex stereochemical possibilities.[1][2] The chair conformation features two distinct substituent positions: axial (parallel to the principal C3 axis) and equatorial (pointing away from the ring).[1] The energetic preference for bulky substituents to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions is a critical determinant of conformational equilibrium.[1][3]

Chirality in these systems is determined by the overall symmetry of the molecule. A molecule is achiral if it possesses an internal plane of symmetry (σ) or a center of inversion (i), making it superimposable on its mirror image.[4] Such achiral molecules, despite having stereocenters, are termed meso compounds. Conversely, molecules lacking these symmetry elements are chiral and exist as a pair of non-superimposable mirror images called enantiomers.[4][5]

Systematic Analysis of this compound Stereoisomers

The 1,2,4,5-substitution pattern on a cyclohexane ring allows for several distinct stereoisomers. The cis/trans relationships between the four methyl groups dictate the overall geometry and, consequently, the presence or absence of chirality. By systematically analyzing the possible arrangements of these substituents, we can identify five unique stereoisomers: three meso compounds and one pair of enantiomers.

A key aspect of this analysis involves examining the most stable chair conformations for each isomer. The process of ring flipping, where one chair conformation converts to another, interconverts axial and equatorial positions.[3] For a molecule to be achiral, it must be superimposable on its mirror image, which can be true if any accessible conformation (including a planar representation) possesses a plane of symmetry or center of inversion.

Conformational Analysis and Chirality of Individual Isomers

Below is a detailed breakdown of the five stereoisomers, their conformational preferences, and the resulting chirality based on molecular symmetry.

Isomer 1: (1r,2c,4c,5c)-1,2,4,5-Tetramethylcyclohexane (All-cis)
  • Conformational Analysis: In this isomer, all methyl groups are cis relative to each other. To minimize steric strain, the molecule adopts a chair conformation where two methyl groups are axial and two are equatorial. Through ring flip, the axial and equatorial groups interchange, resulting in a conformation of identical energy.

  • Symmetry and Chirality: This isomer possesses a plane of symmetry (σ) that bisects the C3-C6 and C1-C2 bonds. This plane renders the molecule achiral and classifies it as a meso compound .

Isomer 2: (1r,2t,4c,5t)-1,2,4,5-Tetramethylcyclohexane
  • Conformational Analysis: This isomer features a trans-1,2, cis-1,4, and trans-1,5 relationship. The most stable conformation places three methyl groups in the equatorial position and one in the axial position. The ring-flipped conformer, with three axial methyl groups, is significantly less stable.

  • Symmetry and Chirality: This molecule lacks any plane of symmetry or center of inversion in its stable conformation. It is therefore chiral . It exists as a pair of enantiomers, (1R,2S,4r,5S) and (1S,2R,4s,5R).

Isomer 3: (1r,2c,4t,5t)-1,2,4,5-Tetramethylcyclohexane
  • Conformational Analysis: This isomer has a cis-1,2, trans-1,4, and trans-1,5 relationship. The most stable chair conformation has two methyl groups axial and two equatorial.

  • Symmetry and Chirality: This isomer possesses a center of inversion (i), a point of symmetry through which all atoms can be reflected to an identical, equidistant point on the opposite side. The presence of this symmetry element makes the molecule achiral and thus, it is a meso compound .

Isomer 4: (1r,2t,4t,5c)-1,2,4,5-Tetramethylcyclohexane
  • Conformational Analysis: This structure features trans-1,2, trans-1,4, and cis-1,5 relationships. The lowest energy conformation places three methyl groups in the equatorial position and one in the axial position.

  • Symmetry and Chirality: This isomer possesses a C2 axis of rotation but lacks any reflectional symmetry (σ or i). At first glance, it appears chiral. However, it also possesses a higher-order improper axis of rotation (S4), which consists of a 90° rotation followed by a reflection through a plane perpendicular to that axis. The presence of an Sn axis is a sufficient condition for achirality. Therefore, this isomer is achiral and a meso compound .

Isomer 5: (1r,2t,4t,5t)-1,2,4,5-Tetramethylcyclohexane (All-trans)
  • Conformational Analysis: In the all-trans isomer, the most stable conformation places all four methyl groups in equatorial positions, minimizing steric strain.

  • Symmetry and Chirality: This highly symmetric isomer possesses a plane of symmetry that passes through C1 and C4. It is therefore achiral and another meso compound .

Summary of Stereoisomers

The analysis reveals a total of five stereoisomers for this compound.

Isomer Designation (Relative Stereochemistry)Key Symmetry Element(s)ChiralityClassification
(1r,2c,4c,5c) - All-cisPlane of Symmetry (σ)AchiralMeso Compound
(1r,2t,4c,5t)None (C1 Point Group)Chiral Enantiomeric Pair
(1r,2c,4t,5t)Center of Inversion (i)AchiralMeso Compound
(1r,2t,4t,5c)Improper Axis (S4)AchiralMeso Compound
(1r,2t,4t,5t) - All-transPlane of Symmetry (σ)AchiralMeso Compound

Methodologies for Characterization

Distinguishing between these stereoisomers requires advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: NMR-Based Structural Elucidation
  • Sample Preparation: Dissolve a purified sample of the this compound isomer mixture or an isolated isomer in a suitable deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • 1H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, coupling constants (3JHH), and signal multiplicities of the methyl and methine protons provide crucial information about their chemical environment and relative orientation (axial vs. equatorial).[6][7]

  • 13C NMR Spectroscopy: Obtain a proton-decoupled 13C NMR spectrum. The number of unique carbon signals indicates the degree of molecular symmetry.[8][9] For example, isomers with higher symmetry will show fewer signals than asymmetric isomers.

  • 2D NMR Techniques: For unambiguous assignment, utilize two-dimensional NMR experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. Strong NOE cross-peaks between protons in a 1,3-diaxial relationship can confirm conformational assignments.

  • Data Analysis: Compare the experimental NMR data with predicted values from computational models or with data from known standards. The combination of chemical shifts and coupling constants allows for the definitive assignment of the stereochemistry of each isomer.[6]

Logical and Workflow Diagrams

Decision Tree for Chirality Analysis

This diagram outlines the logical process for determining the chirality of a given this compound isomer.

Chirality_Analysis start Start with a specific This compound isomer conformation Determine the most stable chair conformation(s) start->conformation symmetry Examine the conformation for symmetry elements conformation->symmetry plane Does it have a plane of symmetry (σ)? symmetry->plane inversion Does it have a center of inversion (i)? plane->inversion No achiral Molecule is ACHIRAL (Meso compound) plane->achiral Yes sn_axis Does it have an improper axis of rotation (Sn)? inversion->sn_axis No inversion->achiral Yes chiral Molecule is CHIRAL (Exists as an enantiomeric pair) sn_axis->chiral No sn_axis->achiral Yes

Caption: Logical workflow for determining the chirality of a substituted cyclohexane.

Experimental Workflow for Isomer Characterization

This diagram illustrates the experimental steps for identifying and characterizing the stereoisomers.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesize Mixture of Isomers separation Separate Isomers (e.g., Chromatography) synthesis->separation nmr_1d 1D NMR (¹H, ¹³C) separation->nmr_1d nmr_2d 2D NMR (COSY, HSQC, NOESY) nmr_1d->nmr_2d assignment Structure & Chirality Assignment nmr_2d->assignment

Caption: Experimental workflow for isomer separation and structural elucidation.

Conclusion

The this compound system is an excellent model for understanding the subtleties of stereoisomerism in cyclic molecules. A thorough analysis of conformational preferences and molecular symmetry reveals that despite having four stereocenters, the majority of the isomers are achiral meso compounds due to the presence of internal symmetry elements. Only one of the five unique stereoisomers is chiral, existing as a pair of enantiomers. The definitive characterization of these isomers relies on a comprehensive application of NMR spectroscopy, which provides the necessary data to elucidate their precise three-dimensional structures. This detailed understanding is paramount for professionals in fields such as drug development, where the specific stereochemistry of a molecule dictates its biological activity.

References

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A Comprehensive Technical Guide to the Discovery and Synthesis of Perhydrodurene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perhydrodurene, systematically known as 1,2,4,5-tetramethylcyclohexane, represents a fascinating saturated cyclic hydrocarbon with significant potential in the realm of high-density energy applications. This technical guide provides an in-depth exploration of perhydrodurene, from its initial discovery in the early 20th century to modern synthetic methodologies. We will delve into the pioneering work that first brought this molecule to light, detail contemporary experimental protocols for its synthesis via the catalytic hydrogenation of durene, and provide a thorough analysis of its physicochemical properties and complex stereochemistry. Furthermore, this guide will elucidate the burgeoning applications of perhydrodurene as a high-performance fuel component, offering a comprehensive resource for researchers, scientists, and professionals in the fields of chemistry and drug development.

The Genesis of a Molecule: Discovery and Early Synthesis

The story of perhydrodurene is intrinsically linked to the broader exploration of catalytic hydrogenation of aromatic compounds, a field pioneered by the Nobel laureate Paul Sabatier in the late 19th and early 20th centuries. His work laid the foundation for the transformation of planar, unsaturated aromatic rings into their saturated, three-dimensional cycloalkane counterparts.

The first documented synthesis of perhydrodurene can be traced back to the work of K. von Auwers in 1920, published in Justus Liebigs Annalen der Chemie. Von Auwers was investigating the relationship between the constitution and physical properties of hydroaromatic compounds and undertook the hydrogenation of durene (1,2,4,5-tetramethylbenzene) to its perhydrogenated derivative.

Later, in 1945, Hilton A. Smith and E. F. H. Pennekamp at the University of Tennessee conducted a more systematic study on the catalytic hydrogenation of various polymethylbenzenes, including durene.[1] Their work, published in the Journal of the American Chemical Society, provided more detailed insights into the reaction kinetics and the influence of the catalyst on the hydrogenation process. They utilized Adams' catalyst (platinum oxide) for the hydrogenation, a method that became a standard for such transformations.

These early investigations were pivotal in establishing the fundamental route to perhydrodurene and understanding the behavior of polysubstituted aromatic compounds under reductive conditions. However, the analytical techniques of the era limited a full characterization of the complex mixture of stereoisomers formed.

Modern Synthetic Strategies for Perhydrodurene

The primary and most efficient method for the synthesis of perhydrodurene remains the catalytic hydrogenation of durene. This process involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Catalytic Hydrogenation of Durene

The hydrogenation of durene to this compound is a robust and high-yielding reaction. The choice of catalyst and reaction conditions can influence the rate of reaction and, to some extent, the stereochemical outcome.

Reaction Mechanism: The hydrogenation proceeds via a heterogeneous catalytic mechanism. The durene molecule adsorbs onto the surface of the metal catalyst, where the π-electrons of the aromatic ring interact with the metal's d-orbitals. Molecular hydrogen is also adsorbed onto the catalyst surface and dissociates into atomic hydrogen. These highly reactive hydrogen atoms are then sequentially added to the adsorbed durene molecule, saturating the double bonds of the aromatic ring.

Hydrogenation_of_Durene Durene Durene (1,2,4,5-Tetramethylbenzene) Perhydrodurene Perhydrodurene (this compound) (Mixture of Stereoisomers) Durene->Perhydrodurene + 3H₂ Catalyst Catalyst (e.g., PtO₂, Raney Ni, Rh/C) H₂, Pressure, Temp. Catalyst->Perhydrodurene

Caption: Catalytic hydrogenation of durene to perhydrodurene.

Catalyst Systems: Several catalyst systems are effective for the hydrogenation of durene:

  • Platinum(IV) oxide (Adams' catalyst, PtO₂): This is a classic and highly effective catalyst for the hydrogenation of aromatic rings. It is typically used in a solvent like glacial acetic acid or ethanol.[2]

  • Raney Nickel: A cost-effective and highly active catalyst, particularly for low-pressure hydrogenations.[3][4] It is often used as a slurry in a suitable solvent.[5]

  • Rhodium-on-carbon (Rh/C): A powerful catalyst that can effect hydrogenation under milder conditions than platinum or palladium catalysts.

Experimental Protocol: Hydrogenation of Durene using Raney Nickel

This protocol is a representative procedure for the synthesis of perhydrodurene on a laboratory scale.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Raney Nickel (50% slurry in water)

  • Ethanol (absolute)

  • Hydrogen gas (high purity)

  • Low-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel slurry (typically 5-10% by weight of the substrate) with absolute ethanol three times by decantation to remove the water.[3]

  • Reaction Setup: Transfer the washed Raney Nickel catalyst under a blanket of ethanol to a high-pressure hydrogenation vessel. Add a solution of durene in absolute ethanol to the vessel.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas to remove any air, then evacuate and fill with hydrogen gas to the desired pressure (e.g., 40-50 psi).[6]

  • Reaction: Begin agitation (shaking or stirring) and heat the reaction mixture to the desired temperature (e.g., 50-100 °C). The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Workup: Once the hydrogen uptake ceases, cool the reaction vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times during filtration.[5]

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude perhydrodurene as a colorless oil.

  • Purification: The product can be purified by fractional distillation under reduced pressure to separate the mixture of stereoisomers from any unreacted starting material or byproducts.

Physicochemical Properties and Stereochemistry

Perhydrodurene is a colorless, flammable liquid with a characteristic hydrocarbon odor. Its physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
Density (all-cis isomer)0.812 g/cm³[7]
Boiling Point~170-175 °C
Melting PointVaries with isomer mixture

Table 1: Physical Properties of Perhydrodurene.

Stereoisomers of this compound

The hydrogenation of the planar durene molecule results in a mixture of stereoisomers of this compound. The cyclohexane ring adopts a chair conformation to minimize steric strain. The four methyl groups can be in either axial or equatorial positions, leading to several possible stereoisomers.

The stereochemical complexity arises from the relative orientations of the four methyl groups. The most stable conformations are those that maximize the number of methyl groups in the more spacious equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions.

Stereoisomers cluster_Durene Starting Material cluster_Perhydrodurene Perhydrodurene Stereoisomers Durene Durene (Planar) cis_isomer cis-isomers Durene->cis_isomer Hydrogenation trans_isomer trans-isomers Durene->trans_isomer Hydrogenation cis_isomer->trans_isomer Isomerization (under certain conditions)

Caption: Relationship between durene and its perhydrodurene stereoisomers.

A detailed conformational analysis reveals several possible cis and trans isomers. The relative energies of these isomers can be estimated by considering the steric strain associated with axial methyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the characterization of the stereoisomers of perhydrodurene. The chemical shifts and coupling constants of the methine and methylene protons, as well as the methyl carbons, are highly dependent on their axial or equatorial orientation.

  • ¹H NMR: Protons in axial positions typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons also provide crucial stereochemical information.

  • ¹³C NMR: The chemical shifts of the ring carbons and the methyl carbons are also sensitive to the stereochemistry. Generally, carbons bearing axial substituents are more shielded (lower ppm) than those with equatorial substituents.[8]

Due to the complexity of the overlapping signals in the ¹H NMR spectrum of the isomer mixture, two-dimensional NMR techniques such as COSY and HSQC are often employed for a complete structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of perhydrodurene is characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1450 cm⁻¹.

Applications and Future Outlook

The unique properties of perhydrodurene, particularly its high density and high volumetric heat of combustion, make it a compound of significant interest in the field of advanced fuels.

High-Density Fuels

Perhydrodurene and other polycyclic alkanes are being actively investigated as components of high-density fuels, particularly for aerospace applications.[9] The high density of these fuels allows for a greater mass of fuel to be stored in a given volume, which can translate to increased range or payload for aircraft and missiles. The volumetric net heat of combustion of these fuels is a critical performance metric.

The hydrogenation of aromatic compounds like durene is a key strategy for producing these high-energy-density fuels.[9] The resulting saturated cyclic hydrocarbons have higher hydrogen-to-carbon ratios compared to their aromatic precursors, leading to cleaner combustion.

Future Outlook: The demand for high-performance, energy-dense fuels is expected to grow, particularly in the defense and aerospace sectors. Research is ongoing to optimize the synthesis of perhydrodurene and other similar molecules, with a focus on developing more efficient and selective catalysts and processes. Furthermore, the detailed characterization of the combustion properties of different perhydrodurene stereoisomers is an area of active investigation. As the synthesis of durene from renewable feedstocks becomes more viable, perhydrodurene could also play a role in the development of sustainable aviation fuels.

References

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  • Smith, H. A., & Pennekamp, E. F. H. (1945). The Catalytic Hydrogenation of the Benzene Nucleus. III. The Hydrogenation of Polymethylbenzenes. Journal of the American Chemical Society, 67(2), 279–281. [Link]
  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.
  • Organic Syntheses. (n.d.). Raney Nickel.
  • Keane, M. A., & Patterson, P. M. (1996). Compensation behaviour in the hydrogenation of benzene, toluene and o-xylene over Ni/SiO2. Determination of true activation energies. Journal of the Chemical Society, Faraday Transactions, 92(9), 1413-1420. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound, cis.
  • PubChem. (n.d.). This compound, trans.
  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook.
  • HathiTrust. (n.d.). Catalog Record: Liebigs Annalen der Chemie.
  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Fedorov, P. P., et al. (1945). Phase Diagram of the MgF2–SrF2 System and Interactions of... J. Am. Chem. Soc., 67, 150.
  • Google Patents. (n.d.). CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds.
  • PubMed. (2025).
  • SciSpace. (n.d.). Glycerol based solvents: synthesis, properties and applications.
  • Semantic Scholar. (n.d.). Metalloid gold clusters – past, current and future aspects.
  • SciSpace. (2017).
  • Organic Syntheses. (n.d.). Tetrahydropyran.
  • Gießener Hochschulgesellschaft. (n.d.). Justus v. Liebig.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET.
  • Cao, J.-P., et al. (2024). Sustainable production of high-energy-density jet fuel via cycloaddition reactions. Journal of Energy Chemistry, 95. [Link]
  • National Center for Biotechnology Information. (n.d.). Chemical Bonding: The Journey from Miniature Hooks to Density Functional Theory. PMC.
  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation.
  • ResearchGate. (2021). A computational journey from electronic structure to reactivity : NHC-derived borenium catalysts as test case.
  • ACS Publications. (2023).
  • Science Mania. (2024). Catalytic Hydrogenation.
  • ResearchGate. (n.d.). Hydrocarbons for the next generation of jet fuel surrogates.
  • Stay Grounded. (2023). Fossil aviation fuel can be cheaply upgraded to mitigate climate-heating contrails and improve air quality.
  • National Center for Biotechnology Information. (n.d.). Jet Fuels. PubChem.
  • BioResources. (n.d.). Chemical composition and fuel properties of alternative jet fuels.

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Methodological & Application

Synthesis of 1,2,4,5-Tetramethylcyclohexane from Durene via Catalytic Hydrogenation: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This document provides a comprehensive guide for the synthesis of 1,2,4,5-tetramethylcyclohexane through the catalytic hydrogenation of durene (1,2,4,5-tetramethylbenzene). The saturation of the highly stable aromatic ring of durene presents a significant synthetic challenge, requiring forcing conditions or highly active catalyst systems.[1][2] This application note details the mechanistic rationale behind catalyst selection, outlines a robust experimental protocol using a rhodium-on-carbon catalyst, and provides critical safety procedures for handling high-pressure hydrogen and pyrophoric catalysts. The protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals requiring access to saturated carbocyclic scaffolds.

Introduction and Strategic Rationale

Saturated carbocyclic structures are pivotal frameworks in medicinal chemistry and materials science. This compound, with its defined stereochemical landscape, serves as a valuable building block for synthesizing complex molecules where conformational rigidity is desired. The direct hydrogenation of the corresponding aromatic precursor, durene, is the most atom-economical route to this compound.

Durene is a readily available, crystalline alkylbenzene.[3] However, the resonance stability of its aromatic ring makes it resistant to reduction under conditions that would typically saturate simple alkenes.[4] Therefore, successful hydrogenation hinges on the selection of an appropriate catalyst and the optimization of reaction conditions—namely temperature and hydrogen pressure—to overcome the high activation energy barrier of dearomatization.[5] This protocol focuses on a rhodium-based catalytic system, which has demonstrated high efficacy for the hydrogenation of challenging aromatic rings.[4]

Mechanistic Considerations and Stereochemical Outcome

The conversion of durene to this compound is achieved via heterogeneous catalytic hydrogenation. The process involves the addition of three equivalents of molecular hydrogen (H₂) across the aromatic π-system.

Causality of Catalyst Selection: While several metals like Platinum (Pt), Palladium (Pd), and Nickel (Ni) can catalyze this reaction, they often require very high pressures and temperatures.[1][2] Rhodium (Rh) and Ruthenium (Ru) on a solid support (e.g., activated carbon) are generally more active for the hydrogenation of aromatic rings, often allowing the reaction to proceed under more moderate conditions.[4] Rhodium-on-carbon (Rh/C) is selected for this protocol due to its excellent ability to activate both the aromatic ring and molecular hydrogen, facilitating a complete and efficient reduction.

Stereoselectivity: The hydrogenation of a planar substrate on a heterogeneous catalyst surface typically proceeds via syn-addition. Both the durene molecule and the dissociated hydrogen atoms are adsorbed onto the catalyst surface. The hydrogen atoms are then added to the same face of the aromatic ring in a stepwise fashion. This mechanistic constraint leads to a predictable stereochemical outcome, with the preferential formation of the cis-isomer, (1α,2α,4α,5α)-1,2,4,5-tetramethylcyclohexane.[6]

Catalytic Hydrogenation Mechanism cluster_surface Catalyst Surface (e.g., Rhodium) Reactants Durene & H₂ in Solution Adsorbed 1. Adsorption Durene & H₂ adsorb onto catalyst surface. H₂ dissociates into 2 H• Reactants->Adsorbed Diffusion H_Addition1 2. First H₂ Addition Two H atoms add to one π-bond (syn-addition). Adsorbed->H_Addition1 Surface Reaction Intermediate 3. Further Addition Process repeats across remaining π-bonds. H_Addition1->Intermediate Desorbed 4. Desorption Saturated product detaches from surface. Intermediate->Desorbed Product This compound (cis-isomer favored) Desorbed->Product Diffusion

Caption: Workflow of heterogeneous catalytic hydrogenation on a metal surface.[7]

Detailed Experimental Protocol

This protocol describes the hydrogenation of durene on a 10 mmol scale. All operations should be performed in a certified, high-pressure laboratory by trained personnel.

3.1. Materials and Equipment

Reagent / Material Grade Supplier Notes
Durene (1,2,4,5-Tetramethylbenzene)≥98%Sigma-AldrichC₁₀H₁₄, MW: 134.22 g/mol
5% Rhodium on Carbon (Rh/C)Degussa type, 50% wetStrem ChemicalsCatalyst is pyrophoric when dry. Handle with extreme care.[8]
Ethanol (EtOH)Anhydrous, 200 proofPharmco-AaperReaction solvent.
Hydrogen (H₂)Ultra-high purity (5.0)AirgasFlammable and explosive gas.[9]
Nitrogen (N₂)High purity (4.8)AirgasInert gas for purging.
Celite® 545N/AFisher ScientificFiltration aid for catalyst removal.

Equipment:

  • 100 mL high-pressure autoclave (e.g., Parr Instrument Company) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple.

  • Glass liner for the autoclave.

  • Schlenk line or glove box for inert atmosphere operations.

  • Hydrogen gas cylinder with a high-pressure regulator.

  • Filtration setup (Büchner funnel, filter flask).

  • Rotary evaporator.

3.2. Critical Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be located in a well-ventilated fume hood or a designated high-pressure bay with appropriate blast shields.[9]

  • Pyrophoric Catalyst: Rhodium on carbon, especially when dry or spent, can ignite spontaneously upon exposure to air.[8] Never allow the catalyst to dry completely during handling or filtration. The catalyst should always be kept wet with solvent.[8][9]

  • Pressure: The reaction vessel must be rated for the intended pressure and temperature. Regularly inspect the equipment for any signs of wear or damage. Do not exceed the maximum allowable working pressure of the vessel.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.[10]

3.3. Step-by-Step Procedure

  • Reactor Preparation:

    • Place a magnetic stir bar into the glass liner of the 100 mL autoclave.

    • To the liner, add durene (1.34 g, 10.0 mmol).

    • Under a gentle stream of nitrogen, carefully add the 5% Rh/C catalyst (135 mg, ~5 mol% Rh loading, 50% wet). Justification: Adding the catalyst under an inert atmosphere prevents premature contact with air, minimizing fire risk.[9]

  • Solvent Addition and Assembly:

    • Add anhydrous ethanol (30 mL) to the glass liner.

    • Place the liner inside the autoclave body. Assemble the autoclave head, ensuring all seals are clean and correctly seated. Tighten the bolts in a crisscross pattern to ensure a proper seal.

  • System Purging (Critical Step):

    • Move the assembled autoclave to the high-pressure bay and connect it to the nitrogen and hydrogen lines.

    • Pressurize the reactor with nitrogen to ~100 psi (7 bar), then carefully vent the pressure. Repeat this process five times. Justification: This step is crucial to remove all oxygen from the system, preventing the formation of an explosive H₂/O₂ mixture.[9]

  • Reaction Execution:

    • After the final nitrogen purge, pressurize the autoclave with hydrogen to 500 psi (35 bar).

    • Begin vigorous stirring and heat the reactor to 80 °C. The reaction is exothermic, so monitor the temperature closely.

    • The reaction progress can be monitored by observing the pressure drop on the gauge as hydrogen is consumed.

    • Maintain the pressure at 500 psi by refilling with hydrogen as needed. The reaction is typically complete in 12-24 hours when hydrogen uptake ceases.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, stop the heating and allow the autoclave to cool to room temperature (<25 °C).

    • Carefully vent the excess hydrogen pressure to atmospheric pressure in the fume hood.

    • Purge the system five times with nitrogen to remove all residual hydrogen.

    • Disassemble the autoclave. Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.

    • CRITICAL: Immediately and carefully filter the reaction mixture through the Celite® pad to remove the Rh/C catalyst. Do not allow the filter cake to dry.[8] Wash the filter cake with a small amount of ethanol (2 x 10 mL).

    • Quench the spent catalyst on the filter paper by adding a large volume of water before disposal.[11]

  • Product Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the ethanol solvent using a rotary evaporator.

    • The resulting crude product, this compound, will be a colorless oil or low-melting solid. If necessary, further purification can be achieved via vacuum distillation.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the described protocol.

Parameter Value Notes
Substrate (Durene)1.34 g (10.0 mmol)Starting material.
Catalyst (5% Rh/C, 50% wet)135 mgCorresponds to ~5 mol% Rh relative to the substrate.
Solvent (Anhydrous Ethanol)30 mL
Hydrogen Pressure500 psi (35 bar)Higher pressure increases reaction rate.[12]
Temperature80 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time12-24 hoursMonitor by H₂ uptake.
Expected Outcome
ProductThis compoundC₁₀H₂₀, MW: 140.27 g/mol .[13]
Theoretical Yield1.40 g
Expected Yield>90%Yields are typically high for this complete reduction.
StereochemistryPredominantly cis-isomerResult of syn-addition mechanism.

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

Application Note: Advanced Gas Chromatography Strategies for the Separation of Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The separation of tetramethylcyclohexane isomers presents a significant analytical challenge due to their similar physicochemical properties, including close boiling points and nearly identical mass spectra. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust gas chromatography (GC) methods for the effective separation and identification of these challenging compounds. We will explore the critical role of stationary phase selection, from standard non-polar columns to advanced shape-selective phases, and detail a systematic approach to method optimization, focusing on temperature programming. Detailed, step-by-step protocols and the crucial application of retention indices for confident isomer identification are provided to ensure reproducible and accurate results.

Introduction

Tetramethylcyclohexanes (C₁₀H₂₀) are saturated cyclic hydrocarbons that exist as multiple structural and stereoisomers. These compounds are relevant in the petrochemical industry as components of fuel and lubricant analysis, and can serve as model compounds in fundamental chemical research.[1] The primary analytical hurdle in their characterization is the differentiation of isomers such as 1,1,3,5-, 1,1,4,4-, 1,2,3,4-, and 1,2,4,5-tetramethylcyclohexane, along with their respective cis and trans stereoisomers.[2][3][4][5]

Conventional analytical techniques often fall short. The boiling points of these isomers are very close, making simple distillation ineffective. In gas chromatography, their similar volatility and polarity lead to significant co-elution on standard columns. Furthermore, their electron ionization mass spectra are often indistinguishable, complicating identification by GC-MS alone.

This guide provides the technical framework to overcome these challenges. We will demonstrate that a successful separation is not achieved by a single parameter, but by the synergistic optimization of stationary phase chemistry, temperature programming, and rigorous data analysis using retention indices.

The Central Role of the Stationary Phase

The choice of GC column is the most critical factor in achieving separation. The interaction between the analytes and the stationary phase dictates the differential migration and, ultimately, the resolution of the mixture.[6][7] For nonpolar hydrocarbon isomers, where polarity differences are minimal, separation is primarily driven by dispersion interactions and, more importantly, shape selectivity.

2.1 Recommended Column Chemistries

  • Standard Non-Polar Phases (e.g., 5% Phenyl Polysiloxane): A column with a stationary phase like 5% diphenyl / 95% dimethylpolysiloxane is an excellent starting point. While largely non-polar, the phenyl groups introduce a degree of polarizability, enabling π-π interactions that can help differentiate isomers based on subtle electronic differences.[8] For these columns, the elution order generally, but not strictly, follows the boiling points of the analytes.[9] They are robust, versatile, and widely available.

  • Shape-Selective Phases (Liquid Crystal Columns): For challenging isomer separations, liquid crystal stationary phases offer unparalleled resolving power.[10] These phases possess a highly ordered, rod-like structure. Separation on these columns is governed by the solute's molecular geometry. Long, planar molecules can penetrate the liquid crystal structure more effectively and are retained longer, while bulkier, non-planar molecules are eluted more quickly.[10] This mechanism, which depends on the length-to-breadth ratio of the isomers, is exceptionally effective for separating positional and geometric isomers of hydrocarbons that are inseparable on standard polysiloxane columns.[10]

  • Chiral Phases (Cyclodextrin Derivatives): When the objective is to separate enantiomers of a chiral tetramethylcyclohexane isomer, a chiral stationary phase is mandatory.[11] Derivatized cyclodextrins are commonly used for this purpose.[12] These phases form transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in the stability of these complexes.[11]

Method Development and Optimization

A well-designed temperature program is essential for resolving a complex mixture of isomers. Unlike an isothermal method, temperature programming enhances peak capacity, improves peak shape for later-eluting compounds, and reduces overall analysis time.[13][14]

3.1 A Systematic Approach to Optimization

The following workflow provides a logical pathway for developing and optimizing a GC method for tetramethylcyclohexane isomers.

GC_Method_Development cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization Loop Start Define Analytical Goal (e.g., separate all structural isomers) Col_Select Select Column (e.g., 5% Phenyl Polysiloxane, 30m x 0.25mm x 0.25µm) Start->Col_Select Scout_Grad Run Initial Scouting Gradient (40°C, ramp 10°C/min to 250°C) Col_Select->Scout_Grad Eval Evaluate Chromatogram: Assess Resolution (Rs) of Critical Pairs Scout_Grad->Eval Decision Is Resolution Adequate? (Rs > 1.5) Eval->Decision Adjust_Ramp Decrease Ramp Rate (e.g., to 5°C/min) Decision->Adjust_Ramp No (Mid-run peaks) Adjust_Temp Lower Initial Temperature (e.g., to 35°C) Decision->Adjust_Temp No (Early peaks) Final Method Finalized Decision->Final Yes Adjust_Ramp->Eval Adjust_Temp->Eval

Caption: Logical workflow for GC method development and optimization.

3.2 Parameter Optimization Details

  • Initial Temperature and Hold Time: The initial oven temperature is a critical parameter for the resolution of early-eluting, volatile compounds.[15] A lower initial temperature (e.g., 35-40°C) improves the focusing of analytes at the head of the column, leading to sharper peaks and better separation.[13]

  • Temperature Ramp Rate: The ramp rate has the most significant impact on the resolution of peaks that elute during the temperature gradient.[13] A slower ramp rate increases the interaction time between the analytes and the stationary phase, generally improving separation at the cost of a longer run time.[16] A rate of 10°C/min is a good starting point for a scouting run.[13]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) should be set to its optimal value to maximize column efficiency (number of theoretical plates). This can be determined experimentally or using a method translation software.

  • Column Dimensions: For complex isomer mixtures, a longer column (e.g., 30 m or 60 m) is preferable as it provides more theoretical plates and thus higher resolving power.[17] A smaller internal diameter (e.g., 0.25 mm) also increases efficiency.[16]

Experimental Protocols

The following protocols provide detailed starting conditions for the separation of tetramethylcyclohexane isomers. These should be considered as templates to be further optimized for specific sample matrices and instrumentation.

4.1 Protocol 1: High-Resolution Separation on a Standard 5% Phenyl Column

This protocol is designed as a robust starting point for resolving structural isomers.

1. Sample Preparation: 1.1. Prepare a 100 ppm stock solution of a mixed tetramethylcyclohexane isomer standard in n-hexane. 1.2. Serially dilute the stock solution to create working standards (e.g., 1, 5, 10 ppm) as needed. 1.3. For unknown samples, dissolve approximately 10 mg in 10 mL of n-hexane.

2. GC-MS Instrumentation and Conditions:

  • System: Agilent 7890B GC with 5977B MS or equivalent.[18]
  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet: Split/Splitless, operated in Split mode.
  • Inlet Temperature: 250°C.
  • Split Ratio: 50:1.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program:
  • Initial Temperature: 40°C, hold for 2 minutes.
  • Ramp: 5°C/min to 200°C.
  • Hold: Hold at 200°C for 5 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Quadrupole: 150°C.
  • Acquisition Mode: Scan, m/z 40-200.

3. Data Analysis: 3.1. Integrate all resolved peaks. 3.2. Compare mass spectra against a library (e.g., NIST) for tentative identification. 3.3. Confirm identity by comparing calculated retention indices (see Section 5.0) with known reference values.

4.2 Protocol 2: Enhanced Shape-Selectivity using a Liquid Crystal Column

This protocol is for advanced separation of challenging positional and geometric isomers that co-elute on standard phases.

1. Sample Preparation: 1.1. Follow the same procedure as in Protocol 1.

2. GC-MS Instrumentation and Conditions:

  • System: Same as Protocol 1.
  • Column: Nematic Liquid Crystal Stationary Phase Column (consult manufacturer for specific product, e.g., from BGB Analytik).
  • Inlet: Split/Splitless, operated in Split mode.
  • Inlet Temperature: 260°C.
  • Split Ratio: 80:1.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 60°C, hold for 1 minute.
  • Ramp: 2°C/min to 180°C.
  • Hold: Hold at 180°C for 10 minutes.
  • MS Parameters: Same as Protocol 1.

3. Data Analysis: 3.1. Integrate all resolved peaks. The elution order may differ significantly from the 5% phenyl column. 3.2. Use retention indices and comparison with authentic standards for confident peak assignment.

Data Analysis and Isomer Identification

5.1 The Critical Role of Retention Indices (RI)

Due to the high similarity of their mass spectra, retention time alone is insufficient for confident isomer identification. The Retention Index (RI) system provides a highly reproducible method for reporting retention data, normalized to the elution of n-alkanes.[19][20] An RI value is calculated by comparing the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[20]

5.2 Experimental Workflow for Isomer Identification

Isomer_Identification A Acquire GC-MS Data for Isomer Mixture C Process Data: - Integrate Peaks - Obtain Retention Times (tR) A->C B Acquire GC-MS Data for n-Alkane Standard Mix (e.g., C8-C20) B->C D Calculate Temperature-Programmed Retention Indices (RI) for each peak C->D F Confirm Identification: Compare calculated RI to NIST database or literature values D->F E Tentatively Identify Peaks using MS Library Search E->F G Final Report: Confident Isomer Assignment F->G

Caption: Workflow for confident isomer identification using retention indices.

5.3 Reference Data

The following table summarizes known retention index data for select tetramethylcyclohexane isomers. It is crucial to note that RI values are dependent on the stationary phase and temperature program.[21][22]

IsomerStationary PhaseRetention Index (RI)Reference
1,1,3,5-TetramethylcyclohexanePetrocol DH (non-polar)890NIST[4]
This compoundStandard Non-polar1036, 1054NIST[5]

Conclusion

The successful separation of tetramethylcyclohexane isomers by gas chromatography is an achievable goal that requires a methodical and multi-faceted approach. While standard 5% phenyl polysiloxane columns can provide adequate separation for some isomers, highly shape-selective phases like liquid crystal columns are superior for resolving complex mixtures of positional and geometric isomers. The key to success lies in the careful optimization of the oven temperature program, particularly the initial temperature and ramp rate, to maximize resolution. Finally, due to the inherent ambiguity of mass spectral data for these compounds, the use of retention indices calculated from an n-alkane series is not just recommended, but essential for the confident and verifiable identification of each isomer.

References

  • Types of Liquid Stationary Phases for Gas Chrom
  • Ghanem, E., & Al-Hariri, S. (2015). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • 1,2,3,4-Tetramethylcyclohexane. PubChem. [Link]
  • 1,1,4,4-Tetramethylcyclohexane. PubChem. [Link]
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  • The Study of Chiral Stationary Phases for Gas Chrom
  • Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming.
  • Gas Chromatographic Columns and Stationary Phases. (2023). Chemistry LibreTexts. [Link]
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  • GC Method Development. Agilent. [Link]
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  • Gas chrom
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  • A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. (2019). Agilent. [Link]
  • Babushok, V. I., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC.
  • Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. GL Sciences Inc. [Link]
  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2014).
  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. (2024). MDPI. [Link]
  • The use of multidimensional GC techniques for the analysis of complex petrochemical products. (2007). SciSpace. [Link]
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Using 1,2,4,5-Tetramethylcyclohexane as a reference standard in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 1,2,4,5-Tetramethylcyclohexane as a Reference Standard in GC-MS Analysis

Authored by: A Senior Application Scientist

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in modern research and development, prized for its high sensitivity and specificity in identifying and quantifying volatile compounds.[1] The reliability of GC-MS data, however, is fundamentally dependent on the use of appropriate reference standards to correct for variations in sample preparation and instrument response.[2] This application note provides a comprehensive guide to the use of this compound as a reference standard for the quantitative analysis of volatile and semi-volatile organic compounds. We will explore the physicochemical properties that make it an excellent candidate, provide detailed, validated protocols for its implementation as an internal standard, and discuss the principles of data analysis and quality control that ensure robust and reproducible results.

Introduction: The Imperative for a Reliable Standard

In quantitative chromatography, the goal is to establish a precise and accurate relationship between the instrument signal and the concentration of an analyte. However, factors such as minor fluctuations in injection volume, instrument sensitivity drifts, and sample matrix effects can introduce variability and error.[2][3] The internal standard method is a powerful technique designed to mitigate these issues. By adding a known amount of a non-native compound—the internal standard—to every sample, standard, and blank, the analyte's response can be normalized to the standard's response. This ratio-based approach corrects for procedural errors, thereby improving both the accuracy and precision of the results.[2]

The selection of an appropriate internal standard is critical to the success of the method.[3] An ideal internal standard should be chemically similar to the analyte(s) of interest, exhibit a similar response, be well-separated chromatographically, and not be present in the original sample.[2] this compound, a saturated cyclic hydrocarbon, fulfills these criteria for a wide range of applications, particularly in the analysis of petroleum products, environmental contaminants, and other complex hydrocarbon mixtures.[4][5]

Physicochemical Profile of this compound

This compound (C₁₀H₂₀) is a stable, non-polar, and relatively inert compound, making it an excellent reference standard that is unlikely to react with analytes or sample matrix components.[6] Its properties are well-characterized, providing a solid foundation for its use in quantitative methods.

PropertyValueSource
Molecular Formula C₁₀H₂₀[6][7]
Molecular Weight 140.27 g/mol [6][7][8][9]
Boiling Point ~173 °C (446.15 K)[7]
CAS Number 2090-38-2[6][7]
Appearance LiquidN/A
Solubility Soluble in non-polar organic solvents (e.g., hexane, dichloromethane)N/A

The volatility of this compound ensures it is amenable to GC analysis, and its simple hydrocarbon structure yields a clean, predictable mass spectrum, which is crucial for identification and quantification.

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation and use of this compound as an internal standard. These protocols are designed to be self-validating by incorporating quality control checks throughout the workflow.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of the internal standard (IS) stock and working solutions is paramount for quantitative accuracy.

Materials:

  • This compound (≥98% purity)

  • GC-MS Grade Hexane or Dichloromethane[1]

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Prepare the Internal Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a tared weighing vial. b. Quantitatively transfer the compound to a 10 mL Class A volumetric flask using GC-MS grade hexane. c. Dissolve the compound completely, then bring the flask to volume with hexane. d. Cap the flask and invert it 15-20 times to ensure homogeneity. e. Calculate the exact concentration and label the flask clearly. Store at 4°C.

  • Prepare the Internal Standard Working Solution (50 µg/mL): a. Pipette 5 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with hexane. c. Cap and invert to mix thoroughly. This working solution will be used to spike all samples and calibration standards.

Protocol 2: GC-MS Analysis with Internal Standard

This protocol outlines the procedure for analyzing samples containing volatile organic compounds using this compound as an internal standard.

Workflow Overview:

GCMS_Workflow cluster_prep Preparation Phase cluster_spike Spiking Phase cluster_analysis Analysis Phase cluster_quant Quantification Phase prep_is Prepare IS Stock & Working Solutions spike_cal Spike Calibration Standards with IS Working Solution prep_is->spike_cal spike_sample Spike Unknown Samples with IS Working Solution prep_is->spike_sample prep_cal Prepare Analyte Calibration Standards prep_cal->spike_cal prep_sample Prepare Unknown Samples prep_sample->spike_sample gcms_run Inject & Run Samples on GC-MS System spike_cal->gcms_run spike_sample->gcms_run data_acq Acquire Chromatographic and Spectral Data gcms_run->data_acq peak_int Integrate Peak Areas (Analyte and IS) data_acq->peak_int calc_rf Calculate Response Factors (RF) from Calibration Standards peak_int->calc_rf build_curve Construct Calibration Curve (Area Ratio vs. Concentration) calc_rf->build_curve calc_conc Calculate Analyte Concentration in Unknown Samples build_curve->calc_conc

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Procedure:

  • Sample and Calibration Standard Preparation: a. Prepare a series of calibration standards containing the analyte(s) of interest at varying known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). b. To 1 mL of each calibration standard, and to 1 mL of each unknown sample, add a precise volume (e.g., 100 µL) of the 50 µg/mL internal standard working solution. This ensures a constant IS concentration across all samples.[2]

  • Instrumental Analysis: a. Set up the GC-MS system according to the parameters outlined in the table below. These parameters are a starting point and should be optimized for the specific analytes and instrument. b. Inject 1 µL of each prepared standard and sample into the GC-MS.

Recommended GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentWidely used and reliable for VOC analysis.
Capillary Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides excellent separation for a wide range of non-polar to semi-polar compounds, including hydrocarbons.[1][10]
Injection Mode Splitless or Split (e.g., 20:1)Splitless for trace analysis; Split for higher concentrations to avoid column overload.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 minA general-purpose temperature ramp suitable for separating compounds with a range of boiling points.[5]
MS System Agilent 5975C or equivalentStandard mass selective detector for robust performance.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °CStandard operating temperature.
MS Quad Temp. 150 °CStandard operating temperature.
Scan Range 40-550 m/zCovers the expected mass fragments for this compound and many common organic analytes.

Data Analysis and Interpretation

The core principle of the internal standard method is the use of the response factor (RF), which relates the response of the analyte to the response of the internal standard.[11]

Data_Logic cluster_outputs Calculated Output Area_A Peak Area Analyte (Area_A) Ratio Area Ratio (Area_A / Area_IS) Area_A->Ratio Area_IS Peak Area IS (Area_IS) Area_IS->Ratio Conc_IS Concentration IS (Conc_IS) Conc_A Concentration Analyte (Conc_A) Conc_IS->Conc_A RF Response Factor (RF) (from calibration) RF->Conc_A Ratio->Conc_A

Caption: Logical flow for calculating analyte concentration using the internal standard method.

  • Identification: Identify the chromatographic peaks for the analyte(s) and the internal standard (this compound) based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragments (e.g., m/z 57, 71, 85) typical of saturated hydrocarbons.[12]

  • Integration: Integrate the peak areas for both the analyte (Area_A) and the internal standard (Area_IS).

  • Calibration: For each calibration standard, calculate the Response Factor (RF) using the formula:

    • RF = (Area_A / Area_IS) / (Conc_A / Conc_IS) Alternatively, and more robustly, construct a calibration curve by plotting the area ratio (Area_A / Area_IS) on the y-axis against the analyte concentration (Conc_A) on the x-axis.[13][14] The resulting curve should be linear with a high correlation coefficient (R² > 0.995).[1]

  • Quantification: For the unknown samples, calculate the analyte concentration (Conc_A) using the area ratio from the sample and the average RF from the calibration standards or, preferably, by using the linear regression equation from the calibration curve.

    • Conc_A = (Area_A / Area_IS) * (Conc_IS / RF)

Example Calibration Data:

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.05.025,500250,0000.102
5.05.0130,000255,0000.510
10.05.0258,000252,0001.024
50.05.01,290,000256,0005.039
100.05.02,550,000251,00010.16

Conclusion

This compound serves as a reliable and robust internal standard for a wide array of GC-MS applications. Its chemical inertness, appropriate volatility, and well-defined physicochemical properties make it an excellent choice for correcting instrumental and procedural variability. By following the detailed protocols for standard preparation, instrument setup, and data analysis outlined in this note, researchers, scientists, and drug development professionals can significantly enhance the accuracy, precision, and overall quality of their quantitative GC-MS results, ensuring data integrity for regulatory submissions and critical research outcomes.

References

  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ACS Publications - Energy & Fuels. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids.
  • National Institutes of Health (NIH). (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • Chromatography Online. (n.d.). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound, trans.
  • PubChem. (n.d.). This compound, cis.
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-.
  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
  • ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • ResearchGate. (n.d.). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
  • NIST. (n.d.). This compound, cis.
  • Rubber Oligomers. (2023). Rubber Oligomers GC-MS Library in the NIST format.
  • SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
  • International Journal of Research - Granthaalayah. (2017). GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS FROM KIKINDA AND VELEBIT FIELD.
  • ResearchGate. (n.d.). GC-MS chromatograms of the m/z 85 fragment of the saturated hydrocarbons.

Sources

Application Note: Probing Stereochemical Landscapes with 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Understanding these three-dimensional structures, or stereochemistry, is paramount in fields ranging from drug development to materials science. Substituted cyclohexanes have long served as cornerstone models for stereochemical and conformational analysis. This application note delves into the utility of 1,2,4,5-tetramethylcyclohexane as a sophisticated molecular probe for such studies. Its multiple stereoisomers and the conformational constraints imposed by the methyl groups provide a rich and nuanced system for investigating the subtle interplay of steric and electronic effects that govern molecular geometry and dynamics. We present both the theoretical underpinnings and practical protocols for leveraging this molecule in advanced stereochemical research, targeting researchers, scientists, and professionals in chemical and pharmaceutical development.

Introduction: The Significance of Conformational Analysis

The cyclohexane ring is a ubiquitous motif in natural products and synthetic molecules. Its non-planar, puckered structure leads to a landscape of different spatial arrangements, or conformations, that can interconvert. The relative stability of these conformations and the energy barriers between them are critical determinants of a molecule's reactivity and its ability to interact with biological targets. The most stable conformation is the "chair," which minimizes both angle strain and torsional strain.

This compound serves as an exemplary model system. Unlike monosubstituted cyclohexanes, the multiple methyl groups introduce complex steric interactions that can lead to the stabilization of otherwise high-energy conformations, such as the twist-boat. Studying the various stereoisomers of this compound allows for a deep and quantitative exploration of these conformational preferences.

Stereoisomers of this compound

The substitution pattern on the cyclohexane ring gives rise to several stereoisomers, each with a unique three-dimensional arrangement of the methyl groups. These isomers are not superimposable and can have markedly different properties. The primary distinction is made based on the relative orientation of the substituents with respect to the ring, designated as cis (on the same side) or trans (on opposite sides).[1][2][3] The IUPAC nomenclature precisely defines these spatial relationships.[3][4]

G TMCH This compound (C10H20) CIS cis Isomer (1α,2α,4α,5α)- or (1,2,4,5/0)- TMCH->CIS TRANS trans Isomers TMCH->TRANS TRANS1 (1α,2β,4α,5β)- or (1,4/2,5)- TRANS->TRANS1 TRANS2 (1α,2α,4β,5β)- or (1,2/4,5)- TRANS->TRANS2 TRANS3 (1α,2α,4α,5β)- or (1,2,4/5)- TRANS->TRANS3

The Conformational Equilibrium: Chair vs. Non-Chair Forms

The fundamental dynamic process in a cyclohexane ring is the "ring flip" or "chair-chair interconversion." During this process, axial substituents become equatorial, and equatorial substituents become axial.

G cluster_1 Transition State (Half-Chair/Boat) a Axial (a) ts High Energy Intermediate a->ts Ring Flip e Equatorial (e) e->ts a2 Equatorial (e) ts->a2 e2 Axial (a) ts->e2

For most monosubstituted cyclohexanes, the conformer with the bulky group in the equatorial position is overwhelmingly favored to avoid destabilizing 1,3-diaxial interactions. However, in polysubstituted systems like this compound, the situation is more complex. Certain stereoisomers may be forced to place one or more methyl groups in axial positions in any chair conformation. This steric strain can raise the energy of the chair form, making non-chair conformations, such as the twist-boat, more accessible or even the dominant species in the conformational equilibrium.[5][6] The study of such systems provides invaluable data for calibrating computational models that predict molecular energetics.[7][8]

Key Methodologies for Stereochemical Elucidation

A combination of experimental spectroscopy and computational modeling is essential for a comprehensive understanding of the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying conformational dynamics.[9][10][11]

  • Chemical Shifts: The magnetic environment of a nucleus is highly dependent on its spatial position. Axial and equatorial protons (and carbons) have distinct chemical shifts. For example, in proton NMR of cyclohexanes, axial protons are typically shielded (found at a lower chemical shift or "upfield") compared to their equatorial counterparts.[12]

  • Coupling Constants: The through-bond coupling (J-coupling) between adjacent protons is dependent on the dihedral angle between them. This relationship is described by the Karplus equation and allows for the determination of relative stereochemistry.

  • Dynamic NMR (DNMR): At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the "coalescence temperature"), the signals for the individual conformers can be resolved. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) to ring inversion and the relative populations of the conformers.[5][6]

Computational Chemistry

Computational methods provide a theoretical lens to examine conformational landscapes.

  • Molecular Mechanics (MM): Force-field methods like MM3 and MM4 are computationally efficient and effective for searching the conformational space of molecules like substituted cyclohexanes.[5][13] They calculate the steric energy of a molecule based on bond lengths, angles, and non-bonded interactions.

  • Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) methods provide more accurate energy calculations, though at a higher computational cost.[8] These methods are often used to refine the energies of the low-energy conformers identified by molecular mechanics.

G cluster_0 Experimental Arm cluster_1 Computational Arm SYNTH Synthesis of Isomer NMR_ACQ Low-Temp NMR Data Acquisition SYNTH->NMR_ACQ NMR_DATA NMR Data Analysis (ΔG‡, Populations) NMR_ACQ->NMR_DATA VALIDATION Validation & Correlation (Compare Experimental and Calculated Data) NMR_DATA->VALIDATION MODEL Build 3D Model MM_SEARCH MM Conformational Search (e.g., MM4) MODEL->MM_SEARCH QM_OPT QM Energy Refinement (e.g., DFT, MP2) MM_SEARCH->QM_OPT QM_OPT->VALIDATION

Experimental Protocols

Protocol 1: Synthesis of this compound Isomers

The synthesis of this compound is typically achieved through the catalytic hydrogenation of durene (1,2,4,5-tetramethylbenzene). This method often produces a mixture of stereoisomers that can be separated by techniques like gas chromatography.[14]

Objective: To prepare a mixture of this compound stereoisomers.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

  • Ethanol or acetic acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Standard glassware for filtration and solvent removal

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 10.0 g of durene in 100 mL of ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 5% Rh/Al₂O₃ catalyst to the solution. Causality Note: Rhodium is an efficient catalyst for aromatic ring hydrogenation. The solid support allows for easy removal by filtration post-reaction.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to 500-1000 psi.

  • Begin vigorous stirring and heat the reactor to 80-100 °C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator. The remaining oil is a mixture of this compound stereoisomers.

  • Validation: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different isomers based on their retention times and fragmentation patterns.[15]

Protocol 2: Conformational Analysis by Low-Temperature ¹³C NMR

Objective: To determine the energy barrier for ring inversion and the population of major conformers for a specific isomer.

Materials:

  • Synthesized this compound isomer

  • Deuterated solvent suitable for low-temperature work (e.g., propane, CD₂Cl₂, or a mixture)

  • NMR spectrometer equipped with a variable temperature (VT) unit

  • NMR tubes (e.g., J. Young tubes for handling condensed gases)

Procedure:

  • Sample Preparation: Prepare a ~5% solution of the purified this compound isomer in the chosen low-temperature deuterated solvent. Causality Note: A low-viscosity solvent is crucial for maintaining sharp NMR signals at very low temperatures.

  • Spectrometer Setup: Tune and shim the spectrometer at room temperature.

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (~298 K). The signals should appear sharp and averaged due to rapid conformational exchange.

  • Cooling: Gradually lower the temperature of the probe using the VT unit in steps of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

  • Monitoring Coalescence: Acquire a spectrum at each temperature step. Observe the broadening of the ¹³C signals as the exchange rate slows. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature (Tc).

  • Slow-Exchange Spectrum: Continue cooling well below Tc (e.g., to 125 K) until the signals for the individual conformers are sharp and well-resolved. This is the "slow-exchange regime."[5][16]

  • Data Analysis:

    • Conformer Population: In the slow-exchange spectrum, determine the relative populations of the conformers (K_eq) by integrating the corresponding signals.

    • Gibbs Free Energy Difference (ΔG°): Calculate the energy difference between conformers using the equation: ΔG° = -RT ln(K_eq).

    • Inversion Barrier (ΔG‡): Use the Eyring equation and the rate constant (k) at the coalescence temperature (Tc) to calculate the free energy of activation for the ring flip.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data that could be obtained from the analysis of a specific this compound isomer.

PropertyConformer A (Chair)Conformer B (Twist-Boat)Method
Relative Population (at 150 K) 70%30%¹³C NMR Integration
ΔG° (kcal/mol) 0+0.21Calculated from NMR
Calculated Steric Energy (kcal/mol) 15.215.0MM4 Force Field[13]
¹³C Chemical Shift (CH₃) 21.5 ppm (eq), 18.9 ppm (ax)20.1 ppm, 19.5 ppmLow-Temp ¹³C NMR
Ring Inversion Barrier (ΔG‡) \multicolumn{2}{c}{10.5 kcal/mol}Dynamic NMR

Conclusion

This compound is a powerful tool in the arsenal of physical organic chemists and drug designers. It provides a tangible and measurable system for understanding the fundamental principles of stereoisomerism and conformational analysis. The protocols and methodologies outlined in this note demonstrate a robust, integrated approach that combines synthesis, advanced NMR spectroscopy, and computational chemistry. By applying these techniques, researchers can gain deep insights into the energetic landscapes of cyclic molecules, knowledge that is directly applicable to the rational design of molecules with specific three-dimensional structures and desired properties.

References

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  • LibreTexts Chemistry. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. LibreTexts. [Link]
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  • Pinto, M. F., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molbank. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound, cis.
  • National Center for Biotechnology Information. (n.d.). This compound, trans.
  • Wikipedia. (n.d.). 1,2,4,5-Cyclohexanetetrol. Wikipedia. [Link]
  • Anet, F. A. L., & Bourn, A. J. R. (1965). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. [Link]
  • Ross, B. D., & True, N. S. (1983). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Journal of the American Chemical Society. [Link]
  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties. Cheméo. [Link]
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-, (1α,2α,4α,5α)-. In NIST Chemistry WebBook. [Link]
  • Brownstein, S., & Miller, R. (1960). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. [Link]
  • Noe, E. A., & Roberts, J. D. (2005).
  • Pinto, M. F., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • Semantic Scholar. (n.d.). Figure 2 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.

Sources

Unveiling Molecular Dynamics: A Guide to Temperature-Dependent NMR Spectroscopy for the Conformational Analysis of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic World of Cyclohexane Conformers

Substituted cyclohexanes, fundamental scaffolds in numerous chemical and pharmaceutical entities, are not static structures. They exist as a dynamic equilibrium of various conformers, with the chair form being the most stable. The interconversion between two chair conformers, known as ring inversion or ring flipping, is a rapid process at room temperature.[1] This dynamic behavior can have profound implications for a molecule's biological activity and physical properties. Understanding the energetics of this process is therefore crucial for researchers in organic chemistry, drug development, and materials science.

1,2,4,5-Tetramethylcyclohexane presents an interesting case study for conformational analysis. The stereochemistry of the methyl groups dictates the relative energies of the possible chair conformations. The molecule will predominantly adopt a conformation that minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.[2][3]

Temperature-dependent Nuclear Magnetic Resonance (VT-NMR) spectroscopy is an exceptionally powerful technique for investigating such dynamic processes.[4][5] By monitoring the changes in the NMR spectrum as a function of temperature, we can "freeze out" the individual conformers at low temperatures and observe the averaged spectrum at high temperatures. The temperature at which the distinct signals for the two conformers merge into a single broad peak is known as the coalescence temperature (Tc), and it is directly related to the rate of the ring inversion.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing temperature-dependent NMR spectroscopy to elucidate the conformational dynamics of this compound. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and guide you through the data analysis to determine the thermodynamic barrier for ring inversion.

Core Principles: The NMR Timescale and Chemical Exchange

The ability of NMR spectroscopy to study dynamic processes stems from the concept of the "NMR timescale."[7] If a nucleus rapidly shuttles between two different chemical environments (A and B), and the rate of this exchange is much faster than the difference in their resonance frequencies (Δν), the NMR spectrometer detects only a single, time-averaged signal. Conversely, if the exchange is slow compared to Δν, two distinct signals are observed.

The key lies in the intermediate exchange regime, where the rate of exchange is comparable to Δν. In this region, the NMR signals broaden, and as the temperature increases, they eventually merge or "coalesce."[7] This phenomenon provides a direct window into the kinetics of the underlying process.[8]

Experimental Protocol: A Step-by-Step Guide to VT-NMR

This protocol outlines the necessary steps for acquiring high-quality temperature-dependent NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical for VT-NMR. It must have a low freezing point to allow for low-temperature measurements and a high boiling point to prevent evaporation at elevated temperatures.[9][10] Deuterated toluene (toluene-d8) or deuterated dichloromethane (CD2Cl2) are suitable choices for this experiment, with freezing points of -95 °C and -97 °C, respectively.

  • Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL.

  • NMR Tube: Use a high-quality, thin-walled NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure good thermal stability and minimize temperature gradients across the sample.[9][11]

2. Spectrometer Setup and Calibration:

  • Instrument: A modern NMR spectrometer equipped with a variable temperature unit is required.[8][11]

  • Probe Tuning and Matching: Tune and match the NMR probe for the nucleus of interest (¹H or ¹³C) at the starting temperature (e.g., room temperature).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • Temperature Calibration: Accurate temperature measurement is crucial for reliable thermodynamic calculations. Calibrate the probe temperature using a standard sample, such as methanol (for low temperatures) or ethylene glycol (for high temperatures).[12]

3. Data Acquisition:

  • Temperature Range: Begin data acquisition at a low temperature where the ring inversion is slow on the NMR timescale (e.g., -80 °C). At this temperature, you should observe distinct signals for the axial and equatorial protons (or carbons) of the two non-equivalent chair conformers.

  • Incremental Temperature Increase: Gradually increase the temperature in small increments (e.g., 5-10 °C).[13] Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring the spectrum.[13]

  • Spectral Acquisition Parameters: For each temperature, acquire a standard ¹H or ¹³C NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Coalescence Point: Continue acquiring spectra at increasing temperatures until the distinct signals for the interconverting species broaden and coalesce into a single peak. Record the coalescence temperature (Tc) as accurately as possible.

  • High-Temperature Spectrum: Acquire a final spectrum at a temperature well above coalescence, where the ring inversion is fast, and a single, sharp, time-averaged signal is observed.

4. Post-Acquisition Processing:

  • Phasing and Baseline Correction: Carefully phase and baseline correct all spectra to ensure accurate analysis of chemical shifts and linewidths.

  • Chemical Shift Referencing: Reference the chemical shifts of all spectra to an internal standard (e.g., TMS) or the residual solvent peak.

Data Analysis and Interpretation: From Spectra to Energetics

The acquired temperature-dependent NMR spectra contain a wealth of information about the thermodynamics of the ring inversion process. The primary goal is to determine the Gibbs free energy of activation (ΔG‡) for this conformational change.

1. Identifying Coalescence:

Carefully examine the series of spectra to pinpoint the coalescence temperature (Tc). This is the temperature at which the two exchanging signals merge into a single, broad resonance.[6]

2. Calculating the Rate Constant at Coalescence (kc):

At the coalescence temperature, the rate constant for the exchange process (kc) can be estimated using the following equation for a simple two-site exchange system:

kc = (π * Δν) / √2

where:

  • kc is the rate constant at coalescence (in s⁻¹).

  • π is the mathematical constant pi.

  • Δν is the difference in the chemical shifts (in Hz) of the two exchanging signals in the slow-exchange limit (i.e., at the lowest temperature).[14]

3. The Eyring Equation: Unveiling the Thermodynamics:

The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation, which relates the rate constant of a reaction to thermodynamic parameters.[15][16]

ΔG‡ = -R * Tc * ln( (kc * h) / (kB * Tc) )

where:

  • ΔG‡ is the Gibbs free energy of activation (in J/mol).

  • R is the ideal gas constant (8.314 J/(mol·K)).

  • Tc is the coalescence temperature (in Kelvin).

  • kc is the rate constant at coalescence (in s⁻¹).

  • h is Planck's constant (6.626 x 10⁻³⁴ J·s).

  • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K).

A more convenient form of the Eyring equation for direct calculation is:

ΔG‡ = a * Tc * [10.319 + log(Tc / kc)] (for ΔG‡ in kJ/mol) or ΔG‡ = a * Tc * [9.972 + log(Tc / kc)] (for ΔG‡ in kcal/mol)

where 'a' is a constant (1.914 x 10⁻² for kJ/mol or 4.575 x 10⁻³ for kcal/mol).[14]

Table 1: Hypothetical Data for VT-NMR of this compound

ParameterValueUnit
Spectrometer Frequency500MHz
Low-Temperature Spectrum-80°C
Chemical Shift of Signal A (νA)1.20ppm
Chemical Shift of Signal B (νB)0.90ppm
Chemical Shift Difference (Δδ)0.30ppm
Chemical Shift Difference (Δν)150Hz
Coalescence Temperature (Tc)-40°C
Coalescence Temperature (Tc)233.15K
Rate Constant at Coalescence (kc)333s⁻¹
Gibbs Free Energy of Activation (ΔG‡)45.8kJ/mol

Note: This data is hypothetical and serves for illustrative purposes only. Actual values will depend on the specific isomer and experimental conditions.

Visualizing the Workflow

The entire process, from sample preparation to the final calculation of the energy barrier, can be visualized in the following workflow diagram.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 1,2,4,5-Tetramethyl- cyclohexane in Deuterated Solvent prep2 Transfer to High-Quality NMR Tube prep1->prep2 acq1 Spectrometer Setup: Tuning, Locking, Shimming prep2->acq1 acq2 Temperature Calibration acq1->acq2 acq3 Acquire Spectra at Decreasing Temperatures acq2->acq3 acq4 Identify Coalescence Temperature (Tc) acq3->acq4 an1 Process Spectra: Phasing, Baseline Correction acq4->an1 an2 Determine Δν from Low-Temperature Spectrum an1->an2 an3 Calculate Rate Constant (kc) at Tc an2->an3 an4 Calculate ΔG‡ using Eyring Equation an3->an4 result Gibbs Free Energy of Activation (ΔG‡) an4->result Final Result

Figure 1: Workflow for the determination of the ring inversion barrier using VT-NMR.

Expected Results and Discussion

For a stereoisomer of this compound that can exist as two non-equivalent chair conformers, the ¹H NMR spectrum at low temperatures is expected to be complex, with distinct signals for the axial and equatorial methyl protons. As the temperature is raised, these signals will broaden and eventually coalesce. At temperatures well above coalescence, a simplified, time-averaged spectrum will be observed, where the chemical shifts of the methyl protons are the weighted average of their values in the two chair forms.

The calculated Gibbs free energy of activation (ΔG‡) provides a quantitative measure of the energy barrier to ring inversion. This value is influenced by the steric interactions that must be overcome in the transition state of the ring-flipping process.[2] By comparing the experimentally determined ΔG‡ for this compound with that of unsubstituted cyclohexane (approximately 43 kJ/mol), one can gain insights into the steric effects of the methyl substituents on the conformational flexibility of the cyclohexane ring.

Conclusion

Temperature-dependent NMR spectroscopy is an indispensable tool for the quantitative study of dynamic molecular processes. This application note has provided a detailed framework for investigating the conformational dynamics of this compound. By following the outlined protocol and data analysis procedures, researchers can accurately determine the Gibbs free energy of activation for the ring inversion process. These insights are invaluable for understanding structure-property relationships in a wide range of chemical and biological systems.

References

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Probing Molecular Shape: A Detailed Guide to NOESY and ROESY NMR for the Conformational Analysis of Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic World of Substituted Cyclohexanes

Substituted cyclohexanes, fundamental scaffolds in organic and medicinal chemistry, are not static entities. Their puckered six-membered rings exist in a dynamic equilibrium between various conformations, with the chair form being the most stable. The spatial arrangement of substituents on this ring dictates the molecule's overall shape, which in turn governs its physical properties and biological activity. For molecules like tetramethylcyclohexane, the interplay of steric interactions between the four methyl groups leads to a complex conformational landscape that can be challenging to elucidate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of two powerful Nuclear Magnetic Resonance (NMR) techniques—Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY)—for the detailed conformational analysis of tetramethylcyclohexane.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization is transferred from one spin-active nucleus to another through space via cross-relaxation.[1] This effect is exquisitely sensitive to the distance between nuclei, with the intensity of the NOE signal being proportional to the inverse sixth power of the internuclear distance (r⁻⁶).[2] This relationship makes NOE-based experiments invaluable tools for determining the three-dimensional structure of molecules in solution.[3]

This guide will delve into the theoretical underpinnings of both NOESY and ROESY, provide detailed, field-proven experimental protocols, and offer insights into data interpretation to confidently assign the conformational preferences of tetramethylcyclohexane.

Theoretical Framework: Understanding NOESY and ROESY

The choice between a NOESY and a ROESY experiment is primarily dictated by the molecular weight of the analyte and its tumbling rate in solution, which is characterized by the rotational correlation time (τc).[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most common experiment for determining through-space correlations.[5] For small molecules like tetramethylcyclohexane (molecular weight < ~1000 Da) that tumble rapidly in solution (short τc), the NOE is positive.[4] In a 2D NOESY spectrum, this results in cross-peaks that have the opposite phase (e.g., positive) to the diagonal peaks (e.g., negative).[4] As the molecular weight increases and tumbling slows, the NOE enhancement decreases, passing through zero for medium-sized molecules, and becoming negative for large molecules.[4]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): In the ROESY experiment, a spin-lock field is applied to hold the magnetization in the transverse plane.[6] Cross-relaxation in this "rotating frame" results in a Rotating-frame Overhauser Effect (ROE), which is always positive, regardless of the molecular tumbling rate.[7] This makes ROESY particularly useful for medium-sized molecules where the NOE in a NOESY experiment might be close to zero.[4] For small molecules, ROESY can be a valuable alternative to NOESY, especially when trying to differentiate between true NOEs and artifacts from chemical exchange or scalar coupling.[8] In a ROESY spectrum, the ROE cross-peaks always have the opposite phase to the diagonal peaks.[9]

A critical consideration for both techniques is the presence of potential artifacts. NOESY spectra can sometimes exhibit artifacts from zero-quantum coherences, which can be suppressed using specific pulse sequences.[4] ROESY spectra are susceptible to TOCSY (Total Correlation Spectroscopy) artifacts, which arise from through-bond scalar couplings and can be mistaken for through-space ROE signals.[4][10] Careful experimental setup and data analysis are crucial to minimize and identify these artifacts.

Experimental Design and Protocols

The successful acquisition of high-quality NOESY and ROESY data hinges on careful sample preparation and the optimization of key experimental parameters.

Sample Preparation
  • Concentration: Aim for a sample concentration of 10-50 mM in a suitable deuterated solvent.

  • Solvent: Choose a low-viscosity solvent (e.g., CDCl₃, acetone-d₆) to ensure rapid molecular tumbling, which is optimal for NOE build-up in small molecules.[2]

  • Purity: Ensure the sample is free from paramagnetic impurities (e.g., dissolved oxygen, metal ions) as they can significantly shorten relaxation times and quench the NOE.[4] Degassing the sample by bubbling an inert gas (e.g., argon) through it or by using the freeze-pump-thaw method is highly recommended.[4]

NOESY Experiment Protocol

The 2D NOESY experiment is typically the first choice for small molecules like tetramethylcyclohexane.

Table 1: Key Parameters for a 2D NOESY Experiment on Tetramethylcyclohexane

ParameterRecommended ValueRationale
Pulse Sequencenoesygpph or similar with gradient selection and water suppression if neededGradient selection provides cleaner spectra with fewer artifacts.[11]
Mixing Time (d8)0.5 - 1.0 secondsFor small molecules, a longer mixing time is needed for the NOE to build up sufficiently.[4][12] It is often beneficial to run a series of NOESY experiments with varying mixing times (e.g., 0.3 s, 0.5 s, 0.8 s, 1.0 s) to monitor the build-up of NOE cross-peaks.[13]
Relaxation Delay (d1)1.5 - 2.0 x T₁Allows for near-complete relaxation of magnetization between scans, crucial for quantitative analysis and good signal-to-noise.
Number of Scans (ns)Multiple of 8 or 16To ensure proper phase cycling for artifact suppression.[4] The exact number will depend on the sample concentration and desired signal-to-noise.
Acquisition Time (aq)0.2 - 0.4 secondsTo achieve adequate digital resolution in the direct dimension (F2).
Number of Increments (ni)256 - 512Determines the resolution in the indirect dimension (F1).

Step-by-Step Protocol:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • Load the standard NOESY parameter set.

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the transmitter offset to the center of the proton spectrum.

  • Set the mixing time (d8) and relaxation delay (d1) as per Table 1.

  • Set the number of scans (ns) and number of increments (ni).

  • Acquire the data. The experiment time will depend on the chosen parameters.

  • Process the data using a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

  • Phase the spectrum carefully. For small molecules, the diagonal peaks should be phased negative, and the NOE cross-peaks will be positive.[4]

ROESY Experiment Protocol

If the NOESY experiment yields weak or ambiguous results, or if chemical exchange is suspected, a 2D ROESY experiment is the preferred alternative.

Table 2: Key Parameters for a 2D ROESY Experiment on Tetramethylcyclohexane

ParameterRecommended ValueRationale
Pulse Sequenceroesyph or similar with gradient selectionGradient selection helps in suppressing artifacts.
Mixing Time (p15)200 - 500 millisecondsROE build-up is generally faster than NOE build-up.[4]
Spin-locking Field Strength2.0 - 2.5 kHzA moderate spin-locking field is sufficient to observe ROEs while minimizing TOCSY artifacts.[14]
Relaxation Delay (d1)1.5 - 2.0 x T₁Ensures complete relaxation for optimal signal-to-noise.
Number of Scans (ns)Multiple of 8 or 16For proper phase cycling.
Acquisition Time (aq)0.2 - 0.4 secondsFor adequate digital resolution in F2.
Number of Increments (ni)256 - 512For sufficient resolution in F1.

Step-by-Step Protocol:

  • Acquire a standard 1D ¹H NMR spectrum.

  • Load the standard ROESY parameter set.

  • Set the spectral width and transmitter offset as in the NOESY experiment.

  • Set the mixing time (p15) and spin-locking field strength.

  • Set the relaxation delay (d1), number of scans (ns), and number of increments (ni).

  • Acquire the data.

  • Process the data using a 2D Fourier transform.

  • Phase the spectrum. The diagonal peaks and ROE cross-peaks will have opposite phases.[9]

Data Analysis and Interpretation: Unraveling the Conformation of Tetramethylcyclohexane

The analysis of NOESY and ROESY spectra involves identifying cross-peaks that connect protons that are close in space. For tetramethylcyclohexane, the key is to identify NOEs/ROEs between the methyl groups and the cyclohexane ring protons, as well as between different methyl groups.

Conformational Equilibrium of Tetramethylcyclohexane

Tetramethylcyclohexane can exist in multiple chair conformations, and the observed NOEs/ROEs will be an average of the contributions from all populated conformations. The primary goal is to determine the dominant chair conformation and the relative orientations of the four methyl groups (axial vs. equatorial).

G cluster_0 Chair Conformations of 1,1,3,5-Tetramethylcyclohexane cluster_1 Observed NOE/ROE Conformer_A Conformer A (e.g., 1ax, 1eq, 3ax, 5ax) Conformer_B Conformer B (e.g., 1ax, 1eq, 3eq, 5eq) Conformer_A->Conformer_B Chair Flip Observed_NOE Population-Averaged NOE/ROE Signal Conformer_A->Observed_NOE Contribution from A Conformer_B->Observed_NOE Contribution from B

Figure 1: Conformational equilibrium of a tetramethylcyclohexane isomer.

Identifying Key NOE/ROE Correlations
  • Axial vs. Equatorial Protons: Strong NOEs/ROEs are expected between an axial proton and the other axial protons on the same side of the ring (at positions +2 and +4 relative to it). An axial proton will also show a weaker NOE/ROE to the equatorial proton on the same carbon and to the adjacent equatorial protons. Equatorial protons generally show weaker NOEs/ROEs to their neighbors.

  • Methyl Group Orientations:

    • An axial methyl group will show strong NOEs/ROEs to the two other axial protons on the same face of the ring (1,3-diaxial interactions).

    • An equatorial methyl group will show NOEs/ROEs to the adjacent axial and equatorial protons.

By carefully analyzing the pattern of cross-peaks, one can build a network of through-space proximities and deduce the preferred conformation.

Workflow for Conformational Assignment

G cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Interpretation & Modeling Acquire_1D 1. Acquire 1D ¹H NMR Acquire_2D 2. Acquire 2D NOESY/ROESY Acquire_1D->Acquire_2D Process_2D 3. Process 2D Spectrum Acquire_2D->Process_2D Identify_Crosspeaks 4. Identify Cross-Peaks Process_2D->Identify_Crosspeaks Measure_Integrals 5. Measure Cross-Peak Integrals Identify_Crosspeaks->Measure_Integrals Assign_Correlations 6. Assign NOE/ROE Correlations Measure_Integrals->Assign_Correlations Build_Model 7. Build Conformational Model Assign_Correlations->Build_Model Refine_Structure 8. Refine Structure (Optional) Build_Model->Refine_Structure

Figure 2: Workflow for conformational analysis using NOESY/ROESY.

Comparative Analysis: NOESY vs. ROESY for Tetramethylcyclohexane

FeatureNOESYROESY
Applicability Ideal for small molecules like tetramethylcyclohexane.Also applicable to small molecules; essential for medium-sized molecules.
Sign of Cross-Peak Positive (opposite to diagonal) for small molecules.Always positive (opposite to diagonal).
Artifacts Zero-quantum artifacts can occur.TOCSY artifacts are a primary concern.
Chemical Exchange Exchange cross-peaks have the same sign as the diagonal.Exchange and ROE cross-peaks have opposite signs, allowing for differentiation.
Sensitivity Generally higher signal-to-noise than ROESY.Can have lower signal-to-noise.

For tetramethylcyclohexane, a NOESY experiment is the logical starting point. If the results are ambiguous, or if there is evidence of conformational exchange on the NMR timescale, a ROESY experiment should be performed to confirm the through-space correlations and distinguish them from exchange phenomena.

Conclusion

NOESY and ROESY are indispensable NMR techniques for the detailed conformational analysis of flexible molecules like tetramethylcyclohexane. By providing direct evidence of through-space proton-proton proximities, these experiments allow for the unambiguous assignment of substituent orientations and the determination of the preferred molecular geometry in solution. A thorough understanding of the underlying theory, coupled with careful experimental design and data interpretation, will empower researchers to confidently elucidate the complex conformational landscapes of substituted cyclohexanes, providing critical insights for drug design and materials science.

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1,2,4,5-Tetramethylcyclohexane as a model for studying non-covalent interactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1,2,4,5-Tetramethylcyclohexane: A Precisely-Engineered Molecular Scaffold for the Empirical and Computational Study of Non-Covalent Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Non-covalent interactions (NCIs) are the subtle yet determinative forces governing a vast array of chemical and biological phenomena, from protein folding to drug-receptor binding.[1][2] Quantifying these weak interactions, which include dispersion forces, steric repulsion, and agostic interactions, presents a significant experimental and computational challenge. This guide details the application of this compound as a superior model system for dissecting these fundamental forces. Due to its conformationally restricted chair form and the well-defined stereochemical relationships of its methyl substituents, this molecule provides a unique platform to isolate and measure intramolecular interactions with high precision. We present a series of detailed protocols for the synthesis, spectroscopic analysis, and computational modeling of its key isomers, providing researchers with a robust framework for investigating the nature of non-covalent interactions.

Rationale for a Model System: The Challenge of Isolating Weak Forces

The study of non-covalent interactions is often complicated by the presence of multiple, competing forces within a single molecular system. To accurately measure a specific interaction, such as the dispersion forces between two alkyl groups, it is necessary to design a system where that interaction can be isolated or its effects can be clearly distinguished from others. Molecular balances are a class of compounds designed for this purpose, exploiting conformational equilibria that can be measured to derive energetic data.[2]

This compound emerges as an exemplary scaffold for this purpose. Unlike more flexible acyclic alkanes, its cyclohexane core adopts a rigid chair conformation, locking the four methyl groups into predictable axial or equatorial positions.[3] The existence of stable, separable stereoisomers, primarily the cis and trans forms, allows for a direct comparison of the energetic consequences of different spatial arrangements of these methyl groups, thereby providing a window into the intramolecular forces at play.

The Conformational Landscape of this compound

The power of this model system lies in the distinct stereochemistry of its isomers. The two most informative isomers for studying NCIs are:

  • trans-(1r,2t,4t,5t)-tetramethylcyclohexane: In its most stable chair conformation, all four methyl groups can occupy equatorial positions. This arrangement minimizes steric strain and serves as a low-energy reference state.

  • cis-(1r,2c,4c,5t)-tetramethylcyclohexane: This isomer is forced to adopt a conformation where two methyl groups are axial and two are equatorial. This creates significant 1,3-diaxial interactions between the axial methyl groups and axial hydrogens, providing a direct system to study steric and dispersion forces.

The fixed orientations in these isomers are crucial. By measuring or calculating the energy difference between the all-equatorial trans isomer and the axial-containing cis isomer, one can quantify the energetic cost of these intramolecular interactions.

Figure 1: Key Isomers for NCI Studies. The trans isomer provides a low-strain reference, while the cis isomer isolates significant 1,3-diaxial steric and dispersion interactions.

Protocol 1: Synthesis via Catalytic Hydrogenation of Durene

Accessing the target isomers begins with a robust synthesis. The most direct route is the hydrogenation of 1,2,4,5-tetramethylbenzene (durene), which yields a mixture of the cis and trans stereoisomers.[4]

Objective: To synthesize a mixture of this compound isomers for subsequent analysis and separation.

Materials:

  • 1,2,4,5-Tetramethylbenzene (Durene)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 1% Ru-1% Pd/Al₂O₃[5]

  • Solvent: Anhydrous Ethanol or Hexane

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Hydrogen gas (high purity)

  • Standard glassware for filtration and distillation

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's specifications.

  • Charging the Reactor: In a glass liner, dissolve 10.0 g of durene in 100 mL of anhydrous ethanol. Carefully add 0.5 g of the 5% Rh/C catalyst.

  • Sealing and Purging: Place the liner in the reactor and seal the vessel. Purge the system with nitrogen gas three times to remove oxygen, then purge with hydrogen gas three times.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 1000 psi (approx. 69 bar). Begin stirring and heat the reactor to 100-120 °C.

    • Causality Note: The choice of a robust catalyst like Rhodium or a bimetallic Ru-Pd system is crucial for achieving complete saturation of the aromatic ring under manageable conditions.[5] The elevated temperature and pressure are necessary to overcome the high activation energy of aromatic hydrogenation.

  • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours when the pressure stabilizes.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and remove the liner.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Remove the ethanol solvent using a rotary evaporator.

  • Purification & Separation: The resulting crude oil is a mixture of stereoisomers. Separation can be achieved by fractional distillation or preparative gas chromatography, exploiting the small differences in boiling points between the isomers.[4]

Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the conformational state of cyclohexane derivatives. The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (³J_HH) provide unambiguous evidence of whether a substituent is in an axial or equatorial position.[6][7]

Objective: To acquire and interpret ¹H and ¹³C NMR spectra to confirm the stereochemistry and conformation of the isolated this compound isomers.

Materials:

  • Isolated cis and trans isomers of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

Procedure:

  • Sample Preparation: Prepare a ~10-20 mg/mL solution of each isolated isomer in CDCl₃. Filter the solution into an NMR tube if any particulate matter is present.

  • Spectrometer Setup: The experiment should be run on a spectrometer with a field strength of at least 300 MHz. Shim the instrument to achieve high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum for each isomer.

    • Typical Parameters (300 MHz): Spectral width ~10 ppm, acquisition time ~3 s, relaxation delay ~2 s, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters (75 MHz): Spectral width ~150 ppm, acquisition time ~1.5 s, relaxation delay ~2 s, 256-1024 scans.

  • Data Analysis and Interpretation:

    • Chemical Shifts: In the ¹H NMR, protons on carbons bearing axial methyl groups will be shifted upfield relative to those with equatorial methyl groups due to anisotropic shielding effects.

    • Coupling Constants: The key diagnostic is the coupling constant between the methine proton (the H on the carbon with the methyl group) and the adjacent methylene protons on the ring.

      • An axial methine proton will exhibit at least one large coupling constant (³J_ax-ax ≈ 10-13 Hz) to an adjacent axial proton.

      • An equatorial methine proton will only show small coupling constants (³J_eq-ax ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz).

    • Symmetry: The high symmetry of the all-equatorial trans isomer will lead to a simpler spectrum compared to the less symmetric cis isomer.

Expected Data Summary:

Isomer/ConformerMethyl PositionMethine ProtonExpected ³J_HH (Hz)Characteristic ¹H Shift
trans All EquatorialEquatorial~2-5 Hz (small)Downfield
cis 2 Axial, 2 EquatorialAxial~10-13 Hz (large)Upfield
Equatorial~2-5 Hz (small)Downfield

Protocol 3: Quantifying Interaction Energies with Computational Chemistry

While NMR provides the experimental ground truth of the molecular structure, computational chemistry allows for the direct calculation of the energetic differences between conformers, thus quantifying the non-covalent interactions.

Objective: To calculate the relative Gibbs free energies (ΔG) of the cis and trans isomers of this compound to quantify the energetic cost of the 1,3-diaxial interactions.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

G A 1. Build Initial Structures (cis and trans isomers) B 2. Geometry Optimization (e.g., B3LYP-D3/6-31G*) A->B Input Coordinates C 3. Verify Minima (Frequency Calculation - No Imaginary Frequencies) B->C Optimized Geometry D 4. Extract Thermodynamic Data (Gibbs Free Energy, G) C->D Vibrational Frequencies E 5. Calculate Relative Energy (ΔG = G_cis - G_trans) D->E G_cis, G_trans F Result: Quantitative Measure of Intramolecular Strain E->F

Figure 2: Computational Workflow for Quantifying NCI Energy. A systematic approach from structure generation to final energy calculation.

Procedure:

  • Structure Building: Using a molecular editor, build the 3D structures for the all-equatorial trans isomer and the di-axial/di-equatorial cis isomer.

  • Input File Generation: Create an input file for the quantum chemistry software.

    • Method Selection: Choose a reliable density functional theory (DFT) method that includes a dispersion correction. B3LYP-D3(BJ) is a robust and widely used choice.

    • Basis Set: A Pople-style basis set like 6-31G(d) or a Karlsruhe-type basis set like def2-SVP is sufficient for this type of system.

    • Keywords: Specify Opt Freq to request a geometry optimization followed by a frequency calculation. Specify the solvent (e.g., SCRF=(Solvent=Chloroform)) to better match experimental conditions.

  • Execution: Submit the calculation to run.

  • Validation: After the calculation is complete, open the output file.

    • Confirm that the optimization converged successfully.

    • Check the results of the frequency calculation. There should be zero imaginary frequencies, which confirms the optimized structure is a true energy minimum.

  • Data Extraction: Locate the summary of thermodynamic data in the output file. Find the value for the "Sum of electronic and thermal Free Energies" for each isomer.

  • Analysis: Calculate the energy difference: ΔG = G(cis) - G(trans). This value, typically in Hartrees, can be converted to kcal/mol (1 Hartree = 627.5 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol). This ΔG directly represents the energetic penalty of the 1,3-diaxial interactions present in the cis isomer.

Applications in Drug Development & Advanced Research

The principles elucidated by this simple model system have profound implications. The steric and dispersion forces quantified here are identical in nature to those that dictate how a drug molecule fits into the hydrophobic pocket of a target protein.

  • Agostic Interactions: While the parent alkane does not exhibit agostic interactions (the interaction of a C-H bond with an unsaturated metal center), understanding the inherent conformational preferences and intramolecular forces of an alkyl ligand is a prerequisite for studying its coordination chemistry.[8][9][10] The 1,2,4,5-tetramethylcyclohexyl group, when incorporated as a ligand, provides a rigid framework that can be used to control the approach of a C-H bond to a metal center.

  • Pharmacophore Modeling: A quantitative understanding of the energetic cost of specific alkyl group orientations can be used to refine force fields for molecular dynamics simulations, leading to more accurate predictions of ligand binding affinity and pose.

By providing a clean, controllable system, this compound serves as a fundamental tool for calibrating both our experimental techniques and our computational models, enhancing their predictive power for more complex systems relevant to materials science and drug discovery.

References

  • Scherer, W., & McGrady, G. S. (2004). Agostic interactions in d0 metal alkyl complexes. Angewandte Chemie International Edition, 43(14), 1782-806. [Link]
  • Wikipedia. (n.d.). Agostic interaction.
  • ResearchGate. (n.d.). Agostic Interactions in d0 Metal Alkyl Complexes | Request PDF.
  • Haas, K. (2023). 13.6.1: Metal Alkyls. Chemistry LibreTexts.
  • Pernpointner, M., et al. (2019). Intramolecular Agostic Interactions and Dynamics of a Methyl Group at a Preorganized Dinickel(II) Site. Inorganic Chemistry, 58(15), 9759-9769. [Link]
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  • PubChem. (n.d.). This compound, cis.
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  • PubMed. (2017). A Computational Study on the Role of Noncovalent Interactions in the Stability of polymer/graphene Nanocomposites.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). This compound, cis. NIST WebBook.
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST WebBook.
  • MDPI. (2022). Theoretical Investigation on Non-Covalent Interactions. Crystals, 12(1), 103. [Link]
  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes.
  • SpectraBase. (n.d.). 1,3,5-Trimethylcyclohexane.
  • Osbourn, J. (2020). 4.5.5 - Cyclohexane Conformational Analysis - Example 1. YouTube.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597).
  • Royal Society of Chemistry. (2021). Computational tools to study non-covalent interactions and confinement effects in chemical systems.
  • SpectraBase. (n.d.). (1R,3S)-1,2,3,5-tetramethylcyclohexane.
  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.
  • PubChem. (n.d.). This compound, trans.
  • Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes. YouTube.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for...
  • Haz-Map. (n.d.). This compound.

Sources

Application Note: A Strategic Guide to Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

The Fundamental Challenge of Isomerism

Isomers pose a unique analytical problem. While they share the same mass, they can exhibit vastly different pharmacological, toxicological, or physical properties. In the pharmaceutical industry, for instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful—a fact tragically highlighted by the thalidomide disaster. Therefore, the ability to separate and quantify individual isomers is not merely an analytical exercise but a regulatory and safety imperative.

This guide delves into the strategic selection of HPLC columns, mobile phases, and detection techniques to achieve baseline resolution of the most challenging isomer pairs.

The HPLC Workflow for Isomer Separation: A Decision-Making Framework

Successful isomer separation is not a matter of chance but of systematic method development. The choice of stationary phase and mobile phase is paramount and depends entirely on the nature of the isomers . The following workflow provides a logical pathway for developing a separation method.

G start Isomer Separation Challenge (e.g., Enantiomers, Positional Isomers) isomer_type Identify Isomer Type start->isomer_type chiral Chiral Isomers (Enantiomers, Diastereomers) isomer_type->chiral Chiral achiral Achiral Isomers (Positional, Geometric) isomer_type->achiral Achiral chiral_method Select Chiral HPLC Strategy chiral->chiral_method achiral_method Select Achiral HPLC Strategy achiral->achiral_method direct Direct Method: Chiral Stationary Phase (CSP) chiral_method->direct Most Common indirect Indirect Method: Chiral Derivatizing Agent (CDA) chiral_method->indirect When Direct Fails rp_hplc Reversed-Phase HPLC (C18, C8, Phenyl-Hexyl) achiral_method->rp_hplc Non-polar to Mid-polar Analytes np_hplc Normal-Phase / HILIC (Silica, Diol, Cyano) achiral_method->np_hplc Polar or Geometric Isomers method_dev Method Development: Optimize Mobile Phase & Temperature direct->method_dev indirect->method_dev rp_hplc->method_dev np_hplc->method_dev resolution Adequate Resolution? method_dev->resolution resolution->chiral_method No, Re-evaluate Strategy success Method Validation & Implementation resolution->success Yes

Caption: A decision-making workflow for selecting an appropriate HPLC strategy for isomer separation.

Chiral Isomer Separation: Resolving Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation uniquely challenging. The core principle of chiral HPLC is to create a temporary, diastereomeric complex with differing energies, which can then be resolved chromatographically.

The Direct Approach: Chiral Stationary Phases (CSPs)

The most elegant and widely used method involves a Chiral Stationary Phase (CSP). These are HPLC column packings where a chiral selector is immobilized onto the support material (typically silica). The separation occurs as the enantiomers travel through the column, forming transient diastereomeric complexes with the CSP. The enantiomer that forms the more stable complex interacts more strongly and is retained longer.

Mechanism of Chiral Recognition: Chiral recognition is typically achieved through a combination of interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For a separation to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers.

G cluster_CSP Chiral Stationary Phase (Selector) cluster_Enantiomers CSP_Node CSP_Text Selector Sites: - Hydrogen Bond Donor - π-Acidic Group - Steric Hindrance Pocket R_Enantiomer R-Enantiomer R_Enantiomer->CSP_Text Strong 3-Point Interaction (H-Bond, π-π, Steric Fit) = Longer Retention Time S_Enantiomer S-Enantiomer S_Enantiomer->CSP_Text Weaker 2-Point Interaction (Steric Clash Prevents 3rd Point) = Shorter Retention Time

Caption: Conceptual model of 3-point interaction for chiral recognition on a CSP.

Common Types of Chiral Stationary Phases:

CSP TypeChiral SelectorCommon ApplicationsSeparation Mode
Polysaccharide-Based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of pharmaceuticals and small molecules. The workhorse of chiral separations.Normal Phase, Reversed-Phase, SFC
Pirkle-Type (π-complex) π-electron acceptor or donor groups (e.g., DNB-phenylglycine)Aromatic compounds, compounds with π-systems near the chiral center.Normal Phase
Macrocyclic Glycopeptide Antibiotics (e.g., Teicoplanin, Vancomycin)Chiral amines, amino acids, carboxylic acids.Reversed-Phase, Polar Organic
Protein-Based Immobilized proteins (e.g., AGP, HSA, Cellulase)Primarily for separating drugs that bind to these proteins in vivo.Reversed-Phase (aqueous buffers)
Protocol: Enantiomeric Separation of Warfarin

This protocol details the separation of the R- and S-enantiomers of the anticoagulant drug Warfarin using a polysaccharide-based CSP.

  • Objective: To achieve baseline separation (Resolution > 1.5) of Warfarin enantiomers.

  • Rationale for Selection: Polysaccharide-based CSPs, specifically those with carbamate derivatives on an amylose backbone, are known to provide excellent selectivity for a broad range of compounds, including coumarin derivatives like Warfarin. Normal phase mode is often chosen for these columns as it can offer sharper peaks and different selectivity compared to reversed-phase.

Methodology:

  • Instrumentation:

    • HPLC System with a binary or quaternary pump.

    • Autosampler.

    • Column Thermostat.

    • UV/Vis or Photodiode Array (PDA) Detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: 90:10:0.1 (v/v/v) n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA).

      • Scientist's Note: The hexane/IPA ratio is the primary driver of retention. The small amount of TFA is added to suppress ionization of any residual silanols on the silica support and to ensure the analyte is in a neutral state, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

      • Scientist's Note: Temperature is a critical parameter. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution, but at the cost of longer run times and higher backpressure. 25 °C is a good starting point.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve Warfarin standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis for approximately 15 minutes.

    • Identify the peaks for S-Warfarin (typically elutes first) and R-Warfarin.

    • Calculate the resolution between the two peaks using the standard pharmacopeia formula.

  • Expected Outcome: Two well-resolved peaks corresponding to the S- and R-enantiomers of Warfarin. The resolution should be greater than 1.5, meeting typical system suitability requirements.

Achiral Isomer Separation: Exploiting Subtle Physicochemical Differences

Achiral isomers, such as positional (regioisomers) and geometric (cis/trans) isomers, do not require a chiral environment for separation. Instead, their resolution relies on exploiting subtle differences in polarity, hydrophobicity, and shape.

The Workhorse: Reversed-Phase (RP-HPLC)

Reversed-phase HPLC, particularly with C18 stationary phases, is the most common starting point for achiral isomer separation. The separation mechanism is based on differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase.

Key to Success: Maximizing small differences in hydrophobicity.

  • Positional Isomers: The position of a functional group can subtly alter the molecule's overall polarity and its interaction with the C18 chains. For example, ortho-, meta-, and para-substituted isomers on a benzene ring will have slightly different dipole moments and Van der Waals interactions, leading to different retention times.

  • Geometric Isomers: Cis and trans isomers often have different molecular shapes and dipole moments. The trans isomer is typically more linear and can interact more fully with the C18 chains, often leading to stronger retention than the more sterically hindered cis isomer.

Protocol: Separation of Catechol, Resorcinol, and Hydroquinone

This protocol describes the separation of three positional isomers of dihydroxybenzene using standard reversed-phase HPLC.

  • Objective: To separate the ortho (Catechol), meta (Resorcinol), and para (Hydroquinone) isomers.

  • Rationale for Selection: These isomers have small but significant differences in polarity. Hydroquinone is the most polar, and Catechol is the least polar in a reversed-phase system due to intramolecular hydrogen bonding in Catechol reducing its interaction with the polar mobile phase. A standard C18 column with a simple water/methanol mobile phase is sufficient to exploit these differences.

Methodology:

  • Instrumentation: Standard RP-HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent high-performance C18 column).

    • Mobile Phase: 70:30 (v/v) Water : Methanol.

      • Scientist's Note: This isocratic mobile phase provides a stable environment to resolve the isomers based on their polarity differences. Adjusting the methanol percentage can be used to fine-tune retention and resolution. Increasing methanol will decrease retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Prepare a mixed standard containing 100 µg/mL of each isomer in the mobile phase.

  • Procedure:

    • Equilibrate the C18 column with the mobile phase until the baseline is stable.

    • Inject the mixed standard solution.

    • Monitor the chromatogram for the elution of the three isomers.

    • Confirm the elution order, which is typically Hydroquinone, followed by Resorcinol, and then Catechol.

  • Expected Outcome: Three distinct, baseline-resolved peaks corresponding to the three positional isomers, demonstrating the power of standard RP-HPLC for resolving subtle polarity differences.

Troubleshooting Common Issues in Isomer Separation

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Incorrect column choice. 2. Mobile phase is too strong (eluting too quickly). 3. Suboptimal temperature.1. Screen different CSPs (for chiral) or stationary phases with different selectivity (e.g., Phenyl-Hexyl for achiral). 2. Decrease the percentage of the strong solvent (e.g., IPA in normal phase, ACN/MeOH in reversed-phase). Switch to isocratic elution if using a gradient. 3. Optimize column temperature. Lower temperatures often improve chiral resolution.
Peak Tailing 1. Secondary interactions with residual silanols on the silica support. 2. Analyte-metal interactions. 3. Column overload.1. Add a competitor to the mobile phase (e.g., 0.1% TFA or formic acid for acidic compounds; triethylamine for basic compounds). 2. Use a column with high-purity silica or consider a biocompatible PEEK-lined system. 3. Reduce the sample concentration or injection volume.
Irreproducible Retention Times 1. Poor column equilibration. 2. Mobile phase composition changing over time (evaporation of volatile components). 3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated between runs (10-15 column volumes). 2. Prepare fresh mobile phase daily and keep bottles capped. 3. Use a reliable column thermostat and ensure the lab environment is temperature-controlled.

Conclusion

The separation of isomers by HPLC is a sophisticated discipline that requires a deep understanding of chromatographic principles and the specific nature of the molecules under investigation. By systematically selecting the appropriate stationary phase—be it a complex Chiral Stationary Phase for enantiomers or a high-performance C18 for positional isomers—and carefully optimizing the mobile phase and other operating parameters, robust and reproducible separations can be achieved. The protocols and strategies outlined in this guide serve as a foundation for developing methods that ensure the purity, safety, and efficacy of chemical and pharmaceutical products.

References

  • Chiral Separations by Liquid Chromatography and Related Technologies. (2009).
  • Chiral Separation Techniques: A Practical Guide. (2001). Wiley-VCH.
  • An Overview of Chiral HPLC. (Accessed 2024). Phenomenex. [Link]
  • HPLC Separation of Isomers. (Accessed 2024). Agilent Technologies. [Link]
  • The United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Accessed 2024). (Note: Access to USP is typically subscription-based, but its standards are the authoritative reference in the pharmaceutical industry). [Link]

Application Notes and Protocols for the Stereoselective Synthesis of Tetramethylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and professionals in drug development on the stereoselective synthesis of tetramethylcyclohexane derivatives. The cyclohexane scaffold is a cornerstone in medicinal chemistry, and the precise spatial arrangement of substituents, such as methyl groups, is often critical for biological activity. This guide moves beyond a simple recitation of steps to explain the underlying principles of stereocontrol. We will explore three powerful and distinct strategies: Organocatalytic Domino Reactions, Asymmetric Diels-Alder Cycloadditions, and Chiral Auxiliary-Mediated Alkylations. Each section includes a discussion of the mechanistic basis for stereoselectivity, detailed experimental protocols, and quantitative data to support the efficacy of these methods.

Introduction: The Significance of Stereoisomerism in Cyclohexane Scaffolds

The cyclohexane ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Its conformational flexibility, primarily the chair and boat forms, dictates the three-dimensional presentation of its substituents. When multiple stereocenters are present, as in tetramethylcyclohexane derivatives, the number of possible stereoisomers increases exponentially. The specific stereochemistry of these substituents can profoundly impact a molecule's interaction with biological targets, such as enzymes and receptors. Consequently, the development of synthetic methods that provide precise control over the absolute and relative stereochemistry of these derivatives is of paramount importance in modern organic synthesis and drug discovery. This guide offers an in-depth exploration of cutting-edge protocols to achieve this stereochemical control.

Strategy 1: Organocatalytic Domino Reactions for Highly Substituted Cyclohexanes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[1][2][3] Domino or cascade reactions, in which multiple bond-forming events occur in a single pot, are particularly efficient for the rapid construction of complex molecular architectures from simple precursors.[1][2][3]

Mechanistic Insight: The Power of Sequential Michael Additions

A highly effective organocatalytic strategy for the synthesis of densely functionalized cyclohexanes involves a one-pot, sequential Michael-Michael-1,2-addition reaction.[1][2] This approach typically utilizes a chiral amine catalyst, such as an amino-squaramide derived from quinine, to facilitate the initial enantioselective Michael addition. The catalyst activates the substrate through the formation of a chiral enamine or iminium ion, which then reacts with a Michael acceptor with high facial selectivity.[1][3] Subsequent additions, often promoted by an achiral base, proceed under the stereochemical influence of the newly created stereocenters, ultimately leading to a highly substituted cyclohexane ring with excellent diastereoselectivity and enantioselectivity.

Organocatalytic_Cascade sub β-Ketoester + Nitroalkene MA1 Enantioselective Michael Addition sub->MA1 cat1 Chiral Amino- Squaramide Catalyst cat1->MA1 int1 Chiral Michael Adduct MA1->int1 MA2 Michael Addition int1->MA2 sub2 α,α-Dicyanoolefin sub2->MA2 cat2 Achiral Base (e.g., TBD) cat2->MA2 int2 Intermediate MA2->int2 add 1,2-Addition (Cyclization) int2->add prod Highly Substituted Tetramethylcyclohexane Derivative add->prod

Protocol: One-Pot Synthesis of a Functionalized Cyclohexane Derivative

This protocol is adapted from a general method for the synthesis of highly functionalized cyclohexanes and can be modified with appropriately substituted starting materials to yield tetramethylcyclohexane derivatives.[1][2]

Materials:

  • β-Ketoester (1.0 equiv)

  • Nitroalkene (1.0 equiv)

  • α,α-Dicyanoolefin (1.2 equiv)

  • Chiral amino-squaramide catalyst (e.g., derived from quinine) (1 mol%)

  • Triazabicyclodecene (TBD) (20 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (0.5 mmol, 1.0 equiv), the nitroalkene (0.5 mmol, 1.0 equiv), and the chiral amino-squaramide catalyst (0.005 mmol, 1 mol%).

  • Dissolve the mixture in anhydrous dichloromethane (0.1 M solution).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add the α,α-dicyanoolefin (0.6 mmol, 1.2 equiv) to the reaction mixture, followed by the addition of TBD (0.1 mmol, 20 mol%).

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired highly substituted cyclohexane derivative.

Expected Outcomes

This methodology consistently produces highly functionalized cyclohexane derivatives with multiple contiguous stereocenters in good yields and with exceptional stereoselectivity.

CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Quinine-derived amino-squaramide68-86>30:196-99
Pseudo-enantiomeric catalyst70-86>30:196-99
Data adapted from a representative organocatalytic domino reaction for the synthesis of functionalized cyclohexanes.[1][2]

Strategy 2: Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Its concerted, pericyclic mechanism allows for a high degree of stereochemical control. The stereochemistry of the dienophile is retained in the product, and the "endo rule" often governs the relative stereochemistry of the substituents.[3]

Mechanistic Insight: Controlling Stereochemistry in the Transition State

In the Diels-Alder reaction, the diene and dienophile approach each other in a specific orientation, leading to a highly ordered transition state. For the synthesis of a tetramethylcyclohexene derivative, a diene such as 2,3-dimethyl-1,3-butadiene can react with a dienophile like dimethylmaleic anhydride. The facial selectivity of this reaction can be controlled by using a chiral Lewis acid catalyst, which coordinates to the dienophile and shields one of its faces, directing the approach of the diene to the opposite face. This results in the formation of a single enantiomer of the product.

Diels_Alder diene 2,3-Dimethyl- 1,3-butadiene TS Asymmetric Transition State diene->TS dienophile Dimethylmaleic Anhydride dienophile->TS catalyst Chiral Lewis Acid Catalyst catalyst->TS Coordination product Enantioenriched Tetramethylcyclohexene Derivative TS->product [4+2] Cycloaddition

Protocol: Asymmetric Diels-Alder Reaction to Form a Tetramethylcyclohexene Derivative

This is a representative protocol based on the principles of asymmetric Diels-Alder reactions.[4]

Materials:

  • 2,3-Dimethyl-1,3-butadiene (1.2 equiv)

  • Dimethylmaleic anhydride (1.0 equiv)

  • Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine) (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Toluene, anhydrous

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (0.1 mmol, 10 mol%) in anhydrous toluene.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add dimethylmaleic anhydride (1.0 mmol, 1.0 equiv) dissolved in anhydrous dichloromethane to the catalyst solution. Stir for 15 minutes.

  • Slowly add 2,3-dimethyl-1,3-butadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a few drops of methanol.

  • Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetramethylcyclohexene derivative.

Expected Outcomes

Asymmetric Diels-Alder reactions, when properly optimized, can provide excellent yields and high levels of enantioselectivity. The diastereoselectivity is often controlled by the endo/exo preference of the transition state.

DieneDienophileCatalyst SystemYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
CyclopentadieneCinnamaldehydeChiral Imidazolidinone991:2.7 (exo major)93 (exo)
Data from a representative organocatalytic Diels-Alder reaction.[4]

Strategy 3: Chiral Auxiliary-Mediated Stereoselective Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the desired transformation, the auxiliary can be removed and often recovered for reuse. This strategy is particularly useful for the stereoselective formation of C-C bonds, such as the introduction of methyl groups onto a cyclohexane precursor.

Mechanistic Insight: Steric Hindrance and Directed Alkylation

A common and effective chiral auxiliary is pseudoephedrine.[5] When attached to a carboxylic acid derivative of a cyclohexane, it forms a chiral amide. Deprotonation of the α-carbon with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) generates a chiral enolate. The bulky phenyl and methyl groups of the auxiliary effectively block one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to approach from the less sterically hindered face. This results in a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Chiral_Auxiliary start Cyclohexanone Carboxylic Acid + (R,R)-Pseudoephedrine attach Attachment of Chiral Auxiliary start->attach amide Chiral Amide attach->amide deprot Deprotonation (LDA) amide->deprot enolate Chiral Enolate (One face blocked) deprot->enolate alkyl Diastereoselective Alkylation (MeI) enolate->alkyl methylated Methylated Intermediate alkyl->methylated remove Removal of Chiral Auxiliary methylated->remove product Enantioenriched Methylated Cyclohexane remove->product recycle Recovered Auxiliary remove->recycle

Protocol: Diastereoselective Methylation using a Pseudoephedrine Auxiliary

This protocol outlines the general steps for the diastereoselective methylation of a cyclohexanone derivative functionalized with a carboxylic acid.

Materials:

  • Cyclohexanone-2-carboxylic acid (1.0 equiv)

  • (1R,2R)-(-)-Pseudoephedrine (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Lithium diisopropylamide (LDA) (2.2 equiv), freshly prepared or commercial solution

  • Methyl iodide (MeI) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Attachment of Auxiliary: In a round-bottom flask, dissolve cyclohexanone-2-carboxylic acid (1.0 equiv) and (1R,2R)-(-)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane. Add DCC (1.1 equiv) and stir at room temperature overnight. Filter the dicyclohexylurea byproduct and purify the crude amide by column chromatography.

  • Diastereoselective Alkylation: Dissolve the purified chiral amide (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add LDA (2.2 equiv) and stir for 1 hour at -78 °C. Add methyl iodide (2.5 equiv) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Work-up: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the methylated amide by column chromatography.

  • Removal of Auxiliary: Cleave the auxiliary by refluxing the methylated amide in an aqueous solution of HCl. Extract the desired methylated carboxylic acid and purify as needed. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

Expected Outcomes

The use of pseudoephedrine as a chiral auxiliary for the alkylation of carboxylic acid derivatives typically results in high diastereoselectivities.

SubstrateElectrophileDiastereomeric Excess (de, %)
Propionamide derivativeBenzyl bromide>98
Phenylacetamide derivativeMethyl iodide>98
Representative data for pseudoephedrine-directed alkylations.[5]

Conclusion

The stereoselective synthesis of tetramethylcyclohexane derivatives is a challenging yet achievable goal in modern organic chemistry. The choice of synthetic strategy depends on the desired substitution pattern, the required stereoisomer, and the available starting materials. Organocatalytic domino reactions offer a highly efficient means to construct complex, multi-substituted cyclohexanes in a single pot with excellent stereocontrol. Asymmetric Diels-Alder reactions provide a classic and powerful method for forming the cyclohexane ring with predictable stereochemistry. Finally, the use of chiral auxiliaries allows for the stepwise and highly controlled introduction of substituents onto a pre-existing ring system. By understanding the mechanistic principles behind these diverse approaches, researchers can rationally design and execute syntheses to access specific, stereochemically pure tetramethylcyclohexane derivatives for applications in drug discovery and materials science.

References

  • Maiti, S., & Barman, G. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
  • Maiti, S., & Barman, G. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed. [Link]
  • Corey, E. J., & Loh, T.-P. (2016). Enantioselective Conversion of Achiral Cyclohexadienones to Chiral Cyclohexenones by Desymmetrization. Organic Letters, 18(23), 6172–6175. [Link]
  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction.
  • Linton, E. C., & Dixon, D. J. (2015). Enantioselective desymmetrization of prochiral cyclohexanones by organocatalytic intramolecular Michael additions to α,β-unsaturated esters. Angewandte Chemie International Edition, 54(16), 4899-4903. [Link]
  • Wang, W., Li, H., Wang, J., & Zu, L. (2008). Organocatalytic asymmetric tandem Michael-Henry reactions: a highly stereoselective synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters. Organic Letters, 10(12), 2437-2440. [Link]
  • Pfaltz, A. (2005). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA, 59(4), 138-141. [Link]
  • Ciganek, E. (2004). The Intramolecular Diels-Alder Reaction. Organic Reactions. [Link]

Sources

Application Notes and Protocols for the Computational Analysis of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Cyclohexane Scaffold in Molecular Design

The cyclohexane ring, a fundamental motif in organic chemistry, is a cornerstone of molecular design, particularly in the realm of pharmaceuticals and materials science. Its inherent three-dimensional structure, conferred by its puckered, non-planar conformations, provides a scaffold upon which chemists can elaborate with functional groups to precisely control molecular shape, polarity, and biological activity.[1] However, this conformational flexibility, primarily the equilibrium between chair, boat, and twist-boat forms, presents a significant challenge for both experimental characterization and computational modeling.[2][3] Understanding the conformational preferences and the energetic landscape of substituted cyclohexanes is paramount for predicting their physicochemical properties, reactivity, and interactions with biological targets.

This application note provides a comprehensive, in-depth guide to a robust computational chemistry workflow for the thorough analysis of cyclohexane derivatives. We will move beyond a mere recitation of steps to explain the underlying principles and justifications for each methodological choice, empowering researchers to not only replicate these protocols but also to adapt and extend them to their specific research questions. The protocols outlined herein are designed to be self-validating, incorporating checks and balances to ensure the scientific rigor of the computational results.

I. Conformational Analysis: The Foundation of Understanding Cyclohexane Derivatives

The first and most critical step in the computational analysis of any cyclohexane derivative is a thorough exploration of its conformational landscape. The relative energies of different conformers, particularly the chair, twist-boat, and boat forms, dictate the overall properties of the molecule. The dominant conformation is the one with the lowest Gibbs free energy. For monosubstituted cyclohexanes, the position of the substituent (axial vs. equatorial) significantly impacts stability due to steric interactions, most notably the 1,3-diaxial interactions.[4][5]

A. Theoretical Background: Chair, Boat, and the Energetic Landscape

The chair conformation is the most stable form of cyclohexane, as it minimizes both angle strain (with bond angles close to the ideal tetrahedral angle of 109.5°) and torsional strain (with all C-H bonds in a staggered arrangement).[3][6] The boat conformation, on the other hand, suffers from significant torsional strain due to eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.[3] The twist-boat conformation represents a local energy minimum between the chair and boat forms and is more stable than the pure boat conformation.[6] The energy difference between the chair and twist-boat conformers is approximately 5.5 kcal/mol.[6][7]

B. Protocol: Conformational Search and Energy Minimization using Molecular Mechanics

This protocol outlines the steps for performing a conformational search and energy minimization of a substituted cyclohexane using the Avogadro molecular modeling program, which provides a user-friendly interface for these tasks.[8][9]

Objective: To identify the low-energy conformers of a substituted cyclohexane and determine their relative stabilities.

Software: Avogadro (freely available at [Link])

Protocol Steps:

  • Molecule Construction:

    • Open Avogadro and use the drawing tool to construct the desired cyclohexane derivative. For example, to build methylcyclohexane, start with a cyclohexane ring and replace one of the hydrogen atoms with a methyl group.

    • Ensure the initial structure is reasonable. Avogadro's "Auto-Optimization" tool can be used for a quick preliminary cleanup.

  • Conformational Search:

    • Go to Extensions -> Conformers....

    • In the "Conformer Search" window, select a suitable search method. For a simple cyclohexane derivative, a "Systematic Rotor Search" or a "Random Rotor Search" can be effective.

    • Set the number of conformers to generate. A higher number will increase the chances of finding all relevant minima but will also increase the computational time. For a monosubstituted cyclohexane, generating 10-20 conformers is a good starting point.

    • Click "Start" to initiate the conformational search. Avogadro will generate and optimize a series of conformers.

  • Geometry Optimization and Energy Calculation:

    • After the search is complete, the conformers will be listed with their relative energies.

    • To refine the geometry of each conformer, select it from the list and go to Extensions -> Optimize Geometry. This will perform a more rigorous energy minimization using a selected force field.

    • The recommended force field for general organic molecules is MMFF94 (Merck Molecular Force Field 94).[8] This can be set under Extensions -> Molecular Mechanics -> Setup Force Field....

    • To calculate the final energy of the optimized conformer, go to Extensions -> Molecular Mechanics -> Calculate Energy.[8]

  • Analysis of Results:

    • The conformer with the lowest energy is the most stable.

    • Examine the structures of the low-energy conformers to identify the positions of the substituents (axial or equatorial).

    • Calculate the energy difference (ΔE) between the conformers to determine their relative populations at a given temperature using the Boltzmann distribution equation.

Data Presentation:

ConformerSubstituent PositionRelative Energy (kcal/mol)
1Equatorial0.00
2Axial1.7-1.9
3 (Twist-Boat)-~5.5

Note: The exact energy values will depend on the specific substituent and the force field used.

Diagram: Conformational Analysis Workflow

G cluster_0 Conformational Analysis Build Molecule Build Molecule Conformational Search Conformational Search Build Molecule->Conformational Search Geometry Optimization (MMFF94) Geometry Optimization (MMFF94) Conformational Search->Geometry Optimization (MMFF94) Energy Calculation Energy Calculation Geometry Optimization (MMFF94)->Energy Calculation Analyze Results Analyze Results Energy Calculation->Analyze Results G cluster_1 DFT NMR Prediction Optimized Conformers Optimized Conformers DFT Calculation (B3LYP/6-31G(d,p)) DFT Calculation (B3LYP/6-31G(d,p)) Optimized Conformers->DFT Calculation (B3LYP/6-31G(d,p)) Calculate Shielding Tensors Calculate Shielding Tensors DFT Calculation (B3LYP/6-31G(d,p))->Calculate Shielding Tensors Reference to TMS Reference to TMS Calculate Shielding Tensors->Reference to TMS Boltzmann Averaging Boltzmann Averaging Reference to TMS->Boltzmann Averaging Predicted NMR Spectrum Predicted NMR Spectrum Boltzmann Averaging->Predicted NMR Spectrum

Caption: Workflow for predicting NMR spectra of cyclohexane derivatives using DFT.

III. Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While conformational searches identify static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of how a cyclohexane derivative behaves over time. MD simulations are particularly useful for studying the rates of conformational interconversion (e.g., chair-flipping) and for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. [10]

A. Theoretical Background: The Principles of Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be tracked over time. The forces between atoms are described by a molecular mechanics force field. By simulating the system for a sufficiently long period (typically nanoseconds to microseconds), one can observe and quantify dynamic events and calculate thermodynamic properties.

B. Protocol: Setting up an MD Simulation with GROMACS

This protocol provides a general outline for setting up and running an MD simulation of a substituted cyclohexane in a solvent box using GROMACS, a widely used and efficient MD engine. [11][12] Objective: To simulate the dynamic behavior of a cyclohexane derivative in a solvent and analyze its conformational dynamics.

Software: GROMACS ([Link])

Protocol Steps:

  • System Preparation:

    • Start with a 3D structure of the cyclohexane derivative (e.g., from the conformational analysis).

    • Choose an appropriate force field. For organic molecules, the GROMOS or OPLS force fields are commonly used.

    • Generate a topology file for the molecule, which defines the atom types, charges, bonds, angles, and dihedrals. This can often be done using automated tools like the Automated Topology Builder (ATB) server.

  • Creating a Simulation Box and Solvating the System:

    • Define a simulation box (e.g., a cubic box) around the molecule.

    • Fill the box with a chosen solvent, typically water for biological simulations or an organic solvent relevant to the research question.

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): Bring the system to the desired temperature while keeping the volume constant.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure while maintaining the temperature. This ensures the correct density of the system.

  • Production MD Run:

    • Run the production simulation for the desired length of time. The simulation time will depend on the process being studied; conformational changes in cyclohexane can often be observed on the nanosecond timescale.

  • Analysis of the Trajectory:

    • Analyze the trajectory to study various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the simulation.

      • Dihedral angle analysis to monitor conformational transitions (e.g., chair-flipping).

      • Radial Distribution Functions (RDFs) to study the solvation shell around the molecule.

Diagram: Molecular Dynamics Simulation Workflow

G cluster_2 Molecular Dynamics Simulation Prepare System Prepare System Solvate Solvate Prepare System->Solvate Energy Minimization Energy Minimization Solvate->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Analyze Trajectory Analyze Trajectory Production MD->Analyze Trajectory

Caption: A typical workflow for a molecular dynamics simulation.

IV. Virtual Screening and Molecular Docking: Applications in Drug Discovery

For drug development professionals, understanding how a cyclohexane derivative interacts with a biological target is of paramount importance. Virtual screening and molecular docking are powerful computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a protein receptor. [13][14]

A. Theoretical Background: The "Lock and Key" in Silico

Molecular docking algorithms attempt to find the optimal binding orientation and conformation of a ligand within the active site of a protein. [14]This is typically achieved by sampling a large number of possible poses and scoring them based on a scoring function that estimates the binding free energy. Virtual screening applies this docking process to a large library of compounds to identify potential "hits" that are likely to bind to the target. [13]

B. Protocol: Virtual Screening Workflow

This protocol outlines the general steps for performing a virtual screening campaign to identify potential binders for a target protein from a library of cyclohexane derivatives.

Objective: To identify cyclohexane derivatives that are predicted to bind strongly to a specific protein target.

Software: AutoDock Vina ([Link]), PyRx (a virtual screening tool with a graphical user interface that incorporates AutoDock Vina)

Protocol Steps:

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand Library:

    • Create a library of 3D structures of the cyclohexane derivatives to be screened.

    • Ensure that the ligands are in the correct protonation state and have appropriate partial charges assigned.

  • Defining the Binding Site:

    • Identify the binding site on the protein. This can be done based on experimental data (e.g., the location of a known bound ligand) or by using pocket detection algorithms.

    • Define a "grid box" that encompasses the binding site. The docking search will be confined to this box.

  • Running the Virtual Screen:

    • Use a tool like PyRx to automate the docking of each ligand in the library to the prepared receptor using AutoDock Vina.

  • Analysis and Post-processing of Results:

    • The results will be a ranked list of the ligands based on their predicted binding affinities (scoring function values).

    • Visually inspect the predicted binding poses of the top-scoring compounds to ensure they make sense chemically and form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

    • Filter the results based on other properties, such as drug-likeness (e.g., Lipinski's rule of five) and synthetic accessibility.

Diagram: Virtual Screening Workflow

G cluster_3 Virtual Screening Prepare Receptor Prepare Receptor Define Binding Site Define Binding Site Prepare Receptor->Define Binding Site Prepare Ligand Library Prepare Ligand Library Docking Docking Prepare Ligand Library->Docking Define Binding Site->Docking Analyze & Filter Hits Analyze & Filter Hits Docking->Analyze & Filter Hits

Caption: A generalized workflow for virtual screening.

V. Conclusion and Best Practices

This application note has provided a detailed roadmap for the computational analysis of cyclohexane derivatives, from fundamental conformational analysis to advanced applications in drug discovery. By following these protocols and understanding the underlying principles, researchers can gain valuable insights into the behavior of these important molecules.

Key Best Practices:

  • Always start with a thorough conformational analysis. The results of all subsequent calculations will depend on the accuracy of the initial geometries.

  • Choose the appropriate level of theory and force field for the research question. There is always a trade-off between accuracy and computational cost.

  • Validate your computational models against experimental data whenever possible.

  • Carefully document all computational procedures and parameters to ensure reproducibility. [6]* Be critical of your results and consider the limitations of the computational methods used.

By adhering to these principles, the computational chemistry workflows described herein can serve as a powerful toolkit for researchers, scientists, and drug development professionals working with cyclohexane derivatives.

References

  • Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. (2020). YouTube. [Link]
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  • Grimme, S., & Brandenburg, J. G. (2022).
  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. (n.d.).
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  • Preparing Chemical Libraries for Virtual Ligand Screening. (2024). YouTube. [Link]
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society. [Link]
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Probing the Energetics of Cyclohexane Ring Inversion using Low-Temperature ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide:

For Distribution To: Researchers, scientists, and drug development professionals engaged in conformational analysis and dynamic molecular processes.

Introduction: The Dynamic World of Cyclohexane

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry. Their three-dimensional structure is not static; at room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-chair interconversion" between two energetically equivalent chair conformations.[1][2] This dynamic process, occurring millions of times per second, is crucial as it dictates the spatial orientation of substituents, which in turn governs molecular recognition, reactivity, and biological activity.

At ambient temperatures, this rapid interconversion leads to a time-averaged signal in NMR spectroscopy. For unsubstituted cyclohexane, this results in a single peak in the ¹³C NMR spectrum, as all six carbon atoms become chemically equivalent on the NMR timescale.[3] To study the distinct axial and equatorial environments, we must slow down this process. By lowering the temperature, we can "freeze out" the individual chair conformations, allowing for their direct observation and characterization by ¹³C NMR. This application note provides a comprehensive guide to designing, executing, and analyzing low-temperature ¹³C NMR experiments to determine the kinetic and thermodynamic parameters of cyclohexane ring inversion.

Theoretical Foundations

Cyclohexane Conformations and Ring Inversion

The most stable conformation of cyclohexane is the chair form, which is free of both angle and torsional strain.[2] During the ring flip, the molecule passes through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations.[4] The energy barrier for this process in unsubstituted cyclohexane is approximately 10 kcal/mol (about 45 kJ/mol).[1][4]

The key consequence of the ring flip is the interchange of axial and equatorial positions.[5] A substituent that is axial in one chair conformation becomes equatorial in the other, and vice versa. This is a critical concept, as axial and equatorial environments are diastereotopic and thus have different chemical shifts in the NMR spectrum.

G cluster_0 Chair 1 (Axial 'X') cluster_1 Transition State (Half-Chair) cluster_2 Chair 2 (Equatorial 'X') C1 C C2 C C3 C C4 C C5 C C6 C X1 X H1_eq H TS ... C1_f C C2_f C C3_f C C4_f C C5_f C C6_f C X2 X H2_ax H cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 ΔG‡ cluster_2 cluster_2 cluster_1->cluster_2 ΔG‡

Dynamic NMR Spectroscopy (DNMR)

Variable-temperature NMR is a powerful technique for studying dynamic processes that occur on a timescale comparable to the NMR experiment.[6][7] The appearance of the NMR spectrum is highly dependent on the rate of exchange (k) between two sites (e.g., axial and equatorial) relative to the difference in their resonance frequencies (Δν).

  • Slow Exchange (Low Temperature): When the exchange rate is much slower than the frequency difference (k << Δν), two distinct signals are observed for the axial and equatorial carbons.

  • Fast Exchange (High Temperature): When the exchange is much faster than the frequency difference (k >> Δν), the spectrometer detects only a single, time-averaged signal.

  • Intermediate Exchange (Coalescence): At a specific temperature, known as the coalescence temperature (Tc) , the two separate peaks broaden and merge into a single, broad peak.[8][9] At this point, the rate of exchange is on the same order of magnitude as the frequency separation.[9]

The relationship between the rate constant at coalescence (kc), and the frequency separation at the slow-exchange limit (Δν) is given by:

kc = πΔν / √2

This equation allows for the determination of the rate constant at a specific temperature.

G cluster_temp cluster_spec cluster_rate Temp Temperature T_High High T (e.g., 298 K) Temp->T_High T_Coalescence Coalescence T (Tc) Temp->T_Coalescence T_Low Low T (e.g., 180 K) Temp->T_Low Spectrum ¹³C NMR Spectrum Spec_Fast Single Averaged Peak Spectrum->Spec_Fast Spec_Coalescence Broad, Merged Peak Spectrum->Spec_Coalescence Spec_Slow Two Sharp Peaks (Axial & Equatorial) Spectrum->Spec_Slow Rate Exchange Rate (k) Rate_Fast k >> Δν Rate->Rate_Fast Rate_Coalescence k ≈ Δν Rate->Rate_Coalescence Rate_Slow k << Δν Rate->Rate_Slow T_High->Spec_Fast T_Coalescence->Spec_Coalescence T_Low->Spec_Slow Spec_Fast->Rate_Fast Spec_Coalescence->Rate_Coalescence Spec_Slow->Rate_Slow

The Eyring Equation: From Rate Constants to Activation Parameters

By determining the rate constant at the coalescence temperature, we can calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.[10][11]

ΔG‡ = -RTc * ln(kch / kBTc)

Where:

  • R is the gas constant

  • Tc is the coalescence temperature in Kelvin

  • kc is the rate constant at coalescence

  • h is Planck's constant

  • kB is the Boltzmann constant

A more detailed analysis involving line-shape fitting at multiple temperatures allows for the determination of enthalpy (ΔH‡) and entropy (ΔS‡) of activation from an Eyring plot of ln(k/T) vs 1/T.[12][13]

Experimental Design and Protocol

Pre-Experimental Considerations

A. Solvent Selection: The choice of solvent is critical. It must remain liquid at the target low temperatures and have a low viscosity to ensure good spectral resolution. Additionally, it should not interact with the solute in a way that would alter the conformational equilibrium.

SolventFreezing Point (°C)Boiling Point (°C)Notes
Toluene-d₈-95111Good choice for moderately low temperatures.
Dichloromethane-d₂-9740Common, but has a low boiling point.
Acetone-d₆-9456Can be hygroscopic.
Methanol-d₄-9865Can hydrogen bond with certain solutes.
THF-d₈-10866Excellent for a wide low-temperature range.

Safety Precaution: Always choose a solvent that freezes at least 10°C below your lowest target temperature to prevent the sample from solidifying in the probe, which can cause significant damage.[6][14]

B. Sample Preparation:

  • Concentration: A concentration of 10-50 mg of the sample in 0.5-0.6 mL of deuterated solvent is typically recommended for ¹³C NMR.[15][16]

  • NMR Tubes: Use high-quality NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) that can withstand thermal stress.[17] Do not use scratched or damaged tubes.[16][17]

  • Filtration: Ensure the sample is free of any particulate matter by filtering it through a small cotton or glass wool plug in a Pasteur pipette.[15]

C. Spectrometer Setup:

  • Familiarize yourself with the specific variable temperature (VT) unit of your spectrometer. Training from an NMR facility staff member is mandatory before performing VT experiments.[14][18]

  • Use a ceramic spinner for wide temperature ranges, especially below 0°C.[6]

  • The cooling gas is typically nitrogen, generated from a liquid nitrogen dewar.[19][20]

Step-by-Step Experimental Protocol
  • Initial Room Temperature Scans:

    • Insert the sample into the spectrometer.

    • Lock and shim the sample at room temperature (e.g., 298 K).

    • Acquire a standard ¹³C{¹H} NMR spectrum to serve as a reference.

  • Cooling the Sample:

    • Initiate the cooling process using the spectrometer's temperature control software.

    • Crucially, lower the temperature in increments of 10-20°C. [14][18] This gradual change prevents thermal shock to the probe.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step.[14][20]

  • Data Acquisition at Decreasing Temperatures:

    • At each temperature step, re-shim the sample. Shims will drift with temperature changes.

    • Acquire a ¹³C{¹H} NMR spectrum. Note the temperature for each spectrum.

    • Continue this process, observing the broadening of the cyclohexane carbon signal.

  • Identifying Coalescence:

    • As you approach the coalescence temperature, the single peak will become very broad.

    • Continue to lower the temperature in smaller increments (e.g., 5°C) to pinpoint the coalescence temperature (Tc) as accurately as possible. This is the temperature at which the peak is at its broadest and flattest.

  • Acquiring the Slow-Exchange Spectrum:

    • Continue lowering the temperature until the single broad peak resolves into two distinct, sharp signals. This is the slow-exchange regime.

    • Acquire a high-quality spectrum at a temperature well below coalescence (e.g., 20-30°C below Tc).

  • Returning to Ambient Temperature:

    • After the final low-temperature spectrum is acquired, slowly return the probe to room temperature in the same gradual increments used for cooling.[14]

    • Eject the sample only after the spectrometer has returned to ambient temperature.

G Start Start: Sample at 298 K Acquire_RT Acquire Room Temp ¹³C Spectrum Start->Acquire_RT Cool_Step1 Decrease Temp by 10-20 K Acquire_RT->Cool_Step1 Equilibrate Equilibrate & Re-shim Cool_Step1->Equilibrate Acquire_VT Acquire ¹³C Spectrum Equilibrate->Acquire_VT Warm_Step Increase Temp by 10-20 K Check_Coalescence Coalescence Reached? Acquire_VT->Check_Coalescence Check_Coalescence->Cool_Step1 No Check_Slow_Exchange Slow Exchange Reached? Check_Coalescence->Check_Slow_Exchange Yes Check_Slow_Exchange->Cool_Step1 No Check_Slow_Exchange->Warm_Step Yes Warm_Step->Equilibrate Equilibrate & Re-shim Check_RT Room Temp Reached? Warm_Step->Check_RT Check_RT->Warm_Step No End End Check_RT->End Yes

Data Analysis and Interpretation

Processing the Spectra

Standard NMR processing software (e.g., TopSpin, Mnova) can be used.[21][22][23][24] Key steps include:

  • Fourier transformation

  • Phase correction

  • Baseline correction

  • Referencing the chemical shifts (e.g., to the solvent signal or TMS).

Calculating the Energy Barrier
  • Determine Δν (Frequency Separation):

    • From the slow-exchange spectrum, measure the chemical shifts (in ppm) of the two resolved carbon signals.

    • Convert the chemical shift difference (Δδ) from ppm to Hertz (Hz) using the formula: Δν (Hz) = Δδ (ppm) × Spectrometer Frequency (MHz).

  • Calculate the Rate Constant at Coalescence (kc):

    • Using the coalescence temperature (Tc) you identified, calculate kc: kc = πΔν / √2

  • Calculate the Gibbs Free Energy of Activation (ΔG‡):

    • Use the Eyring equation with your calculated kc and Tc (in Kelvin).

Interpreting the Results

The calculated ΔG‡ represents the energy barrier to ring inversion. For unsubstituted cyclohexane, this value should be in the range of 10-11 kcal/mol. Substituents on the ring will alter this barrier. Bulky substituents may increase the barrier due to steric interactions in the transition state.

At low temperatures, the chemical shifts of axial and equatorial carbons can be distinguished. Generally, axial carbons are shielded (resonate at a lower ppm value) compared to their equatorial counterparts, though this can be influenced by the specific substituents.[25][26]

ParameterDescriptionTypical Value (Cyclohexane)
Tc Coalescence Temperature~213 K (-60 °C)
Δν Frequency separation at low TSpectrometer dependent
kc Rate constant at Tc~10² - 10³ s⁻¹
ΔG‡ Free Energy of Activation~10.2 kcal/mol

Troubleshooting and Advanced Applications

  • Poor Resolution at Low Temperature: This can be due to increased solvent viscosity or poor shimming. Allow more time for equilibration and re-shim carefully. Using a less viscous solvent can also help.

  • Sample Freezing: Immediately and slowly warm the probe. This indicates an inappropriate solvent choice for the target temperature.

  • Advanced Analysis: For more precise determination of ΔH‡ and ΔS‡, full line-shape analysis at multiple temperatures is required, using specialized software that simulates the spectra based on exchange rates.

  • Substituted Cyclohexanes: This technique is invaluable for studying the conformational preferences (A-values) and inversion barriers of substituted cyclohexanes, which is critical in drug design and stereoselective synthesis. For instance, studying cis-1,4-di-tert-butylcyclohexane can reveal the presence of non-chair conformations like the twist-boat.[27]

Conclusion

Low-temperature ¹³C NMR spectroscopy is an indispensable tool for elucidating the dynamic conformational behavior of cyclohexane and its derivatives. By carefully controlling the temperature, it is possible to transition from a fast-exchange regime, where conformational information is lost, to a slow-exchange regime, where individual conformers can be directly observed. This allows for the quantitative determination of the energy barrier to ring inversion, providing fundamental insights into molecular structure, stability, and reactivity. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully apply this powerful technique in their own work.

References

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments.
  • Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane.
  • University of California, San Diego. (n.d.). Low Temperature NMR Experiments in the 500MHz.
  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane.
  • Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS.
  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
  • University of California, Santa Barbara. (2014, October 3). Low Temperature NMR on the AV-300.
  • Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube.
  • University of Wisconsin-Madison Department of Chemistry and Biochemistry. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
  • Fiveable. (2025, September). Coalescence Definition - Organic Chemistry Key Term.
  • Ashenhurst, J. (2014, June 6). The Cyclohexane Chair Flip - Energy Diagram. Master Organic Chemistry.
  • American Chemical Society. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
  • St. Olaf College. (n.d.). Animation of cyclohexane.
  • Georgia Institute of Technology. (2022, October 21). Obtaining NMR data at high or low Temperatures.
  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
  • University of Cambridge. (n.d.). NMR Data Processing.
  • Jensen, F. R., Noyce, D. S., Sederholm, C. H., & Berlin, A. J. (1962). THE ENERGY BARRIER FOR THE CHAIR-CHAIR INTERCONVERSION OF CYCLOHEXANE. Journal of the American Chemical Society, 84(2), 386–387. [Link]
  • MRI Questions. (2015, February 12). 5.2 Chemical Shift.
  • Fleming, F. F., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3551–3553. [Link]
  • Kim, S., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(10), 1664-1672. [Link]
  • Durham University. (n.d.). How to make an NMR sample.
  • Monmouth University. (2022, July 27). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride.
  • Kim, S., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(10), 1664-1672. [Link]
  • University of Liverpool. (2025, May 27). The ring inversion (flipping) of cyclohexane.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-3 Measuring Rates by NMR.
  • Chemistry Stack Exchange. (2017, March 26). Why do we observe signal coalescence during dynamic NMR?
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane.
  • Springer Nature Experiments. (n.d.). Data Processing in Multidimensional NMR.
  • Journal of the American Chemical Society. (n.d.). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics.
  • University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
  • LibreTexts. (n.d.). 4.6 Axial and Equatorial Bonds in Cyclohexane. In Organic Chemistry.
  • Brainly. (2023, August 17). How does NMR distinguish between axial and equatorial protons?
  • Anet, F. A. L., & Bourn, A. J. R. (1967). Nuclear Magnetic Resonance Line-Shape and Double-Resonance Studies of Ring Inversion in Cyclohexane-d11. Journal of the American Chemical Society, 89(4), 760–768. [Link]
  • MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange.
  • Chemistry LibreTexts. (2023, February 12). 6.4.1: Eyring equation.
  • Wikipedia. (n.d.). Eyring equation.
  • Modern Methods in NMR Spectroscopy – Heteronuclei. (n.d.). Intermediate exchange (coalescence): Eyring's equation.
  • ResearchGate. (2019, August 27). Ring inversion in cyclohexane: a textbook example.

Sources

Use of 1,2,4,5-Tetramethylcyclohexane in force field parameterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Guide to Force Field Parameterization for 1,2,4,5-Tetramethylcyclohexane

Audience: Researchers, scientists, and drug development professionals engaged in molecular dynamics and computational chemistry.

Abstract: This document provides a comprehensive guide and a detailed protocol for the parameterization of this compound for use in molecular mechanics (MM) force fields. The accurate representation of small molecules is critical for the predictive power of molecular dynamics (MD) simulations in drug discovery and materials science. Substituted cycloalkanes, such as this compound, present unique parameterization challenges due to their complex conformational landscape, including multiple stereoisomers and the interplay of axial and equatorial substituents. This guide details a "bespoke" parameterization strategy, deriving high-quality parameters directly from quantum mechanical (QM) calculations. We will cover the theoretical underpinnings, a step-by-step workflow from QM calculations to parameter fitting, and rigorous validation procedures to ensure the fidelity of the resulting force field for this specific molecule.

Introduction to Force Field Parameterization

The Role of Force Fields in Molecular Modeling

Molecular mechanics force fields are the cornerstone of molecular dynamics (MD) simulations, enabling the study of molecular systems at scales far beyond the reach of quantum mechanics.[1][2] A force field is a collection of energy functions and associated parameters that calculate the potential energy of a system of atoms.[2] This computational efficiency allows for the simulation of large biomolecular systems and condensed-phase properties, providing invaluable insights into drug-protein binding, material properties, and molecular conformational dynamics.[3][4]

The Necessity of Accurate Parameters

The accuracy of any MD simulation is fundamentally limited by the quality of its underlying force field parameters.[3] While general force fields like GAFF, OPLS-AA, and CHARMM CGenFF provide excellent parameters for a vast chemical space, they may lack accuracy for novel or complex scaffolds not heavily represented in their training sets.[5][6] In such cases, "bespoke" parameterization—deriving parameters specifically for the molecule of interest—is crucial for achieving scientifically rigorous and predictive results.[4][7]

Unique Challenges of this compound

This compound is an excellent model compound that encapsulates the difficulties in parameterizing multi-substituted cycloalkanes. Its challenges include:

  • Stereoisomerism: The molecule exists in several stereoisomeric forms (e.g., cis and trans isomers), each with a unique 3D structure and energy profile.[8][9][10]

  • Conformational Complexity: Each stereoisomer can adopt multiple chair, boat, and twist-boat conformations. The chair conformation is generally the most stable for cyclohexane systems.[11]

  • Axial vs. Equatorial Strain: The four methyl groups can occupy either axial or equatorial positions. Conformations with bulky substituents in axial positions are destabilized by steric hindrance, known as 1,3-diaxial interactions, which must be accurately captured by the force field.[12]

  • Coupled Torsional Profiles: The rotation around C-C bonds within the ring and involving the methyl groups are coupled, making simple, transferable dihedral parameters inadequate. A bespoke approach is necessary to capture the precise potential energy surface.[13]

This guide will focus on parameterizing a specific stereoisomer, cis-(1α,2α,4α,5α)-1,2,4,5-tetramethylcyclohexane , to illustrate the protocol.

Theoretical Foundation

The Molecular Mechanics Energy Function

A typical force field expresses the total potential energy (E_total) of a system as a sum of bonded and non-bonded terms:

E_total = E_bond + E_angle + E_dihedral + E_nonbonded

  • Bonded Terms: These describe interactions between atoms connected by covalent bonds.

    • E_bond (Bond Stretching): A harmonic potential that models the energy required to stretch or compress a bond from its equilibrium length.

    • E_angle (Angle Bending): A harmonic potential that models the energy required to bend an angle from its equilibrium value.

    • E_dihedral (Torsional Angle): A periodic function (often a Fourier series) that describes the energy barrier to rotation around a bond. This is the most complex bonded term and often requires bespoke fitting.[13][14]

  • Non-Bonded Terms: These describe interactions between atoms that are not directly bonded.

    • E_nonbonded = E_van_der_Waals + E_electrostatic

    • E_van_der_Waals: Typically modeled by a Lennard-Jones potential, it accounts for short-range repulsion and long-range dispersion forces.

    • E_electrostatic: Modeled by Coulomb's law, it describes the interaction between atomic partial charges.

The QM-to-MM Mapping Philosophy

The core of modern bespoke parameterization is to derive the MM parameters by fitting them to high-quality QM data.[4] This approach, often called QM-to-MM mapping, ensures that the computationally efficient MM model accurately reproduces the more fundamental quantum mechanical potential energy surface. The general strategy is to use QM calculations to determine:

  • Low-energy molecular geometries.

  • The Hessian matrix (second derivatives of energy), from which bond and angle force constants can be derived.[4][7]

  • The electrostatic potential, used to fit atomic partial charges.[15]

  • The energy profile of rotation around key bonds, used to fit dihedral parameters.[16]

Protocol: Parameterization Workflow

This protocol outlines the steps to generate parameters compatible with the Amber (GAFF) and CHARMM (CGenFF) force field formats, using common software tools.

G cluster_qm Quantum Mechanics (QM) Phase cluster_mm Molecular Mechanics (MM) Parameter Derivation A 1. Identify Stereoisomers & Low-Energy Conformers B 2. QM Geometry Optimization (e.g., B3LYP-D3/DZVP) A->B C 3. QM Frequency Calculation (Provides Hessian) B->C D 4. QM Torsional Scans (Relaxed PES Scan) B->D E 5. QM ESP Calculation (For Charge Fitting) B->E F 6. Derive Bonds & Angles (from Hessian via Seminario Method) C->F H 8. Fit Torsional Parameters (to QM Scan Data) D->H G 7. Fit Partial Charges (RESP or AM1-BCC) E->G J 10. Assemble Final Parameters (frcmod/prm file) F->J G->J H->J I 9. Assign Lennard-Jones Params (from General Force Field, e.g., GAFF) I->J G cluster_validation Validation Checks cluster_data Reference Data A Newly Assembled Force Field Parameters B Conformer Energy Comparison (MM vs. QM) A->B C Torsional Profile Reproduction (MM vs. QM) A->C D MD Simulation of Bulk Liquid A->D E QM Relative Energies E->B F QM Torsional Scan F->C G Experimental Data (Density, ΔHvap) G->D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4,5-tetramethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly substituted cycloalkane. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols grounded in established chemical principles. Our focus is on providing not just procedural steps, but the underlying rationale to empower you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My catalytic hydrogenation of durene (1,2,4,5-tetramethylbenzene) is resulting in a complex mixture of stereoisomers. How can I improve the stereoselectivity?

Answer: Controlling the stereochemical outcome is the most significant challenge in this synthesis. The hydrogenation of the planar aromatic ring can occur from either face, and the subsequent conformation of the cyclohexane ring influences the final isomer distribution.

  • Underlying Cause: The choice of catalyst and reaction conditions plays a pivotal role in dictating the stereoselectivity of the hydrogenation. Different catalysts have varying surface properties that can influence the adsorption of the aromatic substrate and the delivery of hydrogen.

  • Recommended Solutions:

    • Catalyst Selection:

      • Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃): These are often preferred for aromatic hydrogenation under milder conditions and can offer different stereoselectivities compared to platinum or palladium.

      • Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃): Ruthenium catalysts are also effective and may provide a different isomer ratio. A bimetallic catalyst, such as Ru-Pd/Al₂O₃, has been shown to be effective in the hydrogenation of similar polysubstituted benzene rings.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface. Experiment with a range of solvents, from nonpolar (e.g., hexane, decalin) to polar aprotic (e.g., THF, ethyl acetate) and protic solvents (e.g., ethanol, isopropanol).

    • Temperature and Pressure: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetic product. Systematically screen temperatures from ambient to 100°C. Hydrogen pressure can also be a factor; pressures in the range of 100-500 psi are a good starting point.

    • Substrate Modification: While not always feasible, the introduction of a directing group on a related precursor molecule, which is later removed, can be a strategy in more advanced synthetic routes to enforce stereocontrol.

Question 2: I am observing very low conversion of durene to the desired cyclohexane product. What factors could be contributing to this?

Answer: Low conversion in catalytic hydrogenation of a sterically hindered aromatic ring like durene is a common issue.

  • Underlying Cause:

    • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur, nitrogen-containing compounds, and even some halides are known catalyst poisons.

    • Catalyst Deactivation: The catalyst may lose activity over time due to sintering at high temperatures or fouling by reaction byproducts.

    • Insufficient Mass Transfer: In a heterogeneous catalytic system, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

  • Recommended Solutions:

    • Purity of Reagents: Ensure your durene is of high purity. Recrystallization or sublimation may be necessary. Use high-purity, dry solvents and hydrogen gas.

    • Catalyst Loading: Increase the weight percentage of the catalyst relative to the substrate. A 5-10 mol% loading is a typical starting point.

    • Agitation: Ensure vigorous stirring or shaking to maximize the contact between the substrate, hydrogen, and the catalyst surface.

    • Reaction Conditions: Increase the hydrogen pressure and/or temperature to enhance the reaction rate. However, be mindful that harsher conditions can negatively impact stereoselectivity.

Question 3: I have successfully synthesized a mixture of this compound isomers, but I am struggling to separate them. What are the best approaches for purification?

Answer: The separation of stereoisomers of a non-polar hydrocarbon can be challenging due to their similar physical properties.

  • Underlying Cause: The various cis/trans isomers of this compound have very close boiling points and polarities, making standard distillation and column chromatography on silica gel often ineffective.

  • Recommended Solutions:

    • Fractional Distillation: While difficult, a high-efficiency fractional distillation column may be able to separate isomers with a sufficient difference in boiling points.

    • Preparative Gas Chromatography (Prep-GC): This is often the most effective method for separating volatile, non-polar isomers. By using a long column with a suitable stationary phase, baseline separation of the different stereoisomers can often be achieved.

    • Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolving power for stereoisomers and is a viable alternative to prep-GC.

    • Crystallization: If one of the isomers is a solid at a reasonably accessible temperature and can be selectively crystallized from the mixture, this can be a highly effective purification method. This will depend on the specific isomer distribution in your product mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most direct and commonly cited conceptual approach is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene (durene) . This method is advantageous because the starting material is commercially available. However, as noted in the troubleshooting guide, achieving high stereoselectivity is a primary challenge.

Q2: Can I synthesize this compound using a Friedel-Crafts alkylation approach?

A2: While theoretically possible to add methyl groups to a cyclohexane or benzene ring via Friedel-Crafts alkylation, this method is not recommended for this specific target molecule for several reasons[1][2]:

  • Over-alkylation: The initial addition of a methyl group activates the ring, making it more susceptible to further alkylation, leading to a mixture of products with varying numbers of methyl groups.

  • Carbocation Rearrangements: Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to the formation of undesired isomers.

  • Lack of Stereocontrol: This method offers very poor control over the stereochemistry of the final product.

Q3: How many stereoisomers of this compound are possible?

A3: this compound has four stereogenic centers (carbons 1, 2, 4, and 5). However, due to the symmetry of the substitution pattern, not all 2⁴ = 16 possible stereoisomers are unique. The actual number of separable stereoisomers is less, and includes meso compounds and enantiomeric pairs. A thorough conformational analysis is necessary to identify all unique, stable isomers.

Q4: How does the conformation of the cyclohexane ring affect the properties of the isomers?

A4: The cyclohexane ring exists predominantly in a chair conformation to minimize steric and angle strain[3]. The methyl substituents can occupy either axial or equatorial positions.

  • Stability: Equatorial positions are generally more stable for bulky groups like methyl groups due to fewer steric interactions (1,3-diaxial interactions). The most stable isomer will be the one that can adopt a chair conformation with the maximum number of methyl groups in equatorial positions.

  • Physical Properties: The overall shape of the molecule, dictated by the conformation and the cis/trans arrangement of the methyl groups, influences its boiling point, melting point, and chromatographic retention time.

Detailed Experimental Protocols

The following protocol is a recommended starting point for the synthesis of this compound via the catalytic hydrogenation of durene. It is based on established procedures for the hydrogenation of substituted aromatic compounds.

Protocol 1: Catalytic Hydrogenation of Durene

Parameter Value/Description Notes
Reactant 1,2,4,5-Tetramethylbenzene (Durene)High purity, >99%
Catalyst 5% Rhodium on Alumina (Rh/Al₂O₃)5-10 mol%
Solvent Ethanol (anhydrous)~20 mL per gram of durene
Hydrogen Pressure 300 psi (approx. 20 bar)
Temperature 50°C
Reaction Time 24-48 hoursMonitor by GC-MS

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure reactor (e.g., a Parr hydrogenator) equipped with a magnetic stir bar, add 1,2,4,5-tetramethylbenzene (1.0 g, 7.45 mmol) and 5% Rh/Al₂O₃ (e.g., 150 mg).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (20 mL).

  • Purging: Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to 300 psi. Begin vigorous stirring and heat the reactor to 50°C.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after cooling and venting the reactor) and analyzing them by GC-MS to observe the disappearance of the durene peak and the appearance of product peaks.

  • Work-up: After the reaction is complete (or has reached a plateau), cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of stereoisomers. Purify by preparative gas chromatography to isolate the individual isomers.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Durene & Catalyst to Reactor add_solvent Add Anhydrous Ethanol start->add_solvent seal_purge Seal Reactor & Purge with N₂ then H₂ add_solvent->seal_purge pressurize Pressurize with H₂ (300 psi) seal_purge->pressurize heat_stir Heat to 50°C & Stir Vigorously pressurize->heat_stir monitor Monitor by GC-MS heat_stir->monitor cool_vent Cool & Vent Reactor monitor->cool_vent Reaction Complete filter Filter to Remove Catalyst cool_vent->filter concentrate Remove Solvent (Rotary Evaporation) filter->concentrate purify Purify Isomers (Prep-GC) concentrate->purify G cluster_isomers Separated Isomers Durene 1,2,4,5-Tetramethylbenzene (Durene) Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Durene->Hydrogenation Mixture Mixture of Stereoisomers Hydrogenation->Mixture Isomer1 Isomer A Mixture->Isomer1 Purification Isomer2 Isomer B Mixture->Isomer2 Purification IsomerN ... Mixture->IsomerN Purification

Caption: Synthesis and separation of this compound isomers.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook.
  • Smith, L. B., Armstrong, R. J., Hou, J., & Donohoe, T. J. (2020). Previous work: opportunities and challenges for the synthesis of cyclohexenes from 1,5-diols. ResearchGate.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
  • McCasland, G. E., Furuta, S., Johnson, L. F., & Shoolery, J. N. (1963). Synthesis of the Five Diastereomeric 1,2,4,5-Cyclohexanetetrols. Journal of the American Chemical Society, 85(9), 1225–1231.
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem, 2(2), 142-148.
  • Wikipedia. (n.d.). 1,2,4,5-Cyclohexanetetrol.
  • Mettler-Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Khan Academy. (2015, June 12). Polysubstituted cyclohexane [Video]. YouTube.
  • Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube.

Sources

Technical Support Center: Purification Techniques for 1,2,4,5-Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,4,5-tetramethylcyclohexane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of separating these closely related, non-polar stereoisomers. Due to their similar physical properties, achieving high isomeric purity requires a nuanced understanding of various purification techniques and a systematic approach to troubleshooting.

This document provides in-depth, field-proven insights in a practical question-and-answer format, explaining not just the procedural steps but the fundamental principles behind them.

The Challenge: Understanding the Isomers

This compound exists as multiple stereoisomers, primarily cis and trans diastereomers, which have different spatial arrangements of the methyl groups.[1][2] These subtle structural differences lead to very similar physical properties, making their separation a non-trivial task. The chair conformations adopted by these isomers influence their stability and intermolecular interactions, which are key to exploiting purification methods.[3][4] Substituents in equatorial positions are generally more stable than in axial positions due to reduced steric hindrance.[3]

For the purpose of this guide, we will focus on the common challenge of separating a mixture of cis and trans isomers.

Table 1: Comparative Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerRationale for Separation Difficulty
Molecular Formula C₁₀H₂₀[5]C₁₀H₂₀[6]Identical formula and molecular weight.[7]
Molecular Weight 140.27 g/mol [5]140.27 g/mol [8]No difference in mass to exploit.
Boiling Point ~165 °C (for a specific cis,cis,trans isomer)[9]Varies slightly from cisThe boiling points are expected to be very close, making simple distillation ineffective.[10]
Polarity Non-polarNon-polarBoth are non-polar hydrocarbons, limiting the use of polarity-based separation techniques like standard silica gel chromatography.
Kovats RI (Std. non-polar) 1036 - 1056[11][12]1035 - 1048[8]The very similar retention indices indicate co-elution on standard non-polar GC columns, a major analytical and preparative challenge.

Troubleshooting Guide 1: Preparative Gas Chromatography (Prep-GC)

Preparative GC is often the most effective method for obtaining high-purity isomers of volatile compounds, albeit on a smaller scale.[13]

Q: My cis and trans isomers are co-eluting or showing very poor resolution on my preparative GC. What is the first thing I should adjust?

A: The primary cause is likely an inappropriate stationary phase or suboptimal analytical conditions. Because the isomers have nearly identical boiling points and polarities, separation relies on subtle differences in their interaction with the stationary phase.

  • Causality: The spatial arrangement of the methyl groups (axial vs. equatorial) creates a slightly different molecular shape and surface interaction profile. A stationary phase that can exploit these subtle steric differences is crucial.

  • Troubleshooting Steps:

    • Change Stationary Phase Polarity: While both isomers are non-polar, a mid-polarity stationary phase (e.g., one containing phenyl or cyanopropyl groups) may offer different selectivity compared to a standard non-polar phase (like SE-30 or a methyl silicone).[11][14] These phases can induce dipole moments or interact via π-π interactions, potentially differentiating the isomers.

    • Optimize Temperature Program: A slow, shallow temperature ramp (e.g., 1-2 °C/min) across the elution temperature of the isomers can significantly improve resolution.[14] Avoid isothermal runs unless the separation is already excellent.

    • Reduce Carrier Gas Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation, though it will increase the run time.

    • Check for Overloading: Injecting too much sample is a common cause of peak broadening and poor resolution. Perform a loading study by injecting progressively smaller amounts to find the optimal sample size for your column diameter.

Q: I've achieved baseline separation analytically, but my collected fractions from the preparative GC are still cross-contaminated. Why?

A: This is a classic preparative GC problem that stems from the transition from analytical to preparative scale. The issue usually lies in peak broadening under load and inaccurate fraction cutting.

  • Causality: As you inject more material, the chromatographic bands widen. Even with baseline separation at the detector, the actual elution bands at the column exit can have overlapping "tails" that are not perfectly represented by the detector signal, especially if there is any dead volume between the column, detector split, and collection trap.

  • Troubleshooting Steps:

    • Implement a "Heart-Cut" Strategy: Do not try to collect the entire peak. Program your fraction collector to only collect the central 80-90% of each peak, discarding the leading and trailing edges where contamination is most likely.

    • Verify Collection Timing: Ensure there is minimal delay between the detector signal and the fraction collector. Calibrate this delay by injecting a standard and observing the time difference between peak detection and condensation in the trap.

    • Cool Traps Efficiently: Inefficient trapping of the analyte post-column can lead to carry-over between fractions. Ensure your collection traps are sufficiently cold (e.g., using liquid nitrogen or a dry ice/acetone slurry) to instantly condense the eluting compound.

Troubleshooting Guide 2: Fractional Crystallization

Crystallization is a powerful purification technique if one isomer preferentially crystallizes from a specific solvent, leaving the other in the mother liquor.[15] It is highly dependent on differences in lattice energy and solubility. Trans isomers, often being more symmetrical, may pack better into a crystal lattice and have higher melting points and lower solubility than their cis counterparts.[16]

Q: I've tried cooling a concentrated solution of my isomer mixture, but it just turns into an oil or remains in solution. What's wrong?

A: This is a common outcome indicating that the solvent system is not optimal or that the solution is supersaturated with impurities that inhibit crystal nucleation.

  • Causality: Crystal formation is a two-step process: nucleation and growth.[17] If the energy barrier for nucleation is too high, or if the solute's solubility is too high even at low temperatures, crystallization will not occur. Oiling out happens when the solute comes out of solution above its melting point.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: The principle of "like dissolves like" is a starting point.[17] Since the isomers are non-polar hydrocarbons, you should test various hydrocarbon solvents (hexane, pentane, heptane) and slightly more polar solvents where solubility is lower (e.g., ethanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot.[15]

    • Use a Solvent/Anti-Solvent System: Dissolve your mixture in a "good" solvent (e.g., hexane) and then slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., isopropanol) dropwise at a constant temperature until turbidity persists. This brings the solution to a state of supersaturation that can be relieved by crystal formation upon slow cooling.

    • Induce Nucleation:

      • Seeding: If you have a tiny crystal of the pure desired isomer, add it to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.[18]

    • Ensure Slow Cooling: Rapid cooling promotes oiling out. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, undisturbed, before moving it to a refrigerator or ice bath.[17]

Q: I managed to get crystals, but analysis shows they are only slightly enriched in one isomer. How can I improve the purity?

A: This suggests co-crystallization is occurring, where both isomers are being incorporated into the crystal lattice. Achieving high purity will require iterative processing.

  • Causality: If the isomers have very similar shapes and intermolecular forces, they can sometimes pack into the same crystal lattice, much like an impurity.

  • Troubleshooting Steps:

    • Recrystallize Multiple Times: Purity is increased with each successive crystallization step. Dissolve the enriched crystals in fresh hot solvent and repeat the slow cooling process. The purity of the crystals and the mother liquor should be checked by GC after each step to monitor progress.

    • Try a Different Solvent System: The thermodynamics of co-crystallization can be highly dependent on the solvent. A different solvent may alter the relative solubilities enough to disfavor the inclusion of the undesired isomer in the crystal lattice.

Decision Workflow & Experimental Protocols

Choosing the right technique depends on the required purity, scale, and available equipment.

G start Isomer Mixture (e.g., 50:50 cis:trans) scale Required Scale? start->scale prep_gc Preparative GC scale->prep_gc Small (<10 g) distill High-Efficiency Fractional Distillation scale->distill Large (>100 g) crystal Fractional Crystallization scale->crystal Any Scale purity Required Purity? high_purity_small >99% Purity (Small Scale: mg to g) purity->high_purity_small High (>99%) mod_purity_large 90-98% Purity (Large Scale: >100g) purity->mod_purity_large Moderate (90-98%) prep_gc->high_purity_small distill->mod_purity_large solid_check Is one isomer solid at RT with differential solubility? crystal->solid_check solid_check->start No (Re-evaluate) solid_check->purity Yes

Caption: Decision workflow for selecting a purification technique.

Protocol 1: Preparative Gas Chromatography Method Optimization
  • Analytical Method Development: Using an analytical GC-MS, screen various capillary columns (e.g., DB-5, DB-17, DB-WAX) to find a stationary phase that provides baseline separation of the isomers.

  • Temperature Program Optimization: Develop a slow temperature ramp (e.g., 2 °C/min) that maximizes the time between the elution of the two isomer peaks.

  • Scale-Up to Preparative System: Transfer the method to the preparative GC, which is equipped with a larger diameter column of the same stationary phase.

  • Determine Mass Overload Limit: Inject increasing amounts of the mixture (e.g., 10 µL, 25 µL, 50 µL) and monitor the resolution. Note the injection volume at which peak resolution begins to degrade significantly. This is your approximate upper limit per injection.

  • Set Collection Windows: Based on the retention times from a low-volume injection, set the collection windows for each isomer. Apply a "heart-cut" by starting collection after the peak begins to rise and stopping before it fully returns to baseline.

  • Automated Run: Program the autosampler to perform multiple injections of the optimized volume, collecting the respective fractions into separate, cryogenically cooled traps.

  • Purity Analysis: Combine the collected fractions for each isomer and re-analyze a small aliquot on the analytical GC-MS to confirm purity.

Protocol 2: Iterative Fractional Crystallization
  • Solvent Selection: In small test tubes, test the solubility of the isomer mixture (~100 mg) in various solvents (~1 mL) at room temperature and at their boiling point. Identify a solvent where the material is poorly soluble at 25 °C but fully soluble at boiling.

  • First Crystallization: Dissolve the bulk mixture in the minimum amount of hot solvent in an Erlenmeyer flask. Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the flask or seeding. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove adhering mother liquor.

  • Analysis: Analyze the purity of the collected crystals and the filtrate (mother liquor) by GC. You should see an enrichment of one isomer in the crystals and the other in the mother liquor.

  • Recrystallization: Take the enriched crystal fraction and repeat steps 2-4 using fresh solvent. Repeat this process until the desired purity is achieved. The mother liquors containing the other isomer can also be combined and purified.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to quickly check the isomeric ratio in my fractions?

A: High-resolution gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the definitive method.[19] Use a long capillary column (e.g., 50-100 m) with a mid-polarity stationary phase to achieve the best separation for accurate quantification.[14]

Q: Can I use liquid chromatography (HPLC) to separate these isomers?

A: Standard normal-phase or reverse-phase HPLC is generally ineffective for these non-polar, non-chromophoric isomers. However, specialized chiral HPLC columns can sometimes separate stereoisomers. Given the lack of polarity and UV absorbance, detection would require an alternative method like a refractive index detector (RID) or mass spectrometer, but GC remains the superior technique for this class of compounds.

Q: Are there any chemical methods to separate the isomers?

A: Derivatization is a potential but complex strategy. If one isomer reacts selectively to form a new compound with significantly different physical properties (e.g., a solid derivative or a more polar compound), separation could then be achieved on the derivative, followed by a chemical step to regenerate the original isomer. This is often a low-yield, multi-step process and is generally less desirable than physical separation methods.

References

  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.
  • GEOCITIES.ws. (n.d.). CRYSTALLIZATION.
  • William Reusch. (n.d.). Stereoisomerism in Disubstituted Cyclohexanes.
  • Shevchenko, A. P., & Serezhkin, V. N. (2004). Stereoatomic model and structure of saturated hydrocarbon crystals. Russian Journal of Physical Chemistry, 78(10), 1598–1606.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes.
  • National Institute of Standards and Technology. (n.d.). Study of the crystal behavior of hydrocarbons. NIST Technical Series Publications.
  • ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,....
  • PubChem. (n.d.). This compound, cis.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook.
  • Michigan State University, Department of Chemistry. (n.d.). Ring Conformations.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). This compound, cis. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights.
  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • ResearchGate. (n.d.). Application of preparation methods for volatile organic compounds....
  • Chemistry LibreTexts. (2023, January 22). Substituted Cyclohexanes.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). geometric (cis / trans) isomerism.
  • Google Patents. (n.d.). JP2003267959A - Method for separating geometrical isomer.
  • ResearchGate. (n.d.). Separation of Stereoisomers.
  • YouTube. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?.
  • YouTube. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane.
  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • Pharmaguideline. (n.d.). Methods of Determination of Configuration of Geometrical Isomers.
  • ResearchGate. (2022, July 12). Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • Molecules. (2025, October 14). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Stenutz. (n.d.). cis,cis,trans-1,2,4,5-tetramethylcyclohexane.
  • PubChem. (n.d.). This compound, trans.
  • Chemistry LibreTexts. (2023, January 22). Geometric Isomerism in Organic Molecules.
  • YouTube. (2014, April 18). Isomers & Cycloalkanes.

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Overcoming incomplete methylation in tetramethylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetramethylcyclohexane Synthesis

Guide Overview

Welcome to the technical support center for advanced cyclic alkane synthesis. This guide is specifically designed for researchers encountering challenges with incomplete methylation during the synthesis of tetramethylcyclohexane derivatives. Exhaustive methylation of a cyclohexane core is a non-trivial synthetic step, often plagued by issues of steric hindrance, competing side reactions, and complex product mixtures.

This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls after the addition of two or three methyl groups. Why am I not achieving complete tetramethylation?

Answer: This is the most common challenge and typically points to a combination of two factors: steric hindrance and a progressive increase in the pKa of the α-proton. As more methyl groups are added to the cyclohexane ring, the remaining α-protons become increasingly sterically hindered. This makes it difficult for the base to access and deprotonate the carbon, which is the necessary first step for methylation. Concurrently, the electron-donating nature of the added alkyl groups can decrease the acidity of the remaining α-protons, requiring a stronger base or more forcing conditions for complete enolate formation.

Q2: My mass spectrometry results show my desired mass, but the NMR is complex. What are the likely side products?

Answer: Even if you achieve the correct mass, you may have a mixture of constitutional isomers and stereoisomers. However, the most common side products in methylation reactions of cyclic ketones are O-methylated species (methoxycyclohexenes) and products from aldol condensation.[1] O-methylation occurs when the enolate oxygen attacks the methylating agent instead of the carbon.[1] Aldol condensation is a self-condensation of the starting ketone enolate with another ketone molecule, which is more common when using weaker bases or at higher temperatures where a significant amount of the starting ketone is present alongside the enolate.[1]

Q3: How do I select the optimal base and methylating agent for my system?

Answer: The choice is critical and depends on the substrate's steric bulk and acidity.

  • Base: For hindered systems, a strong, non-nucleophilic base is essential to ensure rapid and complete enolate formation. Lithium diisopropylamide (LDA) is a common choice for kinetically controlled, regioselective enolate formation at low temperatures (-78 °C).[1] For thermodynamically controlled reactions or less hindered systems, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective.

  • Methylating Agent: Iodomethane (Methyl Iodide, MeI) is a highly effective and reactive methylating agent.[2] Dimethyl sulfate is another powerful option, though it is more toxic. The key is to use a reactive electrophile that will quickly trap the enolate once it's formed.

Q4: How does stereochemistry influence the efficiency of methylation?

Answer: Stereochemistry is a major factor. An existing axial methyl group can significantly hinder the approach of the base to an adjacent axial proton, making its abstraction difficult. This steric shielding can lead to incomplete reaction or preferential methylation at less hindered positions. The chair conformation of the cyclohexane ring will dictate the accessibility of the α-protons, and understanding the conformational preferences of your intermediates is key to troubleshooting.[3]

Q5: What are the best analytical techniques to quickly assess the extent of methylation in my crude product?

Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy is most effective.

  • GC-MS: This will allow you to separate the components of your product mixture and get the mass of each, quickly identifying mono-, di-, tri-, and tetramethylated products.

  • ¹H NMR: This will give you a ratio of the different products by integrating characteristic peaks. The disappearance of the α-proton signal and the appearance of new methyl singlets or doublets are diagnostic. For example, a CH-CH₃ group will appear as a doublet, while a C-(CH₃)₂ group will give two singlets if diastereotopic.

Troubleshooting Guide: From Incomplete Reactions to Pure Product

This section provides a deeper dive into specific experimental problems and their solutions.

Problem 1: Low Conversion and Stalled Reaction

Your reaction stops, leaving a significant amount of starting material or partially methylated intermediates, even with extended reaction times.

  • Root Cause A: Ineffective Deprotonation. The base you are using may not be strong enough to fully deprotonate the sterically hindered and less acidic α-carbon of your advanced intermediate.

  • Root Cause B: Enolate Instability or Re-protonation. The formed enolate may be reverting to the starting ketone before it has a chance to react with the methylating agent. This can happen if there are proton sources in the reaction (e.g., moisture, acidic impurities in the solvent or reagents).

Solutions & Optimization Workflow

  • Re-evaluate Your Base: For challenging methylations, a switch to a stronger, kinetically favored base is often the solution. LDA is the industry standard for such problems.

  • Optimize Enolate Formation: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents (like THF) and ensure all glassware is flame-dried. The enolate formation should be rapid and complete. A common protocol involves slow addition of the ketone to a freshly prepared solution of LDA at -78 °C.[4]

  • Increase Reagent Stoichiometry: For the final methylation step, which is often the most difficult, consider increasing the equivalents of both the base and the methylating agent. A trial with 2-3 equivalents of each can often drive the reaction to completion.

G cluster_0 Problem Identification cluster_1 Solution Path 1: Enhance Deprotonation cluster_2 Solution Path 2: Drive the Reaction cluster_3 Analysis & Iteration Start Reaction Stalls: Incomplete Methylation Base Is Base Strong Enough? (e.g., NaH, KOtBu) Start->Base LDA Switch to Stronger Base: Lithium Diisopropylamide (LDA) Base->LDA No Stoich Increase Stoichiometry: Use 2-3 eq. of Base & MeI Base->Stoich Yes Anhydrous Ensure Anhydrous Conditions: Flame-dry glassware, distill solvents LDA->Anhydrous Anhydrous->Stoich Temp Consider Temperature Annealing: Slowly warm from -78°C to -40°C Stoich->Temp Analyze Analyze Product Mixture: GC-MS & 1H NMR Temp->Analyze Success Success: Tetramethylated Product Analyze->Success High Conversion Fail Still Incomplete: Re-evaluate Substrate/Route Analyze->Fail Low Conversion

Caption: Troubleshooting workflow for incomplete methylation.

Problem 2: Formation of O-Methylated Byproducts

You observe a byproduct with the correct mass but with NMR signals indicative of a vinyl ether (methoxycyclohexene), typically with peaks around 3.5 ppm (methoxy group) and 4.5-5.5 ppm (vinylic proton).

  • Root Cause: Hard and Soft Acid-Base (HSAB) Principle. The enolate is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center. Iodomethane is a "soft" electrophile, which should favor C-alkylation. However, reaction conditions can alter this preference.

Solutions & Optimization

  • Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred as they solvate the metal cation, leaving the enolate more available for C-alkylation.

  • Counter-ion Effect: The lithium counter-ion (from LDA) strongly associates with the oxygen atom, reducing its nucleophilicity and further promoting C-alkylation.

  • Temperature Control: Keep the reaction temperature low (-78 °C). Higher temperatures can favor O-alkylation.

Problem 3: Complex Product Mixture and Difficult Purification

The final product is a complex mixture of stereoisomers and constitutional isomers that are difficult to separate by standard column chromatography.[5][6]

  • Root Cause: Methylation can occur from either the axial or equatorial face, leading to different stereoisomers. Furthermore, if your starting material is unsymmetrical, methylation can occur at different positions.

Solutions & Optimization

  • Control Regioselectivity: Use kinetic (LDA, -78°C) versus thermodynamic (NaH, room temp or heat) conditions to control which enolate is formed if your ketone is unsymmetrical.

  • Advanced Purification Techniques: Separation of tetramethylcyclohexane isomers often requires more advanced techniques than standard silica gel chromatography due to their nonpolar nature and similar retention factors.

    • Preparative Gas Chromatography (Prep-GC): Excellent for separating volatile, nonpolar isomers.

    • Supercritical Fluid Chromatography (SFC): Can provide unique selectivity for nonpolar compounds.

    • Silver Nitrate Impregnated Silica: Can be used to separate isomers based on subtle differences in electron density if double bonds are present in intermediates.

Validated Experimental Protocol: Exhaustive Methylation of a Hindered Ketone

This protocol is a robust starting point for the methylation of a substituted cyclohexanone using LDA.

1. Preparation of the LDA Solution (in situ)

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous diisopropylamine (1.1 eq.) to anhydrous THF at -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

2. Enolate Formation

  • Dissolve the substituted cyclohexanone (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.

  • Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.[1]

3. Methylation

  • Add iodomethane (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Let the reaction stir at this temperature for 2-4 hours. The reaction can be monitored by TLC or GC-MS by taking aliquots and quenching them.

4. Workup

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Analysis and Purification

  • Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution.

  • Purify the desired product using an appropriate method as discussed in the troubleshooting section.

Data Summary Table

For effective troubleshooting, it's crucial to compare your reaction outcomes under different conditions. Use a table like the one below to track your experiments.

Run Base (eq.) Solvent Temp (°C) Time (h) Yield of Trimethyl (%) Yield of Tetramethyl (%) Byproducts Observed
1KOtBu (1.5)THF25124515Aldol, O-methylation
2LDA (1.5)THF-7842075Trace O-methylation
3LDA (2.5)THF-78 → -406590None

References

  • McArthur, C. R., Worster, P. M., Jiang, J.-L., & Leznoff, C. C. (1982). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone. Canadian Journal of Chemistry, 60(14), 1836–1841. [Link]
  • McArthur, C. R., Worster, P. M., Jiang, J.-L., & Leznoff, C. C. (1982). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone. Canadian Science Publishing.
  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). 1,2,4,5-tetramethylcyclohexane, cis-. In NIST Chemistry WebBook.
  • Basu, S. (n.d.). Cyclic Stereochemistry. Course Material.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.

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Technical Support Center: Alkylation of Cyclohexanedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges encountered during the alkylation of cyclohexanedione derivatives. Drawing from established chemical principles and field-proven insights, this resource aims to empower you to navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Selectivity - O-Alkylation vs. C-Alkylation

Q1: My reaction is yielding a significant amount of the O-alkylated byproduct instead of the desired C-alkylated cyclohexanedione. What factors control this selectivity and how can I favor C-alkylation?

A1: Senior Application Scientist's Insight: The competition between C- and O-alkylation is a classic challenge governed by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control. The enolate of a cyclohexanedione is an ambident nucleophile, meaning it has two reactive sites: the carbon atom (a soft nucleophile) and the oxygen atom (a hard nucleophile).

  • HSAB Principle in Action: Hard electrophiles preferentially react with the hard oxygen center, leading to O-alkylation. Soft electrophiles favor reaction at the soft carbon center, resulting in C-alkylation.

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product as the oxygen atom typically bears a higher negative charge density, making it more readily accessible for a rapid reaction. C-alkylation, on the other hand, leads to a more stable product and is thus thermodynamically favored.[1]

Troubleshooting Strategies to Favor C-Alkylation:

StrategyRationaleRecommended Protocol Adjustments
Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the enolate through hydrogen bonding. This "shields" the oxygen, making the carbon atom more available for attack.[2]Switch from aprotic solvents like THF or DMF to a protic solvent. A mixture of aqueous base is often effective.[3]
Counter-ion Smaller, more coordinating cations like Li⁺ associate more tightly with the oxygen atom of the enolate. This reduces the nucleophilicity of the oxygen and promotes C-alkylation.[2]If using sodium or potassium bases, consider switching to a lithium-based reagent like lithium diisopropylamide (LDA).
Alkylating Agent Softer electrophiles are more likely to react at the carbon center. Alkyl iodides are generally softer than bromides, which are softer than chlorides.Use an alkyl iodide as your alkylating agent if possible. For particularly challenging cases with unactivated sp3 electrophiles, consider derivatization of the cyclohexanedione to a ketodimethyl hydrazone, which can then be alkylated with high C-selectivity.[4]
Temperature Higher temperatures and longer reaction times generally favor the formation of the more stable, thermodynamically controlled product, which is the C-alkylated species.[5]If your reaction is being run at low temperatures, consider increasing it to room temperature or even reflux, while carefully monitoring for decomposition.

dot

Caption: Decision tree for favoring C- vs. O-alkylation.

Issue 2: Polyalkylation and Lack of Control

Q2: I am observing the formation of di- and even tri-alkylated products, leading to a complex mixture and low yield of my desired mono-alkylated compound. How can I prevent this?

A2: Senior Application Scientist's Insight: Polyalkylation occurs because the mono-alkylated product can itself be deprotonated to form a new enolate, which can then react with another equivalent of the alkylating agent. This is particularly problematic when the reaction conditions are harsh or when the stoichiometry is not carefully controlled.

Troubleshooting Strategies to Minimize Polyalkylation:

StrategyRationaleRecommended Protocol Adjustments
Stoichiometry Control Using a stoichiometric amount or a slight excess of the cyclohexanedione derivative relative to the alkylating agent ensures that the electrophile is consumed before it can react with the mono-alkylated product.Carefully measure your reagents. Consider a slight excess (1.1 to 1.2 equivalents) of the dione. If the issue persists, try adding the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Choice of Base and Temperature A very strong base used in excess can lead to the formation of a dianion, which is highly reactive and prone to multiple alkylations. Using a milder base and lower temperatures can provide better control.[6]For kinetic control, a strong, bulky base like LDA at low temperatures (-78 °C) can be effective for forming the less substituted enolate, which may be less prone to further reaction.[5][7] For thermodynamic control, weaker bases like alkoxides or amines at higher temperatures might be suitable if mono-alkylation is the more stable outcome.
Reaction Time Prolonged reaction times, especially in the presence of excess base and alkylating agent, can increase the likelihood of polyalkylation.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

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Polyalkylation_Pathway Pathway to Polyalkylation Start Cyclohexanedione Enolate1 Enolate Start->Enolate1 + Base Monoalkyl Mono-alkylated Product Enolate1->Monoalkyl + R-X Enolate2 Enolate of Mono-alkylated Product Monoalkyl->Enolate2 + Base (excess) Dialkyl Di-alkylated Product Enolate2->Dialkyl + R-X (excess)

Caption: Reaction pathway leading to polyalkylation.

Issue 3: Michael Addition Side Reactions

Q3: My alkylating agent is an α,β-unsaturated system (e.g., methyl vinyl ketone), and I'm getting products from a Michael addition followed by an intramolecular aldol condensation (Robinson annulation) instead of simple alkylation. How can I control this?

A3: Senior Application Scientist's Insight: The Michael addition is a conjugate addition of a nucleophile (in this case, the cyclohexanedione enolate) to an α,β-unsaturated carbonyl compound.[8][9] This reaction is often highly favorable and can lead to the formation of a new six-membered ring through a subsequent intramolecular aldol condensation, a sequence known as the Robinson annulation.[10][11]

Strategies to Control or Utilize the Robinson Annulation:

  • Embrace the Annulation: If the annulated product is a desired synthetic intermediate, optimize the conditions to favor this pathway. The Robinson annulation is a powerful tool for constructing polycyclic systems.[10][12]

  • Modify the Alkylating Agent: If simple alkylation is the goal, you may need to use a saturated alkylating agent. If the unsaturation is necessary, consider protecting the carbonyl group of the α,β-unsaturated system to temporarily deactivate it as a Michael acceptor.

  • Use a Precursor: Employing a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, can reduce its steady-state concentration and potentially decrease the extent of the Michael addition side reaction.[11]

dot

Robinson_Annulation Robinson Annulation Sequence cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Dione Enolate Michael_Adduct 1,5-Diketone Adduct Enolate->Michael_Adduct MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Adduct Keto Alcohol Michael_Adduct->Aldol_Adduct Base Final_Product Annulated Product Aldol_Adduct->Final_Product -H2O

Caption: The Robinson annulation reaction sequence.

Experimental Protocols

Protocol 1: Selective C-Alkylation of 1,3-Cyclohexanedione

This protocol is designed to favor the mono-C-alkylation of 1,3-cyclohexanedione using an alkyl iodide.

Materials:

  • 1,3-Cyclohexanedione

  • Alkyl iodide (e.g., methyl iodide)[13]

  • Potassium hydroxide (KOH)[14]

  • Water

  • Dioxane[13]

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in an aqueous solution of potassium hydroxide (1.1 eq).[14]

  • Add a suitable co-solvent like dioxane to aid solubility if necessary.[13]

  • Cool the mixture in an ice bath.

  • Slowly add the alkyl iodide (1.05 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and acidify with HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[15]

References

  • Organic Chemistry Academy. (2023).
  • Fiveable. Kinetic vs.
  • University of Calgary. Kinetic vs.
  • Khan Academy.
  • W&M ScholarWorks. (1986). Synthesis of 2-alkylidene-1,3-cyclohexanediones. [Link]
  • Master Organic Chemistry. (2022).
  • St. Martin, D. J., & Vanderwal, C. D. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Tetrahedron Letters, 56(23), 3329–3331. [Link]
  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
  • Wikipedia.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2018).
  • Chemistry Steps.
  • PrepChem.com. Synthesis of 2-Allyl-1,3-cyclohexanedione. [Link]
  • Google Patents.
  • Chemistry LibreTexts. (2025). 23.
  • ResearchGate. (2025). Reversible Alkylation of Dimedone with Aldehyde: A Neglected Way for Maximizing Selectivity of Three-Component Reactions of Dimedone and an Aldehyde. [Link]
  • Organic Syntheses. 2-methyl-1,3-cyclohexanedione. [Link]
  • Semantic Scholar. (1993).
  • Wikipedia. Michael addition reaction. [Link]
  • Google Patents.
  • Google Patents.
  • YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. [Link]
  • YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Link]
  • Imperial College London. (2004). Prof D Craig 2.O1 Organic Synthesis Lecture 3. [Link]
  • ACS Publications. (2011).
  • MDPI. (2011). Selective Reduction of Dimedone. [Link]
  • Master Organic Chemistry. (2023).
  • Wikipedia. Steric effects. [Link]
  • ACS Publications. (2023).
  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
  • Organic Syntheses.
  • Chemistry LibreTexts. (2015). 18.
  • PharmaXChange.info. (2011).
  • ChemistryViews. (2012).
  • NIH. (2014). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. [Link]
  • Taylor & Francis Online. (1979). Direct Alkylation of Dianions of Cyclic β-Diketones. A General Synthesis of 4-Substituted Cyclopentane-1,3-diones. [Link]
  • ResearchGate. (2025). (PDF) Selective Reduction of Dimedone. [Link]
  • PubMed. (2013).
  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. [Link]
  • RSC Publishing. (2022).

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Technical Support Center: Synthesis of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support hub for the synthesis of 1,2,4,5-tetramethylcyclohexane. This guide is designed to provide you, the research and development scientist, with in-depth, field-tested insights to optimize your synthetic yields and navigate common experimental challenges. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Part 1: Core Synthesis Strategy & Reaction Planning

The primary and most effective route to this compound is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene, commonly known as durene. This process involves the reduction of the aromatic ring to its corresponding cyclohexane derivative. While seemingly straightforward, the stability of the aromatic ring necessitates specific and often forcing reaction conditions.[1][2]

Frequently Asked Questions: Reaction Planning

Q1: What is the best starting material for synthesizing this compound?

The most direct precursor is 1,2,4,5-tetramethylbenzene (durene). Durene is a commercially available, crystalline solid, making it easy to handle and weigh accurately. Its symmetrical structure is the direct aromatic analogue of the target molecule. For applications requiring the synthesis of durene itself, a common route is the methylation of 1,2,4-trimethylbenzene (pseudocumene) using a methylating agent like methanol or syngas over a suitable catalyst.[3]

Q2: How do I choose the right catalyst for the hydrogenation of durene?

Catalyst selection is the most critical parameter influencing reaction efficiency, time, and the stereochemical outcome. Aromatic rings are significantly more resistant to hydrogenation than simple alkenes due to their aromatic stability.[2]

Here is a comparison of common catalysts:

CatalystTypical ConditionsAdvantagesDisadvantages & Considerations
Rhodium on Carbon (or Alumina) 25-80°C, 3-5 atm H₂High activity, allows for mild reaction conditions.[4]More expensive than other options. May require careful handling to prevent oxidation.
Ruthenium on Carbon 80-120°C, 70-100 atm H₂Very effective for aromatic ring reduction.Requires higher temperatures and pressures compared to Rhodium.[4]
Raney Nickel 100-200°C, 100-200 atm H₂Cost-effective, highly active.Requires very high pressures and temperatures. Can be pyrophoric. Potential for nickel leaching into the product.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 25-50°C, 1-4 atm H₂Can be effective at low pressures, but may require a co-solvent like acetic acid.Can be sensitive to catalyst poisons. May be less effective for heavily substituted rings than Rh or Ru.

Expert Insight: For general-purpose synthesis where a mixture of stereoisomers is acceptable, Rhodium on Carbon (5% Rh/C) offers the best balance of high activity and moderate reaction conditions. If cost is a primary driver and high-pressure equipment is readily available, Raney Nickel is a viable workhorse catalyst.

Q3: What solvent should I use for the hydrogenation?

The solvent should be inert to the reaction conditions and capable of dissolving durene. Common choices include:

  • Alcohols: Ethanol or Methanol.

  • Ethers: Tetrahydrofuran (THF) or Dioxane.

  • Hydrocarbons: Hexane or Heptane (especially for non-polar products).

  • Acetic Acid: Sometimes used with PtO₂ to activate the catalyst and enhance hydrogenation speed.

The choice of solvent can subtly influence the stereochemical outcome by affecting how the substrate adsorbs onto the catalyst surface. For separating the final product, using a low-boiling-point solvent like hexane or ethanol is advantageous.

Part 2: Troubleshooting Experimental Challenges

Even with a well-planned experiment, issues can arise. This section addresses the most common problems encountered during the synthesis.

Workflow for Durene Hydrogenation

Below is a generalized workflow for the catalytic hydrogenation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Weigh Durene & Catalyst B 2. Add Solvent A->B C 3. Assemble Reactor B->C D 4. Purge with N₂ then H₂ C->D E 5. Pressurize with H₂ D->E F 6. Heat & Stir E->F G 7. Monitor H₂ Uptake F->G H 8. Cool & Depressurize G->H I 9. Filter Catalyst H->I J 10. Remove Solvent I->J K 11. Purify Product J->K L 12. Analyze (GC, NMR) K->L

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions: Troubleshooting

Q4: My reaction is very slow or has stalled (no hydrogen uptake). What should I do?

This is a common issue often related to catalyst activity.

Troubleshooting Steps:

  • Check for Catalyst Poisons: The most common cause of catalyst deactivation is poisoning. Sulfur, nitrogen, or halogen-containing compounds in the durene starting material or solvent can irreversibly bind to the catalyst's active sites.

    • Solution: Ensure high-purity, "hydrogenation grade" solvents. If the purity of the durene is questionable, recrystallize it before use.

  • Verify Catalyst Quality: The catalyst may be old or have been improperly handled, leading to oxidation.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. For pyrophoric catalysts like Raney Nickel, ensure they have been stored and handled under the appropriate inert conditions.

  • Increase Temperature and/or Pressure: The conditions may not be "forcing" enough to overcome the activation energy of aromatic ring reduction.[2]

    • Solution: Incrementally increase the temperature and hydrogen pressure within the safe limits of your reactor. For example, if using Rh/C at 50 psi, consider increasing to 100 psi.

  • Improve Agitation: Inefficient stirring can lead to poor mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen), limiting the reaction rate.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.

Q5: The reaction is complete, but my yield is low. Where did my product go?

Low yield can stem from mechanical losses during workup or from incomplete reaction.

  • Mechanical Loss: Ensure quantitative transfer of your reaction mixture. The fine catalyst powder (especially carbon-supported catalysts) can retain a significant amount of product. Wash the filtered catalyst thoroughly with fresh solvent.

  • Incomplete Conversion: If analysis (e.g., by GC) of your crude product shows significant starting material, the reaction did not go to completion. Refer to the troubleshooting steps in Q4.

  • Volatility: this compound is a relatively volatile compound.[5] Aggressive removal of solvent on a rotary evaporator, especially under high vacuum and heat, can lead to product loss. Use moderate temperature and pressure during solvent evaporation.

Q6: My final product is a mixture of stereoisomers. How can I control the stereochemistry?

Controlling the stereochemistry of this hydrogenation is challenging. The final product is a mixture of cis and trans isomers.[6][7] The exact ratio depends heavily on the catalyst and conditions.

  • Mechanism Insight: Hydrogen atoms are typically delivered to the ring from the catalyst surface in a syn (cis) fashion. However, isomerization can occur under the reaction conditions, leading to the formation of more stable trans products.

  • Strategies for Control (Empirical):

    • Catalyst Choice: Different metals have different surface geometries. Switching from Rhodium to Platinum, or using a heterogeneous catalyst vs. a homogeneous one, can alter the isomer ratio.

    • Solvent Polarity: Changing the solvent can affect the orientation of the durene molecule on the catalyst surface, which may influence the direction of hydrogen addition.

    • Temperature: Lower temperatures generally favor the kinetic product (often the all-cis isomer), while higher temperatures can allow for equilibration to the thermodynamically more stable isomers.

Q7: How do I safely filter the catalyst after the reaction?

This is a critical safety step. Many hydrogenation catalysts, particularly Raney Nickel and dry palladium/platinum/rhodium on carbon, are pyrophoric and can ignite spontaneously in air.

Protocol: Safe Catalyst Filtration

  • NEVER filter a dry, used hydrogenation catalyst in the open air.

  • After depressurizing the reactor, ensure the reaction mixture is kept under an inert atmosphere (Nitrogen or Argon).

  • Filter the mixture through a pad of Celite® or diatomaceous earth. The Celite pad helps to capture the very fine catalyst particles and prevents them from clogging the filter paper.

  • Crucially, do not allow the filter cake (Celite + catalyst) to become dry. Immediately after the liquid has passed through, gently add more solvent to wash the cake and keep it wet.

  • Transfer the wet filter cake into a dedicated waste container filled with water. This will safely quench the catalyst for disposal.

Part 3: Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound using a common and effective catalyst.

Protocol: Synthesis via Hydrogenation with 5% Rhodium on Carbon

Materials:

  • 1,2,4,5-Tetramethylbenzene (Durene) (e.g., 10.0 g)

  • 5% Rhodium on Carbon (50% wet paste) (e.g., 500 mg, 5 wt% loading)

  • Ethanol (200 proof, 100 mL)

  • High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.

  • Celite® 545

Procedure:

  • Reactor Loading: To the steel vessel of the high-pressure reactor, add durene (10.0 g). Add the 5% Rh/C catalyst (500 mg). Note: If using a dry powder catalyst, handle it in an inert atmosphere glovebox. Add ethanol (100 mL).

  • Assembly & Purging: Seal the reactor according to the manufacturer's instructions. Connect the gas lines. Purge the reactor by pressurizing with nitrogen (to ~50 psi) and then venting to the atmosphere. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Purge: Following the nitrogen purge, purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, then vent). Repeat 2-3 times. Perform this in a certified fume hood away from ignition sources.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi / ~7 atm). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60 °C).

  • Monitoring: The reaction is exothermic. Monitor the temperature and pressure. A drop in pressure indicates that hydrogen is being consumed. The reaction is typically complete within 12-24 hours, or when hydrogen uptake ceases.

  • Cooldown & Workup: Stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood. Purge the reactor with nitrogen once more.

  • Filtration: Open the reactor and filter the contents through a pad of Celite® in a Büchner funnel. Wash the reaction vessel and the filter cake with additional ethanol (2 x 25 mL) to recover all the product. Keep the filter cake wet at all times. (See Q7 for safety).

  • Isolation: Combine the filtrate and washes. Remove the ethanol using a rotary evaporator at low temperature (~30-40°C) to minimize product loss. The remaining liquid is the crude this compound.

  • Analysis: Analyze the crude product by Gas Chromatography (GC) to determine the conversion and the ratio of stereoisomers. Further purification can be achieved by distillation if necessary.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound, trans-. NIST Chemistry WebBook.
  • Chegg. (2018). Solved: Draw the possible stereoisomers for this compound.
  • Stenutz. (n.d.). cis,cis,trans-1,2,4,5-tetramethylcyclohexane.
  • MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds.
  • Lumen Learning. (n.d.). 19.5. Reductions of Aromatic Rings. Organic Chemistry II.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubMed. (2002). Continuous catalytic hydrogenation of polyaromatic hydrocarbon compounds in hydrogen-supercritical carbon dioxide.
  • YouTube. (2020). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE.
  • Royal Society of Chemistry. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts.

Sources

Technical Support Center: Resolving Co-eluting Isomers of Tetramethylcyclohexane in GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting isomers of tetramethylcyclohexane in Gas Chromatography (GC) analysis. The structural similarity and close boiling points of these isomers make their separation a significant analytical challenge. This guide provides a systematic approach to diagnosing and resolving these co-elution issues.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad peak for my tetramethylcyclohexane sample. How can I confirm that this is due to co-eluting isomers?

A1: Confirming co-elution is the critical first step. A broad or asymmetrical peak is a strong indicator, but further investigation is needed.

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often appear as shoulders on a larger peak or result in peak fronting or tailing.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, you can acquire spectra across the peak.

    • Scan Mode: In full scan mode, acquire spectra at different points across the peak (beginning, apex, and end). If the mass spectra show subtle differences, it suggests the presence of more than one compound.[1]

    • Extracted Ion Chromatograms (EICs): Isomers may have very similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique fragment ions can sometimes reveal the presence of multiple, slightly offset peaks.[2]

  • Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[3]

Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Tetramethylcyclohexane Isomers

Once co-elution is confirmed, a systematic approach to method development is necessary. The primary goal is to enhance the chromatographic resolution by manipulating selectivity (α), efficiency (N), and retention factor (k).[4][5][6]

Q2: What is the most critical factor to consider when selecting a GC column for separating tetramethylcyclohexane isomers?

A2: The most critical factor is the stationary phase chemistry , as it has the greatest impact on selectivity.[5][7][8][9] The principle of "likes dissolves like" is a good starting point.[10][11] For non-polar analytes like tetramethylcyclohexane, a non-polar stationary phase is generally the first choice.[10][11][12]

  • Non-Polar Phases: These phases, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), separate compounds primarily based on their boiling points and van der Waals interactions.[10][12] Elution order will generally follow the boiling points of the isomers.[10][13]

  • Intermediate Polarity Phases: Columns with a higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) can offer different selectivity due to π-π interactions with any residual unsaturation or specific molecular shapes.[10]

  • Shape-Selective Phases: For complex isomer separations, consider specialty phases like liquid crystal stationary phases. These phases can separate isomers based on their molecular shape and length-to-breadth ratio, which is often more effective for structural isomers than relying on boiling point differences alone.[14]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of these isomers?

A3: Optimizing column dimensions is crucial for improving efficiency and, consequently, resolution.

Column ParameterEffect on SeparationRecommendation for Tetramethylcyclohexane Isomers
Length Longer columns provide more theoretical plates, leading to better resolution but longer analysis times.[15]Start with a 30 m column. If co-elution persists, consider a 60 m column for increased resolving power.[13][15]
Internal Diameter (ID) Narrower ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.[11][13][15] Wider bore columns have higher sample capacity but lower efficiency.[13][15]A 0.25 mm ID column is a good starting point, providing a balance between efficiency and sample capacity.[11][13]
Film Thickness Thicker films increase retention, which is beneficial for highly volatile compounds.[7][8][11][13] This can improve separation by increasing the interaction time with the stationary phase.[8]For volatile hydrocarbons like tetramethylcyclohexane, a thicker film (e.g., 0.5 µm or 1.0 µm) can enhance retention and improve resolution, potentially avoiding the need for sub-ambient oven temperatures.[11][13]
Q4: My isomers are still co-eluting. How can I optimize the GC oven temperature program?

A4: Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points and for fine-tuning the separation of closely eluting isomers.[16][17][18]

  • Lower the Initial Oven Temperature: Starting at a lower temperature increases the retention of early-eluting compounds, providing more opportunity for separation.

  • Slow the Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting peaks.

  • Isothermal Segments: Introducing isothermal holds at strategic points in the temperature program can also enhance separation.

Example Temperature Programs:

ParameterInitial Program (Poor Resolution)Optimized Program (Improved Resolution)
Initial Temperature 60 °C (hold 1 min)40 °C (hold 2 min)
Ramp Rate 10 °C/min3 °C/min
Final Temperature 200 °C180 °C

This optimized program allows the isomers to spend more time interacting with the stationary phase at lower temperatures, which can improve selectivity.[19]

Q5: Could adjusting the carrier gas flow rate help resolve my co-eluting peaks?

A5: Yes, optimizing the carrier gas flow rate (or more accurately, the linear velocity) is important for achieving maximum column efficiency.[15] Each column has an optimal linear velocity at which it performs best. Operating too far above or below this optimum will reduce efficiency and, therefore, resolution. Consult your column manufacturer's guidelines for the optimal linear velocity for your chosen carrier gas (e.g., helium, hydrogen).

Advanced Troubleshooting: When Standard GC Isn't Enough

Q6: I've optimized my column, temperature program, and flow rate, but some isomers still co-elute. What's the next step?

A6: When a single-dimension GC system cannot provide the required resolution, comprehensive two-dimensional gas chromatography (GCxGC) is the state-of-the-art solution.[20]

  • How it Works: GCxGC utilizes two columns with different stationary phase selectivities connected by a modulator.[21] The first dimension typically separates compounds by boiling point, and the second dimension provides a rapid separation based on a different property, such as polarity.[20] This results in a significant increase in peak capacity and the ability to resolve highly complex mixtures.[3][21]

  • Application to Tetramethylcyclohexane: For hydrocarbon isomers, a common GCxGC setup involves a non-polar first-dimension column and a more polar second-dimension column.[3] This allows for the separation of isomers that co-elute on the first column based on subtle differences in their polarity or shape.[20] GCxGC can provide a much more detailed characterization of complex hydrocarbon samples than one-dimensional GC.[3][20]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting the co-elution of tetramethylcyclohexane isomers.

G start Co-eluting Tetramethylcyclohexane Isomers Observed confirm Confirm Co-elution (Peak Shape, MS Deconvolution) start->confirm optimize_column Step 1: Column Selection & Optimization confirm->optimize_column phase Select Appropriate Stationary Phase (e.g., Non-polar DB-5ms) optimize_column->phase dimensions Optimize Dimensions (e.g., 60m x 0.25mm x 1.0µm) phase->dimensions optimize_params Step 2: Optimize GC Parameters dimensions->optimize_params temp_prog Optimize Temperature Program (Lower initial temp, slow ramp rate) optimize_params->temp_prog flow_rate Optimize Carrier Gas Flow Rate temp_prog->flow_rate check_res1 Resolution Improved? flow_rate->check_res1 check_res2 Resolution Sufficient? check_res1->check_res2 No end_success Problem Resolved check_res1->end_success Yes advanced Step 3: Advanced Techniques check_res2->advanced No check_res2->end_success Yes gcxgc Implement GCxGC Method advanced->gcxgc end_further Further Method Development Required gcxgc->end_further

Caption: Troubleshooting workflow for resolving co-eluting isomers.

References

  • LECO Corporation. (n.d.). The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • LLS ROW. (n.d.). Subgroup analysis (GCxGC). MOSH-MOAH.de.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • Seeley, S. K., & Klee, M. S. (2007). A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil. Digital Commons @ Kettering University.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Sepsolve Analytical. (n.d.). What is GCxGC?.
  • McCurry, J. (2025, August 6). A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil. ResearchGate.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns.
  • Royal Society of Chemistry. (2025, July 29). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization.
  • INFICON Inc. (2015, November 2). Why Choose Programmable Temperature over Isothermal Operation for Gas Analysis?. AZoM.com.
  • ALWSCI. (2022, October 14). What is Temperature Programming in Gas Chromatography?.
  • Agilent. (n.d.). Agilent J&W GC Column Selection Guide. Postnova.
  • Chemistry For Everyone. (2025, January 18). What Are The Advantages Of Temperature Programming In Gas Chromatography?. YouTube.
  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?.
  • ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?.
  • Separation Science. (n.d.). Impact of GC Parameters on The Separation.
  • Ghanem, E., & Al-Hariri, S. (2025, August 7). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate.
  • SRI Instruments. (2012, March 21). Stationary Phases.
  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated.
  • Agilent. (n.d.). Troubleshooting Guide.
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • Chromatography Today. (2014, February 26). Optimisation of Column Parameters in GC.
  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
  • NIST. (n.d.). 1,2,4,5-tetramethylcyclohexane, cis. NIST WebBook.
  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)....
  • NIST. (n.d.). 1,1,3,5-Tetramethylcyclohexane. NIST WebBook.
  • Agilent. (2024, February 20). Method Development 101: From Beginner to Expert Part 1.
  • ResearchGate. (2020, February 27). How to separate benzene and cyclohexane on a GC?.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Quora. (2021, January 3). How to separate benzene and cyclohexane on a GC.
  • PubChem. (n.d.). 1,2,3,4-Tetramethylcyclohexane.
  • Chromatography Forum. (2007, June 26). Cyclohexane retention time & response issues.

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Technical Support Center: Stereoselective Synthesis of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the nuanced challenge of controlling stereochemistry in the synthesis of 1,2,4,5-tetramethylcyclohexane. Here, we move beyond simple protocols to explore the underlying principles that govern stereoselectivity, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when approaching the synthesis of this compound.

Q1: What are the primary stereoisomers of this compound, and how does their stability differ?

A1: The stereochemistry of this compound is complex due to four stereogenic centers. The relative stability of each isomer is primarily determined by the conformational strain in its most stable chair form. The key principle is that substituents prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[1][2] An axial methyl group experiences significant steric strain from the two axial hydrogens on the same side of the ring.

The most stable isomer is the one that can adopt a chair conformation with the maximum number of methyl groups in the equatorial position. Conversely, isomers that force multiple methyl groups into axial positions are significantly less stable.

Isomer Configuration (Example)Methyl Group Positions (Most Stable Chair)Relative StabilityKey Interactions
(1e,2e,4e,5e) - A specific trans isomer4 Equatorial, 0 AxialMost StableMinimal 1,3-diaxial interactions.
(1a,2e,4a,5e) - A specific cis/trans isomer2 Equatorial, 2 AxialLess StableSignificant 1,3-diaxial interactions from two axial methyl groups.
(1a,2a,4e,5e) - A specific cis/trans isomer2 Equatorial, 2 AxialLess StableHigh energy due to adjacent axial methyl groups.

Note: This table is illustrative. A full analysis would involve all possible stereoisomers.

The diagram below illustrates the energetic penalty of axial vs. equatorial substituents, which is the foundational concept for understanding isomer stability.[3]

G cluster_0 Chair Conformations of a Methylcyclohexane Equatorial Equatorial Methyl (More Stable) Axial Axial Methyl (Less Stable) Equatorial->Axial Ring Flip Axial->Equatorial Ring Flip Interaction 1,3-Diaxial Interactions (Steric Strain) Axial->Interaction causes

Caption: Relative stability of equatorial vs. axial methylcyclohexane.

Q2: What is the most common synthetic route, and why is stereocontrol a challenge?

A2: The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene (durene) .[4][5][6] This reaction involves the addition of hydrogen across the aromatic ring, typically using a heterogeneous catalyst like platinum, palladium, rhodium, or ruthenium on a solid support (e.g., carbon or alumina) under elevated temperature and pressure.[7][8]

The challenge in stereocontrol arises because the planar aromatic ring can adsorb onto the flat surface of the catalyst from either face. Hydrogen atoms are then delivered from the catalyst surface to the adsorbed ring in a process that is typically, but not exclusively, a syn-addition. Because there are three double bonds to be reduced, the molecule may desorb and re-adsorb multiple times, allowing for the formation of a complex mixture of diastereomers. The final product distribution is a result of a delicate interplay between kinetic and thermodynamic factors.

Troubleshooting Guide: Improving Stereoselectivity

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: My reaction produces a complex mixture of stereoisomers with no clear selectivity (Low Diastereomeric Ratio).

Root Cause Analysis: A poor diastereomeric ratio (dr) is often the result of operating under kinetic control with a highly active but unselective catalyst. Under such conditions, the products formed are simply those that are generated the fastest, without allowing the system to equilibrate to the most thermodynamically stable isomer.[8]

Solutions:

  • Catalyst Selection:

    • Insight: The choice of metal is critical. Rhodium and Ruthenium catalysts are often used for hydrogenating aromatic systems. Iridium-based catalysts, while less common for simple aromatics, have shown high stereoselectivity in hydrogenating substituted olefins and may offer advantages.[9] Palladium (Pd) is known to be effective at olefin isomerization and can facilitate the equilibration of the product mixture at higher temperatures.

    • Action: Screen different catalysts. Start with 5% Rh/C or 5% Ru/C for kinetic control. If thermodynamic control is desired, switch to 5% or 10% Pd/C.

  • Solvent and Temperature Adjustment:

    • Insight: The solvent can influence how the substrate interacts with the catalyst surface. Protic solvents (like ethanol or acetic acid) can alter the surface chemistry and impact hydrogen delivery. Higher temperatures provide the energy needed to overcome the activation barriers for both the forward reaction and the reverse (isomerization) reaction, pushing the mixture towards thermodynamic equilibrium.

    • Action: If using a non-polar solvent like hexane, try switching to ethanol or isopropyl alcohol. To favor the most stable isomer, increase the reaction temperature (e.g., from 80°C to 120-150°C) and prolong the reaction time, provided the catalyst is stable under these conditions.

Problem 2: The reaction stalls or gives a low yield of the fully saturated product.

Root Cause Analysis: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or impurities in the starting material. Durene itself has a relatively high melting point (79.2 °C) and can be a solid at lower reaction temperatures, causing mass transfer limitations.[6]

Solutions:

  • Optimize Reaction Conditions:

    • Insight: The aromaticity of benzene rings makes them significantly more stable and harder to reduce than simple alkenes.[8] Sufficiently high hydrogen pressure is required to drive the reaction to completion.

    • Action: Increase hydrogen pressure systematically (e.g., from 500 psi to 1500 psi). Ensure the reaction temperature is above the melting point of durene to maintain a homogeneous liquid phase.

  • Catalyst Health and Loading:

    • Insight: Catalyst poisoning by sulfur or other contaminants in the substrate or solvent is a common issue. The catalyst-to-substrate ratio must be adequate for the scale of the reaction.

    • Action: Use high-purity, hydrogenation-grade solvents and ensure the durene starting material is pure. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

Problem 3: I have a mixture of isomers. How can I separate the desired stereoisomer?

Root Cause Analysis: Stereoisomers of this compound are non-polar hydrocarbons with very similar boiling points and polarities, making separation by standard chromatography or distillation extremely challenging.

Solutions:

  • Fractional Crystallization:

    • Insight: This is the most promising physical separation method. Just as durene can be separated from its isomers due to its high melting point and molecular symmetry,[6] specific stereoisomers of the hydrogenated product that have high symmetry may crystallize preferentially from a concentrated solution at low temperatures.

    • Action: Concentrate the product mixture and attempt crystallization from a variety of solvents (e.g., methanol, ethanol, acetone) at reduced temperatures (e.g., 0°C, -20°C, or -78°C).

  • Preparative Gas Chromatography (Prep-GC):

    • Insight: For small-scale research purposes, Prep-GC using a suitable capillary column can effectively separate isomers based on subtle differences in their volatility and interaction with the stationary phase.

    • Action: This requires specialized equipment but offers the highest resolution for separating complex isomer mixtures.

Experimental Protocols
Protocol 1: General Catalytic Hydrogenation of Durene

This protocol provides a standard starting point for the synthesis.

Materials:

  • 1,2,4,5-Tetramethylbenzene (Durene), 98%+

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave/reactor equipped with magnetic stirring and temperature control.

Procedure:

  • To the autoclave, add durene (e.g., 10.0 g, 74.5 mmol).

  • Add the 5% Rh/C catalyst (e.g., 500 mg, ~3-5 mol% Rh).

  • Add anhydrous ethanol (e.g., 100 mL).

  • Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 1000 psi.

  • Begin stirring and heat the reactor to 100°C.

  • Maintain the reaction for 12-24 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Analyze the product mixture by Gas Chromatography (GC) or ¹H NMR to determine the diastereomeric ratio.

Protocol 2: Thermodynamic Isomer Equilibration

This protocol is designed to enrich the most stable all-equatorial stereoisomer.

Materials:

  • Mixture of this compound isomers (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Hexane (anhydrous)

Procedure:

  • Dissolve the isomer mixture in hexane in a high-pressure autoclave.

  • Add 10% Pd/C catalyst (5-10% by weight of the substrate).

  • Seal the reactor, purge with nitrogen, then with hydrogen.

  • Pressurize with a low pressure of hydrogen (100-200 psi) to prevent dehydrogenation back to the aromatic ring.

  • Heat the reactor to 150-180°C with vigorous stirring.

  • Maintain these conditions for 24-48 hours to allow the mixture to reach thermodynamic equilibrium.

  • Cool, vent, and work up the reaction as described in Protocol 1.

  • Analyze the final product mixture by GC to confirm the enrichment of the desired isomer.

The following workflow can help guide your experimental decisions.

G Start Goal: Synthesize a specific This compound isomer Hydrogenation Perform Catalytic Hydrogenation of Durene (See Protocol 1) Start->Hydrogenation Analysis Analyze Diastereomeric Ratio (dr) using GC or NMR Hydrogenation->Analysis Good_dr Is the desired isomer the major product? Analysis->Good_dr Isolate Isolate Product via Fractional Crystallization or Prep-GC Good_dr->Isolate Yes MostStable Is the desired isomer the most stable one? Good_dr->MostStable No Finish Pure Isomer Obtained Isolate->Finish Equilibrate Perform Thermodynamic Equilibration (See Protocol 2) Equilibrate->Isolate MostStable->Equilibrate Yes Optimize Optimize Kinetic Conditions: - Screen Catalysts (Rh, Ru, Ir) - Lower Temperature - Change Solvent MostStable->Optimize No Optimize->Hydrogenation

Caption: Decision workflow for optimizing stereoselective synthesis.

References
  • Murphy, S. K., & Dong, V. M. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]
  • Wang, D., & Liu, W. (2017).
  • Wang, D., & Liu, W. (2017). Setting Cyclohexane Stereochemistry with Oxidation.
  • Wang, D., & Liu, W. (2017).
  • Google Patents. (1975).
  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
  • Michigan State University Department of Chemistry.
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem. [Link]
  • University of Liverpool Chemistry Revision Site. Stereochemistry of cyclohexane. [Link]
  • Pfaltz, A., & Blankenstein, J. (2002). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA. [Link]
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]
  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
  • UCL Discovery. (2018). and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)
  • Professor Heath's Chemistry Channel. (2012). Cyclohexane Ring Systems - Draw most stable conformer 001. [Link]
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]
  • NIST. Cyclohexane, 1,2,4,5-tetramethyl-. [Link]
  • Synfacts. (2013). Enantioselective Hydrogenation of Tetra-substituted Olefins. [Link]
  • ChemSurvival. (2010). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. [Link]
  • PubChem. This compound. [Link]
  • NIST. This compound, cis. [Link]
  • ChemSurvival. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. [Link]
  • FlashLearners. (2020).
  • PubChem. This compound, cis. [Link]
  • NIST. Benzene, 1,2,4,5-tetramethyl-. [Link]
  • Chad's Prep. (2018). 18.
  • Google Patents. (1996). Process for producing 1,2,4,5-tetramethylbenzene.
  • Wikipedia. Durene. [Link]
  • ResearchGate. (2022).

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Technical Support Center: Purification of Synthetic 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1,2,4,5-Tetramethylcyclohexane, primarily achieved through the catalytic hydrogenation of durene (1,2,4,5-tetramethylbenzene), is a crucial process for obtaining this saturated cycloalkane.[1][2] However, the crude product is rarely pure and contains a variety of process-related impurities. The successful removal of these impurities is paramount for researchers in materials science and drug development to ensure experimental reproducibility and the integrity of downstream applications.

This technical support guide provides a structured approach to identifying and removing common impurities from synthetic this compound. It is designed for researchers and chemists, offering not just protocols but also the underlying principles and expert insights to troubleshoot purification challenges effectively.

Section 1: Frequently Asked Questions - Impurity Identification

This section addresses the most common initial questions regarding the characterization of crude this compound.

Q1: What are the primary impurities I should expect after synthesizing this compound via durene hydrogenation?

A1: The impurity profile is typically dictated by the reaction conditions (temperature, pressure, catalyst, reaction time). You can generally expect to encounter four main classes of impurities:

  • Unreacted Starting Material: Durene (1,2,4,5-tetramethylbenzene) is often present due to incomplete hydrogenation.

  • Partially Hydrogenated Intermediates: Various isomers of tetramethylcyclohexene can be found if the reaction is stopped prematurely or if the catalyst is not active enough.

  • Stereoisomers: The hydrogenation process creates multiple stereocenters, leading to a mixture of cis and trans isomers of this compound.[2][3][4][5] The separation of these isomers is often the most significant purification challenge.

  • Process-Related Impurities:

    • Catalyst Fines: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often used and can contaminate the product as fine black particles.[6]

    • Solvent Residue: Solvents used during the reaction or workup may remain.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for a comprehensive analysis:

  • Gas Chromatography (GC): This is the workhorse technique for assessing the purity of volatile and semi-volatile hydrocarbons.[7][8] It excels at separating components based on boiling point and polarity, allowing for the quantification of unreacted durene, partially hydrogenated intermediates, and, with a suitable column, the different stereoisomers.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of unknown peaks in your chromatogram by providing molecular weight and fragmentation data.[8] This is invaluable for confirming the identity of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation. While it may be difficult to resolve all components in a complex mixture, NMR can confirm the presence of aromatic signals from durene or olefinic signals from intermediates. It is also the definitive method for characterizing the stereochemistry of the isolated isomers.

Section 2: Troubleshooting and Purification Protocols

This section provides a logical workflow for purifying your crude product, with detailed protocols for each step.

Purification Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Product (Post-Synthesis) analysis1 Initial Analysis (GC, GC-MS) start->analysis1 check_catalyst Catalyst Fines Present? analysis1->check_catalyst filter Filtration through Celite check_catalyst->filter Yes check_durene High Durene or Intermediates? check_catalyst->check_durene No filter->check_durene distillation Fractional Distillation check_durene->distillation Yes (>5%) analysis2 Purity Check (GC) check_durene->analysis2 No (<5%) distillation->analysis2 check_isomers Isomer Separation Required? analysis2->check_isomers recrystallization Fractional Recrystallization check_isomers->recrystallization Yes (Large Scale) prep_gc Preparative GC check_isomers->prep_gc Yes (High Purity, Small Scale) final_product Pure Isomer(s) check_isomers->final_product No recrystallization->final_product prep_gc->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Removal of Catalyst Fines

Issue: The crude product is a dark solution or slurry due to suspended catalyst particles (e.g., Pd/C).

Causality: Heterogeneous catalysts are solids with high surface area.[6] During the reaction and subsequent handling, fine particles can become suspended in the product mixture. These must be removed first to prevent downstream issues.

Methodology: Filtration through a Celite® Pad

Safety First: Many hydrogenation catalysts, especially when dry and exposed to air, are pyrophoric and can ignite flammable solvents.[6] Always keep the catalyst wet with solvent during handling and filtration.

  • Prepare the Funnel: Place a Büchner funnel on a clean filter flask connected to a vacuum source. Place a piece of filter paper in the funnel that covers all the holes.

  • Prepare the Celite Pad: Wet the filter paper with the reaction solvent. In a separate beaker, create a slurry of Celite® (diatomaceous earth) in the same solvent.

  • Lay the Pad: With the vacuum gently applied, pour the Celite® slurry into the Büchner funnel to form an even pad approximately 1-2 cm thick. Wash the pad with fresh solvent to remove any fine Celite® particles.

  • Filter the Product: Gently decant or pour the crude product mixture onto the center of the Celite® pad with the vacuum applied.

  • Wash: Rinse the reaction flask with a small amount of clean solvent and pour this rinse over the filter cake to ensure all product is collected.

  • Disposal: Carefully quench the catalyst on the filter paper under a stream of water before disposal according to your institution's safety guidelines.

Protocol 2: Removal of Unreacted Durene and Intermediates

Issue: GC analysis shows significant peaks corresponding to starting material or partially hydrogenated compounds.

Causality: Durene and tetramethylcyclohexenes have different molecular weights and polarities compared to the fully saturated this compound, resulting in different boiling points. Fractional distillation is highly effective at separating liquids with boiling point differences.[10][11]

Methodology: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[10]

  • Charge the Flask: Add the filtered crude product and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. The goal is to establish a slow, steady distillation rate.

  • Equilibration: As the vapor rises through the fractionating column, a temperature gradient will be established. Allow the vapor to slowly ascend the column to ensure proper equilibration between the liquid and vapor phases, which is the basis for the separation.[11][12]

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will be enriched in the most volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 165-170 °C, depending on the isomer mixture), switch to a new receiving flask to collect the main product fraction.

    • End Fraction: A sharp rise in temperature indicates that a higher-boiling component (like durene) is beginning to distill. At this point, stop the distillation to avoid contaminating the main fraction.

  • Analysis: Analyze each collected fraction by GC to confirm the separation efficiency.

Protocol 3: Separation of Cis/Trans Stereoisomers

Issue: The product is free of durene but exists as a mixture of stereoisomers.

Causality: Stereoisomers often have very similar boiling points, making separation by distillation difficult. However, their different three-dimensional shapes can lead to differences in crystal packing efficiency and solubility, which can be exploited by fractional recrystallization.[13] For the highest purity on a small scale, preparative GC offers superior resolution.[3][14]

Methodology A: Fractional Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which the desired isomer is soluble at high temperatures but sparingly soluble at low temperatures, while the other isomers remain in solution.[15][16] Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetone) on a small scale.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of boiling solvent to form a saturated solution.[17]

  • Cooling (Crucial Step): Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15]

  • Further Cooling: Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield of the crystallized isomer.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurities (other isomers).[13]

  • Analysis: Dry the crystals and analyze their purity by GC and/or NMR. The mother liquor can be concentrated and subjected to further recrystallization steps to isolate other isomers.

Section 3: Data Summary and Purity Assessment
Table 1: Comparison of Purification Methods
MethodPrinciple of SeparationBest For RemovingTypical PurityTypical YieldKey Consideration
Filtration Size ExclusionCatalyst FinesN/A>98%Essential first step; safety with pyrophoric catalysts.[6]
Fractional Distillation Boiling Point DifferenceDurene, Intermediates, Solvents95-99%70-90%Effective for components with >20 °C boiling point difference.[10][18]
Recrystallization Differential SolubilitySpecific Stereoisomers>99% (for one isomer)40-80%Highly dependent on finding the correct solvent system.[16]
Preparative GC Differential PartitioningClose-boiling Stereoisomers>99.5%20-60%High purity but low throughput and expensive.[7][14]
References
  • University of California, Davis. (n.d.).
  • University of South Florida. (n.d.). Recrystallization - Single Solvent. USF Chemistry. [Link]
  • University of Colorado Boulder. (n.d.). Recrystallization.
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  • California State University, Los Angeles. (n.d.).
  • Wired Chemist. (n.d.).
  • Li, Y., et al. (2020). Separations of cis–trans isomer mixtures.
  • Rosatella, A. A., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]
  • Corcoran, P. (1975). Separation and purification of cis and trans isomers.
  • Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties. [Link]
  • Weber, B., et al. (2022). Reaction pathways for HP of durene.
  • Khan, A. H., & Begum, S. (2005). Separation of light hydrocarbons by gas chromatography using serpentine as stationary phase.
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Preventing isomerization during the analysis of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1,2,4,5-tetramethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and integrity of this analyte during chromatographic analysis. The inherent conformational flexibility and potential for catalytic isomerization of substituted cyclohexanes can lead to inaccurate quantification and misidentification. This guide provides in-depth troubleshooting advice and validated protocols to ensure analytical accuracy.

Understanding the Challenge: The Instability of Substituted Cyclohexanes

This compound, like other substituted cyclohexanes, exists as a mixture of rapidly interconverting chair conformations at room temperature.[1] This process, known as a "ring flip," exchanges axial and equatorial substituent positions.[2] While this conformational isomerism is a natural property of the molecule, the analytical challenge arises from configurational isomerization—the conversion of one stereoisomer into another (e.g., a cis isomer to a trans isomer). This process is not a simple ring flip and is often catalyzed by active sites or thermal stress within the analytical system, leading to the appearance of unexpected peaks and compromising data integrity.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the gas chromatography (GC) analysis of this compound.

Q1: I am injecting a pure standard of a single this compound isomer, but my chromatogram shows multiple peaks. Why is this happening?

Answer: The appearance of multiple peaks from a single, pure standard is a classic indicator of on-system isomerization. The pure isomer you are injecting is being converted into other stereoisomers during the analysis. This can happen in the GC inlet, on the analytical column, or even during sample preparation.[4][5] The primary culprits are typically thermal stress or catalytic activity from acidic or basic sites within your sample flow path.[3][6][7] Hydrocarbons are generally non-reactive, but the presence of active sites, particularly at elevated temperatures, can promote these unwanted reactions.[3]

The diagram below illustrates the potential for interconversion between different isomers, which would then be separated by the GC column, resulting in multiple peaks.

G cluster_isomers Isomerization Pathways cluster_cause Causal Factors A Injected Isomer (e.g., cis-1,2,4,5-TMC) B Isomer 2 (e.g., trans-1,2,4,5-TMC) A->B Catalytic/Thermal Isomerization C Other Isomers... B->C Further Isomerization Thermal High Inlet/Oven Temp Catalytic Active Sites (Liners, Column)

Caption: Potential isomerization pathways for this compound (TMC).

Q2: What are the most common causes of isomerization in my GC system?

Answer: Isomerization is primarily driven by two factors within a GC system: catalytic activity and excessive thermal energy.

  • Catalytic Activity (Active Sites): This is the most frequent cause. "Active sites" are chemically reactive points in the sample flow path that can interact with and alter your analyte.

    • Inlet Liners: Standard glass or quartz liners, especially those with glass wool, contain surface silanol groups (Si-OH).[8][3] These groups are weakly acidic and can catalyze isomerization, particularly at high temperatures. Any contamination from previous samples (non-volatile residues) can also create new active sites.[5][9]

    • GC Column: The analytical column itself can be a source of activity. This can be due to contamination at the head of the column from repeated injections of complex samples, or degradation of the stationary phase from exposure to oxygen at high temperatures.[8][5] Even new columns, if not properly deactivated, can possess active sites.[10]

  • Thermal Stress: While necessary for volatilization and separation, excessive temperature can provide the energy needed to overcome the activation barrier for isomerization.

    • High Inlet Temperature: A common mistake is setting the injector temperature unnecessarily high. This exposes the analyte to a sudden, intense thermal shock, which can induce degradation or isomerization before it even reaches the column.[5][11]

    • High Initial Oven Temperature: A high starting oven temperature can have a similar effect, causing isomerization on the front end of the column before the chromatographic separation begins.[5][12]

Q3: How can I prepare and store my samples to prevent isomerization before injection?

Answer: Analyte stability begins with proper sample handling.[13][14] While this compound is relatively stable at room temperature, certain conditions can promote isomerization.

  • Solvent Selection: Use high-purity, neutral solvents. Avoid acidic or basic solvents unless they are required for a specific extraction purpose and are neutralized before analysis. Ensure the solvent is compatible with your analyte and will not degrade sensitive GC components.[15]

  • pH Control: If your sample matrix is aqueous or has been subjected to extraction, ensure the final solution is buffered to a neutral pH (~pH 7). Acidic or basic conditions can catalyze isomerization even at room temperature.[6][14]

  • Storage: Store samples in clean, deactivated glass vials at low temperatures (e.g., 4°C) to minimize any potential for slow degradation or isomerization over time.[14][16] Minimize exposure to light and air.[14]

  • Derivatization (If Applicable): While not typically necessary for a non-polar hydrocarbon, derivatization is a technique used to improve the stability and volatility of more active compounds. This is mentioned here for completeness as a core sample preparation strategy.

Q4: My main suspect is the GC inlet. What specific steps can I take to make it more inert?

Answer: The inlet is the most common location for analyte degradation and isomerization. Creating an "inert flow path" is critical for analyzing sensitive compounds.[3]

  • Use a Deactivated Liner: Replace your standard liner with one that has been specifically treated to cap the active silanol groups. These are often labeled as "ultra-inert," "highly deactivated," or "silanized."[8][10]

  • Avoid Glass Wool (If Possible): Glass wool has a very high surface area and can be a significant source of activity, even in deactivated liners.[8][3] If you must use wool for non-volatile residue trapping, ensure you are using a liner with deactivated wool.[3]

  • Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for complete and rapid volatilization of your analyte and solvent. For a compound like this compound (boiling point ~160-170°C), an inlet temperature of 200-220°C is often sufficient, rather than a default 250°C or higher.

  • Perform Regular Maintenance: Contamination is a major source of activity.[5][9] Regularly replace the inlet liner and septum. A strict maintenance schedule is crucial, especially when running samples with complex matrices.[8][9]

Q5: How does my choice of GC column affect isomerization?

Answer: The column is where the separation occurs, but it can also be a site of unwanted reactions if not chosen and maintained correctly.

  • Column Inertness: Just like liners, modern capillary columns are treated to be highly inert.[10][17] However, this inertness can degrade over time. If you suspect column activity, you can try trimming the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues.[4][9] If this doesn't resolve the issue, replacing the column with a new, certified ultra-inert column is the next step.[8]

  • Stationary Phase Selection: For a non-polar hydrocarbon like this compound, a non-polar stationary phase is the best choice.[17][18] Common examples include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5%-phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms). Using a polar column is unnecessary and may increase the potential for unwanted interactions.[18][19]

Recommended Protocol & Systematic Troubleshooting

To ensure a robust and reproducible analysis, a systematic approach is necessary. The following workflow and parameter table provide a validated starting point.

Systematic Troubleshooting Workflow

If you observe unexpected peaks, follow this logical workflow to diagnose and solve the problem.

G cluster_System GC System Checks cluster_Method Method & Sample Checks Start Unexpected Peaks Observed (Potential Isomerization) Inlet_Temp 1. Lower Inlet Temperature (e.g., to 200°C) Start->Inlet_Temp Still seeing peaks? Liner 2. Replace with New Ultra-Inert Liner Inlet_Temp->Liner Still seeing peaks? End Problem Resolved: Stable Analysis Inlet_Temp->End Issue Gone Column_Trim 3. Trim 15cm from Column Inlet Liner->Column_Trim Still seeing peaks? Liner->End Issue Gone New_Column 4. Install New Ultra-Inert Column Column_Trim->New_Column Still seeing peaks? Column_Trim->End Issue Gone Oven_Prog 5. Lower Initial Oven Temp & Use Slower Ramp New_Column->Oven_Prog Still seeing peaks? New_Column->End Issue Gone Sample_Prep 6. Check Sample pH & Solvent Purity Oven_Prog->Sample_Prep Still seeing peaks? Oven_Prog->End Issue Gone Sample_Prep->End Issue Gone

Caption: A step-by-step workflow for troubleshooting isomerization.

Table 1: Recommended GC Parameters for Stable Analysis
ParameterRecommendationRationale
Inlet Split/SplitlessStandard and reliable for this analyte type.
Liner Ultra-Inert, Single Taper, No WoolMinimizes catalytic active sites and ensures proper sample focusing.[3]
Inlet Temp. 200 - 220°CSufficient for volatilization without causing thermal degradation.[5][11]
Injection Vol. 1 µLPrevents overloading and potential backflash issues.[12][18]
Carrier Gas Helium or HydrogenStandard inert carrier gases for GC analysis.
Column Ultra-Inert, 30m x 0.25mm x 0.25µmStandard dimensions for good resolution and capacity.[17]
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms)Non-polar phase suitable for hydrocarbon analysis, providing good inertness.[18][19]
Oven Program Initial: 50°C (hold 2 min)A low initial temperature improves focusing and minimizes on-column isomerization.[5][12]
Ramp: 10°C/min to 200°CA moderate ramp rate ensures good separation without excessive thermal stress.
Detector FID or MSFID is a robust universal detector for hydrocarbons. MS can be used to confirm the identity of isomer peaks (they will have the same mass spectrum).[20]

References

  • Gas Chromatography Sample Preparation. (n.d.). Organomation.
  • GC Sample Preparation: Techniques and Challenges. (n.d.). Drawell.
  • A Guide to GC Sample Preparation. (2025, January 16). Integrated Liner Technologies.
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell.
  • GC-MS Sample Preparation. (n.d.). Organomation.
  • How to Detect Cyclohexane and Benzene Using GC-MS? (n.d.). MtoZ Biolabs.
  • Ultimate Guide to Gas Chromatography Columns. (2025, October 22). Chrom Tech, Inc.
  • Inert GC Flow Paths Have Never Been More Critical. (n.d.). Chromatography Today.
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  • Thompson, G. F., & Smith, K. (1971). Application of On-Column Acid-Base Reactions to the Gas Chromatographic Separation of Free Fatty Acids and Amines. Analytical Chemistry, 43(11), 1366–1371. [Link]
  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. (2022). JACS Au. [Link]
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  • Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. (2011). PubMed. [Link]
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Technical Support Center: Optimization of NMR Acquisition Parameters for Cyclohexane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for the study of cyclohexane conformers. The guidance provided herein is grounded in established scientific principles and practical field experience to ensure the acquisition of high-quality, reproducible data.

Troubleshooting Guide

This section addresses specific issues that may arise during the NMR analysis of cyclohexane conformers, providing step-by-step solutions and the underlying rationale.

Question 1: Why am I observing a single, broad peak for my substituted cyclohexane at room temperature instead of distinct signals for axial and equatorial protons?

Answer:

This is a classic example of chemical exchange on the NMR timescale. At room temperature, the cyclohexane ring undergoes rapid "ring flipping," a conformational change where axial substituents become equatorial and vice versa.[1][2][3] This process is often faster than the NMR spectrometer can distinguish the two distinct environments, resulting in an averaged, and often broadened, signal.[4][5]

Troubleshooting Steps:

  • Lower the Temperature: The rate of ring inversion is temperature-dependent.[6][7] By lowering the temperature of the NMR experiment (Variable Temperature NMR), you can slow down the rate of this exchange.[7] As the rate of exchange slows, the single broad peak will first decoalesce and then resolve into two distinct sets of signals corresponding to the axial and equatorial protons.[7][8]

    • Practical Insight: For unsubstituted cyclohexane, coalescence is typically observed around -60°C, and two sharp peaks are well-resolved below -89°C.[7] The exact temperature will vary depending on the substituents on the cyclohexane ring and the solvent used.[3]

  • Solvent Selection: The viscosity of the solvent can influence the rate of conformational exchange. While less impactful than temperature, a more viscous solvent can slightly slow the ring flip. However, primary control is achieved through temperature variation.

Question 2: My low-temperature NMR spectrum shows resolved axial and equatorial signals, but the resolution is poor, and the lines are still broad. What can I do to improve this?

Answer:

Poor resolution at low temperatures can stem from several factors, including suboptimal shimming, high sample concentration, or issues with the solvent.

Troubleshooting Steps:

  • Optimize Shimming at Low Temperature: Shimming, the process of homogenizing the magnetic field, is crucial for good resolution.[9][10] Temperature gradients within the sample can disrupt the magnetic field homogeneity.

    • Protocol: After the sample has equilibrated at the target low temperature for at least 15-20 minutes, perform a thorough shimming procedure.[10] It is often necessary to re-shim if the temperature is changed significantly.

  • Check Sample Concentration: High sample concentrations can lead to increased viscosity, especially at low temperatures, which can cause line broadening.[9][11]

    • Recommendation: Prepare a more dilute sample and re-acquire the spectrum.

  • Solvent Choice: The freezing point of your solvent is a critical consideration. If the solvent begins to freeze, you will observe very broad lines.

    • Recommendation: Choose a solvent with a low freezing point suitable for your desired temperature range. For example, deuterated toluene (toluene-d8, m.p. -95°C) or a mixture of deuterated chloroform and dichloromethane can be effective.

  • Ensure Sample Homogeneity: The presence of any solid particles in your sample will severely degrade the resolution.[9][10]

    • Action: Ensure your sample is fully dissolved. If necessary, filter the sample before placing it in the NMR tube.

Question 3: I am trying to determine the A-value (conformational free energy) of a substituent on a cyclohexane ring, but my integration values for the axial and equatorial conformers are not accurate. How can I improve the quantitative accuracy?

Answer:

Accurate determination of A-values relies on precise integration of the signals corresponding to the axial and equatorial conformers at a temperature where the exchange is slow.[3][12] Several acquisition parameters must be optimized for quantitative NMR (qNMR).[13][14]

Troubleshooting Steps:

  • Ensure Full Relaxation: For accurate integration, the nuclei must fully relax back to their equilibrium state between successive scans. This is governed by the spin-lattice relaxation time (T1).

    • Protocol: Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals you are integrating.[13] If the T1 values are unknown, a conservative d1 of 30-60 seconds is a good starting point for small molecules.

  • Optimize the Ernst Angle: Using a flip angle equal to the Ernst angle will provide the best signal-to-noise ratio in the shortest amount of time. However, for quantitative measurements, a 90° pulse is often used with a sufficiently long relaxation delay to ensure complete magnetization recovery.

  • Sufficient Signal-to-Noise Ratio: A high signal-to-noise (S/N) ratio is essential for accurate integration.[13]

    • Action: Increase the number of scans to achieve an S/N of at least 250:1 for the smaller integral.[13]

  • Baseline Correction: A flat and well-corrected baseline is critical for accurate integration.

    • Action: Use a high-order polynomial baseline correction in your processing software.

  • Integration Region: Define the integration regions carefully to include the entire signal, including any satellite peaks from coupling.

Frequently Asked Questions (FAQs)

Q1: What is the "NMR timescale" and how does it relate to cyclohexane ring flipping?

A1: The NMR timescale refers to the timeframe within which an NMR spectrometer can distinguish between two different chemical environments. If a dynamic process, like the ring flipping of cyclohexane, occurs much faster than this timescale, the NMR experiment will only detect an average of the two environments.[4][5] If the process is much slower, two distinct sets of signals will be observed. When the rate of the process is comparable to the NMR timescale, broad, coalesced signals are seen.

Q2: How do I choose the right NMR experiment to study cyclohexane conformers?

A2: The choice of experiment depends on your research question:

  • ¹H NMR: This is the most common experiment. Variable temperature ¹H NMR is used to slow the ring flip and observe separate signals for axial and equatorial protons.[7]

  • ¹³C NMR: Similar to ¹H NMR, low-temperature ¹³C NMR can be used to observe distinct signals for the axial and equatorial conformers.[15][16] This can be particularly useful for substituted cyclohexanes where proton spectra may be complex due to spin-spin coupling.

  • 2D NMR (e.g., COSY, HSQC, NOESY/ROESY): These experiments are invaluable for assigning the signals of complex substituted cyclohexanes.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for confirming stereochemistry and conformational preferences.[17] For example, a strong NOE between a substituent and axial protons can confirm its equatorial position.

Q3: What are A-values and why are they important in the study of cyclohexane conformers?

A3: The A-value of a substituent is a quantitative measure of its steric bulk and represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the equatorial position and the one with it in the axial position.[3][12] A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position (1,3-diaxial interactions).[3] A-values are crucial for predicting the most stable conformation of substituted cyclohexanes.[12]

Q4: Can I use NMR to measure the rate of cyclohexane ring inversion?

A4: Yes, this is a classic application of dynamic NMR (DNMR) spectroscopy.[5][6] By analyzing the lineshape of the exchanging signals at different temperatures around the coalescence point, it is possible to calculate the rate constant (k) for the ring inversion process. From the temperature dependence of the rate constant, the activation energy (ΔG‡) for the ring flip can be determined.

Summary of Key NMR Acquisition Parameters

Experimental Goal Recommended NMR Experiment(s) Key Acquisition Parameters Typical Temperature Range Recommended Solvent(s)
Qualitative Observation of Conformers ¹H, ¹³CStandard pulse programs.Room temperature down to -100°CToluene-d8, CS₂, CD₂Cl₂
Quantitative Determination of A-values ¹H (Quantitative)Long relaxation delay (d1 > 5*T1), 90° pulse angle, sufficient number of scans for high S/N.[13]Low temperature to ensure slow exchange.Toluene-d8, CS₂, CD₂Cl₂
Measurement of Ring Inversion Rate (DNMR) ¹HStandard pulse programs, acquire spectra at multiple temperatures around coalescence.Dependent on the energy barrier of the specific molecule.Toluene-d8, CS₂, CD₂Cl₂
Structural Elucidation of Substituted Cyclohexanes COSY, HSQC, NOESY/ROESYStandard 2D pulse programs.Low temperature to resolve conformers.Toluene-d8, CS₂, CD₂Cl₂

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing NMR acquisition parameters for studying cyclohexane conformers.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare sample in a low-temperature NMR solvent conc Ensure appropriate concentration (avoid excessive viscosity) prep->conc rt_acq Acquire initial ¹H spectrum at room temperature prep->rt_acq temp_control Lower temperature incrementally rt_acq->temp_control shim Re-shim at each new temperature temp_control->shim lt_acq Acquire spectra at various low temperatures quant_acq For quantitative analysis, use optimized parameters (long d1, 90° pulse) lt_acq->quant_acq If quantitative data is needed twoD_acq Acquire 2D spectra (COSY, HSQC, NOESY) at a suitable low temperature lt_acq->twoD_acq For structural assignment proc Process spectra (phasing, baseline correction) lt_acq->proc shim->lt_acq integrate Integrate signals for quantitative analysis (A-value) proc->integrate dnmr_analysis Perform DNMR lineshape analysis (rate of inversion) proc->dnmr_analysis assign Assign signals using 2D data proc->assign interpret Interpret results (conformer populations, energy barriers) integrate->interpret dnmr_analysis->interpret assign->interpret

Caption: Workflow for optimizing NMR parameters for cyclohexane conformer analysis.

References

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  • Hwang, T. L., & Shaka, A. J. (1998). Multiple-Pulse Mixing Sequences That Selectively Enhance Chemical Exchange or Cross-Relaxation Peaks in High-Resolution NMR Spectra. Journal of Magnetic Resonance, 135(2), 434-441. [Link]
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Technical Support Center: Minimizing Steric Hindrance in Substituted Cyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when synthesizing substituted cyclohexanes, with a specific focus on controlling and minimizing steric hindrance to achieve desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my reaction yielding the undesired axial-substituted product?

This is a frequent issue stemming from a misunderstanding of the interplay between thermodynamics and kinetics in cyclohexane chair conformations. While it's true that the equatorial position is thermodynamically more stable for most substituents due to reduced 1,3-diaxial interactions, the kinetic product may favor axial substitution under certain conditions.[1][2]

Causality:

  • Small Nucleophiles: Small nucleophiles (e.g., hydride from LiH) can preferentially attack the carbonyl of a cyclohexanone from the axial face.[3] This is attributed to a favorable trajectory involving hyperconjugation with adjacent C-H and C-C bonds, which distorts the LUMO (π* CO) orbital, making it more accessible from the axial direction.[3]

  • Torsional Strain: The transition state for equatorial attack can be destabilized by torsional strain.[3]

Troubleshooting:

  • Reagent Choice: For reductions of cyclohexanones where the equatorial alcohol is desired, switch to a bulkier hydride source. Reagents like L-Selectride® or those with bulky aluminum alkoxide ligands favor equatorial attack due to their own steric demands, which override the subtle electronic preference for axial attack.[3][4]

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity for the thermodynamically favored product, assuming an equilibrium can be established.[5]

FAQ 2: I'm observing poor diastereoselectivity in a Michael addition to a substituted cyclohexenone. What factors should I consider?

Poor diastereoselectivity in conjugate additions often arises from insufficient facial control during the nucleophilic attack on the β-carbon.[6] The existing stereocenters on the cyclohexane ring should direct the incoming nucleophile to one face of the molecule, but this control can be weak.

Troubleshooting Strategies:

  • Substrate Control: Enhance the steric bias of your substrate. If you have a choice of protecting groups or other substituents, select bulkier ones to more effectively shield one face of the molecule.[7][8][9] For example, a bulky tert-butyldimethylsilyl (TBDMS) ether can be more effective than a smaller protecting group.[10][11]

  • Reagent Control: Employ a chiral catalyst or reagent that can form a highly ordered transition state.[12][13] For instance, organocatalyzed Michael additions using proline derivatives can create a specific steric environment that directs the nucleophile.[14]

  • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state. It is advisable to screen a variety of solvents with different polarities to optimize diastereoselectivity.[15]

FAQ 3: How do "A-values" help in planning my synthesis?

A-values are a quantitative measure of the steric bulk of a substituent, representing the Gibbs free energy difference (ΔG) between a conformation where the substituent is axial versus equatorial.[16] A larger A-value signifies a stronger preference for the equatorial position.[17]

Practical Application:

  • Predicting Conformations: In di- or polysubstituted cyclohexanes, the conformation that places the substituent with the largest A-value in the equatorial position will be heavily favored.[16] This is crucial for predicting the ground-state geometry of your starting materials and products.

  • Rationalizing Selectivity: Understanding the A-values of your substituents allows you to predict which groups will exert the most significant steric influence on a reaction. For example, a tert-butyl group (A-value ≈ 5 kcal/mol) will effectively "lock" the cyclohexane ring in a single chair conformation, providing a predictable steric environment for subsequent reactions.[1][17]

Data-Driven Insights: A-Values for Common Substituents

Understanding the steric preference of substituents is fundamental. The table below summarizes the conformational free energy differences (A-values) for common substituents, which quantify the energetic penalty of a group being in the axial position.[16][17][18]

SubstituentA-value (kcal/mol)Steric Implication
-CN0.2Small
-Br0.2 - 0.7Small to Medium
-OH0.6 - 0.9Medium
-CH₃ (Methyl)1.8Significant
-CH(CH₃)₂ (Isopropyl)2.2Large
-C₆H₅ (Phenyl)3.0Very Large
-C(CH₃)₃ (tert-Butyl)> 4.5Extremely Large (Ring Locking)

Note: A-values can be influenced by the solvent, particularly for hydrogen-bonding groups like -OH.[18] The apparent size is also affected by bond length; longer bonds to the ring can decrease 1,3-diaxial interactions, as seen with halogens and larger atoms like Si or Sn.[19][20]

Troubleshooting Guide: Low Diastereoselectivity in Cyclohexanone Reduction

Problem: Reduction of 4-tert-butylcyclohexanone with NaBH₄ in ethanol yields a mixture of cis and trans alcohols with poor selectivity. The goal is to maximize the formation of the thermodynamically more stable trans (diequatorial) isomer.

Logical Workflow for Troubleshooting

G cluster_0 Analysis of Initial Result cluster_1 Strategic Solutions cluster_2 Implementation & Expected Outcome A Initial Observation: Poor d.r. in NaBH4 reduction B Underlying Cause: NaBH4 is a small, unselective nucleophile. Axial and equatorial attack pathways are energetically similar. A->B Why? C Strategy 1: Increase Steric Demand of the Reducing Agent A->C D Strategy 2: Alter Reaction Conditions to Favor Thermodynamic Control A->D E Action: Use a bulky hydride source (e.g., L-Selectride® or LiAl(OtBu)3H) C->E F Action: Lower the reaction temperature (e.g., from 25°C to -78°C) D->F G Expected Outcome: Increased selectivity for the trans isomer (equatorial attack) E->G H Rationale: Bulky reagent experiences severe steric clash with axial hydrogens, forcing equatorial attack. E->H F->G I Rationale: Lower temp accentuates small energy differences between transition states. F->I

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Protocol: Diastereoselective Reduction of 4-tert-butylcyclohexanone

This protocol outlines a method to favor the formation of the trans-4-tert-butylcyclohexanol by employing a sterically hindered reducing agent.

Materials:

  • 4-tert-butylcyclohexanone

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF to make a 0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the LiAl(OtBu)₃H solution (1.2 equiv) dropwise via a syringe or dropping funnel over 20-30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: While still cold, slowly and carefully quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (trans:cis) of the resulting alcohol using ¹H NMR spectroscopy or GC analysis.

Rationale: The large tert-butoxy groups on the aluminum hydride reagent create significant steric hindrance.[3] An axial attack on the cyclohexanone ring would lead to prohibitive 1,3-diaxial interactions between the bulky reagent and the axial hydrogens. Consequently, the reagent is forced to approach from the less hindered equatorial face, delivering the hydride to form the axial alcohol, which upon workup gives the desired trans product.[21][22]

Advanced Topic: Substrate-Directed Synthesis

In complex systems, a functional group already present on the cyclohexane ring can be used to direct the stereochemical outcome of a reaction. This "substrate-directed" approach is a powerful tool for minimizing steric hindrance on one face of the molecule.[8][9]

Concept: A directing group, typically a hydroxyl or amide, can coordinate to a metal-containing reagent. This coordination brings the reagent to a specific face of the molecule, leading to a highly selective reaction.

Example: Directed Epoxidation

G A Cyclohexenol Substrate D Coordination Complex Formation A->D B Vanadyl Acetoacetonate [VO(acac)2] Catalyst B->D C tert-Butyl Hydroperoxide (TBHP) Oxidant E Directed Oxygen Transfer (Syn-delivery) C->E D->E Guides Oxidant F Syn-Epoxide Product (High Diastereoselectivity) E->F

Caption: Workflow for substrate-directed epoxidation.

In the Sharpless asymmetric epoxidation of allylic alcohols, a classic example of this principle, the hydroxyl group acts as a directing group for a titanium or vanadium catalyst.[9] This ensures the epoxidation occurs on the same face (syn) as the alcohol, overcoming other steric factors that might favor anti-attack. This strategy provides an elegant solution to achieving high diastereoselectivity by leveraging intramolecular interactions to control the reaction trajectory.[8]

References

  • Lee, J., et al. (2004). Preparative and stereoselective synthesis of the versatile intermediate for carbocyclic nucleosides: effects of the bulky protecting groups to enforce facial selectivity. The Journal of Organic Chemistry, 69(7), 2634–2636.
  • Climent, M. J., et al. (2020). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Catalysts, 10(9), 1041.
  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • Gómez, F., et al. (2002). Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle. Journal of the Chemical Society, Perkin Transactions 2, (8), 1464–1470.
  • University of Wisconsin-Madison. (n.d.). Table of A-Values. CHEM 330 handout.
  • Zhang, Q., et al. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. ACS Catalysis, 5(8), 4825–4836.
  • Wikipedia. (2023). A value.
  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.
  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane. Organic Chemistry Class Notes.
  • Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane. MCC Organic Chemistry.
  • Paddon-Row, M. N., et al. (2017). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 20(3), 253-267.
  • Reddy, B. V. S., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-184.
  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry.
  • Arts, F., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society, 140(39), 12534–12539.
  • Johnson, J. S., et al. (2017). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters, 19(18), 4822–4825.
  • Reddit. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp.
  • Kumar, P., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 12(30), 5693–5699.
  • Soderberg, T. (n.d.). 4.6 Axial and Equatorial Bonds in Cyclohexane. In Organic Chemistry. LibreTexts.
  • Hu, W., et al. (2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. Organic Letters, 17(5), 1154–1157.
  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.
  • Yu, B., et al. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 17(8), 8812–8853.
  • Kumar, A., et al. (2018). Substrate Directed Asymmetric Reactions. Chemical Reviews, 118(10), 5074–5147.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Shestakova, A. K., et al. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. Molecules, 25(24), 5966.
  • Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 38(24), 4232–4236.
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  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
  • ResearchGate. (2024). (PDF) Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Oxford Academic (Oxford University Press). (2013). Diastereoselective reactions. YouTube.
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Sources

Technical Support Center: Scaling Up the Synthesis of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The scaled-up synthesis of 1,2,4,5-tetramethylcyclohexane, primarily achieved through the catalytic hydrogenation of durene (1,2,4,5-tetramethylbenzene), is a critical process for producing valuable intermediates in materials science and specialty chemicals. While the reaction appears straightforward on a lab scale, transitioning to pilot or industrial scale introduces significant challenges related to reaction control, safety, product purity, and economic viability. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and process chemists. Our focus is on ensuring scientific integrity, safety, and reproducibility in your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most industrially viable and frequently cited method is the catalytic hydrogenation of durene (1,2,4,5-tetramethylbenzene). This process involves reacting durene with high-pressure hydrogen gas in the presence of a heterogeneous catalyst.[1][2] This approach is favored for its high atom economy and the direct conversion of an aromatic precursor to the desired saturated carbocycle.[2]

Q2: What are the primary challenges when scaling this hydrogenation from the bench to a larger reactor?

A2: Scaling up catalytic hydrogenation presents several key challenges:

  • Heat Management: Hydrogenation of aromatic rings is highly exothermic.[1][3] What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor if not properly controlled.[1]

  • Mass Transfer Limitations: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[3] Ensuring efficient mixing and sufficient dissolution of hydrogen into the liquid phase to reach the catalyst surface becomes progressively harder at scale.[3][4]

  • Safety: Handling large quantities of flammable hydrogen gas under high pressure, along with pyrophoric catalysts like Raney Nickel, requires stringent engineering controls and safety protocols.[5][6]

  • Stereoisomer Control: The hydrogenation can produce multiple diastereomers (cis and trans isomers) of this compound.[7][8] Controlling the reaction to favor the desired isomer is crucial and can be sensitive to catalyst and condition changes at scale.[2]

Q3: Which catalyst is best for the hydrogenation of durene?

A3: The "best" catalyst depends on the specific goals of the synthesis (e.g., cost, desired stereoselectivity, reaction speed). Common choices include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for aromatic hydrogenation. It is generally effective but may require higher pressures or temperatures for complete saturation of the durene ring.[9]

  • Raney Nickel (Raney Ni): A highly active and cost-effective catalyst, often used in industrial settings.[5] However, it is pyrophoric (ignites spontaneously in air) and requires specialized handling procedures.[5][10][11]

  • Platinum Oxide (PtO₂): A potent catalyst that often works under milder conditions than Pd/C but is more expensive.

  • Rhodium (e.g., Rh/C): Can offer different selectivity profiles and may be advantageous for specific stereochemical outcomes.

A comparative summary is provided below.

CatalystRelative ActivityTypical ConditionsKey AdvantagesKey Disadvantages
Raney Nickel Very High50-150 °C, 500-1500 psiHigh activity, cost-effectivePyrophoric , requires careful handling, potential for lower selectivity
Palladium (Pd/C) Moderate-High80-180 °C, 700-2000 psiGood overall performance, widely available, can be recycledCan be less active for hindered aromatics, requires higher pressures
Platinum (PtO₂) High25-100 °C, 50-500 psiActive at lower temperatures and pressuresHigher cost
Rhodium (Rh/C) High25-100 °C, 100-1000 psiExcellent activity, can offer unique stereoselectivityHighest cost

Troubleshooting Guide

Issue 1: Low or Stalled Reaction Yield

Q: My hydrogenation reaction is very slow or has stopped before full conversion of the durene. What are the likely causes and how can I fix this?

A: This is a common scale-up issue often rooted in catalyst deactivation or mass transfer limitations.

Causality & Solutions:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Diagnosis: Analyze your starting materials (durene, solvent) for common poisons like sulfur, halides, or strong coordinating agents.

    • Solution: Purify the durene and ensure the use of high-purity, degassed solvents. If poisoning is suspected, the catalyst batch must be replaced.

  • Catalyst Deactivation: The catalyst may lose activity during the reaction.

    • Diagnosis: This can happen if the catalyst is pyrophoric (like Raney Ni) and was improperly handled, leading to oxidation.[5][11] Sintering (agglomeration of metal particles) can occur at excessively high local temperatures.

    • Solution: Ensure catalysts are handled under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry at all times.[6][10] Improve reactor cooling and agitation to prevent localized hot spots.

  • Poor Gas-Liquid Mass Transfer: The reaction is starved of hydrogen because it cannot dissolve into the liquid phase fast enough to keep up with the reaction rate.[3][4]

    • Diagnosis: This is a classic scale-up problem. As reactor volume increases, the surface-area-to-volume ratio decreases, making gas dissolution less efficient. The reaction rate may be limited by the stirrer speed.[12]

    • Solution:

      • Increase the agitation (stirring) speed to improve surface renewal and break up gas bubbles.

      • Use a gas-inducing impeller designed for hydrogenation reactors.

      • Increase the hydrogen pressure (headspace pressure) to improve its solubility in the solvent.

Issue 2: Poor Stereoselectivity / Undesirable Isomer Ratio

Q: I am getting a mixture of cis and trans isomers of this compound, but I need to maximize the formation of one specific isomer. How can I control the stereochemical outcome?

A: Controlling stereoselectivity in the hydrogenation of multisubstituted arenes is challenging. Generally, catalytic hydrogenation favors the formation of the cis isomer, where hydrogen atoms add to the same face of the aromatic ring as it is adsorbed onto the catalyst surface.[2] However, several factors can influence the final ratio.

Causality & Solutions:

  • Catalyst Choice: Different metals have different surface geometries and electronic properties, which can influence how the durene molecule adsorbs and reacts.

    • Solution: Screen different catalysts. For example, Rhodium-based catalysts can sometimes provide different diastereoselectivity compared to Palladium or Nickel.[13]

  • Reaction Conditions: Temperature and pressure can affect the equilibrium between isomers and the kinetics of their formation.

    • Solution:

      • Lower Temperatures: Generally favor the kinetically controlled product, which is often the cis isomer.[2]

      • Higher Temperatures: Can provide enough energy to overcome activation barriers for isomer interconversion on the catalyst surface, potentially leading to a mixture closer to the thermodynamic equilibrium.[12] Experiment with a range of temperatures (e.g., 50°C to 150°C) to find the optimal point for your desired isomer.

  • Solvent Effects: The solvent can influence substrate-catalyst interactions.

    • Solution: While less common for dramatic stereocontrol in this specific reaction, changing solvent polarity (e.g., from hexane to ethanol or ethyl acetate) can sometimes subtly alter the product ratio.

Issue 3: Thermal Runaway and Pressure Control Problems

Q: During scale-up, the reactor temperature is increasing much faster than expected, making it difficult to control. What are the risks and how can I manage the exotherm?

A: This is a critical safety issue. An uncontrolled exotherm can lead to a thermal runaway, causing a rapid increase in pressure that could exceed the reactor's safety limits and lead to a catastrophic failure.[3][5]

Causality & Solutions:

  • Insufficient Heat Removal: The heat generated by the reaction exceeds the reactor's cooling capacity.[3] This is a direct consequence of the decreased surface-area-to-volume ratio at scale.

    • Solution:

      • Use a Jacketed Reactor: Ensure your reactor has a cooling jacket with a high-flow-rate thermal fluid.

      • Control Addition Rates: Instead of adding all the durene at once, consider a semi-batch process where the durene solution is fed into the reactor slowly. The reaction rate (and thus heat generation) can be directly controlled by the feed rate.

      • Control Hydrogen Supply: The reaction rate is also dependent on the hydrogen supply. Control the rate of hydrogen addition to match the cooling capacity of your system.[14]

  • High Reactant Concentration: A higher concentration of durene will lead to a faster initial reaction rate and a larger heat output.

    • Solution: Use a more dilute solution of durene. While this may increase batch time, it is a crucial safety lever for managing the exotherm.

Experimental Workflow & Protocols

Diagram: Overall Synthesis Workflow

This diagram outlines the key stages in scaling up the synthesis of this compound.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 1. Starting Materials (Durene, Solvent) ReactorPrep 2. Reactor Preparation (Inerting, Leak Test) Start->ReactorPrep CatalystPrep 3. Catalyst Slurry Prep (Under Inert Atmosphere) ReactorPrep->CatalystPrep ChargeReactor 4. Charge Reactor (Durene Solution & Catalyst) CatalystPrep->ChargeReactor Pressurize 5. Pressurize with H₂ ChargeReactor->Pressurize React 6. Controlled Hydrogenation (Monitor T, P, H₂ Uptake) Pressurize->React Cooldown 7. Cool Down & Depressurize React->Cooldown Filter 8. Catalyst Filtration (Under Inert Gas Blanket) Cooldown->Filter Purify 9. Purification (Distillation / Crystallization) Filter->Purify End 10. Final Product (this compound) Purify->End

Caption: High-level workflow for the catalytic hydrogenation of durene.

Protocol 1: Safe Handling and Charging of Raney Nickel Catalyst

Objective: To safely charge a 20 L hydrogenation reactor with a pyrophoric Raney Nickel catalyst.

WARNING: Raney Nickel is highly pyrophoric and must NEVER be allowed to dry in the presence of air.[10][11] Hydrogen gas is continuously evolved from the slurry.[10] All operations must be conducted in a well-ventilated area, free of ignition sources, using spark-proof tools.[5][11]

Materials:

  • Raney Nickel (50% slurry in water)

  • Degassed reaction solvent (e.g., ethanol)

  • Nitrogen or Argon gas supply

  • 20 L pressure reactor (autoclave)

  • Transfer cannula or dip tube

Procedure:

  • Inert the Reactor: Purge the 20 L reactor vessel thoroughly with nitrogen or argon. This is typically done by pressurizing with the inert gas to ~30 psi and venting three times. Ensure the vessel is left under a positive pressure of inert gas.

  • Prepare Catalyst Slurry: In a separate, inerted vessel (e.g., a Schlenk flask), carefully transfer the required amount of Raney Nickel slurry. If the catalyst is supplied under water, it must be washed with the reaction solvent. Let the catalyst settle, decant the water, and add degassed solvent. Repeat 2-3 times. Crucially, always keep the catalyst covered with liquid. [6][10]

  • Charge Durene Solution: Charge the main reactor with the solution of durene in the reaction solvent.

  • Transfer Catalyst: Using a positive pressure of nitrogen, transfer the catalyst slurry from the flask into the reactor via a wide-bore cannula or dip tube. This closed-system transfer prevents any exposure of the catalyst to air.

  • Rinse: Rinse the catalyst transfer flask with a small amount of additional solvent and transfer the rinse into the reactor to ensure all catalyst is charged.

  • Seal and Purge: Seal the reactor immediately. Perform another series of inert gas purges to remove any air that may have entered during the brief charging process. The reactor is now ready for pressurization with hydrogen.

Diagram: Troubleshooting Logic for Low Yield

This decision tree helps diagnose and resolve issues of low reaction yield.

G Start Problem: Low Yield or Stalled Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckMassTransfer Is mass transfer limiting? CheckCatalyst->CheckMassTransfer Yes Poisoning Action: Check for poisons (S, Halides). Purify starting materials. CheckCatalyst->Poisoning No Handling Action: Review catalyst handling protocol. Ensure inert transfer. CheckCatalyst->Handling No CheckConditions Are reaction conditions optimal? CheckMassTransfer->CheckConditions No Agitation Action: Increase stirrer speed. Use gas-inducing impeller. CheckMassTransfer->Agitation Yes Pressure Action: Increase H₂ pressure. CheckMassTransfer->Pressure Yes TempTime Action: Increase temperature or reaction time. CheckConditions->TempTime No

Caption: Decision tree for troubleshooting low yield in hydrogenation.

References

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Technical Support Center: Derivatization of Tetramethylcyclohexane for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical derivatization of tetramethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization of non-functionalized saturated hydrocarbons, a notoriously challenging class of analytes. Given the inert nature of tetramethylcyclohexane, a direct derivatization approach is not feasible. Therefore, this guide focuses on a two-stage strategy: initial C-H functionalization to introduce a reactive handle, followed by derivatization to incorporate a detectable moiety.

Frequently Asked Questions (FAQs)

Q1: Why is tetramethylcyclohexane so difficult to detect with common analytical methods like HPLC-UV?

A1: Tetramethylcyclohexane is a saturated hydrocarbon, meaning it consists solely of carbon-carbon and carbon-hydrogen single bonds.[1] These bonds do not absorb ultraviolet (UV) or visible light, rendering it invisible to UV-Vis detectors commonly used in High-Performance Liquid Chromatography (HPLC).[2] Furthermore, its lack of polar functional groups makes it challenging to retain on standard reversed-phase HPLC columns, leading to poor chromatographic separation.[3]

Q2: What is the overall strategy for derivatizing an unreactive alkane like tetramethylcyclohexane?

A2: The derivatization of tetramethylcyclohexane is a two-stage process. First, a reactive functional group must be introduced onto the cyclohexane ring through a C-H functionalization reaction. Common approaches include free-radical halogenation, oxidation, or nitration.[4][5][6] Once a reactive "handle" (e.g., a halogen, hydroxyl group, or nitro group) is installed, a second reaction is performed to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection).

Q3: What are the primary methods for the initial C-H functionalization of tetramethylcyclohexane?

A3: The three main strategies for functionalizing the inert C-H bonds of tetramethylcyclohexane are:

  • Free-Radical Halogenation: This method uses reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) with UV light or a radical initiator to replace a hydrogen atom with a halogen (typically bromine).[7][8] This introduces a reactive alkyl halide group.

  • Oxidation: Controlled oxidation can introduce a hydroxyl (-OH) or carbonyl (C=O) group. This can be challenging to perform selectively and may lead to a mixture of products.[9]

  • Nitration: Reaction with nitric acid can introduce a nitro (-NO2) group onto the ring.[6] This functionalized intermediate can then be further modified.

Q4: Once I have functionalized tetramethylcyclohexane, what are some common derivatizing agents to add a UV-active or fluorescent tag?

A4: The choice of derivatizing agent depends on the functional group introduced in the first step:

  • For Halogenated Tetramethylcyclohexane: Nucleophilic substitution with a UV-active or fluorescent alcohol or amine. For example, reaction with a sodium salt of a phenol derivative.

  • For Hydroxylated Tetramethylcyclohexane (an alcohol): Esterification with a chromophoric or fluorophoric carboxylic acid or acid chloride. Examples include derivatives of benzoic acid or dansyl chloride.

  • For Nitrated Tetramethylcyclohexane: The nitro group can be reduced to an amine, which is then readily derivatized with a variety of commercially available reagents for primary amines, such as dansyl chloride or dabsyl chloride.

Q5: What are the main challenges I should anticipate during this two-stage derivatization?

A5: The primary challenges include:

  • Lack of Selectivity: The initial functionalization step can be unselective, leading to a mixture of isomers and over-functionalized products.[7]

  • Harsh Reaction Conditions: C-H functionalization often requires forcing conditions (e.g., high temperature, strong reagents) that can lead to side reactions or degradation of the starting material.

  • Purification: The purification of the intermediate and final derivatized product can be complex due to the potential for multiple products and the non-polar nature of the molecules.

  • Low Yields: The multi-step nature of the process can result in low overall yields of the final derivatized product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of tetramethylcyclohexane.

Troubleshooting: Initial C-H Functionalization

Issue 1: Low or no conversion of tetramethylcyclohexane to the functionalized intermediate.

  • Question: My GC-MS analysis shows a large peak for unreacted tetramethylcyclohexane and very little or no product after the functionalization reaction. What could be the cause?

  • Answer: This indicates that the C-H activation is not proceeding efficiently. Consider the following:

    • Insufficient Activation Energy (for Free-Radical Halogenation): If using UV light, ensure the lamp is functional and at the correct wavelength to initiate the reaction. For thermally initiated reactions, confirm the reaction temperature is optimal.

    • Inhibitors: The presence of radical scavengers (e.g., oxygen) can inhibit free-radical reactions.[8] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are degassed.

    • Reagent Quality: Ensure your halogenating agent (e.g., NBS) or other reagents are fresh and have not decomposed.

    • Reaction Time: C-H functionalization can be slow. Consider increasing the reaction time and monitoring the progress by taking aliquots for analysis.

Issue 2: Formation of multiple products and isomers.

  • Question: My chromatogram shows a complex mixture of peaks after the functionalization step, making it difficult to isolate the desired product. How can I improve selectivity?

  • Answer: Poor selectivity is a common issue with the functionalization of alkanes.[7]

    • Choice of Reagent: For free-radical bromination, bromine (Br₂) is generally more selective than chlorine (Cl₂) for substituting at tertiary C-H bonds, which are present in some isomers of tetramethylcyclohexane.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.

    • Directed C-H Functionalization: While more advanced, consider literature on directed C-H functionalization which uses a directing group to guide the reaction to a specific position.[10][11] This is a more advanced synthetic strategy but offers the highest degree of control.

Troubleshooting: Secondary Derivatization

Issue 3: Incomplete derivatization of the functionalized intermediate.

  • Question: I have successfully created the functionalized intermediate, but the subsequent reaction to attach the chromophore/fluorophore is not going to completion. What should I do?

  • Answer: This is a more standard derivatization issue.

    • Moisture Contamination: Many derivatizing agents are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

    • Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

    • Reaction Conditions: Optimize the reaction temperature and time. Some derivatizations require heating to proceed at a reasonable rate.

    • Catalyst: For reactions like esterification, ensure the appropriate catalyst (e.g., an acid or a coupling agent) is being used at the correct concentration.

Issue 4: Degradation of the derivative during the reaction or workup.

  • Question: I am losing my derivatized product during the reaction or subsequent purification steps. What could be the cause?

  • Answer: The stability of the derivative is crucial.

    • Lability of the Linkage: The newly formed bond (e.g., an ester) might be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully and avoid harsh pH during workup and purification.

    • Photodegradation: Some fluorescent tags are light-sensitive. Protect your reaction and samples from light.

    • Thermal Instability: Avoid excessive temperatures during solvent removal or other heated steps.

Experimental Protocols

Protocol 1: Two-Step Derivatization of Tetramethylcyclohexane via Free-Radical Bromination and Subsequent Nucleophilic Substitution

This protocol is a representative example and may require optimization for your specific isomer of tetramethylcyclohexane and available laboratory equipment.

Step 1: Free-Radical Bromination of Tetramethylcyclohexane

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve tetramethylcyclohexane (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or cyclohexane).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction Initiation: Heat the mixture to reflux and irradiate with a UV lamp (e.g., a sunlamp) or a standard incandescent light bulb.

  • Monitoring: Monitor the reaction progress by GC-MS. The disappearance of the starting material and the appearance of a new peak with a mass corresponding to brominated tetramethylcyclohexane will indicate reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude brominated tetramethylcyclohexane by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Step 2: Derivatization with a UV-Active Phenol

  • Preparation: In a separate flask, prepare the sodium salt of a UV-active phenol (e.g., 4-nitrophenol) by reacting it with one equivalent of sodium hydride in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.

  • Nucleophilic Substitution: Add the purified brominated tetramethylcyclohexane (1 equivalent) to the solution of the sodium phenoxide.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting alkyl bromide is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture and quench with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification and Analysis: Dry the organic layer, concentrate, and purify the final derivatized product by column chromatography. The purified product can then be analyzed by HPLC-UV.

Visualizations

DerivatizationWorkflow cluster_0 Stage 1: C-H Functionalization cluster_1 Stage 2: Derivatization cluster_2 Analysis TMCH Tetramethylcyclohexane Functionalized_TMCH Functionalized Intermediate (e.g., Bromo-TMCH) TMCH->Functionalized_TMCH Free-Radical Halogenation Final_Product Detectable Derivative Functionalized_TMCH->Final_Product Deriv_Reagent Derivatizing Reagent (with Chromophore/ Fluorophore) Deriv_Reagent->Final_Product Analysis HPLC-UV/Fluorescence Analysis Final_Product->Analysis

Caption: Two-stage derivatization workflow for tetramethylcyclohexane.

TroubleshootingLogic cluster_0 Troubleshooting Stage 1 cluster_1 Troubleshooting Stage 2 Start Low/No Derivatized Product Check_Stage1 Check Stage 1: C-H Functionalization Yield Start->Check_Stage1 Check_Stage2 Check Stage 2: Derivatization Yield Start->Check_Stage2 Stage1_Low Low Functionalization Yield Check_Stage1->Stage1_Low Stage2_Low Low Derivatization Yield Check_Stage2->Stage2_Low Reagent_Quality Check Reagent Quality and Reaction Conditions Stage1_Low->Reagent_Quality Selectivity Poor Selectivity Stage1_Low->Selectivity Optimize_Conditions Optimize Reaction (Temp, Reagent) Selectivity->Optimize_Conditions Moisture Check for Moisture Stage2_Low->Moisture Stoichiometry Optimize Reagent Stoichiometry Stage2_Low->Stoichiometry Stability Check Derivative Stability Stage2_Low->Stability

Caption: Troubleshooting logic for low derivatization yield.

Data Summary

ParameterC-H FunctionalizationSecondary Derivatization
Objective Introduce a reactive functional groupAttach a detectable moiety
Typical Reactions Free-radical halogenation, oxidation, nitrationNucleophilic substitution, esterification
Key Reagents NBS, Br₂, Nitric AcidDerivatizing agents with chromophores/fluorophores
Common Solvents Non-polar (e.g., CCl₄, cyclohexane)Anhydrous polar aprotic (e.g., DMF, ACN)
Primary Challenge Selectivity, harsh conditionsMoisture sensitivity, derivative stability
Typical Analysis GC-MSHPLC-UV, HPLC-Fluorescence

References

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  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Nature, 617(7962), 735–740. Link: https://www.
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Validation & Comparative

A Comparative Guide to the Stereoisomeric Stability of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Principles of Cyclohexane Stability

In the realm of alicyclic chemistry, the cyclohexane ring serves as a cornerstone for understanding conformational isomerism. Its ability to adopt a non-planar, puckered "chair" conformation allows it to be almost entirely free of angle and torsional strain, making it the most stable of the cycloalkanes.[1] The stability of substituted cyclohexanes is profoundly influenced by the spatial arrangement of substituents, which can occupy one of two distinct positions: axial (parallel to the ring's axis) or equatorial (extending from the ring's equator).[2]

The guiding principle in determining the stability of a substituted cyclohexane is the minimization of steric strain. Substituents in the equatorial position are generally more stable as they are less sterically hindered.[3] Conversely, axial substituents experience destabilizing steric interactions with other axial atoms on the same face of the ring, a phenomenon known as 1,3-diaxial interactions.[2][3] This guide provides an in-depth comparison of the cis and trans isomers of 1,2,4,5-tetramethylcyclohexane, leveraging conformational analysis and computational data to elucidate the factors governing their relative stability.

Conformational Analysis: Unraveling the Energetic Landscape

The relative stability of cis and trans-1,2,4,5-tetramethylcyclohexane is best understood by examining their possible chair conformations and the associated steric strains. The isomer that can adopt a conformation with a greater number of equatorial methyl groups will be thermodynamically more stable.[4][5]

Trans-1,2,4,5-Tetramethylcyclohexane: The Advantage of an All-Equatorial Arrangement

The trans isomer, specifically the (1e, 2e, 4e, 5e) configuration, can exist in a chair conformation where all four bulky methyl groups occupy the sterically favored equatorial positions. This arrangement significantly minimizes destabilizing 1,3-diaxial interactions.

A ring flip of this conformer would force all four methyl groups into high-energy axial positions, creating severe steric crowding. This diaxial conformation is highly unstable due to multiple methyl-hydrogen and methyl-methyl 1,3-diaxial interactions.[6] Consequently, the conformational equilibrium for the trans isomer lies overwhelmingly in favor of the all-equatorial form, rendering it the more stable isomer overall. The primary sources of strain in the stable all-equatorial conformer are the relatively minor gauche interactions between the adjacent methyl groups at C1-C2 and C4-C5.[7]

Caption: Conformational equilibrium of trans-1,2,4,5-tetramethylcyclohexane.

Cis-1,2,4,5-Tetramethylcyclohexane: Inherent Steric Compromise

For the cis isomer (specifically, the isomer with cis-1,2, cis-2,4, and cis-4,5 relationships), it is impossible to achieve a conformation where all four methyl groups are equatorial. A detailed analysis reveals that in any given chair conformation, this isomer will have two methyl groups in axial positions and two in equatorial positions.

Upon a ring flip, the axial groups become equatorial and the equatorial groups become axial, resulting in a new conformation with the same number of axial and equatorial substituents.[4] Therefore, the two chair conformers of cis-1,2,4,5-tetramethylcyclohexane are isoenergetic (of equal energy). The unavoidable presence of two axial methyl groups in any conformation introduces significant 1,3-diaxial strain, making the cis isomer inherently less stable than the trans isomer. Each axial methyl group contributes approximately 7.6 kJ/mol of strain energy.[4]

G A 1. Molecular Modeling Build 3D structures of cis and trans isomers. B 2. Geometry Optimization Calculate lowest energy structure (e.g., DFT B3LYP/6-31G*). A->B C 3. Frequency Calculation Confirm energy minima and obtain thermodynamic data. B->C D 4. Energy Comparison Compare Gibbs Free Energy (ΔG) of the most stable conformers. C->D E Conclusion Isomer with lower ΔG is more stable. D->E

Caption: Computational workflow for determining isomer stability.

Step-by-Step Methodology
  • Structure Generation: Using molecular modeling software (e.g., Avogadro, GaussView), construct the three-dimensional structures for the chair conformations of both cis and trans-1,2,4,5-tetramethylcyclohexane. Ensure correct stereochemistry for each isomer.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and effective method is Density Functional Theory (DFT) using the B3LYP functional with a 6-31G* basis set. This process computationally finds the most stable arrangement of atoms for each conformer.

  • Vibrational Frequency Analysis: Conduct a frequency calculation on each optimized structure. This serves two purposes:

    • It confirms that the structure is a true energy minimum (a stable conformer will have no imaginary frequencies).

    • It provides essential thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • Comparative Analysis: Compare the final Gibbs free energies (ΔG) of the most stable conformer of the cis isomer with that of the trans isomer. The isomer corresponding to the lower Gibbs free energy is the more thermodynamically stable species. The energy difference (ΔΔG) quantifies the relative stability.

Conclusion

References

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A Researcher's Guide to Conformational Analysis: 1,2,4,5-Tetramethylcyclohexane vs. Simpler Methylated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flat Rings – The Three-Dimensional World of Cyclohexanes

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms—the conformation—governs molecular interactions, reactivity, and ultimately, function. While often depicted as flat hexagons for simplicity, cyclohexane and its derivatives exist predominantly in a puckered, strain-free 'chair' conformation.[1][2][3] This three-dimensional reality introduces a critical distinction between two types of substituent positions: 'axial' (perpendicular to the ring's general plane) and 'equatorial' (extending from the ring's equator).[1] The interplay between these positions, especially in polysubstituted rings, dictates the molecule's preferred shape and energetic landscape.

This guide provides an in-depth comparison of the conformational analysis of 1,2,4,5-tetramethylcyclohexane with its less substituted counterparts (mono-, di-, and trimethylcyclohexanes). We will explore the foundational principles of steric strain, the quantitative measures used to predict stability, and the experimental techniques employed to validate these predictions, offering researchers a robust framework for conformational studies.

Pillar 1: The Energetic Cost of Crowding – Quantifying Steric Strain

The foundation of conformational analysis lies in understanding that not all spatial arrangements are energetically equal. For substituted cyclohexanes, the primary energetic penalty arises from steric strain, which manifests in two key ways:

  • 1,3-Diaxial Interactions: This is the most significant destabilizing factor. An axial substituent experiences steric repulsion from the two other axial hydrogens (or other groups) on the same face of the ring.[1][4] This interaction is energetically equivalent to a gauche interaction in butane.[4][5]

  • Gauche Interactions: When two substituents are on adjacent carbons (a 1,2-relationship), their relationship can be gauche, similar to the gauche conformer of butane, which introduces a smaller but still significant amount of strain.[6][7]

To quantify the preference of a substituent for the equatorial position, we use the A-value , which is the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][8] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[8]

SubstituentA-value (kcal/mol)A-value (kJ/mol)
-CH₃ (Methyl)~1.74~7.3
-CH₂CH₃ (Ethyl)~1.79~7.5
-CH(CH₃)₂ (Isopropyl)~2.15~9.0
-C(CH₃)₃ (tert-Butyl)~4.9~20.5
-Cl (Chloro)~0.53~2.2
-Br (Bromo)~0.43~1.8
-OH (Hydroxy)~0.87~3.6
Data compiled from sources.[2][8][9]

For a methyl group, the A-value of ~1.74 kcal/mol (7.3 kJ/mol) corresponds to an equilibrium mixture at 25°C containing about 95% of the equatorial conformer and only 5% of the axial conformer.[5][9][10] This strong preference is the driving force behind the conformational behavior of all methylated cyclohexanes.

Pillar 2: Building Complexity – From Dimethyl to Tetramethyl Systems

The principles of additivity of steric strain allow us to predict the most stable conformer for polysubstituted cyclohexanes. By drawing both chair conformations for a given isomer and summing the destabilizing interactions, we can estimate the relative energy of each.

Disubstituted Cyclohexanes: The Foundational Comparisons
  • 1,2-Dimethylcyclohexane:

    • trans-Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The (e,e) conformer has only one methyl-methyl gauche interaction (~0.9 kcal/mol or 3.8 kJ/mol).[6][7][11] The (a,a) conformer suffers from four 1,3-diaxial interactions (2 per methyl group), totaling ~3.6 kcal/mol (15.2 kJ/mol) of strain.[6][12] Thus, the diequatorial conformer is overwhelmingly favored.[7][11]

    • cis-Isomer: In either chair conformation, one methyl group is axial and the other is equatorial (a,e). Both conformers are energetically equivalent, each having two 1,3-diaxial interactions from the single axial methyl group (~1.8 kcal/mol or 7.6 kJ/mol) plus one methyl-methyl gauche interaction (~0.9 kcal/mol or 3.8 kJ/mol).[6][7][11]

  • 1,3-Dimethylcyclohexane:

    • cis-Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The (e,e) conformer is strain-free. The (a,a) conformer, however, has severe steric repulsion between the two axial methyl groups in addition to their interactions with axial hydrogens, making it highly unstable.[13] The diequatorial form is therefore the exclusive conformer.

    • trans-Isomer: Both chair conformations are equivalent (a,e) forms.[1][12] Each has one axial methyl group, resulting in two 1,3-diaxial interactions and a strain energy of ~1.8 kcal/mol (7.6 kJ/mol).[12]

  • 1,4-Dimethylcyclohexane:

    • trans-Isomer: Exists as a strain-free diequatorial (e,e) conformer or a highly strained diaxial (a,a) conformer. The (e,e) form is strongly preferred.[14]

    • cis-Isomer: Both chair conformations are identical (a,e) forms, each with one axial methyl group and a strain energy of ~1.8 kcal/mol (7.6 kJ/mol).[14]

Focus Topic: Conformational Analysis of this compound

Analyzing this compound requires a systematic application of these same principles. This substitution pattern allows for several stereoisomers. Let's consider one as an example: cis-1,2-trans-4,trans-5-tetramethylcyclohexane, where the C1/C2 relationship is cis, and the C4/C5 relationship is cis, but the C1/C4 relationship is trans.

Conformer A: Let's place the C1 methyl group equatorial.

  • C1-Me: Equatorial

  • C2-Me: Axial (cis to C1)

  • C4-Me: Axial (trans to C1)

  • C5-Me: Equatorial (cis to C4)

Strain Calculation for Conformer A:

  • Axial C2-Me: Two 1,3-diaxial interactions with axial hydrogens = ~1.8 kcal/mol.

  • Axial C4-Me: Two 1,3-diaxial interactions with axial hydrogens = ~1.8 kcal/mol.

  • Gauche Interactions:

    • C1-Me / C2-Me (e/a): One gauche interaction = ~0.9 kcal/mol.

    • C4-Me / C5-Me (a/e): One gauche interaction = ~0.9 kcal/mol.

  • Total Estimated Strain: 1.8 + 1.8 + 0.9 + 0.9 = ~5.4 kcal/mol

Conformer B (after ring flip):

  • C1-Me: Axial

  • C2-Me: Equatorial

  • C4-Me: Equatorial

  • C5-Me: Axial

Strain Calculation for Conformer B:

  • Axial C1-Me: Two 1,3-diaxial interactions with axial hydrogens = ~1.8 kcal/mol.

  • Axial C5-Me: Two 1,3-diaxial interactions with axial hydrogens = ~1.8 kcal/mol.

  • Gauche Interactions:

    • C1-Me / C2-Me (a/e): One gauche interaction = ~0.9 kcal/mol.

    • C4-Me / C5-Me (e/a): One gauche interaction = ~0.9 kcal/mol.

  • Total Estimated Strain: 1.8 + 1.8 + 0.9 + 0.9 = ~5.4 kcal/mol

In this specific case, the two chair conformers are predicted to be of equal energy. The analysis reveals the complexity introduced by multiple substituents; unlike simpler dimethylcyclohexanes where one conformer is often strongly preferred, polysubstituted systems can exist as a dynamic equilibrium of multiple, similarly-strained conformers. The most stable stereoisomer overall would be the one that can adopt a conformation with the maximum number of methyl groups in equatorial positions.

Pillar 3: Experimental Validation – Seeing Conformations with NMR

Theoretical predictions require experimental validation. The primary tool for studying conformational dynamics in solution is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly Variable-Temperature (VT) NMR.[15][16][17]

G cluster_prep Sample Preparation cluster_exp VT-NMR Experiment cluster_analysis Data Analysis prep1 Dissolve sample in appropriate deuterated solvent (e.g., Toluene-d8, CDCl3). prep2 Use Class A NMR tube for thermal stability. prep1->prep2 exp1 Acquire spectrum at room temperature. (Fast exchange, averaged signals) prep2->exp1 exp2 Gradually decrease temperature in steps (e.g., 10 K). exp1->exp2 exp3 Observe signal broadening as exchange rate slows. exp2->exp3 exp4 Identify Coalescence Temperature (Tc) where two signals merge into one. exp3->exp4 exp5 Acquire spectrum at low temp. (Slow exchange, distinct signals for each conformer). exp4->exp5 an1 Integrate signals for each conformer at low temperature to determine population ratio (Keq). exp5->an1 an2 Calculate ΔG° from Keq: ΔG° = -RT ln(Keq) an1->an2 an3 Calculate ΔG‡ (activation energy) from Coalescence Temperature (Tc). an4 Analyze coupling constants (3JHH) using the Karplus Equation to confirm axial/equatorial assignments.

Detailed Protocol: Variable-Temperature (VT) NMR Spectroscopy

Objective: To determine the Gibbs free energy difference (ΔG°) between two interconverting chair conformers.

  • Instrumentation and Sample Preparation:

    • Select an NMR spectrometer equipped with a variable temperature control unit.[15]

    • Choose a deuterated solvent with a low freezing point and a high boiling point to accommodate the desired temperature range (e.g., toluene-d₈, dichloromethane-d₂, THF-d₈).

    • Prepare the sample in a high-quality, Class A borosilicate NMR tube to withstand temperature changes without fracturing.[15]

  • Room Temperature Spectrum:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the protons of the cyclohexane ring.[17]

  • Low-Temperature Analysis:

    • Gradually lower the sample temperature in the NMR probe, allowing it to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • As the temperature decreases, the rate of the chair-chair interconversion slows down. This will be observed as significant broadening of the NMR signals.

    • The coalescence temperature (Tc) is reached when two signals corresponding to a specific proton in each of the two different conformers merge into a single broad peak. This temperature is directly related to the energy barrier (ΔG‡) of the ring flip.

    • Continue to lower the temperature until it is well below coalescence (the "slow exchange regime"). Here, the ring flip is slow enough that the NMR spectrometer detects each conformer as a distinct species. You will observe two separate sets of signals, with the intensity (integral) of each set being proportional to the population of that conformer.[18]

  • Data Interpretation and Calculation:

    • Determine the Equilibrium Constant (Keq): At a low temperature where distinct signals are visible, carefully integrate the corresponding peaks for each conformer. The ratio of the integrals gives the equilibrium constant, Keq = [Major Conformer] / [Minor Conformer].

    • Calculate ΔG°: Use the fundamental thermodynamic equation to calculate the Gibbs free energy difference between the two conformers: ΔG° = -RT ln(Keq) Where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.[4]

The Karplus Equation: Confirming Stereochemistry

The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[19][20]

  • trans-diaxial protons (180° dihedral angle): Large coupling constant (³J ≈ 10-14 Hz).

  • axial-equatorial protons (~60° dihedral angle): Small coupling constant (³J ≈ 2-6 Hz).

  • trans-diequatorial protons (~60° dihedral angle): Small coupling constant (³J ≈ 2-5 Hz).

By measuring the ³J coupling constants for the ring protons at low temperature, one can definitively assign protons as axial or equatorial, thus confirming the stereochemical assignments of the substituents in each observed conformer.[21]

G start Start: Analyze a Substituted Cyclohexane step1 Identify all non-hydrogen substituents and their relative stereochemistry (cis/trans). start->step1 step2 Draw the first chair conformation. Assign all substituents as axial (a) or equatorial (e). step1->step2 step3 Perform a ring flip to draw the second chair conformation. (All 'a' become 'e', all 'e' become 'a'). step2->step3 step4 For each conformer, identify and sum all destabilizing steric interactions: - 1,3-diaxial interactions - Gauche interactions step3->step4 step5 Compare the total strain energy of the two conformers. step4->step5 result1 The conformer with the lower total strain energy is the more stable, major conformer. step5->result1 Energies are different result2 If energies are equal, the conformers exist in a ~50:50 equilibrium mixture. step5->result2 Energies are equal

Conclusion

The conformational analysis of methylated cyclohexanes is a study in escalating complexity, built upon a simple foundation of steric avoidance. While monosubstituted systems are governed by a straightforward equatorial preference quantified by the A-value, polysubstituted rings like this compound require a careful, additive tally of multiple 1,3-diaxial and gauche interactions. This theoretical analysis, while powerful, must be coupled with robust experimental validation. Variable-Temperature NMR provides an elegant and definitive method to measure the thermodynamic parameters of conformational equilibria in solution, offering the quantitative data necessary for drug design, reaction mechanism studies, and the development of new materials. By integrating theoretical prediction with experimental verification, researchers can confidently navigate the complex three-dimensional landscapes of these fundamental chemical structures.

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A Researcher's Guide to Tetramethylcyclohexane Conformations: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. For cyclic systems like substituted cyclohexanes, this extends to the subtle yet critical preferences for specific spatial arrangements known as conformations. Tetramethylcyclohexane, with its various isomers, presents a fascinating case study at the intersection of steric hindrance and conformational dynamics. This guide provides an in-depth comparison of the experimental and computational data available for determining the conformational landscapes of these molecules, offering insights into the strengths and limitations of each approach.

The Enduring Dominance of the Chair Conformation and the Rise of Non-Chair Forms

The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[1] In this arrangement, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the "equator" of the ring). For a simple monosubstituted cyclohexane like methylcyclohexane, the equatorial position is favored to avoid steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring.[2] This energetic preference, quantified by the "A-value," is approximately 1.7 kcal/mol for a methyl group.[3]

However, the introduction of multiple methyl groups, as in tetramethylcyclohexane, complicates this picture. The cumulative effect of steric interactions can lead to significant ring distortion or even the adoption of higher-energy conformations like the twist-boat. Understanding the delicate balance of these forces is crucial for predicting molecular shape and, consequently, properties.

A Tale of Two Methodologies: Experimental vs. Computational Approaches

The determination of molecular conformation relies on two primary pillars: experimental measurement and computational modeling. Each offers a unique perspective and set of capabilities.

Experimental Techniques: A Direct Look at Molecular Reality

Experimental methods provide a direct probe of the conformational state of a molecule in a given environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the workhorse of conformational analysis in solution.[4] By analyzing the coupling constants between adjacent protons (³JHH), one can deduce the dihedral angles between them via the Karplus equation.[4] This relationship is fundamental to distinguishing between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thereby painting a detailed picture of the ring's conformation. For instance, a large coupling constant (typically 10-13 Hz) is indicative of a 180° dihedral angle, characteristic of an axial-axial relationship in a chair conformation. Conversely, smaller coupling constants (1-5 Hz) suggest gauche relationships (approximately 60°), such as those between axial-equatorial or equatorial-equatorial protons. Low-temperature NMR studies can even "freeze out" the interconversion between different conformations, allowing for the direct observation and quantification of each species.[5]

  • Gas-Phase Electron Diffraction (GED): This technique provides highly accurate structural information for molecules in the gas phase, free from intermolecular interactions.[6] A beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is used to determine bond lengths, bond angles, and torsional angles. This method is particularly valuable for obtaining the equilibrium geometry of the most stable conformer.

Computational Chemistry: In Silico Exploration of the Conformational Landscape

Computational methods offer a powerful means to explore the full potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.[7]

  • Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule as a function of its geometry. MM force fields, such as MM3 and MM4, are parameterized to reproduce experimental data for a wide range of molecules. They are computationally inexpensive and are excellent for rapidly exploring the conformational space of large molecules.[5]

  • Quantum Mechanics (QM): These methods, including ab initio and Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[8] QM methods are more computationally demanding but offer higher accuracy, especially for systems with unusual electronic effects or for calculating properties like NMR chemical shifts.[5]

Comparative Analysis of Tetramethylcyclohexane Isomers

Let's delve into a comparative analysis of specific tetramethylcyclohexane isomers, highlighting the interplay between experimental observation and computational prediction.

1,1,4,4-Tetramethylcyclohexane: A Tale of a Flattened Chair

This highly symmetrical isomer is an excellent starting point. Due to the gem-dimethyl groups at positions 1 and 4, the two chair conformations resulting from ring flip are identical. In each chair, one methyl group at each of the substituted carbons is axial, and the other is equatorial. This leads to unavoidable 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens at positions 3 and 5.[9]

FeatureExperimental Data (NMR/GED)Computational Data (MM/QM)
Predominant Conformation ChairChair
Ring Geometry Evidence suggests a flattened chair conformation to alleviate steric strain.Calculations often predict a slight flattening of the ring at the C1 and C4 positions.
1,3-Diaxial Interactions Inferred from chemical shifts and the absence of a low-temperature conformational equilibrium.Quantified as a significant source of steric strain, leading to the predicted ring distortion.[9]

Experimental Protocol: Low-Temperature ¹³C NMR of 1,1,4,4-Tetramethylcyclohexane

  • Sample Preparation: Dissolve a small amount of 1,1,4,4-tetramethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a freon mixture).

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature. Note the number of unique carbon signals.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Analysis: Observe the spectra for any signs of signal broadening or splitting. For 1,1,4,4-tetramethylcyclohexane, no decoalescence is expected as the two chair forms are degenerate. The chemical shifts, however, can be compared to computational predictions.

cis-1,2,4,5-Tetramethylcyclohexane: The Emergence of the Twist-Boat

The conformational landscape of the cis-1,2,4,5-tetramethylcyclohexane isomer is more complex. Depending on the stereochemistry, chair conformations can be significantly destabilized by multiple 1,3-diaxial interactions.

FeatureExperimental Data (NMR)Computational Data (MM/QM)
Conformational Equilibrium Low-temperature NMR studies may reveal the presence of multiple conformers.Calculations can predict the relative energies of the chair and various non-chair (twist-boat) conformations.
Energy Difference (Chair vs. Twist-Boat) Can be determined from the integration of signals in low-temperature NMR spectra.Can be calculated as the difference in the computed free energies of the optimized conformers.

Computational studies on heavily substituted cyclohexanes have shown that a sufficient number of bulky axial substituents can lead to the twist-boat conformation being more stable than the chair.[10] This is a critical insight that would be challenging to predict without the aid of computational modeling.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Sample Tetramethylcyclohexane Isomer Exp_NMR Low-Temperature NMR Spectroscopy Exp_Sample->Exp_NMR Exp_GED Gas-Phase Electron Diffraction Exp_Sample->Exp_GED Exp_Data Coupling Constants, Chemical Shifts, Geometries Exp_NMR->Exp_Data Exp_GED->Exp_Data Comparison Comparative Analysis Exp_Data->Comparison Comp_Input Molecular Structure Input Comp_MM Molecular Mechanics (MM) Comp_Input->Comp_MM Comp_QM Quantum Mechanics (QM) Comp_Input->Comp_QM Comp_Data Conformational Energies, Geometries Comp_MM->Comp_Data Comp_QM->Comp_Data Comp_Data->Comparison

The Synergy of Experiment and Computation

This guide highlights that a comprehensive understanding of the conformational preferences of tetramethylcyclohexanes is best achieved through a synergistic approach. Experimental data provides the benchmark for "ground truth," while computational models offer a framework for interpreting these results and exploring the entire conformational space.

G Exp Experimental Data Comp Computational Models Exp->Comp Parameterization & Benchmarking Insight Conformational Insight Exp->Insight Validation Comp->Exp Guide for new experiments Comp->Insight Prediction & Interpretation

For drug development professionals, an accurate conformational model is essential for predicting how a molecule will interact with its biological target. For materials scientists, conformational preferences can influence crystal packing and bulk material properties. By critically evaluating both experimental and computational data, researchers can build more robust and predictive models of molecular behavior.

References

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A Senior Application Scientist's Guide to the Validation of 1,2,4,5-Tetramethylcyclohexane as a Non-Polar Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Reliable Non-Polar Benchmark

In the landscape of analytical chemistry, particularly within gas chromatography (GC), the use of reference compounds is fundamental to achieving accurate and reproducible results.[1][2] These standards provide a stable benchmark against which unknown analytes can be compared, enabling reliable identification and quantification. Non-polar reference compounds are especially critical for the analysis of hydrophobic molecules, a common task in petrochemical, environmental, and pharmaceutical laboratories.[3][4] They are the yardsticks used on non-polar stationary phases—such as those based on polydimethylsiloxane (PDMS)—where separations are primarily governed by analyte volatility and van der Waals interactions.[3][4][5]

For decades, high-molecular-weight alkanes like squalane (C30H62) and steranes like 5-α-cholestane (C27H48) have been the gold standards.[6] However, their high boiling points can lead to long retention times, and their cost and availability can be prohibitive for some applications. This guide introduces and evaluates 1,2,4,5-tetramethylcyclohexane (C10H20) as a potential alternative. We will explore a systematic validation workflow, comparing its physicochemical properties and chromatographic behavior against established standards, and provide the detailed experimental protocols necessary for its validation in your own laboratory.

Comparative Analysis of Physicochemical Properties

A suitable reference compound must possess predictable and stable physicochemical properties. The ideal candidate should be chemically inert, have a well-defined boiling point within a useful analytical range, and exhibit characteristic retention on standard GC columns. Let's compare this compound with our established benchmarks, squalane and 5-α-cholestane.

PropertyThis compound5-α-CholestaneSqualane
Molecular Formula C10H20[7][8]C27H48C30H62[9]
Molecular Weight ( g/mol ) 140.27[7][10]372.67422.81[9]
Boiling Point (°C) ~173[7]~455 (Predicted)176 (at 0.05 mmHg)
Melting Point (°C) N/A (Liquid at STP)80-82-38
Kovats Retention Index (I) ~1050 (cis, non-polar column)[11][12]~2600-2700 (varies)2665 (SE-30, 240°C)[9]

Note: Boiling point for 5-α-Cholestane is an estimation, as it is a solid at standard temperature and pressure (STP). Squalane's boiling point is provided at reduced pressure due to its high value at atmospheric pressure.

From this initial comparison, this compound emerges as a significantly more volatile compound than squalane or cholestane, as evidenced by its lower molecular weight, boiling point, and Kovats index. This suggests it could be a useful reference for analyzing more volatile non-polar compounds, where the traditional standards would be retained for impractically long times.

The Validation Workflow: A Blueprint for Confidence

Validating a new reference standard is a systematic process designed to build confidence in its identity, purity, and chromatographic behavior.[13][14] Each step provides a piece of evidence that, when combined, confirms the compound's suitability for its intended purpose. The workflow described below is a self-validating system; a failure at any stage necessitates a re-evaluation of the candidate compound.

ValidationWorkflow cluster_prep Phase 1: Candidate Preparation & Purity cluster_char Phase 2: Characterization & Method Development cluster_comp Phase 3: Comparative Analysis & Decision A Candidate Acquisition (this compound) B Purity Assessment (GC-MS/FID) A->B Verify Identity & Purity >99% C Physicochemical Property Verification (Boiling Point, Refractive Index) B->C If Pure D Kovats Index Determination (Isothermal & Temp. Program) C->D Establish Baseline E Co-injection with n-Alkanes & Established Standards D->E If Consistent F Inertness & Stability Testing (Peak Shape, Response Factor) E->F Confirm Elution Order & Resolution G Validation Decision F->G Assess Robustness

Caption: A logical workflow for the validation of a new reference compound.

Experimental Protocols: The Path to Validation

Herein, we provide the detailed methodologies required to execute the validation workflow. The rationale behind key decisions is explained to provide a deeper understanding of the process.

Protocol 1: Purity Assessment and Identity Confirmation via GC-MS

Rationale: Before any chromatographic characterization, the purity and identity of the candidate compound must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing both separation of potential impurities and mass spectral data for structural confirmation.

Methodology:

  • Standard Preparation: Prepare a 100 µg/mL solution of this compound in high-purity hexane.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5MS (or equivalent 5% diphenyl / 95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[15][16] This is a standard non-polar column suitable for a wide range of volatile and semi-volatile compounds.[17]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless inlet at 250°C. Use a split ratio of 50:1 to avoid column overload with a pure standard.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes. This program ensures the elution of volatile impurities and the target analyte with good peak shape.

    • MS Detector: Quadrupole MS operated in electron ionization (EI) mode.

      • Scan Range: 35-350 amu.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Analysis: Inject 1 µL of the prepared standard.

  • Data Evaluation:

    • Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST). The spectrum should show a characteristic molecular ion (m/z 140) and fragmentation pattern.

    • Purity Assessment: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of this compound by the total peak area of all components. The purity should exceed 99% for use as a reference standard.

Protocol 2: Determination of the Kovats Retention Index (I)

Rationale: The Kovats Retention Index (I) is a critical, system-independent value that normalizes retention times relative to a series of co-injected n-alkanes.[18] This allows for direct comparison of retention behavior across different instruments and laboratories.[18] We will determine the index under both isothermal and temperature-programmed conditions.

Methodology:

  • Standard Preparation:

    • Alkane Mix: Prepare a solution containing a series of n-alkanes (e.g., C8 to C14) at approximately 100 µg/mL each in hexane. The chosen range must bracket the elution of the target analyte.

    • Test Mix: Add this compound to the alkane mix at the same concentration.

  • Instrumentation: Use the same GC-FID or GC-MS system as in Protocol 1. A Flame Ionization Detector (FID) is often preferred for its high sensitivity to hydrocarbons.

  • Isothermal Analysis:

    • Oven Temperature: Set the oven to a constant temperature where the analyte is well-resolved between two n-alkanes (e.g., 110°C).[12]

    • Analysis: Inject 1 µL of the Test Mix. Record the retention times (t_r) for the analyte and the bracketing n-alkanes.

    • Calculation: Use the isothermal Kovats index formula[15][18]: I = 100 * [n + (log(t_r(analyte)) - log(t_r(n))) / (log(t_r(N)) - log(t_r(n)))] Where n is the carbon number of the earlier-eluting n-alkane and N is the carbon number of the later-eluting n-alkane.[19]

  • Temperature-Programmed Analysis:

    • Oven Program: Use the same temperature program as in Protocol 1.

    • Analysis: Inject 1 µL of the Test Mix. Record the retention times.

    • Calculation: Use the linear temperature-programmed Kovats index formula[15]: I = 100 * [n + (t_r(analyte) - t_r(n)) / (t_r(N) - t_r(n))] This linear interpolation is a widely accepted approximation for temperature-programmed runs.[20]

  • Data Evaluation: The calculated Kovats index should be highly reproducible (RSD < 0.5%) and align with literature values (approx. 1050 on a non-polar phase).[11][12]

Interpreting the Data: A Comparative Discussion

The validation of this compound hinges on how the experimental data positions it relative to squalane and cholestane.

  • Volatility and Application Range: The significantly lower Kovats index of this compound confirms its higher volatility. This is its primary advantage. In analyses of volatile organic compounds (VOCs), flavors, and fragrances, cholestane and squalane may have prohibitively long run times or require very high oven temperatures. This compound would elute within a more practical timeframe, making it a superior reference for these applications.

  • Inertness and Stability: As a saturated cyclic alkane, this compound is expected to be highly inert, similar to its counterparts. During the GC runs in the validation protocols, peak shape should be monitored. A symmetrical, Gaussian peak shape, even at low concentrations, is indicative of good inertness and lack of interaction with active sites in the GC system.

  • Isomeric Considerations: this compound exists as multiple stereoisomers (cis and trans).[11][12][21][22] It is critical that the reference material used is a single, well-characterized isomer or a consistent, reproducible mixture of isomers. The purity assessment (Protocol 1) should be able to resolve these isomers. For use as a reference standard, a single, pure isomer (e.g., the cis isomer) is strongly preferred to avoid ambiguity in retention time.[12]

  • Limitations: The high volatility of this compound is also its main limitation. It would be unsuitable as a reference for the analysis of high-boiling-point compounds like polycyclic aromatic hydrocarbons (PAHs), steroids, or triglycerides, where its peak would elute too early, possibly in the solvent front, providing no useful reference point. In these cases, squalane or cholestane remain the superior choice.[6]

Conclusion and Recommendation

Our comprehensive evaluation, supported by established analytical principles and detailed experimental protocols, validates This compound as a suitable non-polar reference compound for specific applications in gas chromatography.

It is not a universal replacement for high-molecular-weight standards like squalane or 5-α-cholestane. Instead, it should be considered a valuable addition to the analytical chemist's toolkit, specifically for methods targeting volatile to semi-volatile non-polar analytes . Its key advantages are its lower boiling point, leading to shorter, more efficient run times, and its predictable chromatographic behavior on standard non-polar stationary phases.

For successful implementation, laboratories must ensure the isomeric purity of their this compound standard, confirming it via GC-MS as outlined in this guide. By following the described validation workflow, researchers can confidently adopt this compound and enhance the accuracy and efficiency of their chromatographic analyses.

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Comparative study of the spectroscopic properties of tetramethylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structure is a foundational requirement. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can possess dramatically different chemical, physical, and pharmacological properties. The tetramethylcyclohexane (TMCH) isomers, all with the formula C₁₀H₂₀, offer a perfect model system to explore the power and nuance of modern spectroscopic techniques in resolving subtle structural differences. This guide provides an in-depth comparison of the spectroscopic signatures of TMCH isomers, grounded in experimental data and established principles, to empower confident structural elucidation.

The Imperative of Isomeric Differentiation

The positioning of four methyl groups on a cyclohexane ring gives rise to numerous constitutional and stereoisomers. For example, cis- and trans-1,1,3,5-tetramethylcyclohexane exhibit distinct stereochemistry that dictates their conformational behavior and, consequently, their interaction with biological systems and their response to analytical probes.[1][2][3] In a pharmaceutical context, one isomer may be a potent therapeutic while another could be inert or even toxic. Therefore, the ability to distinguish between them is not merely an academic pursuit but a critical step in ensuring safety and efficacy. This guide focuses on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR: Probing the Atomic Environment

The key to differentiating isomers with NMR lies in the concept of chemical equivalence. The symmetry of a molecule dictates the number of unique proton (¹H) and carbon (¹³C) environments. A highly symmetric isomer will have fewer signals in its NMR spectra than a less symmetric one.

For instance, cis-1,1,3,5-tetramethylcyclohexane, with a plane of symmetry, will show fewer ¹³C NMR signals than its trans counterpart.[2][3] The chemical shifts (position of the signals) are also highly sensitive to the steric environment, particularly whether a methyl group is in an axial or equatorial position on the cyclohexane ring.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Tetramethylcyclohexane Isomers

IsomerC1C3C5Other Ring CarbonsMethyl CarbonsReference
1,1,3,3-Tetramethylcyclohexane 31.731.7-C2: 52.3, C4: 40.9, C6: 40.932.5 (C1-Me), 32.5 (C3-Me)[4]
cis-1,1,3,5-Tetramethylcyclohexane 31.127.627.6C2/6: 49.9, C4: 44.733.3 (C1-Me), 23.2 (C3/5-Me)[3]
trans-1,1,3,5-Tetramethylcyclohexane 31.232.732.7C2/6: 51.5, C4: 50.032.8 (C1-Me), 22.8 (C3/5-Me)[2]

Note: Data is often collected in different solvents, leading to minor variations in chemical shifts.

Experimental Protocol: High-Resolution NMR Spectroscopy

The goal of this protocol is to obtain high-quality, high-resolution ¹H and ¹³C NMR spectra suitable for structural assignment.

  • Sample Preparation: Accurately weigh 5-10 mg of the TMCH isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically tune the probe to the resonance frequencies of ¹H and ¹³C. Perform magnetic field shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 10 ppm).

    • Apply a calibrated radiofrequency pulse (typically 30° or 90°).

    • Acquire a set number of scans (e.g., 8 or 16) and average them to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard pulse sequence with broadband proton decoupling (e.g., zgpg30).

    • Causality: Proton decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum so that each unique carbon appears as a single line. This makes counting the number of unique carbons straightforward.

    • Set a wider spectral width (e.g., 0 to 100 ppm for alkanes).

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance (~1.1%) of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay) to generate the frequency-domain spectrum. Perform phase correction and baseline correction to produce the final, interpretable spectrum.

Caption: Standard workflow for NMR analysis of tetramethylcyclohexane isomers.

Vibrational Spectroscopy: Fingerprinting Molecular Structure

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While IR measures the absorption of light corresponding to vibrational transitions with a changing dipole moment, Raman measures the inelastic scattering of light from vibrations that change the polarizability of the molecule. They are often complementary, providing a complete vibrational "fingerprint" that is unique to each isomer.

The most informative region for differentiating TMCH isomers is the "fingerprint region" (below 1500 cm⁻¹), where complex skeletal vibrations and C-H bending modes occur. The symmetry of the isomer directly influences which vibrational modes are IR or Raman active, leading to distinct patterns. For example, the gas-phase IR spectra of cis- and trans-1,1,3,5-tetramethylcyclohexane, available in the NIST Chemistry WebBook, show clear differences in this region.[2][3]

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background measurement of the empty crystal.

    • Causality: The background scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself. This is later subtracted from the sample scan to produce a pure spectrum of the compound.

  • Sample Application: Place a single drop of the neat TMCH liquid isomer onto the ATR crystal surface.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Caption: A streamlined workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Patterns

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For TMCH isomers, the molecular ion (M⁺) peak will appear at m/z 140 (C₁₀H₂₀⁺).[5][6][7] While this confirms the molecular formula, the true power of MS for isomer differentiation lies in the analysis of fragmentation patterns.

When a TMCH molecule is ionized, typically by electron ionization (EI), the resulting high-energy molecular ion fragments in a predictable way. The fragmentation pathways favor the formation of the most stable carbocations.[8][9][10] Therefore, the substitution pattern of the methyl groups directly controls the resulting mass spectrum.

  • Isomers with gem-dimethyl groups (e.g., 1,1,3,5-TMCH) can readily lose a methyl group (CH₃•, mass 15) to form a stable tertiary carbocation, leading to a strong peak at m/z 125 (140 - 15).

  • Isomers with adjacent methyl groups may undergo different cleavage patterns.

  • The overall pattern of fragment ions serves as a chemical fingerprint.

Table 2: Predicted Dominant Fragmentation Pathways for TMCH Isomers

Isomer Structure FeatureCommon FragmentationResulting m/zRationale
Gem-dimethyl group (-C(CH₃)₂)Loss of methyl radical (•CH₃)M - 15 (125)Forms a stable tertiary carbocation.
Ethyl group off the ringLoss of ethyl radical (•C₂H₅)M - 29 (111)Forms a stable secondary/tertiary carbocation.
General Alkane FragmentationLoss of alkyl fragmentsM - 43, M - 57, etc.Stepwise loss of propyl, butyl groups etc.[8][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like TMCH, as the gas chromatograph separates the isomers before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the TMCH isomer (or mixture) in a volatile solvent like hexane or dichloromethane (~100 µg/mL).

  • GC Separation:

    • Inject a small volume (1 µL) of the sample into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).

    • The isomers are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As each separated isomer elutes from the GC column, it enters the MS ion source.

    • Ionization: The molecules are bombarded with a 70 eV electron beam (standard for EI).

      • Causality: 70 eV is a standard energy that provides enough energy to cause reproducible fragmentation and create extensive, comparable spectral libraries.

    • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion: A Multi-faceted Approach to Structural Certainty

No single technique tells the whole story. The definitive structural elucidation of tetramethylcyclohexane isomers is best achieved through a synergistic application of spectroscopic methods. NMR provides the unambiguous framework of connectivity and stereochemistry. Vibrational spectroscopy offers a rapid and unique fingerprint for a given molecular symmetry. Finally, mass spectrometry confirms the elemental composition and provides further structural clues through predictable fragmentation pathways. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in their molecular assignments, a cornerstone of rigorous scientific and developmental work.

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Navigating the Conformational Labyrinth: A Comparative Guide to the Relative Free Energies of 1,2,4,5-Tetramethylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular architecture, the seemingly subtle variations in the three-dimensional arrangement of atoms can profoundly influence a molecule's physical properties, reactivity, and biological activity. For drug development professionals and researchers in the chemical sciences, a deep understanding of conformational preferences is paramount. This guide provides an in-depth comparative analysis of the relative free energies of the conformers of 1,2,4,5-tetramethylcyclohexane, a substituted cyclohexane that serves as an excellent model for understanding the interplay of steric interactions in cyclic systems. By examining the experimental and computational data, we aim to provide a clear and objective guide to the conformational landscape of this molecule.

The Stereoisomers of this compound: A Complex Family

Before delving into the energetics of their conformations, it is crucial to identify the possible stereoisomers of this compound. The presence of four chiral centers gives rise to a number of stereoisomers, each with its own unique spatial arrangement of the methyl groups. These can be broadly classified into cis and trans isomers based on the relative positions of the methyl groups on the cyclohexane ring. The specific stereoisomers include, but are not limited to, the (1R,2S,4R,5S) configuration, often referred to as a cis isomer, and various trans isomers. The exact number and nature of all possible stereoisomers can be determined through systematic analysis of the chiral centers.

Unraveling Conformational Stability: The Dominance of the Chair Form

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. For each stereoisomer of this compound, two principal chair conformers can exist, which interconvert through a process known as ring flipping. The relative stability of these two chair conformers is dictated by the steric interactions of the methyl substituents.

The primary steric factors at play are:

  • 1,3-Diaxial Interactions: The most significant destabilizing interactions occur between an axial substituent and the other axial substituents (or hydrogens) on the same side of the ring, located at the third and fifth carbon atoms.

  • Gauche Interactions: When two substituents on adjacent carbons are both in equatorial positions, they can experience a gauche-butane type interaction, which is less destabilizing than a 1,3-diaxial interaction.

The preferred conformation for any given stereoisomer will be the one that minimizes these steric clashes, which generally means having the maximum number of bulky substituents in the more spacious equatorial positions.

Comparative Analysis of Conformer Free Energies: A Data-Driven Approach

To provide a quantitative comparison, we can estimate the relative free energies by summing the energetic penalties associated with the steric interactions in each conformer. The widely accepted A-value for a methyl group, which represents the free energy difference between an axial and an equatorial methyl group on a cyclohexane ring, is approximately 1.7 kcal/mol.

Below is a theoretical comparison of the chair conformers for representative cis and trans isomers of this compound.

Table 1: Estimated Relative Free Energies of Chair Conformers for Selected this compound Isomers

Isomer ConfigurationConformer 1 (Axial/Equatorial Methyls)Estimated Strain Energy (kcal/mol)Conformer 2 (Axial/Equatorial Methyls)Estimated Strain Energy (kcal/mol)Predicted More Stable ConformerEstimated Free Energy Difference (ΔG°) (kcal/mol)
cis-(1e,2e,4e,5e)-like All Equatorial (0a, 4e)~0 (plus gauche interactions)All Axial (4a, 0e)> 6.8 (4 x 1.7)All Equatorial> 6.8
trans-(1e,2a,4e,5a)-like 2 Axial, 2 Equatorial (2a, 2e)~3.4 (2 x 1.7)2 Axial, 2 Equatorial (2a, 2e)~3.4 (2 x 1.7)Equal Energy~0
Another possible trans 1 Axial, 3 Equatorial (1a, 3e)~1.7 (1 x 1.7)3 Axial, 1 Equatorial (3a, 1e)~5.1 (3 x 1.7)1 Axial, 3 Equatorial~3.4

Note: These are estimations based on the additivity of A-values and do not account for all possible gauche interactions or potential ring distortions. The actual values may vary.

Experimental and Computational Methodologies for Determining Conformer Energies

The precise determination of the relative free energies of conformers relies on a combination of experimental techniques and computational modeling.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental method for quantifying the populations of different conformers in solution.

Protocol for Variable-Temperature NMR Analysis:

  • Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol).

  • Data Acquisition: A series of ¹H or ¹³C NMR spectra are acquired over a range of low temperatures. At lower temperatures, the rate of ring flipping slows down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

  • Signal Integration: The relative populations of the two chair conformers at each temperature are determined by integrating the signals corresponding to specific protons or carbons in each conformer.

  • Thermodynamic Analysis: The equilibrium constant (K) for the conformational equilibrium is calculated from the relative populations. The Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RTlnK where R is the gas constant and T is the temperature in Kelvin.

Causality Behind Experimental Choices: The choice of a low-boiling point, inert deuterated solvent is crucial to ensure that the solvent does not interact significantly with the analyte and remains liquid over the desired temperature range. The use of both ¹H and ¹³C NMR can provide complementary information for unambiguous signal assignment and integration.

Computational Approach: Molecular Mechanics and Quantum Mechanics

Computational chemistry provides a powerful tool for calculating the relative energies of different conformers and can be used to corroborate experimental findings.

Workflow for Computational Conformational Analysis:

G cluster_0 Computational Workflow start Identify Stereoisomer geom_opt Geometry Optimization of Chair Conformers (e.g., using DFT or MP2) start->geom_opt freq_calc Frequency Calculation to Confirm Minima and Obtain Thermodynamic Data geom_opt->freq_calc energy_comp Compare Calculated Free Energies freq_calc->energy_comp end Determine Relative Stabilities energy_comp->end

Caption: A generalized workflow for the computational analysis of conformer stability.

Methodology Details:

  • Initial Structure Generation: The 3D structures of the two chair conformers for a given stereoisomer are generated.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable computational method, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or higher, or Møller-Plesset perturbation theory (MP2). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide the zero-point vibrational energies and thermal corrections necessary to calculate the Gibbs free energies at a specific temperature.

  • Energy Comparison: The calculated Gibbs free energies of the two conformers are compared to determine their relative stability and the free energy difference between them.

Expertise in Method Selection: The choice of computational method and basis set is critical for obtaining accurate results. While molecular mechanics methods can provide rapid initial estimates, higher-level quantum mechanical methods like DFT and MP2 are necessary for more reliable energy calculations. The inclusion of solvent effects, through methods like the Polarizable Continuum Model (PCM), can further improve the accuracy of the calculations for solution-phase studies.

Logical Relationships in Conformational Analysis

The interplay between steric interactions and conformational preference can be visualized as a decision-making process for the molecule.

G substituent Methyl Substituent Position axial Axial Position substituent->axial equatorial Equatorial Position substituent->equatorial strain Increased Steric Strain (1,3-Diaxial Interactions) axial->strain stability Increased Stability equatorial->stability conformation Favored Conformation strain->conformation Avoids stability->conformation Favors

Caption: The influence of substituent position on conformational stability.

Conclusion: Predicting Stability in Polysubstituted Cyclohexanes

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (URL: [Link])
  • PubChem. (n.d.). This compound, cis. National Center for Biotechnology Information.
  • NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

A Senior Application Scientist's Guide to the Synthesis of Tetramethylated Cyclohexanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclohexane scaffold is a cornerstone of molecular design. Its conformational flexibility and three-dimensional character are pivotal in optimizing the pharmacological properties of therapeutic agents. The introduction of multiple methyl substituents onto this ring system offers a powerful tool for fine-tuning lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of key synthetic routes to tetramethylated cyclohexanes, offering insights into the strategic advantages and limitations of each methodology, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of polysubstituted cyclohexanes can be broadly categorized into two approaches: ring formation reactions , where the cyclohexane core is constructed from acyclic precursors, and modification of existing cyclic systems , where a pre-existing ring is functionalized. This guide will explore prominent examples from both categories, focusing on their application to the synthesis of various tetramethylated cyclohexane isomers. The primary methods benchmarked are:

  • Catalytic Hydrogenation of Tetramethylbenzenes: A direct approach to saturated cyclohexanes from aromatic precursors.

  • Diels-Alder Reaction: A powerful cycloaddition for constructing the cyclohexene core, which can be subsequently reduced.

  • Robinson Annulation: A classic method for forming a six-membered ring onto an existing ketone.

  • Birch Reduction followed by Alkylation: A versatile method for the partial reduction of aromatic rings, creating opportunities for subsequent functionalization.

  • Grignard Reaction on Dimethylcyclohexanones: A straightforward approach to introduce methyl groups to a pre-existing cyclohexane framework.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by factors such as the desired isomer, required stereochemical control, scalability, and tolerance of functional groups. The following table provides a high-level comparison of the benchmarked methods.

Synthetic Route Starting Materials Key Advantages Key Limitations Typical Yields Stereocontrol
Catalytic Hydrogenation TetramethylbenzenesHigh atom economy, often high yielding, direct access to saturated ring.Requires high pressure and temperature, potential for catalyst poisoning, limited stereocontrol over multiple centers.Good to ExcellentGenerally yields a mixture of stereoisomers.
Diels-Alder Reaction Substituted 1,3-butadienes and alkenesExcellent control over regioselectivity and stereoselectivity, convergent synthesis.Requires a two-step process (cycloaddition then reduction), diene must adopt s-cis conformation.Good to ExcellentHighly stereospecific.
Robinson Annulation Substituted ketones and α,β-unsaturated ketonesForms a new six-membered ring, widely applicable.Can have issues with polymerization of the Michael acceptor, may require optimization for specific substrates.Moderate to GoodCan be influenced by reaction conditions and catalysts.
Birch Reduction & Alkylation TetramethylbenzenesAccess to non-conjugated cyclohexadienes, allows for subsequent functionalization.Use of liquid ammonia and alkali metals requires specialized equipment and handling, can lead to over-reduction.Moderate to GoodRegioselectivity is influenced by substituents.
Grignard Reaction Dimethylcyclohexanones and methylmagnesium halidesCommercially available starting materials, straightforward procedure.Stereoselectivity can be challenging to control, potential for side reactions like enolization.Moderate to GoodOften results in a mixture of diastereomers.

In-Depth Analysis and Experimental Protocols

Catalytic Hydrogenation of Tetramethylbenzenes

This method is arguably the most direct route to tetramethylated cyclohexanes. The complete saturation of the aromatic ring is typically achieved using heterogeneous catalysts under hydrogen pressure. A common precursor for 1,2,4,5-tetramethylcyclohexane is durene (1,2,4,5-tetramethylbenzene).

Causality Behind Experimental Choices: The choice of catalyst (e.g., Ruthenium on carbon, Rhodium on alumina) and reaction conditions (temperature, pressure) is critical in achieving complete hydrogenation while minimizing side reactions such as hydrogenolysis. The use of a robust catalyst support ensures stability under the often harsh reaction conditions.

Self-Validating System: The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete consumption of the starting aromatic compound and to analyze the stereoisomeric ratio of the product. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Caption: Catalytic hydrogenation of durene.

Experimental Protocol: Catalytic Hydrogenation of Durene

  • Catalyst Preparation: In a high-pressure autoclave, add 5% Ruthenium on carbon (Ru/C) catalyst (5% w/w relative to the substrate).

  • Reaction Setup: Add durene (1,2,4,5-tetramethylbenzene) and a suitable solvent such as ethanol.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 100 atm. Heat the mixture to 150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC. The reaction is typically complete within 24 hours.

  • Workup: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or preparative GC to isolate the different stereoisomers of this compound.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and stereospecific method for constructing a cyclohexene ring, which can then be hydrogenated to the desired cyclohexane. For the synthesis of a this compound precursor, the reaction between 2,3-dimethyl-1,3-butadiene and crotonaldehyde (or a related dienophile) is a viable strategy.

Causality Behind Experimental Choices: The choice of diene and dienophile is dictated by the desired substitution pattern on the final cyclohexane ring. The endo-selectivity of the Diels-Alder reaction is a key principle that governs the stereochemical outcome of the initial adduct. Subsequent reduction of the double bond and any carbonyl groups allows for further stereochemical control.

Self-Validating System: The formation of the Diels-Alder adduct can be monitored by TLC or NMR. The subsequent reduction steps can also be monitored chromatographically. The stereochemistry of the final product can be determined by advanced NMR techniques (e.g., NOESY).

Caption: Diels-Alder approach to a tetramethylated cyclohexane.

Experimental Protocol: Diels-Alder Reaction and Subsequent Reduction [1]

  • Diels-Alder Reaction: In a sealed tube, combine 2,3-dimethyl-1,3-butadiene (1.2 equivalents) and crotonaldehyde (1.0 equivalent). Heat the mixture at 150 °C for 12 hours.

  • Purification of Adduct: After cooling, purify the resulting Diels-Alder adduct by fractional distillation under reduced pressure.

  • Hydrogenation: Dissolve the purified adduct in ethanol and add 10% Palladium on carbon (Pd/C) catalyst (5% w/w).

  • Reduction: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: Filter the reaction mixture through Celite and remove the solvent under reduced pressure. The resulting alcohol can be purified by column chromatography.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation to create a cyclohexenone ring.[2] By choosing appropriately substituted reactants, a tetramethylated cyclohexenone can be synthesized, which can then be further modified. For example, the reaction of 3-methyl-2-pentanone with methyl vinyl ketone would lead to a trimethylated cyclohexenone, and a subsequent methylation could install the fourth methyl group.

Causality Behind Experimental Choices: The choice of base is critical for the initial enolate formation in the Michael addition. The subsequent intramolecular aldol condensation is often promoted by heat or a change in base concentration. The conditions for the final hydrogenation step are chosen to selectively reduce the double bond and/or the ketone.

Self-Validating System: Each step of the sequence can be monitored by TLC and the intermediates can be characterized by spectroscopic methods to confirm their structure before proceeding to the next step.

Caption: Robinson annulation pathway to a tetramethylated cyclohexane.

Experimental Protocol: Robinson Annulation [2]

  • Michael Addition: To a solution of 3-methyl-2-pentanone (1.0 equivalent) in ethanol, add a catalytic amount of sodium ethoxide. Slowly add methyl vinyl ketone (1.1 equivalents) at room temperature and stir for 24 hours.

  • Aldol Condensation: Heat the reaction mixture to reflux for 6 hours to promote the intramolecular aldol condensation and dehydration.

  • Workup: Cool the reaction mixture, neutralize with dilute HCl, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting trimethylcyclohexenone by column chromatography.

  • Further Steps: The purified trimethylcyclohexenone can then be methylated and subsequently reduced to the desired tetramethylcyclohexane isomer using standard procedures.

Birch Reduction and Alkylation

The Birch reduction of an aromatic ring provides a 1,4-cyclohexadiene, which can be a versatile intermediate.[3] For example, the Birch reduction of durene would yield 1,2,4,5-tetramethyl-1,4-cyclohexadiene. This diene can then be selectively functionalized, for instance, by alkylation of the intermediate enolate, before full saturation of the ring.

Causality Behind Experimental Choices: The use of a sodium/ammonia system with an alcohol as a proton source is the classic Birch reduction condition. The regioselectivity of the reduction is governed by the electronic nature of the substituents on the aromatic ring. For alkyl-substituted benzenes, the reduction occurs at positions that do not bear the substituent.

Self-Validating System: The progress of the Birch reduction is visually indicated by the disappearance of the characteristic blue color of the solvated electrons. The products can be analyzed by GC-MS and NMR to confirm the structure of the resulting diene.

Caption: Birch reduction of durene and subsequent transformations.

Experimental Protocol: Birch Reduction of Durene [4]

  • Reaction Setup: In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.

  • Reduction: To the stirred liquid ammonia, add durene dissolved in anhydrous THF. Then, add small pieces of sodium metal until a persistent blue color is observed. Add ethanol dropwise until the blue color disappears.

  • Quenching: Quench the reaction by the careful addition of ammonium chloride.

  • Workup: Allow the ammonia to evaporate. Add water and extract the product with diethyl ether. Dry the organic layer and concentrate under reduced pressure.

  • Purification and Further Reactions: The resulting diene can be purified by distillation and then subjected to further reactions such as hydrogenation to obtain the saturated tetramethylcyclohexane.

Grignard Reaction on Dimethylcyclohexanones

A direct approach to introduce methyl groups onto a pre-existing cyclohexane ring is through the Grignard reaction. For example, the reaction of 3,5-dimethylcyclohexanone with methylmagnesium bromide will yield a tetramethylcyclohexanol, which can then be deoxygenated to the corresponding tetramethylcyclohexane.

Causality Behind Experimental Choices: The Grignard reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. The stereochemical outcome of the addition to the carbonyl group is influenced by steric hindrance, with the nucleophile generally attacking from the less hindered face.

Self-Validating System: The formation of the Grignard reagent can be confirmed by the disappearance of the magnesium metal. The progress of the addition reaction can be monitored by TLC. The final product and its stereoisomers can be characterized by NMR and GC-MS.

Caption: Grignard reaction for the synthesis of a tetramethylated cyclohexane.

Experimental Protocol: Grignard Reaction [5]

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C and add a solution of 3,5-dimethylcyclohexanone in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

  • Deoxygenation: The purified alcohol can be deoxygenated to the corresponding alkane using a variety of methods, such as a Barton-McCombie deoxygenation.

Conclusion

The synthesis of tetramethylated cyclohexanes can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. For direct access to the saturated ring system with high atom economy, catalytic hydrogenation of the corresponding tetramethylbenzene is a powerful method, although it often yields a mixture of stereoisomers. The Diels-Alder reaction stands out for its exceptional stereocontrol in the formation of the cyclohexane precursor, making it a preferred choice when specific stereoisomers are targeted. The Robinson annulation offers a reliable method for constructing a new six-membered ring, while the Birch reduction provides access to unique cyclohexadiene intermediates for further functionalization. Finally, the Grignard reaction on a substituted cyclohexanone provides a straightforward, albeit sometimes less stereoselective, route.

The selection of the optimal synthetic route will ultimately depend on the specific tetramethylcyclohexane isomer desired, the required stereopurity, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

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A Senior Application Scientist's Guide to Conformational Energy in Sterically Hindered Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms—a molecule's conformation—is a cornerstone of its chemical identity and biological activity. In drug development and materials science, the cyclohexane ring is a ubiquitous scaffold. Its puckered, non-planar structure is not static but exists in a dynamic equilibrium of conformations.[1][2][3] Understanding and quantifying the energy differences between these conformations is critical, as the dominant shape of a molecule dictates how it interacts with its environment, particularly biological targets like enzymes and receptors.

This guide moves beyond textbook principles to address the complexities of sterically demanding systems. When bulky substituents are introduced, they create significant steric strain, profoundly influencing the conformational equilibrium and challenging simple predictive models.[2] Here, we provide a comparative analysis of the primary experimental and computational methodologies used to dissect these energy differences, offering insights into not just how to perform these analyses, but why specific choices are made in experimental design.

The Fundamentals: Beyond the Planar Hexagon

A planar cyclohexane ring is a theoretical impossibility due to immense angle and torsional strain.[1][4] To relieve this strain, the ring adopts puckered conformations, with the lowest energy and most prevalent being the chair conformation .[1][3] In this arrangement, all bond angles are close to the ideal tetrahedral 109.5°, and all carbon-hydrogen bonds are staggered, virtually eliminating strain.[2][5]

The chair conformation features two distinct types of substituent positions:

  • Axial (a): Six bonds parallel to the principal C3 axis of the ring.

  • Equatorial (e): Six bonds pointing out from the "equator" of the ring.

At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair interconversion," where one chair conformer converts to the other.[6] During this flip, all axial positions become equatorial, and vice versa.

Figure 1: Cyclohexane Chair Interconversion. During a ring flip, axial and equatorial positions interchange through high-energy transition states.

When a substituent is introduced, the two chair conformers are no longer equal in energy.[3] A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring.[5] These are known as 1,3-diaxial interactions .[2][5] To avoid this steric strain, the conformation where the substituent occupies the more spacious equatorial position is generally favored.[3]

The energy difference between the axial and equatorial conformers is quantified by the A-value , which is the Gibbs free energy difference (ΔG°) for the equatorial-to-axial equilibrium.[7] A larger A-value signifies a greater preference for the equatorial position and indicates a larger effective steric bulk of the substituent.[7][8]

The Challenge: Sterically Hindered Systems

While A-values are a powerful predictive tool, their utility can be limited in complex, polysubstituted, or exceptionally bulky systems.

  • Bulky Groups: Substituents like a tert-butyl group have a very large A-value (~5 kcal/mol), meaning the energy penalty for placing it in an axial position is substantial.[8] This group effectively "locks" the conformation, with the tert-butyl group almost exclusively in the equatorial position. However, when multiple bulky groups are present, such as in cis-1,4-di-tert-butylcyclohexane, the molecule may be forced to adopt a non-chair conformation, like a twist-boat, to relieve the immense steric strain of having one tert-butyl group axial.[2][9]

  • Non-Additivity: For di- or polysubstituted cyclohexanes, one might assume the total conformational energy can be estimated by simply summing the A-values of the individual substituents.[8] This often fails. For example, in cis-1,3-dimethylcyclohexane, the diaxial conformer experiences not only the standard 1,3-diaxial interactions with hydrogens but also a severe interaction between the two axial methyl groups, making its energy penalty much higher than the sum of two methyl A-values.[5]

These complexities necessitate robust experimental and computational methods to accurately determine conformational energies.

Comparative Guide to Methodologies

The choice of methodology depends on the specific question, the required accuracy, and the available resources. Often, a synergistic approach combining experimental validation with computational insight yields the most comprehensive understanding.

Experimental Approaches

Experimental methods provide real-world data on the behavior of molecules, serving as the ultimate ground truth for any computational model.

NMR is the most powerful and widely used tool for conformational analysis.[10] The key is that the rate of chair interconversion is temperature-dependent.

  • At Room Temperature: For most cyclohexanes, the ring flip is extremely fast on the NMR timescale.[11] The spectrometer observes a time-averaged spectrum, showing a single set of signals for the rapidly interconverting axial and equatorial protons.

  • At Low Temperatures (Dynamic NMR): As the temperature is lowered, the rate of interconversion slows down.[12][13] Eventually, it becomes slow enough for the NMR experiment to distinguish between the two distinct chair conformers. This "freezing out" of the conformations allows for direct observation and quantification.[13]

Protocol: Determining A-values via Low-Temperature ¹³C NMR

  • Sample Preparation: Dissolve a precisely weighed sample of the substituted cyclohexane in a suitable low-freezing solvent (e.g., CD₂Cl₂, CHF₂Cl/CHCl₂F mixtures).

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature to serve as a reference.

  • Cooling and Acquisition: Gradually lower the temperature of the NMR probe. Acquire spectra at regular intervals, observing the broadening of signals as the exchange rate slows (the coalescence temperature).

  • "Frozen" Spectrum: Continue cooling until the signals for the two separate chair conformers are sharp and well-resolved (typically below -100 °C).[9]

  • Integration and Calculation:

    • Identify the corresponding signals for the axial and equatorial conformers.

    • Carefully integrate the area under the peaks for each conformer. The ratio of these integrals gives the equilibrium constant, K_eq = [equatorial]/[axial].

    • Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin. This ΔG° is the A-value.

Causality and Self-Validation: This protocol is self-validating because the appearance of two distinct sets of signals from a single compound upon cooling is direct physical evidence of two slowly interconverting species. The ratio of these signals directly reflects their relative populations and thus their relative thermodynamic stability. A novel approach even allows for using a natural abundance ¹³C signal as an internal reference to determine K_eq without needing to measure large isomer ratios directly.[14]

Calorimetry provides a direct measurement of heat changes (enthalpy, ΔH) associated with physical or chemical processes.[15] While less common for routine conformational analysis than NMR, it can provide invaluable thermodynamic data, especially for systems where conformers can be isolated or where a reaction can be used to probe their energy difference.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat required to raise a sample's temperature compared to a reference.[16][17] If conformers have different thermal stabilities or undergo phase transitions at different temperatures, DSC can detect these differences.

  • Isothermal Titration Calorimetry (ITC): ITC can be used to study slow conformational changes by continuously monitoring heat production over time.[18]

While powerful for processes like protein folding, applying calorimetry to the fast equilibrium of small molecule conformers is challenging.[17][18] However, it has been successfully used to measure the energy difference between stable and metastable surface phases, a conceptual analogue to conformational isomers.[19] For cyclohexane derivatives, its application is most feasible when studying the enthalpy of reactions where the starting material's conformational equilibrium influences the outcome.

Computational Chemistry Approaches

Computational methods model molecules in silico, allowing for the calculation of structures and energies. They are invaluable for studying transient or high-energy species that are inaccessible experimentally and for providing a theoretical framework to interpret experimental results.

G cluster_0 Computational Workflow Input Input Structure (e.g., Substituted Cyclohexane) ConfSearch Conformational Search (Identify potential minima, e.g., chair, twist-boat) Input->ConfSearch GeomOpt Geometry Optimization (e.g., using DFT like B3LYP) ConfSearch->GeomOpt For each conformer FreqCalc Frequency Calculation (Confirm true minima, obtain thermal corrections) GeomOpt->FreqCalc SPEnergy Single-Point Energy Calculation (High-accuracy method, e.g., CCSD(T)) FreqCalc->SPEnergy Analysis Thermodynamic Analysis (Calculate ΔG, ΔH, ΔS) SPEnergy->Analysis

Figure 2: A typical computational workflow for determining conformational energy differences.

DFT is a workhorse of modern computational chemistry, balancing reasonable accuracy with manageable computational cost. Methods like B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), are commonly used to optimize the geometry of different conformers and calculate their relative energies.[20][21]

For benchmark-quality results, more computationally expensive methods are employed.

  • Møller-Plesset Perturbation Theory (MP2): Often provides greater accuracy than DFT for non-bonding interactions critical to conformational energies.[14][21]

  • Coupled-Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for accuracy, though its high computational cost typically limits its use to single-point energy calculations on geometries optimized with a less expensive method like DFT.[20][21]

Protocol: High-Accuracy Calculation of Conformational Energy

  • Structure Generation: Build the initial 3D structures for the axial and equatorial conformers of the target molecule.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a robust DFT method (e.g., B3LYP-D3 with a basis set like 6-311+G(d,p)). This finds the lowest energy structure for each conformer.

  • Frequency Analysis: At the same level of theory, perform a frequency calculation. This serves two purposes:

    • It confirms the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

  • Single-Point Energy Refinement: Using the optimized geometry from Step 2, perform a single-point energy calculation with a high-accuracy method (e.g., DLPNO-CCSD(T) with a large basis set like cc-pVTZ).[21] This provides a highly accurate electronic energy.

  • Energy Calculation: Combine the high-accuracy electronic energy with the thermal corrections from Step 3 to obtain the final Gibbs free energy for each conformer. The difference, ΔG = G_axial - G_equatorial, is the computationally determined A-value.

Causality and Self-Validation: The rigor of this multi-step process provides internal validation. The frequency calculation confirms the nature of the stationary point, while the systematic improvement in the level of theory (from DFT optimization to coupled-cluster energy) allows for an assessment of the result's convergence and reliability. Comparing results across different methods (e.g., DFT vs. MP2) can also build confidence in the prediction.[14]

Data Summary & Comparison

The following table summarizes experimentally determined A-values for common substituents, providing a quantitative basis for comparing steric bulk.

Substituent (X)A-value (kcal/mol)Key Steric Feature
-F0.24 - 0.25Small size, short C-F bond
-Cl0.4 - 0.53Larger than F, but longer C-Cl bond mitigates some strain[22]
-Br0.2 - 0.7Larger size balanced by even longer C-Br bond[8][22]
-OH0.6 - 0.9Small, but sensitive to hydrogen-bonding solvents[8]
-CH₃ (Methyl)1.74 - 1.8Standard reference; significant 1,3-diaxial interactions[5][6][8]
-CH₂CH₃ (Ethyl)1.79 - 2.0Similar to methyl; rotation can minimize some strain
-CH(CH₃)₂ (Isopropyl)2.15 - 2.2Increased branching leads to greater steric hindrance[8]
-C(CH₃)₃ (tert-Butyl)~5.0 (>4.5)Extremely bulky; acts as a conformational lock[7][8]
-C₆H₅ (Phenyl)2.8 - 3.0Large, planar group with significant steric demands
-CN0.2Linear shape minimizes steric bulk
-COOH1.2 - 1.4Planar group with moderate steric hindrance

Note: A-values can vary slightly depending on the solvent and experimental conditions.[8]

Conclusion: An Integrated Approach

For professionals in drug discovery and materials science, accurately assessing the conformational landscape of substituted cyclohexanes is not an academic exercise—it is a prerequisite for rational design. Steric hindrance complicates simple predictive models, demanding a more sophisticated, multi-faceted approach.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetramethylcyclohexane Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the rigorous analysis of isomeric purity.

Introduction: The Analytical Challenge of Tetramethylcyclohexane Isomers

In pharmaceutical development and chemical manufacturing, the precise quantification of isomers is not merely an analytical task; it is a critical determinant of product safety and efficacy. Tetramethylcyclohexane (TMCH) isomers, with their identical molecular formula and mass, present a significant analytical challenge. Subtle differences in the spatial arrangement of their methyl groups lead to distinct physicochemical properties, which can impact pharmacological activity and toxicity. Consequently, robust and reliable analytical methods are paramount for ensuring the correct isomeric ratio in raw materials, intermediates, and final products.

This guide provides an in-depth comparison of two principle analytical techniques for TMCH isomer quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for the cross-validation of these methods to ensure data integrity and regulatory compliance.

Comparative Analysis of Core Analytical Techniques

The choice between GC-FID and qNMR for isomer quantification depends on a variety of factors including the required accuracy, sample complexity, and available instrumentation.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID separates volatile isomers based on their differential partitioning between a stationary phase within a capillary column and an inert carrier gas.[2] Quantification is achieved by measuring the area of the chromatographic peaks, which is proportional to the concentration of each isomer.[3]

Expertise & Experience in Method Development: The success of GC analysis hinges on the selection of an appropriate capillary column. For non-polar analytes like TMCH isomers, a non-polar stationary phase (e.g., polydimethylsiloxane) is typically effective, separating isomers based on differences in their boiling points and molecular shapes.[4] A higher degree of branching generally leads to a lower boiling point and, consequently, a shorter retention time.[4] Temperature programming is crucial for achieving optimal separation of all isomers within a reasonable timeframe.[2]

Trustworthiness: The reliability of GC-FID quantification is heavily dependent on the creation of a calibration curve using pure standards for each isomer.[5] This is because the FID response can vary between isomers. Without individual calibration, integrating peak areas provides only a semi-quantitative estimation.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR distinguishes isomers based on differences in the chemical shifts and coupling constants of their nuclei (typically ¹H) in a magnetic field.[6] The signal intensity (integral) is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each isomer.[1][7] This makes qNMR a primary ratio method.[1]

Expertise & Experience in Method Development: For qNMR, sample preparation is straightforward, typically involving simple dissolution in a deuterated solvent.[1] The key to accurate quantification lies in ensuring complete relaxation of all nuclei between pulses, which is achieved by setting a sufficiently long relaxation delay (D1).[5][8] The selection of non-overlapping signals for integration is critical for accurate quantification of each isomer.[9]

Trustworthiness: qNMR is an intrinsically quantitative technique.[10][11] When performed correctly, it can provide highly accurate and precise measurements of isomer ratios without the need for extensive calibration curves.[5] The use of a certified internal standard of a different compound allows for the determination of absolute concentrations.[12]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of GC-FID and qNMR for tetramethylcyclohexane isomer quantification.

Performance Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.[2]Distinction based on differences in nuclear magnetic environments.[6]
Quantification Based on peak area relative to a calibration curve.[3]Based on signal integral, directly proportional to the number of nuclei.[7]
Calibration Requires pure standards of each isomer for accurate quantification.[5]Does not require individual isomer standards for relative quantification.[1]
Sensitivity Generally higher sensitivity, capable of trace-level analysis.[13]Lower sensitivity compared to GC-FID.[5]
Selectivity High, can separate closely related isomers with optimized conditions.[14]Excellent, can distinguish subtle structural differences.[6]
Sample Preparation May require derivatization for non-volatile compounds (not applicable to TMCH).Simple dissolution in a deuterated solvent.[1]
Analysis Time Typically longer due to chromatographic separation.Faster for a single sample.
Destructive YesNo, the sample can be recovered.[1]

The Imperative of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to a second, distinct method.[15] It is a critical step to ensure data integrity, especially in regulated environments.[15] The process confirms that the chosen analytical methods are suitable for their intended purpose and that the results are independent of the technique used.

The workflow for cross-validating GC-FID and qNMR methods for TMCH isomer quantification is a systematic process to ensure data congruency.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation GC_Dev Develop & Validate GC-FID Method Sample_Prep Prepare Identical Sample Sets GC_Dev->Sample_Prep NMR_Dev Develop & Validate qNMR Method NMR_Dev->Sample_Prep GC_Analysis Analyze Samples by GC-FID Sample_Prep->GC_Analysis NMR_Analysis Analyze Samples by qNMR Sample_Prep->NMR_Analysis Data_Compare Compare Isomer Ratios GC_Analysis->Data_Compare NMR_Analysis->Data_Compare Stat_Analysis Statistical Analysis (e.g., t-test) Data_Compare->Stat_Analysis Acceptance Define Acceptance Criteria Stat_Analysis->Acceptance Conclusion Conclusion on Method Equivalency Acceptance->Conclusion

Caption: Cross-Validation Workflow for GC-FID and qNMR Methods.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Protocol 1: GC-FID Quantification of Tetramethylcyclohexane Isomers

Objective: To separate and quantify tetramethylcyclohexane isomers using GC-FID.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Tetramethylcyclohexane isomer standards

  • Hexane (solvent)

  • Volumetric flasks and syringes

Procedure:

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 150 °C

      • Hold at 150 °C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Split Ratio: 50:1

  • Standard Preparation:

    • Prepare individual stock solutions of each TMCH isomer in hexane.

    • Create a mixed standard solution containing all isomers at known concentrations.

    • Prepare a series of calibration standards by diluting the mixed standard solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the TMCH sample in hexane to a known volume.

  • Analysis:

    • Inject 1 µL of each calibration standard to generate a calibration curve for each isomer.

    • Inject 1 µL of the sample solution.

    • Identify isomers based on retention times of the standards.

    • Quantify each isomer using its respective calibration curve.

Protocol 2: qNMR Quantification of Tetramethylcyclohexane Isomers

Objective: To determine the relative ratio of tetramethylcyclohexane isomers using ¹H qNMR.

Materials:

  • NMR Spectrometer (≥400 MHz)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Internal Standard (e.g., Maleic Acid)

  • Tetramethylcyclohexane sample

  • Analytical balance, vials, and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the TMCH sample into a vial.

    • If absolute quantification is desired, accurately weigh a known amount of internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Acquisition Time (AQ): ≥ 3 seconds

      • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification)

      • Number of Scans (NS): 8 or 16 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate well-resolved, non-overlapping signals corresponding to each isomer.

    • Normalize the integral of each signal by the number of protons it represents.

  • Calculation of Isomer Ratio:

    • The molar ratio of the isomers is directly proportional to their normalized integral values.

Method Validation Parameters and Acceptance Criteria

Both GC-FID and qNMR methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[16][17]

ValidationParameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Validation Parameters as per ICH Q2 Guidelines.

Validation Parameter GC-FID Acceptance Criteria qNMR Acceptance Criteria
Specificity Resolution between isomer peaks > 1.5Baseline resolution of signals used for integration
Linearity Correlation coefficient (r²) ≥ 0.999[18]Correlation coefficient (r²) ≥ 0.999 (if applicable)
Accuracy Recovery: 98.0% - 102.0%[18]Recovery: 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%[18]RSD ≤ 2.0%
Intermediate Precision RSD ≤ 3.0%[18]RSD ≤ 3.0%
LOQ Signal-to-Noise Ratio ≥ 10Signal-to-Noise Ratio ≥ 10
Robustness No significant change in results with minor variations in method parameters (e.g., flow rate, temperature).[19]No significant change in results with minor variations in parameters (e.g., pulse angle, relaxation delay).[10]

Conclusion: A Synergistic Approach to Isomer Quantification

Both GC-FID and qNMR are powerful techniques for the quantification of tetramethylcyclohexane isomers, each with its own set of advantages and limitations.[20][21] GC-FID offers superior sensitivity, making it ideal for trace-level analysis, while qNMR provides a direct and often more straightforward method for determining isomer ratios without the need for individual isomer standards.[1][22]

The cross-validation of these orthogonal methods provides the highest level of confidence in the analytical results.[15] By demonstrating agreement between two fundamentally different analytical techniques, researchers and drug development professionals can ensure the data's accuracy, reliability, and defensibility. This rigorous approach is not just good science; it is a cornerstone of ensuring product quality and patient safety in the pharmaceutical industry.

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A Senior Application Scientist's Guide: Correlating GC Retention Times with the Stereochemistry of Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in petrochemical analysis, synthetic chemistry, and drug development, the accurate separation and identification of stereoisomers are paramount. Tetramethylcyclohexane, with its multiple chiral centers and resulting diastereomers, presents a classic analytical challenge. This guide provides an in-depth exploration of how gas chromatography (GC) retention times can be correlated with the specific stereochemistry of these isomers. We will move beyond a simple procedural outline to explain the underlying physicochemical principles, enabling you to predict elution patterns and design robust analytical methods.

The Foundational Principle: Boiling Point Dictates Elution

In gas-liquid chromatography (GLC), the separation of non-polar analytes, such as alkanes, on a non-polar stationary phase is fundamentally governed by their volatility.[1] The stationary phase, typically a high-molecular-weight polydimethylsiloxane (PDMS) or similar material, interacts with analytes primarily through weak, non-selective van der Waals forces.[2][3] Consequently, compounds with lower boiling points spend more time in the gaseous mobile phase and travel through the column faster, resulting in shorter retention times.[4][5][6] Conversely, compounds with higher boiling points partition more into the stationary phase and elute later.[4][7]

The central thesis of this guide is therefore: To predict the GC elution order of tetramethylcyclohexane stereoisomers, one must first predict their relative boiling points.

From Stereochemistry to Boiling Point: The Role of Molecular Shape and Stability

Boiling point is a direct reflection of the strength of intermolecular forces. For non-polar alkanes, these are exclusively London dispersion forces, which are influenced by two key factors:

  • Molecular Surface Area: Larger, more elongated molecules have a greater surface area for interaction, leading to stronger dispersion forces and higher boiling points.

  • Molecular Symmetry and Compactness: More compact, symmetrical (globular) molecules cannot pack as closely together as their linear or less-symmetrical counterparts. This reduces the effective surface area for intermolecular contact, resulting in weaker dispersion forces and lower boiling points.

For substituted cyclohexanes, these factors are dictated by the stereochemical arrangement of the methyl groups. The molecule will predominantly adopt the chair conformation that minimizes steric strain, particularly the highly unfavorable 1,3-diaxial interactions.[8][9] The most stable conformer is typically the one that places the maximum number of bulky substituents in the more spacious equatorial positions.[8] This most stable conformation determines the molecule's overall shape and, by extension, its boiling point.

A Comparative Analysis: Predicting the Elution Order of Tetramethylcyclohexane Isomers

While numerous tetramethylcyclohexane isomers exist, we can establish predictive rules by analyzing the well-understood behavior of dimethylcyclohexane diastereomers. We will then extend this logic to the tetramethyl-substituted case.

Reference Case: Dimethylcyclohexane Isomers
  • 1,2-Dimethylcyclohexane: The trans-isomer is more stable because it can adopt a diequatorial (e,e) conformation, avoiding 1,3-diaxial strain. The cis-isomer is forced into an axial-equatorial (a,e) arrangement.[10] The more stable, compact diequatorial trans isomer has a lower boiling point and therefore elutes before the cis-isomer .[11]

  • 1,3-Dimethylcyclohexane: The situation is reversed. The cis-isomer is the more stable, as it can achieve a diequatorial (e,e) conformation. The trans-isomer must exist in an axial-equatorial (a,e) state.[9][12] Therefore, the more stable cis-isomer is predicted to elute before the trans-isomer .[11]

  • 1,4-Dimethylcyclohexane: Similar to the 1,2-isomer, the trans-isomer is more stable, adopting a diequatorial (e,e) conformation. The cis-isomer is axial-equatorial (a,e).[13] Consequently, the more stable trans-isomer will elute before the cis-isomer .

Extrapolating to Tetramethylcyclohexane Isomers

The same logic applies. The stereoisomer that can adopt a chair conformation with the most methyl groups in equatorial positions will be the most stable. This stability generally leads to a more compact molecular shape, weaker intermolecular forces, a lower boiling point, and thus, an earlier retention time on a non-polar GC column.

For example, comparing cis,cis,trans-1,2,4,5-tetramethylcyclohexane with a hypothetical all-cis isomer: the former can achieve a more stable conformation with more equatorial groups than an all-cis counterpart, which would force more groups into strained axial positions. Therefore, one would predict that the cis,cis,trans isomer would have a shorter retention time.

The logical flow from molecular structure to analytical result is summarized in the diagram below.

G cluster_1 GC Behavior Stereochem Stereochemistry (cis/trans, R/S) Conformation Most Stable Conformation (Minimizes 1,3-Diaxial Strain) Stereochem->Conformation determines Shape Molecular Shape & Compactness Conformation->Shape dictates BP Boiling Point Shape->BP influences (Compactness ↓ BP ↑) RT Retention Time (tR) BP->RT correlates with (BP ↑ tR ↑) G Sample Sample Preparation (Dilute in Hexane) Inject GC Injection (1 µL, Split Mode) Sample->Inject Column Separation on Column (Non-Polar Stationary Phase) Inject->Column Detect Detection (FID) Column->Detect Oven Oven Temperature Program (e.g., 40°C to 200°C) Oven->Column controls volatility Data Data Analysis (Correlate tR with Stereochemistry) Detect->Data

Caption: Experimental workflow for GC analysis of tetramethylcyclohexane isomers.

Instrumentation and Consumables
  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • GC Column: A wall-coated open tubular (WCOT) capillary column with a non-polar stationary phase is essential. [14]A 100% dimethylpolysiloxane phase is an excellent first choice. [1][15] * Example: Agilent DB-1ms, Restek Rxi-1ms, or Phenomenex ZB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Hexane (GC grade) for sample dilution.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the tetramethylcyclohexane isomer mixture (or individual standards) in hexane. A concentration of approximately 100-500 ppm is typically sufficient for FID detection.

  • Instrument Setup (GC-FID Parameters):

    • Inlet: Set to 250 °C.

    • Injection Mode: Split, with a ratio of 50:1 to 100:1 to ensure sharp peaks for these volatile analytes.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 5 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

      • Causality: A slow temperature ramp is crucial for resolving isomers with very close boiling points. The initial hold ensures efficient focusing of the analytes at the head of the column.

    • Detector (FID):

      • Temperature: 280 °C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 300 mL/min.

      • Makeup Gas (if used): Nitrogen or Helium at 25 mL/min.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and start the data acquisition.

    • Identify the peaks in the resulting chromatogram.

    • The retention time (t_R) is the time from injection to the apex of each peak. [16] * Based on the principles outlined, the isomer capable of adopting the most stable, compact conformation (most equatorial groups) is expected to elute first. By running authentic standards of known stereochemistry, this predicted elution order can be confirmed.

Conclusion

The separation of tetramethylcyclohexane stereoisomers by gas chromatography is a direct application of fundamental physical organic chemistry principles. On a non-polar stationary phase, retention time is a proxy for boiling point. The boiling point, in turn, is dictated by the molecule's overall shape and stability, which is a consequence of its stereochemistry and preferred chair conformation. By understanding how the spatial arrangement of methyl groups minimizes steric strain, a scientist can make robust predictions about the elution order. The most stable, and often most compact, isomer will have the lowest boiling point and the shortest retention time. This guide provides both the theoretical framework and a practical, validated workflow for researchers to confidently correlate GC data with molecular structure.

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Navigating the Conformational Labyrinth: A Comparative Guide to the Interconversion Barriers of 1,2,4,5-Tetramethylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, a profound understanding of the three-dimensional structure of molecules and their dynamic behavior is paramount. Substituted cyclohexanes represent a ubiquitous structural motif, and the energy barriers that govern the interconversion between their various conformations can significantly influence a molecule's biological activity, physical properties, and reactivity. This guide provides an in-depth comparative analysis of the anticipated interconversion barriers of the stereoisomers of 1,2,4,5-tetramethylcyclohexane, a model system for understanding the interplay of steric forces in polysubstituted cycloalkanes.

The Stereoisomers of this compound

The substitution pattern of this compound gives rise to several stereoisomers, each with a unique three-dimensional arrangement of its methyl groups. The most stable conformation for a cyclohexane ring is the chair form, and the interconversion between two chair conformations, known as a ring flip, is the primary dynamic process of interest. The energy barrier to this process is dictated by the steric strain encountered in the transition state, which is influenced by the substitution pattern.

The key stereoisomers to consider are:

  • (1r,2c,4c,5c)-1,2,4,5-tetramethylcyclohexane (all-cis)

  • (1r,2t,4t,5t)-1,2,4,5-tetramethylcyclohexane (all-trans)

  • (1r,2c,4t,5t)-1,2,4,5-tetramethylcyclohexane

  • (1r,2t,4c,5t)-1,2,4,5-tetramethylcyclohexane

  • (1r,2t,4t,5c)-1,2,4,5-tetramethylcyclohexane

The notation r, c, and t refer to the relative stereochemistry of the substituents, with r being the reference position, c being cis to the reference, and t being trans to the reference.

Fundamental Principles Governing Interconversion Barriers

The energy barrier to chair-chair interconversion in substituted cyclohexanes is primarily a function of steric strain. Two key types of strain are crucial to our analysis:

  • 1,3-Diaxial Interactions: The steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the same face of the cyclohexane ring.

  • Gauche Butane Interactions: The steric strain that arises from the interaction between substituents on adjacent carbons, analogous to the gauche conformation of butane.

Larger substituents incur a greater energetic penalty when in an axial position. This preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.

Qualitative Comparison of Interconversion Barriers

Based on these principles, we can predict the relative heights of the interconversion barriers for the different stereoisomers of this compound. The barrier height is related to the difference in steric strain between the ground state chair conformation and the higher-energy transition state (which resembles a half-chair or twist-boat conformation). A more stable ground state and/or a more strained transition state will lead to a higher interconversion barrier.

Highest Predicted Barrier: The all-cis Isomer

The (1r,2c,4c,5c)-1,2,4,5-tetramethylcyclohexane isomer is expected to have the highest interconversion barrier. In one of its chair conformations, it can place two methyl groups in equatorial positions and two in axial positions. The ring-flipped conformer will have the same energy. The presence of two axial methyl groups introduces significant 1,3-diaxial interactions. To undergo a ring flip, the molecule must pass through a transition state where steric crowding is likely to be even more severe, leading to a substantial energy barrier.

Lowest Predicted Barrier: The all-trans Isomer

Conversely, the (1r,2t,4t,5t)-1,2,4,5-tetramethylcyclohexane isomer is predicted to have the lowest interconversion barrier. This isomer can adopt a chair conformation where all four methyl groups occupy equatorial positions. This all-equatorial conformation is highly stable and possesses minimal steric strain. The alternative chair conformation, with all four methyl groups in axial positions, would be extremely high in energy and essentially unpopulated. The transition state for the ring flip of the all-equatorial conformer is expected to be less strained compared to the all-cis isomer, resulting in a lower activation energy for interconversion.

Intermediate Barriers: The Mixed cis/trans Isomers

The remaining stereoisomers with mixed cis and trans relationships will exhibit interconversion barriers that fall between the all-cis and all-trans extremes. The relative barrier heights will depend on the number of axial methyl groups in the most stable chair conformation and the steric interactions present in the transition state. For instance, an isomer that can adopt a conformation with three equatorial and one axial methyl group will be more stable than one with two equatorial and two axial methyl groups, and this will influence the energy landscape of its interconversion.

Methodologies for Determining Interconversion Barriers

While specific data for this compound is elusive, the following experimental and computational techniques are the standard methods employed to determine these energetic barriers.

Experimental Approach: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the rates of conformational exchange processes.

Principle: At low temperatures, the chair-chair interconversion is slow on the NMR timescale, and separate signals for axial and equatorial protons (or carbons) can be observed. As the temperature is increased, the rate of interconversion increases. At a certain temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites broaden and merge into a single, time-averaged signal. By analyzing the line shape of the NMR signals as a function of temperature, the rate constant for the interconversion can be determined, and from this, the free energy of activation (ΔG‡) for the process can be calculated using the Eyring equation.

Experimental Protocol: A General DNMR Workflow

  • Sample Preparation: Dissolve a pure sample of the this compound stereoisomer in a suitable low-freezing solvent (e.g., deuterated chloroform, dichloromethane, or toluene).

  • Low-Temperature NMR Acquisition: Acquire a series of 1H or 13C NMR spectra over a range of low temperatures, starting from a temperature where the interconversion is slow enough to see distinct signals for different conformers or different positions within a conformer.

  • Coalescence Temperature Determination: Gradually increase the temperature and record spectra until the distinct signals broaden and coalesce into a single peak. Note the coalescence temperature (Tc).

  • Line Shape Analysis: For a more accurate determination, perform a full line shape analysis of the spectra at various temperatures around Tc using specialized software. This involves fitting the experimental spectra to theoretical line shapes calculated for different exchange rates.

  • Calculation of Activation Parameters: Use the rate constant (k) at Tc (or from the full line shape analysis) to calculate the free energy of activation (ΔG‡) using the appropriate form of the Eyring equation.

DNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve Stereoisomer in Low-Freezing Deuterated Solvent low_t Acquire NMR Spectra at Low Temperature (Slow Exchange) prep->low_t 1. Initial Spectrum var_t Acquire Spectra at Increasing Temperatures low_t->var_t 2. Temperature Increase coalescence Identify Coalescence Temperature (Tc) var_t->coalescence 3. Observe Coalescence lineshape Perform Full Line Shape Analysis coalescence->lineshape 4. Quantitative Analysis eyring Calculate ΔG‡ using Eyring Equation lineshape->eyring 5. Determine Barrier

Caption: Generalized workflow for determining interconversion barriers using Dynamic NMR spectroscopy.

Computational Chemistry Approaches

Computational methods, particularly ab initio and Density Functional Theory (DFT), provide a powerful means to model the potential energy surface of a molecule and calculate the energy barriers between conformers.

Principle: These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. By calculating the energies of the ground state chair conformations and the transition state for the ring flip, the interconversion barrier can be determined.

Computational Protocol: A General Workflow

  • Structure Building: Construct the 3D structures of the relevant stereoisomers of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy chair and twist-boat conformers.

  • Geometry Optimization: Optimize the geometry of the ground state chair conformations and the transition state for the interconversion using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. A true minimum (ground state) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the ring flip motion).

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy. The interconversion barrier is the difference in energy between the transition state and the ground state.

Computational_Workflow cluster_setup Model Setup cluster_calc Quantum Mechanical Calculations cluster_result Result build Build 3D Structures of Stereoisomers search Perform Conformational Search build->search 1. Initial Geometries optimize Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) search->optimize 2. Find Minima & TS frequency Frequency Calculation (Identify TS with 1 imag. freq.) optimize->frequency 3. Characterize Stationary Points energy Single-Point Energy Calculation (Higher Accuracy) frequency->energy 4. Refine Energies barrier Calculate Interconversion Barrier (ΔE = E_TS - E_GS) energy->barrier 5. Determine Barrier

Caption: A typical workflow for calculating conformational interconversion barriers using computational chemistry.

Comparative Data from Analogs

To provide a quantitative context for our qualitative predictions, we can examine the experimental and computational data for simpler, related molecules.

CompoundMethodΔG‡ (kcal/mol)Reference
CyclohexaneNMR10.1[1]
cis-1,2-DimethylcyclohexaneNMR~10.0[2]
trans-1,2-DimethylcyclohexaneNMR~11.5[2]
cis-1,4-DimethylcyclohexaneNMR11.0[2]
trans-1,4-DimethylcyclohexaneNMR10.1[2]
MethylcyclohexaneNMR10.3[1]

Note: The values presented are approximate and can vary with solvent and temperature. The purpose is to illustrate the magnitude of these barriers.

The data for dimethylcyclohexanes show that the introduction of methyl groups generally has a modest effect on the interconversion barrier compared to unsubstituted cyclohexane. However, the specific stereochemistry and the resulting steric interactions in the ground and transition states lead to variations in the barrier heights. For this compound, the cumulative effect of four methyl groups, particularly in the more sterically congested isomers like the all-cis, is expected to lead to a more significant deviation from the barrier of unsubstituted cyclohexane.

Conclusion

A comprehensive understanding of the conformational dynamics of this compound stereoisomers is crucial for predicting their behavior in various applications. While direct experimental data on their interconversion barriers is lacking, a robust qualitative comparison can be made based on fundamental principles of stereochemistry. The all-cis isomer is predicted to have the highest barrier to ring inversion due to significant steric strain, while the all-trans isomer, which can adopt a low-energy all-equatorial conformation, is expected to have the lowest barrier. The interconversion barriers of other stereoisomers are anticipated to lie between these two extremes.

The established methodologies of dynamic NMR spectroscopy and computational chemistry provide the necessary tools to quantify these barriers. For researchers working with polysubstituted cyclohexanes, a thorough conformational analysis, combining both experimental and computational approaches, is indispensable for rational molecular design and a deeper understanding of structure-property relationships.

References

  • Sachse, H. Ueber die geometrischen Isomerien der Hexamethylenderivate. Ber. Dtsch. Chem. Ges.1890, 23 (1), 1363-1370. [Link]
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. Wiley, 1994.
  • Anet, F. A. L.; Bourn, A. J. R. Nuclear Magnetic Resonance Studies of Ring Inversion in Cyclohexane Derivatives. J. Am. Chem. Soc.1965, 87 (22), 5250–5251. [Link]
  • Jensen, F. R.; Bushweller, C. H. Conformational Analysis of Cyclohexanes and Other Six-Membered Rings. In Advances in Alicyclic Chemistry; Hart, H., Karabatsos, G. J., Eds.; Academic Press, 1971; Vol. 3, pp 139-194.
  • Allinger, N. L. Conformational Analysis. 130. MM2. A Hydrocarbon Force Field Utilizing V1 and V2 Torsional Terms. J. Am. Chem. Soc.1977, 99 (25), 8127–8134. [Link]
  • Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016.
  • Jensen, F. R.; Noyce, D. S.; Sederholm, C. H.; Berlin, A. J. The Rate of Inversion of the Cyclohexane Ring. J. Am. Chem. Soc.1960, 82 (5), 1256–1257. [Link]
  • Master Organic Chemistry. The Cyclohexane Chair Flip – Energy Diagram. [Link]
  • Master Organic Chemistry. Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? [Link]

Sources

A Researcher's Guide to Predicting Tetramethylcyclohexane Conformations: A Force Field Accuracy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and computational chemistry, the accurate prediction of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational design. The conformational landscape of a molecule dictates its interactions with biological targets, influencing efficacy, selectivity, and metabolic stability. Substituted cyclohexanes, ubiquitous motifs in pharmaceuticals, present a classic challenge due to their flexible ring systems. Tetramethylcyclohexane, with its multiple methyl groups, serves as an excellent and complex model system to probe the accuracy of computational tools, specifically molecular mechanics (MM) force fields.

This guide provides an in-depth comparison of the performance of common force fields in predicting the conformational energies and geometries of tetramethylcyclohexane. We will move beyond a simple list of features, delving into the causality behind why certain force fields excel for these systems and providing field-proven protocols to validate your own computational results.

The Challenge: Steric Crowding in Tetramethylcyclohexane

Unlike a simple monosubstituted cyclohexane where the equatorial position is overwhelmingly favored to minimize 1,3-diaxial strain, tetrasubstitution introduces a more complex network of steric interactions.[1] The relative energies of chair, twist-boat, and boat conformations are highly sensitive to the substitution pattern (e.g., 1,1,3,3- vs. 1,1,4,4-). For instance, in some highly substituted cases like cis-1,4-di-tert-butylcyclohexane, the energetic penalty of placing a bulky group in an axial position can be so severe that the molecule adopts a twist-boat conformation as its global minimum.[2] This makes tetramethylcyclohexane an ideal candidate for benchmarking force field accuracy.

Understanding Molecular Mechanics Force Fields

At its core, a molecular mechanics force field is a classical potential energy function composed of a set of parameters used to calculate the potential energy of a molecular system.[3] The total steric energy is a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.

The primary differences between force fields like AMBER, OPLS, MMFF, and the MMx series (MM3, MM4) lie in their parameterization philosophy and the mathematical forms of the potential energy terms.[4][5]

  • AMBER (Assisted Model Building with Energy Refinement): Developed primarily for biomolecules like proteins and nucleic acids.[4][6]

  • OPLS (Optimized Potentials for Liquid Simulations): Parameterized to reproduce experimental properties of organic liquids, making it strong for solvation studies.[4][7]

  • MMFF (Merck Molecular Force Field): Designed for broad applicability across a wide range of organic and drug-like molecules.[8][9]

  • MMx (MM3/MM4): Developed by the Allinger group, these force fields are exceptionally well-parameterized for hydrocarbons and small organic molecules, with a focus on accurately reproducing structures, vibrational frequencies, and conformational energies.[10][11]

For non-polar, sterically crowded systems like tetramethylcyclohexane, force fields specifically parameterized for hydrocarbons, such as MM3 and MM4, are often hypothesized to yield the most accurate results.[10][11]

Visualizing the Conformational Landscape

The diagram below illustrates the fundamental chair-to-chair interconversion pathway for a substituted cyclohexane, passing through higher-energy half-chair, twist-boat, and boat transition states and intermediates. The relative energies of these states determine the conformational equilibrium.[12][13][14]

G cluster_energy Relative Energy E_high High E_med E_low Low Chair1 Chair (C1) HalfChair1 Half-Chair (TS) Chair1->HalfChair1 TwistBoat Twist-Boat (TB) Boat Boat (TS) TwistBoat->Boat HalfChair2 Half-Chair (TS) Chair2 Chair (C2) G Start 1. Initial 3D Structure Generation (e.g., cis-1,1,3,5-TMC) ConfSearch 2. Molecular Mechanics Conformational Search (e.g., MMFFs or MM3) Start->ConfSearch Cluster 3. Clustering & Redundancy Removal (RMSD cutoff, e.g., 0.5 Å) ConfSearch->Cluster Generates ensemble of conformers QM_Opt 4. Quantum Mechanics Geometry Optimization (e.g., B3LYP/6-31G*) Cluster->QM_Opt Unique low-energy conformers QM_SP 5. High-Level Single Point Energy Calculation (e.g., wB97X-D/def2-TZVP) QM_Opt->QM_SP Refined geometries Thermo 6. Thermochemical Analysis (Calculate ΔG at 298 K) QM_SP->Thermo Accurate electronic energies Analysis 7. Boltzmann Averaging & Population Analysis Thermo->Analysis Gibbs free energies

Sources

A Comparative Conformational Analysis: 1,2,4,5-Tetramethylcyclohexane vs. cis-1,4-di-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Steric Strain and Conformational Preference in Substituted Cyclohexanes

In the realm of conformational analysis, substituted cyclohexanes serve as foundational models for understanding the intricate interplay of steric and electronic effects that dictate molecular geometry and, consequently, reactivity. This guide provides a detailed comparative analysis of two fascinating case studies: 1,2,4,5-tetramethylcyclohexane and cis-1,4-di-tert-butylcyclohexane. While both molecules are substituted cyclohexanes, their unique substitution patterns lead to dramatically different conformational preferences, offering valuable insights for researchers in drug development and synthetic chemistry.

The crux of this comparison lies in the energetic penalties associated with placing bulky substituents in axial positions on a cyclohexane ring. These unfavorable interactions, primarily 1,3-diaxial strain, can be so severe as to force the cyclohexane ring out of its typically most stable chair conformation into higher-energy forms like the twist-boat.

The Energetic Landscape of Substituted Cyclohexanes

The preference for a substituent to occupy an equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[1] Larger A-values signify a greater energetic penalty for the axial position. The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation with the tert-butyl group in an equatorial position.[2] Methyl groups, while smaller, still exhibit a significant preference for the equatorial position.[1]

SubstituentA-value (kcal/mol)
Methyl~1.7-1.8
tert-Butyl~4.7-5.0

These values are fundamental to understanding the conformational behavior of the two molecules in this guide.

Case Study 1: cis-1,4-di-tert-butylcyclohexane - A Departure from the Chair

The structure of cis-1,4-di-tert-butylcyclohexane presents a classic example of extreme steric hindrance. In a standard chair conformation, one tert-butyl group must occupy an axial position, leading to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[3] The large A-value of the tert-butyl group makes this axial placement highly unfavorable.

To alleviate this substantial steric strain, cis-1,4-di-tert-butylcyclohexane distorts from the chair conformation into a higher-energy, yet less strained, twist-boat conformation.[4] In this arrangement, both bulky tert-butyl groups can occupy pseudo-equatorial positions, thus avoiding the costly 1,3-diaxial interactions.[5] Low-temperature 13C NMR studies have provided experimental evidence for the coexistence of both twist-boat and chair conformations, with the twist-boat being the major species.

Caption: Conformational equilibrium of cis-1,4-di-tert-butylcyclohexane.

Case Study 2: this compound - A Battle of Axial Methyl Groups

The conformational analysis of this compound is more nuanced and depends on the specific stereoisomer. For the purpose of a compelling comparison with cis-1,4-di-tert-butylcyclohexane, we will focus on the all-cis stereoisomer (1r,2c,4c,5c-tetramethylcyclohexane). This isomer, in a chair conformation, is forced to have two of its four methyl groups in axial positions.

This arrangement leads to significant 1,3-diaxial interactions. Specifically, there will be interactions between the axial methyl groups and the axial hydrogens, as well as a highly destabilizing 1,3-diaxial methyl-methyl interaction.[1] The energetic cost of a 1,3-diaxial dimethyl interaction has been estimated to be approximately 3.7 kcal/mol.[1]

Unlike cis-1,4-di-tert-butylcyclohexane, where the immense steric bulk of a single axial tert-butyl group is sufficient to force a twist-boat conformation, the energetic landscape of all-cis-1,2,4,5-tetramethylcyclohexane is a more delicate balance. While the diaxial methyl-methyl and methyl-hydrogen interactions are significant, they may not be sufficient to overcome the inherent stability of the chair conformation. Computational studies suggest that even with substantial steric strain, the chair conformation can remain the global minimum for some polysubstituted cyclohexanes.[6]

Caption: Ring flip of all-cis-1,2,4,5-tetramethylcyclohexane.

Comparative Summary

Featurecis-1,4-di-tert-butylcyclohexaneall-cis-1,2,4,5-Tetramethylcyclohexane
Dominant Conformation Twist-Boat[5]Likely a strained Chair conformation
Primary Steric Strain Severe 1,3-diaxial interaction of one tert-butyl group with axial hydrogens in the chair form.[3]1,3-diaxial interactions between two methyl groups and with axial hydrogens.[1]
Driving force for Conformational Change Alleviation of extreme steric hindrance from a single, very bulky axial substituent.Minimization of multiple, less severe, but still significant, axial substituent interactions.
Ring Flexibility High, readily distorts from the chair.Lower than the di-tert-butyl derivative, but the chair is significantly strained.

Experimental and Computational Methodologies

The determination of conformational preferences and the energetic barriers between them relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes such as conformational changes.[7][8] By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers at low temperatures or observe averaged signals at higher temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the cyclohexane derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene).

  • Initial Spectrum: Acquire a standard 1H or 13C NMR spectrum at room temperature.

  • Lowering the Temperature: Gradually decrease the temperature of the NMR probe in increments of 10-20°C.[7] Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature, noting any changes in chemical shifts, signal broadening, or the appearance of new signals.

  • Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).

  • Low-Temperature Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis: From the low-temperature spectrum, the relative populations of the conformers can be determined by integrating the corresponding signals. The energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RTlnK, where K is the equilibrium constant determined from the conformer populations.

VT_NMR_Workflow A Sample Preparation B Acquire Room Temperature NMR A->B C Decrease Temperature Incrementally B->C D Acquire Spectrum at Each Temperature C->D Equilibrate D->C Loop E Identify Coalescence Temperature D->E F Acquire Low Temperature NMR (Resolved Conformers) E->F G Integrate Signals to Determine Populations F->G H Calculate ΔG° G->H

Caption: Experimental workflow for Variable Temperature NMR.

Computational Protocol: Conformational Analysis using Force Field and DFT Methods

Computational chemistry provides a powerful means to predict the relative energies and geometries of different conformers.[9][10]

Step-by-Step Methodology:

  • Structure Building: Construct the 3D structures of the different possible conformers (e.g., chair, boat, twist-boat) of the cyclohexane derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization (Molecular Mechanics): Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94, UFF). This provides a reasonable starting geometry for more accurate calculations.

  • Conformational Search (Optional but Recommended): For flexible molecules, perform a systematic or stochastic conformational search to identify all low-energy minima.

  • Geometry Optimization (Quantum Mechanics): For the lowest energy conformers identified, perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.

Computational_Workflow A Build 3D Structures of Conformers B Initial Optimization (Molecular Mechanics) A->B C Conformational Search B->C D Geometry Optimization (DFT) C->D E Frequency Calculation D->E F Compare Gibbs Free Energies E->F

Caption: Workflow for computational conformational analysis.

Conclusion

The comparative analysis of this compound and cis-1,4-di-tert-butylcyclohexane vividly illustrates the profound impact of steric hindrance on the conformational preferences of substituted cyclohexanes. While the former likely adopts a strained chair conformation to accommodate multiple methyl groups, the extreme steric demand of a single axial tert-butyl group in the latter forces a dramatic shift to a twist-boat conformation. These examples underscore the importance of considering non-chair conformations in highly substituted systems and highlight the synergistic use of experimental and computational techniques to unravel complex conformational landscapes. For researchers in drug design and materials science, a thorough understanding of these principles is paramount for predicting molecular shape, stability, and ultimately, function.

References

  • Allinger, N. L., & Miller, M. A. (1961). Conformational Analysis. XVII. The 1,3-Diaxial Methyl-Methyl Interaction. Journal of the American Chemical Society, 83(9), 2145–2146. [Link]
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  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]
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  • A Values - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). [Link]
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  • Squillacote, M. E., & Neth, J. M. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
  • Chem Survival. (2018, May 3). Why does cis-1,4-di-t-butylcyclohexane adopt a twist-boat conformation instead of a chair? [Video]. YouTube. [Link]
  • Stack Exchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in cyclohexane? Chemistry Stack Exchange. [Link]
  • The most stable conformation of 1, 4-cis-di-tert-butylocyclohexane is not the chair, but the... (n.d.). [Link]
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Chemistry LibreTexts. (2021, August 12). 3.
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  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • YouTube. (2021, February 19). Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes [Video]. YouTube. [Link]
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  • The DFT Course. (n.d.).
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  • YouTube. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes [Video]. YouTube. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and protect the world beyond our benchtops. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2,4,5-Tetramethylcyclohexane, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to the safe and compliant handling of this chemical waste.

Hazard Assessment and Chemical Profile

This compound is a saturated aliphatic hydrocarbon.[1] Understanding its chemical and physical properties is the first step in appreciating the necessity for meticulous disposal procedures. While specific hazard data for this isomer can be limited, its classification as a flammable liquid solvent dictates a cautious approach based on established principles for this chemical class.[1][2] The primary hazards are flammability and potential health effects associated with solvent exposure.[1]

Key Chemical and Physical Properties

PropertyValue / InformationSource
Molecular Formula C₁₀H₂₀[2]
Molecular Weight 140.27 g/mol [2]
CAS Number 2090-38-2[2]
Classification Flammable Liquid, Saturated Aliphatic Solvent[1][3]
Flash Point Data not specified; a similar isomer (1,1,3,5-Tetramethylcyclohexane) has a flash point of 52°C. Chemicals with a flashpoint < 60°C are typically classified as hazardous waste.[4]
Health Hazards In animal studies, oral lethal doses caused difficulty breathing and other adverse effects.[2] As a solvent, it may cause skin irritation, drowsiness, or dizziness, and presents an aspiration hazard if swallowed.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling any chemical waste, the appropriate personal protective equipment must be worn. This is a non-negotiable first line of defense against chemical exposure.

  • Eye Protection : Wear chemical safety goggles to protect against splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection : All handling of this compound waste should occur in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.

Step-by-Step Waste Disposal Protocol

The following protocol provides a systematic approach to collecting and storing this compound waste, ensuring safety and compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]

Waste Segregation

The fundamental principle of chemical waste management is segregation. Improperly mixing incompatible chemicals can lead to violent reactions, fires, or explosions.[7]

  • Action : Designate a specific waste stream for non-halogenated organic solvents. This compound waste must be collected in this stream.

  • Causality : Keeping this flammable liquid separate from oxidizers, acids, or other reactive waste classes prevents dangerous chemical reactions. If possible, halogenated and non-halogenated solvents should be packaged separately.

Waste Collection & Containerization

The integrity of the waste container is critical for preventing leaks and spills.[5]

  • Action : Collect liquid this compound waste in its original container or a designated, chemically compatible waste container made of glass, plastic, or metal.[4]

  • Causality : The container must be robust and non-reactive with the solvent. It must have a secure, leak-proof closure to prevent the escape of flammable vapors.[5]

  • Action : Fill the container to no more than 90% of its capacity.[8]

  • Causality : Leaving adequate headspace is crucial. It allows for vapor expansion, which can occur with temperature fluctuations in the lab, preventing pressure buildup that could rupture the container.

  • Action : Keep the waste container tightly closed except when you are actively adding waste.[4]

  • Causality : This minimizes the release of flammable vapors into the laboratory atmosphere, reducing fire risk and exposure.[9]

Labeling Requirements

Proper labeling is a regulatory requirement and essential for communicating hazards to all laboratory personnel and waste handlers.[3]

  • Action : Affix a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[4]

  • Causality : Immediate labeling prevents the accumulation of unknown chemical waste, a significant safety hazard.

  • Action : Clearly list all constituents in the container by their full chemical names. Do not use abbreviations or general terms like "Solvent Waste".[4]

  • Causality : Accurate identification is required by waste disposal companies to ensure the waste is treated and disposed of correctly and safely.[7]

Temporary Storage

Waste must be stored safely in a designated area while awaiting pickup by a licensed disposal service.[8]

  • Action : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Action : Ensure the storage area is well-ventilated and away from heat, sparks, open flames, or any other potential ignition sources.[7]

  • Action : Use secondary containment, such as a spill tray, for the waste container.[5][10]

  • Causality : Secondary containment ensures that any potential leaks from the primary container are captured, preventing a spill from spreading and contaminating the workspace or entering the drainage system.[10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_final Finalization & Storage start Start: Generate Waste get_container Select Compatible, Labeled Waste Container start->get_container add_waste Add Waste to Container (in Fume Hood) get_container->add_waste check_full Is Container >90% Full? add_waste->check_full check_full->add_waste No, Continue Use seal_label Securely Seal Container & Verify Label Accuracy check_full->seal_label Yes move_storage Place in Designated Secondary Containment Area seal_label->move_storage await_pickup Arrange for Pickup by Licensed Waste Disposal Service move_storage->await_pickup

Caption: Workflow for the safe handling and disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment : For small, manageable spills, wear appropriate PPE, and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection : Carefully collect the contaminated absorbent material using non-sparking tools. Place it in a sealable, compatible container.

  • Disposal : Label the container as "Hazardous Waste" detailing the contents (this compound and absorbent material) and manage it according to the protocol above.[11]

Final Disposal

Under no circumstances should this compound or any flammable solvent be disposed of down the drain or in the regular trash.[3][4]

  • Action : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company to schedule a waste pickup.[4][7]

  • Causality : Federal and local laws mandate that hazardous chemical waste be disposed of through certified facilities that can handle, treat, and dispose of the material in an environmentally responsible and safe manner.[6][9]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Vertex AI Search. (2024).
  • Ace Waste.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025).
  • King Abdullah University of Science and Technology.
  • ReAgent. (2025).
  • TFT Pneumatic. (2022). Disposal of flammable and dangerous substances.
  • AllSource Environmental.
  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
  • Greenflow. (2024). How to Safely Dispose of Highly Flammable Chemicals.
  • Haz-Map. This compound - Hazardous Agents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92914, this compound.
  • TCI Chemicals. 1,1,3,5-Tetramethylcyclohexane 4306-65-4.
  • Sigma-Aldrich. (2025).
  • ECHEMI.

Sources

A Comprehensive Guide to the Safe Handling of 1,2,4,5-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 1,2,4,5-Tetramethylcyclohexane. Our commitment is to furnish you with in-depth, actionable intelligence that empowers your research while ensuring the highest standards of laboratory safety. This document is structured to deliver immediate, practical guidance, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your work.

Section 1: Understanding the Hazard Profile of this compound

This compound is a saturated aliphatic cyclic hydrocarbon.[1][2][3] While specific toxicological data for this isomer is limited, its structural similarity to cyclohexane and other flammable hydrocarbons necessitates a cautious approach.[1][4] The primary hazards are associated with its flammability and potential for causing irritation upon contact. Similar to cyclohexane, it should be treated as a flammable liquid. Inhalation of vapors may cause respiratory irritation, and direct contact can lead to skin and eye irritation.[5][6] Ingestion poses a significant risk and may be fatal if the substance enters the airways.[7][8]

Key Hazards:

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[9][10][11]

  • Inhalation: Vapors may cause drowsiness, dizziness, and respiratory irritation.[7][12]

  • Skin Contact: May cause skin irritation.[7]

  • Eye Contact: May cause serious eye irritation.[6][12]

  • Ingestion: May be fatal if swallowed and enters airways.[7][8]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7][13]

Section 2: Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartPersonal Protective Equipment (PPE)Material/Standard SpecificationRationale
Hands Chemical-resistant glovesNitrile rubber (Check manufacturer's breakthrough time)To prevent skin contact and absorption.[9][11][14]
Eyes Safety goggles or a face shieldANSI Z87.1-compliantTo protect against splashes and vapors.[9][10][12]
Body Flame-resistant lab coatNomex or equivalentTo protect skin from splashes and in case of a flash fire.[10]
Respiratory Use in a well-ventilated area or with a chemical fume hood. A respirator may be required for high concentrations.NIOSH-approved organic vapor respirator if ventilation is inadequateTo prevent inhalation of harmful vapors.[12][14]
Feet Closed-toe shoesLeather or other chemical-resistant materialTo protect feet from spills.[14]

dot

PPE_Protocol cluster_ppe Essential PPE for Handling this compound Gloves Gloves Goggles Goggles Lab_Coat Lab_Coat Ventilation Ventilation Researcher Researcher Researcher->Gloves Prevents Skin Contact Researcher->Goggles Protects Eyes Researcher->Lab_Coat Shields Body Researcher->Ventilation Avoids Inhalation

Caption: Core Personal Protective Equipment for Safe Handling.

Section 3: Operational Plan: From Benchtop to Disposal

Adherence to a systematic operational plan is critical for minimizing risks. This section provides a step-by-step guide for the safe handling of this compound.

3.1. Pre-Handling Checklist:

  • Verify Ventilation: Ensure the chemical fume hood is operational and certified.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit rated for flammable liquids readily accessible.[9][10]

3.2. Handling Procedures:

  • Grounding and Bonding: When transferring from a larger container, ensure both containers are grounded and bonded to prevent static discharge, a potential ignition source.[11]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[5]

  • Controlled Dispensing: Dispense the smallest quantity required for the experiment to minimize the amount of exposed chemical.

  • Container Management: Keep containers tightly closed when not in use to prevent the release of flammable vapors.[9]

  • Work Area: Conduct all work within the fume hood to capture any vapors.

3.3. Post-Handling and Storage:

  • Secure Storage: Store in a well-ventilated, cool, and dry area away from heat and ignition sources.[9] The storage area should be a designated flammable liquids cabinet.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[9][10]

  • Decontamination: Thoroughly clean the work area after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.[9]

Section 4: Emergency and Disposal Plan

4.1. Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Contain: For small spills, use an absorbent material from a flammable liquid spill kit to contain the spill.[5][10][11] Do not use water as it can spread the spill.[10]

  • Cleanup: Wear appropriate PPE and use non-sparking tools to clean up the absorbed material.

  • Disposal: Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[5]

4.2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6][7][8]

4.3. Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste.[5]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS office. Do not pour down the drain.[5][13]

dot

Disposal_Workflow cluster_disposal Waste Disposal Protocol Start Waste Generated Collect Collect in Labeled, Sealed Container Start->Collect Step 1 Segregate Segregate from Other Waste Collect->Segregate Step 2 EHS_Contact Contact Environmental Health & Safety Segregate->EHS_Contact Step 3 Pickup Hazardous Waste Pickup EHS_Contact->Pickup Step 4

Caption: Step-by-Step Chemical Waste Disposal Workflow.

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. This guide is a living document and should be supplemented with your institution's specific safety policies and procedures.

References

  • This compound, cis - Chemical & Physical Properties by Cheméo. (n.d.).
  • Safe Practices: Handling Flammable Liquids in the Workplace - Weeklysafety.com. (n.d.).
  • Personal Protective Equipment and Flammable Liquids storage - Storemasta Blog. (2023, March 15).
  • Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (2024, July 28).
  • How to Safely Manage Flammable Liquids - ACTenviro. (2024, September 4).
  • Flammable and Combustible Liquids Safety Measures and PPE - International Enviroguard. (2021, May 3).
  • This compound | C10H20 | CID 92914 - PubChem. (n.d.).
  • This compound - Hazardous Agents | Haz-Map. (n.d.).
  • This compound, cis | C10H20 | CID 6427692 - PubChem. (n.d.).
  • Cyclohexane, 1,2,4,5-tetramethyl - NIST WebBook. (n.d.).
  • This compound, cis - NIST WebBook. (n.d.).
  • 1,1,3,5-Tetramethylcyclohexane 4306-65-4 - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 26).
  • 1,2,3,4-Tetramethylcyclohexane SDS, 3726-45-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Cyclohexane - Hazardous Substance Fact Sheet. (n.d.).
  • Safety data sheets for hexane and cyclohexane | Organic molecules | meriSTEM. (2021, April 22).
  • Cyclohexane - SAFETY DATA SHEET. (2009, October 6).
  • Cyclohexane :: Internal Plant Instructions - Chemius. (n.d.).
  • 1,1,3,5-tetramethyl cyclohexane, 4306-65-4 - The Good Scents Company. (n.d.).
  • Safety Data Sheet: Cyclohexane - Carl ROTH. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.